3-Pyrrolidineethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pyrrolidin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504350 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-44-2 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Pyrrolidineethanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in medicinal chemistry. Its prevalence in numerous natural products, alkaloids, and FDA-approved drugs underscores its significance.[1][2] The structural rigidity, chirality, and ability to serve as a hydrogen bond donor and acceptor make the pyrrolidine moiety a "privileged" structure in drug design. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3]
This guide focuses on 3-Pyrrolidineethanol (CAS 931-44-2) , a bifunctional building block featuring both a secondary amine and a primary alcohol. This unique combination offers versatile handles for chemical modification, making it a valuable starting material for the synthesis of complex molecules and compound libraries. We will delve into its chemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its strategic application in the field of drug discovery. For comparative context, we will also reference its important isomers, such as the chiral catalyst L-Prolinol and the N-substituted 1-Pyrrolidineethanol.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its application in synthesis and research. These properties dictate reaction conditions, purification strategies, and structural confirmation.
Physicochemical Properties
The properties of this compound are largely defined by the presence of the secondary amine and primary alcohol functional groups, which allow for hydrogen bonding, leading to its solubility in polar solvents and a relatively high boiling point.
| Property | This compound | L-Prolinol (Isomer) | 1-Pyrrolidineethanol (Isomer) |
| Synonyms | 2-(Pyrrolidin-3-yl)ethanol | (S)-(+)-2-(Hydroxymethyl)pyrrolidine | N-(2-Hydroxyethyl)pyrrolidine |
| CAS Number | 931-44-2[4][5] | 23356-96-9[6] | 2955-88-6[7][8] |
| Molecular Formula | C₆H₁₃NO[4][9] | C₅H₁₁NO[10] | C₆H₁₃NO[7][8] |
| Molecular Weight | 115.17 g/mol [4][9] | 101.15 g/mol [10] | 115.17 g/mol [7][8] |
| Boiling Point | 201.4°C at 760 mmHg[5] | 74-76°C at 2 mmHg[6] | 79-81°C[7] |
| Density | Not specified | 1.025 g/mL at 25°C | 0.985 g/cm³[7] |
| Refractive Index | Not specified | n20/D 1.4853[6] | 1.4713 (22°C)[7] |
| Solubility | Not specified | Fully miscible in water[6] | Partly soluble in water[7] |
Spectroscopic Signature
Spectroscopic analysis is essential for verifying the structure and purity of this compound. The following table summarizes the expected key features in its NMR, IR, and Mass spectra.[11][12]
| Technique | Expected Features |
| ¹H NMR | ∙ ~3.6 ppm (t, 2H): Methylene protons of the ethanol arm (-CH₂-OH).∙ ~1.7 ppm (q, 2H): Methylene protons of the ethanol arm (-CH₂-CH₂OH).∙ ~2.5-3.2 ppm (m, 4H): Methylene protons on the pyrrolidine ring adjacent to the nitrogen.∙ ~1.5-2.0 ppm (m, 3H): Remaining methine and methylene protons on the pyrrolidine ring.∙ Broad singlets (2H): Exchangeable protons from the -OH and -NH groups. |
| ¹³C NMR | ∙ ~60 ppm: Carbon of the ethanol arm (-CH₂-OH).∙ ~35-55 ppm: Carbons of the pyrrolidine ring.∙ ~30-40 ppm: Carbon of the ethanol arm (-CH₂-CH₂OH). |
| IR Spectroscopy | ∙ 3200-3500 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.∙ 2850-2960 cm⁻¹: C-H stretching of sp³ hybridized carbons.∙ 1050-1150 cm⁻¹: C-O stretching of the primary alcohol. |
| Mass Spec. (EI) | ∙ m/z 115: Molecular ion peak (M⁺).∙ m/z 84: Fragment from loss of the hydroxyethyl side chain.∙ m/z 70: Pyrrolidine ring fragment. |
Synthesis and Reactivity
The synthetic utility of this compound stems from its robust pyrrolidine core and the orthogonal reactivity of its amine and alcohol functional groups.
General Synthesis Strategies
The pyrrolidine scaffold can be constructed through various powerful organic reactions. A common and effective method is the [3+2] cycloaddition between an azomethine ylide and an alkene, which allows for the rapid assembly of substituted pyrrolidines.[1][3] Other modern approaches include intramolecular C-H amination reactions catalyzed by transition metals like copper or rhodium, which can form the ring from an acyclic precursor.[13]
Caption: General synthetic pathways to this compound.
Reactivity and Experimental Protocol
The dual functionality of this compound allows for selective chemical transformations, which is a key advantage in multistep synthesis. The secondary amine is a potent nucleophile, readily undergoing reactions like acylation, alkylation, and sulfonylation. The primary alcohol can be oxidized, esterified, or converted into a leaving group for subsequent substitution.
Causality in Experimental Design: When planning a synthesis, the relative reactivity of the two groups must be considered. The amine is generally more nucleophilic than the alcohol. To selectively react at the alcohol, the amine must first be protected, typically as a carbamate (e.g., Boc or Cbz). This strategy of protection-reaction-deprotection is a cornerstone of modern organic synthesis and ensures high yields and purities.
Protocol: N-Acetylation of this compound
This protocol describes a standard procedure for acylating the secondary amine, a common first step in building more complex molecules.
Objective: To synthesize N-acetyl-3-pyrrolidineethanol.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Acetyl chloride or Acetic anhydride (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base like TEA (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0°C in an ice bath. Rationale: The base neutralizes the HCl byproduct, and cooling controls the exothermic reaction.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Rationale: Slow addition prevents a rapid temperature increase and potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Rationale: Washing removes water-soluble salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acetyl-3-pyrrolidineethanol.
Applications in Drug Development
The pyrrolidine scaffold is a key component in a wide array of therapeutics, including antiviral, anticancer, and CNS-active agents.[2][3] this compound serves as a versatile building block for accessing novel chemical entities within this privileged class.
Strategic Value:
-
Scaffold Decoration: The ethanol side chain provides a vector for modification. It can be extended or functionalized to probe interactions with specific sub-pockets of a target protein.
-
Linker Technology: The bifunctional nature allows it to act as a linker, for instance, in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), connecting a warhead to a targeting moiety.
-
Introduction of Chirality: Although this compound is achiral, synthetic modifications can easily create one or more stereocenters, which is often crucial for biological activity.
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- 7. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
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3-Pyrrolidineethanol CAS number 931-44-2
An In-depth Technical Guide to 3-Pyrrolidineethanol (CAS 931-44-2) for Advanced Research and Drug Development
Introduction
This compound, identified by CAS number 931-44-2, is a bifunctional organic compound featuring a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted with a hydroxyethyl group at the 3-position. Its unique structural architecture, combining a secondary amine and a primary alcohol, establishes it as a highly versatile and valuable building block in the fields of medicinal chemistry and synthetic organic chemistry. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecular designs.[1][2] This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, detailing its properties, synthesis considerations, reactivity, and applications.
Physicochemical and Structural Properties
This compound is a stable compound under standard conditions, characterized by the molecular formula C6H13NO and a molecular weight of approximately 115.17 g/mol .[3][4] Its physical and chemical properties are dictated by the interplay between the polar hydroxyl group, the basic secondary amine, and the non-polar hydrocarbon backbone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 931-44-2 | [3][4] |
| Molecular Formula | C6H13NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Boiling Point | 201.4°C at 760 mmHg | [3] |
| Synonyms | 2-(Pyrrolidin-3-yl)ethanol, 3-(2-Hydroxyethyl)pyrrolidine | [3][5][6] |
| Storage | Store in a dry, sealed container at room temperature. | [3][5] |
The presence of both hydrogen bond donor (amine N-H, alcohol O-H) and acceptor (amine N, alcohol O) sites contributes to its boiling point and influences its solubility in various solvents.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing Considerations
The synthesis of substituted pyrrolidines like this compound is a cornerstone of heterocyclic chemistry. While specific industrial synthesis routes for CAS 931-44-2 are proprietary, general strategies often involve multi-step sequences starting from commercially available precursors. Common methods for constructing the pyrrolidine ring include intramolecular cyclization reactions, transition-metal-catalyzed C-H amination, and 1,3-dipolar cycloadditions.[1][2][7]
A conceptual workflow for synthesizing a 3-substituted pyrrolidine might involve the creation of a linear precursor containing the necessary functional groups, followed by a key cyclization step.
Caption: Conceptual workflow for pyrrolidine synthesis.
The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in a wide array of therapeutic agents, including antivirals, anticancer agents, and treatments for central nervous system disorders.[1][8] Its significance stems from several key attributes:
-
Three-Dimensionality: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling better exploration of the three-dimensional space within a biological target's binding pocket.[1]
-
Improved Physicochemical Properties: Incorporation of a pyrrolidine moiety can enhance solubility, reduce metabolic lability, and fine-tune the basicity (pKa) of a molecule, all critical parameters in drug design.
-
Stereochemical Complexity: The carbons of the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological activities and safety profiles.[1]
This compound serves as an ideal starting point for leveraging these benefits. The secondary amine provides a vector for chain extension or connection to other molecular fragments, while the primary alcohol on the side chain is a versatile handle for further chemical modification.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is derived from the distinct reactivity of its two primary functional groups: the secondary amine and the primary alcohol. This bifunctionality allows for selective and sequential modification, making it a powerful tool for building complex molecular architectures.
Caption: Reactivity map of this compound's functional groups.
Experimental Protocol: Representative N-Acylation
This protocol describes a general procedure for the acylation of the secondary amine, a common first step in library synthesis for drug discovery.
Objective: To synthesize N-acetyl-3-pyrrolidineethanol.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice-water bath.
-
Add the base (TEA or DIPEA) to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Self-Validation: The brine wash removes residual water and water-soluble impurities, while the drying agent ensures the complete removal of water before solvent evaporation.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acetyl-3-pyrrolidineethanol.
Analytical Characterization
Quality control and structural confirmation of this compound and its derivatives are typically achieved using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, assess purity, and verify the outcome of synthetic transformations.
-
Mass Spectrometry (MS): Coupled with High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation patterns, confirming identity and purity.[9] A method for a related compound, N-methyl-2-pyrrolidone, utilizes positive electro-spray tandem mass spectrometry (MS/MS) for quantification, a technique readily adaptable for this compound.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the O-H and N-H functional groups.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound is associated with several hazards.[3][10]
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements (Examples) |
| GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][11] Store at room temperature, away from incompatible materials such as strong oxidizing agents and acids.[13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[12]
Conclusion
This compound (CAS 931-44-2) is a foundational building block for chemical synthesis, particularly in the realm of drug discovery. Its bifunctional nature, combined with the stereochemical and physicochemical advantages conferred by the pyrrolidine scaffold, provides chemists with a versatile platform for creating novel and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to effectively and safely leverage this compound in the development of next-generation therapeutics.
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(3R)-3-Pyrrolidinemethanol | 110013-18-8. J&K Scientific LLC. [Link]
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2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE suppliers & manufacturers in China. LookChem. [Link]
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CAS 931-44-2 this compound | CAS Index. ChemWhat. [Link]
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Synthesis of 1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanol. PrepChem.com. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH). [Link]
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1-Pyrrolidineethanol | C6H13NO | CID 76288. PubChem - NIH. [Link]
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1-Pyrrolidineethanol | Drug Information, Uses, Side Effects, Chemistry. DrugFuture. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central - NIH. [Link]
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
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2-Pyrrolidineethanol | C6H13NO | CID 86873. PubChem - NIH. [Link]
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Introduction: The Significance of the Pyrrolidine Scaffold
An In-depth Technical Guide to the Structure and Synthesis of 3-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in over 20 FDA-approved drugs underscores its importance as a "privileged scaffold."[2] Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure that allows for a more precise and complex exploration of pharmacophore space.[3] This structural feature is critical for establishing specific, high-affinity interactions with biological targets such as enzymes and receptors.
Within this vital class of compounds, this compound emerges as a particularly valuable building block. Its bifunctional nature—possessing both a secondary amine within the ring and a primary alcohol on a flexible ethyl side chain—offers two distinct points for chemical modification. This allows for the systematic construction of diverse molecular libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed examination of the structure of this compound and a comprehensive overview of its key synthetic routes, offering field-proven insights for its practical application in research and development.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-(pyrrolidin-3-yl)ethanol, is a simple yet versatile molecule. The core structure consists of a pyrrolidine ring substituted at the 3-position with a 2-hydroxyethyl group. The presence of a stereocenter at the C3 position means the molecule can exist as two enantiomers, (R)-3-Pyrrolidineethanol and (S)-3-Pyrrolidineethanol, or as a racemic mixture. The specific stereochemistry is often critical for biological activity, making enantioselective synthesis a key consideration in drug development.[4]
Caption: Chemical structure of this compound with the chiral center (C*) highlighted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(Pyrrolidin-3-yl)ethan-1-ol | [5] |
| CAS Number | 931-44-2 | [5][6] |
| Molecular Formula | C₆H₁₃NO | [5] |
| Molecular Weight | 115.17 g/mol | [5][6] |
| Boiling Point | 201.4°C at 760 mmHg | [6] |
| Synonyms | 3-(2-Hydroxyethyl)pyrrolidine, Pyrrolidine-3-ethanol | [5][7] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the desired scale, cost-effectiveness, and, most importantly, the requirement for stereochemical control. Here, we detail two robust and commonly employed synthetic strategies.
Methodology 1: Reduction of Pyrrolidine-3-acetic Acid Derivatives
This is a classic and straightforward approach based on the reduction of a carboxylic acid or its corresponding ester. The primary advantage is the direct conversion of a readily accessible precursor to the target primary alcohol. The choice of reducing agent is critical for efficiency and safety.
Causality and Experimental Rationale: The starting material, N-protected pyrrolidine-3-acetic acid, is chosen because the carboxylic acid functional group is an ideal precursor to a primary alcohol. The nitrogen atom is typically protected (e.g., with a Boc or Cbz group) to prevent it from reacting with the reducing agent and to improve solubility in organic solvents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to alcohols with high efficiency. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent the violent quenching of the highly reactive hydride.
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An In-depth Technical Guide to the Characterization of 2-(pyrrolidin-3-yl)ethanol
Abstract
2-(pyrrolidin-3-yl)ethanol is a chiral amino alcohol featuring a substituted pyrrolidine ring, a structural motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] As a versatile building block, its comprehensive characterization is paramount to ensure structural integrity, purity, and stereochemistry, which are critical parameters in the drug development pipeline. This guide provides a multi-faceted approach to the definitive characterization of 2-(pyrrolidin-3-yl)ethanol, integrating spectroscopic and chromatographic techniques. We present not just procedural steps, but the underlying scientific rationale for method selection and data interpretation, empowering researchers to establish a robust and self-validating analytical workflow.
Introduction and Physicochemical Properties
The pyrrolidine scaffold is a privileged structure in drug discovery, valued for its conformational flexibility and its ability to engage in key binding interactions with biological targets.[2] The 3-substituted pattern, in particular, offers a vector for chemical modification that can profoundly influence pharmacological activity.[1] 2-(pyrrolidin-3-yl)ethanol, with its primary alcohol and secondary amine functionalities, serves as a chiral precursor for more complex molecules. Its proper characterization is the foundational step for its use in synthesis and structure-activity relationship (SAR) studies.
Core Physicochemical Data
A precise understanding of the fundamental properties of 2-(pyrrolidin-3-yl)ethanol is essential for its handling, storage, and the design of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.17 g/mol | [3] |
| CAS Number | 931-44-2 | [3][4] |
| Predicted Boiling Point | 201.4 ± 13.0 °C | [5] |
| Predicted Density | 0.961 ± 0.06 g/cm³ | [5] |
| Storage | Sealed in dry, 2-8°C, under inert atmosphere | [3] |
Synthesis and Purity Context
While multiple routes to substituted pyrrolidines exist, a common conceptual pathway to 2-(pyrrolidin-3-yl)ethanol involves the modification of a pre-existing pyrrolidine core, such as the reduction of a carboxylic acid or ester derivative.[6][7] For instance, a plausible route could start from a protected pyrrolidine-3-carboxylic acid, which is then reduced to the corresponding alcohol. Understanding the synthetic route is critical for anticipating potential process-related impurities, such as starting materials, reagents, or by-products from side reactions.
Conceptual Synthesis Workflow
The following diagram illustrates a general, high-level workflow for the synthesis of a 3-substituted pyrrolidine like the target molecule.
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 3. 931-44-2|2-(Pyrrolidin-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectral Analysis of (Pyrrolidin-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Structural Significance of (Pyrrolidin-3-yl)methanol
(Pyrrolidin-3-yl)methanol, a chiral bifunctional molecule, serves as a valuable building block in medicinal chemistry and materials science. Its structure incorporates a secondary amine within a five-membered ring and a primary alcohol, providing two reactive sites for synthetic elaboration. The pyrrolidine scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals, where it often imparts desirable pharmacokinetic properties. Accurate structural elucidation and confirmation are paramount, and a multi-technique spectroscopic approach is the cornerstone of this process.
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (pyrrolidin-3-yl)methanol. As a Senior Application Scientist, the narrative moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring researchers can confidently apply these principles to their own analytical challenges.
Molecular Structure for Spectroscopic Assignment
To facilitate a clear discussion, the atoms of (pyrrolidin-3-yl)methanol are systematically numbered. These assignments will be used consistently throughout the guide to correlate specific atoms with their spectral signals.
Caption: Structure of (pyrrolidin-3-yl)methanol with atom numbering.
Chapter 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are critical for structural assignment.
Expert Interpretation & Predicted Spectrum
The ¹H NMR spectrum of (pyrrolidin-3-yl)methanol is characterized by overlapping multiplets for the aliphatic protons and distinct signals for the exchangeable N-H and O-H protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, which deshield the neighboring protons, causing them to resonate at a higher frequency (further downfield).
An experimental spectrum for the related (R)-enantiomer is available and aligns with these predictions.[1]
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H on C6 (CH₂OH) | 3.4 - 3.6 | Doublet of doublets (dd) or multiplet (m) | 2H | These protons are adjacent to the C3 methine and the O7 hydroxyl group. The oxygen atom strongly deshields them, shifting them significantly downfield. |
| H on C2, C5 (CH₂N) | 2.8 - 3.2 | Multiplet (m) | 4H | Protons alpha to the nitrogen are deshielded. The two CH₂ groups (C2 and C5) are diastereotopic, meaning they are chemically non-equivalent and may appear as distinct or overlapping multiplets. |
| H on C3 (CH) | 2.3 - 2.6 | Multiplet (m) | 1H | This methine proton is coupled to the protons on C2, C4, and C6, resulting in a complex multiplet. |
| H on C4 (CH₂) | 1.5 - 2.0 | Multiplet (m) | 2H | These protons are beta to the nitrogen and further from the hydroxyl group, thus appearing more upfield. They will show complex splitting due to coupling with protons on C3 and C5. |
| N-H, O-H | 1.0 - 5.0 (variable) | Broad singlet (s) | 2H | These protons are exchangeable. Their chemical shift is highly dependent on solvent, concentration, and temperature. They typically do not show coupling to adjacent protons. |
Note: Predicted chemical shifts are for a standard solvent like CDCl₃ or D₂O and may vary based on experimental conditions.[2]
Chapter 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms in a molecule and provides information about their electronic environment.
Expert Interpretation & Predicted Spectrum
(Pyrrolidin-3-yl)methanol has five distinct carbon environments, which will result in five signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are primarily dictated by the proximity to the electronegative nitrogen and oxygen atoms.
-
Causality of Chemical Shifts: The C6 carbon, directly attached to the highly electronegative oxygen (O7), is the most deshielded and will appear furthest downfield. The C2 and C5 carbons, being alpha to the nitrogen atom, are also significantly deshielded. The C3 carbon (methine) is shifted downfield due to the hydroxymethyl substituent. The C4 carbon, being the most remote from the electron-withdrawing groups, will be the most shielded and appear furthest upfield.
| Carbon(s) | Predicted δ (ppm) | Rationale for Assignment |
| C6 (CH₂OH) | 65 - 68 | Attached to O7, this carbon experiences the strongest deshielding effect among all carbons. |
| C2, C5 (CH₂N) | 52 - 56 | Alpha to the nitrogen atom, these carbons are deshielded. They may have slightly different shifts due to the chiral center at C3. |
| C3 (CH) | 40 - 45 | This methine carbon is attached to the hydroxymethyl group, which causes a moderate deshielding effect. |
| C4 (CH₂) | 28 - 32 | Beta to the nitrogen and distant from the hydroxyl group, this carbon is the most shielded of the ring carbons. |
Note: Predicted ¹³C NMR chemical shifts are based on established substituent effects and data for similar structures.[2]
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Expert Interpretation & Key Absorption Bands
The IR spectrum of (pyrrolidin-3-yl)methanol will be dominated by features characteristic of a secondary amine and a primary alcohol.
-
Causality of Vibrational Modes: The O-H and N-H bonds are highly polar, leading to strong, characteristic absorptions. The O-H bond, involved in intermolecular hydrogen bonding, produces a very broad and intense signal. The N-H stretch is typically sharper but weaker. The C-O and C-N single bonds have distinct stretching vibrations in the fingerprint region, confirming the presence of the alcohol and amine groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape | Functional Group |
| O-H Stretch | 3200 - 3500 | Strong, Broad | Alcohol (H-bonded) |
| N-H Stretch | 3300 - 3500 | Moderate, Sharper | Secondary Amine |
| C-H Stretch | 2850 - 3000 | Strong | Aliphatic (sp³) |
| C-O Stretch | 1050 - 1150 | Strong | Primary Alcohol |
| C-N Stretch | 1020 - 1250 | Moderate | Aliphatic Amine |
Reference for characteristic IR absorption ranges.[3]
Chapter 4: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.
Expert Interpretation & Fragmentation Pathways
The molecular weight of (pyrrolidin-3-yl)methanol (C₅H₁₁NO) is 101.15 g/mol .[4] In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺˙) at m/z 101, which then undergoes predictable fragmentation.
-
Causality of Fragmentation: The most favorable fragmentation pathways are those that lead to stable carbocations or neutral losses. For amines, the most common fragmentation is alpha-cleavage , where the bond adjacent to the C-N bond is broken. This is a dominant process because the resulting iminium ion is stabilized by resonance. For alcohols, the loss of a water molecule (M-18) is also a common pathway.
Key Predicted Fragments:
-
m/z 101 [M]⁺˙: The molecular ion.
-
m/z 84 [M-OH]⁺: Loss of the hydroxyl radical.
-
m/z 83 [M-H₂O]⁺˙: Loss of a neutral water molecule.
-
m/z 71 [M-CH₂O]⁺˙: Loss of formaldehyde from the side chain.
-
m/z 70 [Alpha-cleavage product]⁺: This is a major, often base peak. It results from the cleavage of the C2-C3 or C4-C5 bond, leading to a stable, resonance-stabilized iminium ion. This is a hallmark fragmentation for pyrrolidine derivatives.[5]
Caption: Proposed EI-MS fragmentation pathways for (pyrrolidin-3-yl)methanol.
Chapter 5: Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
-
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of (pyrrolidin-3-yl)methanol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or MeOD) in a clean, dry vial.
-
Scientist's Note: D₂O is an excellent choice as it will exchange with the N-H and O-H protons, causing their signals to disappear from the spectrum, which simplifies the identification of the remaining C-H signals.
-
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Manual shimming may be required for optimal resolution.
-
¹H Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 12-15 ppm.
-
Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to approximately 220-240 ppm.
-
Acquire 1024 or more scans, depending on sample concentration, with a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS. Calibrate the ¹³C spectrum accordingly.
-
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Objective: To obtain a transmission or absorbance spectrum to identify functional groups.
-
Methodology (ATR - Attenuated Total Reflectance):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Scientist's Note: Collecting a fresh background before each sample is critical to subtract atmospheric H₂O and CO₂ signals, ensuring data integrity.
-
-
Sample Application: Place a single drop of neat (pyrrolidin-3-yl)methanol liquid directly onto the center of the ATR crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
-
Protocol 3: Mass Spectrometry (EI) Acquisition
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology (Direct Infusion or GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation (Direct Infusion):
-
Introduce the sample into the ion source via a direct insertion probe.
-
Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.
-
-
Instrumentation (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The GC will separate the compound from the solvent and introduce it into the MS ion source.
-
Scientist's Note: GC-MS is the preferred method as it ensures only the pure compound enters the mass spectrometer, preventing solvent peaks from interfering with the analysis.
-
-
Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.
-
Data Analysis: Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions to propose a fragmentation pattern consistent with the known structure.
-
Conclusion
The spectroscopic profile of (pyrrolidin-3-yl)methanol is a direct reflection of its chemical structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, with chemical shifts dictated by the inductive effects of the nitrogen and oxygen heteroatoms. Infrared spectroscopy provides unambiguous confirmation of the key N-H and O-H functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage, that are hallmarks of the pyrrolidine ring system. Together, these techniques provide a robust and self-validating analytical package for the complete structural characterization of this important synthetic building block.
References
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National Center for Biotechnology Information. (n.d.). Spectral Database for Organic Compounds. In PubChem. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). (Pyrrolidin-3-yl)methanol. In PubChem. Retrieved January 12, 2026, from [Link]
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 12, 2026, from [Link]
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Shafiu, M. M., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. Available at: [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
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Almansour, A. I., et al. (2022). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 12(1), 1-12. Available at: [Link]
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Royal Society of Chemistry. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available at: [Link]
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ResearchGate. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available at: [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12014-12027. Available at: [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
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Pacific Northwest National Laboratory. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
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Semantic Scholar. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Available at: [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 12, 2026, from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Infrared-spectra of, (a) Pure methanol, (b) CH3OH +.... Retrieved January 12, 2026, from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 12, 2026, from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 12, 2026, from [Link]
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Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved January 12, 2026, from [Link]
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American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
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Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available at: [Link]
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Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. Available at: [Link]
-
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ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 3-Pyrrolidineethanol
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Pyrrolidineethanol, a versatile heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Recognizing the limited availability of quantitative solubility data in public literature, this guide synthesizes known qualitative information and physicochemical properties with a robust, field-proven experimental protocol for the precise determination of its solubility. Furthermore, we delve into the key factors influencing the solubility of this compound and provide a theoretical framework for understanding its behavior in various solvent systems. This document is designed to be a practical resource, empowering researchers to accurately assess and leverage the solubility of this compound in their applications.
Introduction to this compound
This compound, also known as 2-(pyrrolidin-3-yl)ethanol, is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group. The pyrrolidine scaffold is a prevalent structural motif in a wide array of natural products and synthetic pharmaceuticals, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1] The presence of both a secondary amine and a primary alcohol functional group in this compound imparts it with unique chemical reactivity and physical properties, making it a valuable building block in medicinal chemistry and organic synthesis.
A thorough understanding of the solubility of this compound is paramount for its effective utilization in drug discovery and development. Solubility fundamentally impacts a compound's bioavailability, formulation feasibility, and performance in various biological and chemical assays. This guide aims to provide a detailed exploration of the solubility of this compound, addressing both the theoretical underpinnings and the practical aspects of its determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H13NO | [2] |
| Molecular Weight | 115.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (Isomer) | [3] |
| Boiling Point | Not readily available | |
| pKa | Not readily available | |
| LogP (Predicted) | Not readily available |
The structure of this compound, with its polar hydroxyl and amino groups, suggests an aptitude for forming hydrogen bonds, which is a key determinant of its solubility in polar solvents. The pyrrolidine ring itself contributes a degree of nonpolar character to the molecule.
Qualitative and Predicted Solubility of this compound
Direct, experimentally determined quantitative solubility data for this compound in a range of solvents is not extensively available in the peer-reviewed literature. However, based on the solubility of structurally similar compounds and its molecular structure, a qualitative and predicted solubility profile can be established.
Water: The presence of the hydroxyl and secondary amine groups, both capable of hydrogen bonding with water, suggests that this compound is likely to be soluble in water. A related isomer, (R)-pyrrolidin-3-ylmethanol, is described as being "slightly soluble in water".[3] Another isomer, 1-Pyrrolidineethanol, is noted as being "partly soluble in water".[3] It is reasonable to infer that this compound will exhibit some degree of aqueous solubility.
Organic Solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of this compound to act as both a hydrogen bond donor and acceptor, it is expected to be miscible or highly soluble in polar protic solvents like methanol and ethanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): The polar nature of this compound suggests good solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is likely to effectively dissolve this compound.[5] Acetone, being a moderately polar solvent, is also expected to be a suitable solvent.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The principle of "like dissolves like" suggests that the solubility of the polar this compound in nonpolar solvents will be limited.[7]
Predicted Solubility: While experimental data is sparse, computational tools can provide an estimation of solubility. Platforms like Chemicalize can predict solubility based on the compound's structure, offering a theoretical starting point for experimental design.[8][9]
Experimental Determination of this compound Solubility: A Validated Protocol
Given the absence of comprehensive quantitative data, the ability to accurately determine the solubility of this compound in-house is critical. The following is a detailed, self-validating protocol based on the well-established shake-flask method, which is a gold standard for equilibrium solubility determination.
Principle
The shake-flask method involves agitating an excess of the solid or liquid solute with a specific solvent at a constant temperature until equilibrium is achieved. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (of known purity)
-
Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, acetone)
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Detailed Step-by-Step Methodology
-
Preparation of Samples:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired solvent to each vial.
-
Include control vials with only the solvent to serve as blanks.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments are recommended to determine the optimal equilibration time.
-
-
Separation of Saturated Solution:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the diluted sample.
-
-
Calculation and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or molarity (mol/L), and specify the temperature at which the measurement was performed.
-
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental and systemic factors. Understanding these factors is essential for controlling and predicting its behavior in different applications.
Temperature
For most solid and liquid solutes dissolving in a liquid solvent, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the intermolecular forces in the solute and solvent. The relationship between temperature and solubility can be complex and should be determined experimentally for this compound in each solvent of interest.
pH
As a compound with a secondary amine, this compound is a weak base. Therefore, its solubility in aqueous solutions is expected to be highly pH-dependent.
-
Acidic pH: In acidic conditions, the secondary amine will be protonated, forming a positively charged pyrrolidinium ion. This salt form is generally much more soluble in water than the neutral form due to the strong ion-dipole interactions with water molecules.
-
Basic pH: In basic conditions, the amine will remain in its neutral, less polar form, which is expected to have lower aqueous solubility.
The following diagram illustrates the relationship between pH and the ionization state of this compound, which in turn affects its aqueous solubility.
Caption: Influence of pH on the ionization and aqueous solubility of this compound.
Solvent Polarity
The "like dissolves like" principle is a fundamental concept in predicting solubility.[7]
-
Polar Solvents: this compound, being a polar molecule, will generally exhibit higher solubility in polar solvents with which it can form hydrogen bonds and dipole-dipole interactions.
-
Nonpolar Solvents: Its solubility will be significantly lower in nonpolar solvents where the primary intermolecular forces are weaker London dispersion forces.
Presence of Other Solutes (Co-solvents and Salts)
The presence of other substances in the solvent can significantly alter the solubility of this compound.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of a poorly water-soluble compound by reducing the overall polarity of the solvent system.
-
Salts: The effect of salts on the solubility of a non-electrolyte like this compound can be complex. The "salting-out" effect, where solubility decreases with increasing salt concentration, is common. However, "salting-in" can also occur with certain salts.
Safety and Handling
When working with this compound, it is essential to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and personal protective equipment (PPE). General safety practices include working in a well-ventilated area, avoiding contact with skin and eyes, and wearing appropriate PPE, such as gloves and safety glasses.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. While quantitative experimental data in the public domain is limited, this guide has synthesized the available qualitative information and provided a robust, validated protocol for its experimental determination. By understanding the physicochemical properties of this compound and the key factors that influence its solubility, researchers and drug development professionals can effectively utilize this versatile compound in their work. The provided experimental workflow empowers users to generate the precise solubility data required for their specific applications, bridging the current knowledge gap.
References
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Chemicalize. (n.d.). Calculations. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
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ChemBK. (2024, April 9). N-(2-Hydroxyethyl)pyrrolidine. Retrieved from [Link]
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Mallak, Inc. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86873, 2-Pyrrolidineethanol. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76288, 1-Pyrrolidineethanol. Retrieved from [Link].
- Pawar, R. R., et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research, 9(2).
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Physics-Based Solubility Prediction for Organic Molecules - PMC. (n.d.). Retrieved from [Link]
- Ruan, H., et al. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure.
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University of North Texas. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]
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3-Pyrrolidineethanol material safety data sheet
An In-depth Technical Guide to the Material Safety of 3-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Checklist
This compound is a versatile bifunctional molecule, frequently employed as a key building block in the synthesis of complex pharmaceutical agents and novel chemical entities. Its structure, featuring a secondary amine within a pyrrolidine ring and a primary alcohol, offers multiple reaction sites for creating diverse molecular scaffolds. However, this reactivity also necessitates a deep and practical understanding of its material safety profile.
This guide moves beyond the standard format of a Material Safety Data Sheet (MSDS). It is designed for the hands-on researcher and scientist. Instead of merely listing hazards, we will explore the causality behind them and provide self-validating protocols grounded in established safety principles. The objective is to empower you not just to follow safety rules, but to understand and implement them with scientific rigor.
Chapter 1: Core Chemical and Physical Identity
A thorough understanding of a substance's physical properties is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions, from storage to reaction work-ups.
Molecular Structure
The structure of this compound is fundamental to its reactivity and, consequently, its handling requirements. The presence of both a nucleophilic secondary amine and a primary alcohol in a small heterocyclic ring defines its chemical personality.
Caption: Chemical structure of this compound.
Identification and Properties
The following table summarizes the key identifiers and physico-chemical properties of this compound and related compounds. This data is crucial for risk assessment and for designing safe experimental and storage protocols.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-(Pyrrolidin-3-yl)ethanol, 3-(2-Hydroxyethyl)pyrrolidine | [1] |
| CAS Number | 931-44-2 | [2] |
| Molecular Formula | C₆H₁₃NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Appearance | Colorless to light yellow transparent liquid | [5] |
| Boiling Point | 79-81 °C at 13 mmHg | [5][6] |
| Density | 0.985 g/mL at 25 °C | [5][6] |
| Flash Point | 133 °F (56.1 °C) | [5][6] |
| Water Solubility | Partially soluble | [5][6] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5][7] |
Chapter 2: Hazard Analysis and Risk Assessment
A comprehensive hazard analysis is critical. For a research chemical, this involves interpreting known data and making informed judgments based on structurally similar compounds. The GHS classifications provide a standardized framework for understanding the primary risks.
GHS Hazard Identification
The following classifications are based on data for pyrrolidine and its derivatives, which share structural similarities and predictable hazard profiles.[8]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Note: Classifications are synthesized from related compounds and should be treated as a robust starting point for risk assessment.
Expert Insight: The "Why" Behind the Hazards
-
Flammability (H226): With a flash point of ~56°C, this compound is a combustible liquid.[5][6] This means that at or above this temperature, it can produce enough vapor to form an ignitable mixture with air. In a lab setting, this necessitates keeping it away from hot plates, open flames, and spark-producing equipment.[9][10] The risk is not just from direct flame contact; static discharge can also serve as an ignition source, making proper grounding and bonding procedures essential during large-scale transfers.[11]
-
Corrosivity (H314/H318): The basicity of the pyrrolidine nitrogen makes the compound corrosive. Contact with skin or eyes can cause severe chemical burns by disrupting cell membranes.[8] This is an immediate and significant danger. The "severe eye damage" classification underscores that even a minor splash to the eyes can lead to irreversible harm, making appropriate eye protection non-negotiable.[12]
-
Toxicity (H302): "Harmful if swallowed" indicates that ingestion can lead to significant health effects.[12] The primary risk in a laboratory is accidental ingestion via contaminated hands or equipment. This reinforces the absolute necessity of prohibiting eating, drinking, or smoking in the lab and practicing thorough hand washing after handling.[9][13]
Chapter 3: Protocols for Safe Handling and Storage
Safe science is built on a foundation of robust, well-understood protocols. The following sections detail the necessary engineering controls, personal protective equipment, and handling procedures.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is essential to prevent the inhalation of vapors and to contain any potential spills. All manipulations, including weighing, transferring, and running reactions, should be performed within the hood.
Personal Protective Equipment (PPE)
PPE is the last line of defense. Its selection must be deliberate and based on a task-specific risk assessment.
Caption: Decision workflow for selecting appropriate PPE.
Protocol: Donning and Doffing PPE
-
Inspection: Always inspect PPE for damage (cracks, holes, signs of degradation) before use.[12]
-
Donning Sequence:
-
Put on lab coat and any required apron.
-
Wash hands thoroughly.
-
Put on inner gloves (nitrile).
-
Put on outer gloves (if required).
-
Put on eye and face protection.
-
-
Doffing Sequence (to prevent self-contamination):
-
Remove outer gloves.
-
Remove lab coat and/or apron, turning it inside out.
-
Remove inner gloves, peeling them off without touching the outer surface.
-
Remove face/eye protection.
-
Wash hands thoroughly with soap and water.
-
Handling and Storage Protocol
-
Handling:
-
Work exclusively within a chemical fume hood.
-
Ensure all sources of ignition (hot plates, open flames, non-intrinsically safe equipment) are removed from the immediate area.[10]
-
Ground and bond containers when transferring significant quantities to prevent static discharge.[9]
-
Use only non-sparking tools.[9]
-
Avoid generating aerosols or mists.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight.[9][13]
-
Store locked up or in an area accessible only to authorized personnel.
-
Keep containers tightly sealed. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.
-
Incompatibility: Store separately from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][14] The basic nitrogen can react violently with strong acids.
-
Chapter 4: Emergency and First-Aid Protocols
Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers, and be trained in their use.
Accidental Release (Spill) Response
A spill of this compound presents a dual chemical and fire hazard. The response must be swift, systematic, and safe.
Caption: Step-by-step workflow for responding to a spill.
Causality in Spill Response:
-
Containment: Using an inert absorbent like sand or vermiculite is crucial.[12] Combustible materials like paper towels could increase the fire risk.
-
Ignition Sources: Removing ignition sources is the top priority because flammable vapors can travel.[9]
-
Ventilation: Maximizing ventilation helps to disperse flammable vapors and reduce inhalation exposure.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[12]
-
Inhalation:
-
Action: Immediately move the affected person to fresh air.[13]
-
Follow-up: If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[13]
-
Rationale: The primary goal is to remove the person from the contaminated atmosphere to prevent further absorption of the chemical.
-
-
Skin Contact:
-
Action: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[15]
-
Follow-up: Seek immediate medical attention for any burns or persistent irritation.
-
Rationale: The corrosivity of the amine requires extensive flushing to remove the chemical from the skin and minimize tissue damage. Delaying this action can result in a more severe chemical burn.
-
-
Eye Contact:
-
Action: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[9] If present, remove contact lenses after the initial flush and continue rinsing.
-
Follow-up: Seek immediate evaluation by an ophthalmologist.
-
Rationale: This is a time-critical emergency. The corrosive nature of the chemical can cause permanent eye damage within seconds. Immediate and prolonged flushing is the single most important factor in mitigating the injury.
-
-
Ingestion:
-
Action: Rinse the mouth thoroughly with water.[12] Have the person drink one or two glasses of water to dilute the chemical.
-
Follow-up: Seek immediate medical attention.
-
Rationale: Inducing vomiting can cause the corrosive material to pass through the esophagus a second time, inflicting further damage. There is also a severe risk of aspiration into the lungs, which can be fatal.[9]
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9] Water spray can be used to cool fire-exposed containers.[9][16]
-
Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.[11]
-
Specific Hazards: Combustion will produce toxic and hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[9][17] Vapors are heavier than air and may travel along the ground to a distant ignition source.[8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]
Chapter 5: Disposal and Environmental Considerations
Responsible chemical management extends through the entire lifecycle of the substance, including its disposal.
-
Disposal Protocol:
-
This compound and materials contaminated with it must be disposed of as hazardous waste.
-
Do not dispose of it down the drain or with general refuse.
-
All waste must be collected in properly sealed and labeled containers.
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[9]
-
-
Environmental Impact: While specific ecotoxicity data for this compound is limited, related amines can be harmful to aquatic life. Therefore, every precaution must be taken to prevent its release into the environment.
Conclusion
The safe and effective use of this compound in a research and development setting is not a matter of chance, but a result of conscious and informed practice. By understanding the chemical principles behind its hazards—its flammability, its basicity-driven corrosivity, and its potential toxicity—scientists can move from rote compliance to a culture of intrinsic safety. The protocols and workflows outlined in this guide provide a framework for building that culture, ensuring that scientific discovery can proceed without compromising the well-being of the researchers who make it possible.
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SAFETY DATA SHEET. Hisco. [Link]
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The Strategic Importance of Pyrrolidine Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to the Commercial Availability of 3-Pyrrolidineethanol and Related Scaffolds for Drug Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the commercial landscape for this compound and its structurally significant isomers. As versatile chiral building blocks, these pyrrolidine-based scaffolds are instrumental in modern medicinal chemistry. This document moves beyond a simple catalog listing to offer field-proven insights into sourcing, quality validation, and strategic application, ensuring that research and development programs are built on a foundation of reliable and well-characterized starting materials.
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, saturated, and stereochemically rich structure allows for the exploration of three-dimensional chemical space, a critical factor in designing selective and potent therapeutics.[3][4] The (Pyrrolidinyl)ethanol family, in particular, offers a bifunctional handle—a nucleophilic secondary amine and a primary alcohol—making it a highly versatile synthon for constructing complex molecular architectures.[3][5]
This guide focuses on this compound and its key isomers, which, despite their structural simplicity, present a nuanced commercial landscape. Understanding the differences in availability, purity, and isomeric forms is paramount for efficient and reproducible drug development campaigns.
| Chemical Name | Structure | CAS Number | Common Synonyms |
| This compound | ![]() | 931-44-2 | 2-(Pyrrolidin-3-yl)ethanol; 3-(2-Hydroxyethyl)pyrrolidine |
| (S)-(+)-2-Pyrrolidinemethanol | ![]() | 23356-96-9 | L-Prolinol; (S)-(+)-2-(Hydroxymethyl)pyrrolidine[6][7] |
| 1-Pyrrolidineethanol | ![]() | 2955-88-6 | N-(2-Hydroxyethyl)pyrrolidine; Epolamine[8][9] |
| 1-Methyl-2-pyrrolidine ethanol | ![]() | 67004-64-2 | N/A |
Table 1: Key Isomers and Related Structures in the (Pyrrolidinyl)ethanol Family.
Commercial Availability and Supplier Landscape
This compound and its related compounds are readily available from a wide range of chemical suppliers, catering to different scales of research and manufacturing. The supplier ecosystem can be broadly categorized into large, multinational distributors and specialized, boutique chemical synthesis labs.
Major Chemical Suppliers:
-
Sigma-Aldrich (Merck)
-
Fisher Scientific (Thermo Fisher Scientific)
-
J&K Scientific
-
BLD Pharm
Specialty and Niche Suppliers:
These suppliers typically offer various grades and quantities, from milligrams for initial screening to kilograms for scale-up studies. Purity levels are generally high, often exceeding 97-98%.[10][13]
Logical Workflow for Sourcing and Procurement
The process of acquiring a chemical building block like this compound is not merely transactional; it is the first step in quality control. A systematic approach ensures that the material acquired is suitable for its intended use and that the supply chain is reliable for the project's lifecycle.
Quality Control and In-House Validation
While a supplier's Certificate of Analysis (CoA) provides a baseline for quality, it is imperative for drug development programs to perform independent verification. This ensures batch-to-batch consistency and mitigates risks associated with unforeseen impurities that could derail biological assays or subsequent synthetic steps.
Standard Certificate of Analysis Specifications
| Parameter | Typical Specification | Method | Rationale |
| Appearance | Colorless to light yellow liquid | Visual | Provides a first-pass check for gross contamination or degradation. |
| Identity | Conforms to structure | ¹H NMR, FTIR | Confirms the molecular structure is correct. |
| Purity | ≥98.0% | GC-FID, HPLC | Quantifies the amount of the desired compound relative to impurities. |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can interfere with moisture-sensitive reactions. |
| Form | Free Base or HCl Salt | As specified | The form dictates solubility and reactivity; must match the intended protocol. |
Table 2: Example specifications from a typical supplier Certificate of Analysis.
Experimental Protocol: In-House QC of this compound
This protocol outlines a self-validating system for the identity and purity confirmation of a newly received batch of this compound.
Objective: To verify the identity and assess the purity of a commercial sample.
Materials:
-
Commercial this compound sample
-
Deuterated chloroform (CDCl₃) for NMR
-
Methanol (HPLC grade) for GC/HPLC analysis
-
Internal standard (e.g., Dodecane for GC)
Methodology:
-
Visual Inspection & Documentation:
-
1.1. Log the supplier, lot number, and date of receipt.
-
1.2. Visually inspect the sample for expected color and clarity. Note any deviations.
-
-
Identity Confirmation via ¹H NMR:
-
2.1. Prepare an NMR sample by dissolving ~5-10 mg of this compound in ~0.6 mL of CDCl₃.
-
2.2. Acquire a ¹H NMR spectrum.
-
2.3. Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to a reference spectrum or the expected structure. The causality is direct: a correct structure will produce a predictable NMR fingerprint.
-
-
Purity Assessment by Gas Chromatography (GC-FID):
-
3.1. Standard Preparation: Prepare a stock solution of this compound and an internal standard (IS) in methanol at a known concentration (e.g., 1 mg/mL).
-
3.2. Sample Preparation: Prepare the sample to be analyzed at the same nominal concentration as the standard.
-
3.3. GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: 60 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
-
3.4. Analysis: Inject 1 µL of the sample. The area percent of the main peak relative to all integrated peaks provides a quantitative measure of purity. Comparing the sample's response factor (relative to the IS) with the standard's confirms the concentration.
-
Causality of Impurities:
-
Incomplete Reduction: The presence of the starting carboxylic acid or intermediate aldehyde could occur if the reduction reaction does not go to completion.
-
Solvent Residues: Residual solvents from the reaction or purification (e.g., THF, methanol) are common impurities.
-
Over-alkylation: If the pyrrolidine nitrogen is unprotected, side reactions can occur.
Application in Drug Discovery Programs
The utility of this compound lies in its ability to serve as a versatile scaffold. The secondary amine can be functionalized via reductive amination, acylation, or alkylation, while the primary alcohol can be oxidized, converted to a leaving group, or used in ether or ester formation. This dual functionality is a key reason for its prevalence in building blocks for medicinal chemistry. [1]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The information is derived from publicly available Safety Data Sheets (SDS). [14][15][16]
| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) |
|---|---|---|
| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage. |
| Flammability | GHS02 (Flame) | H225/H226: Highly flammable liquid and vapor. |
Table 3: Summary of key GHS hazard classifications for pyrrolidine derivatives.
Protocol for Safe Laboratory Handling
-
Engineering Controls: Work within a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical splash goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Dispensing: Ground/bond containers when transferring large quantities to prevent static discharge. [15]Use only non-sparking tools.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [15]
Conclusion
This compound and its related isomers are commercially accessible and fundamentally important building blocks for modern drug discovery. Their value, however, is contingent on a rigorous approach to procurement and quality control. By understanding the supplier landscape, implementing self-validating in-house QC protocols, and appreciating the synthetic context of these materials, research organizations can build a reliable foundation for their development pipelines. This guide serves as a framework for scientists to make informed decisions, ensuring the integrity and reproducibility of their research from the very first chemical synthesis.
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The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a cornerstone in medicinal chemistry, earning its status as a "privileged scaffold." Its prevalence in a vast array of FDA-approved drugs and biologically active natural products is a testament to its remarkable versatility. This technical guide provides a comprehensive exploration of the pyrrolidine motif in drug discovery, delving into its fundamental physicochemical properties, conformational intricacies, and diverse synthetic strategies. We will examine its critical role in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents across a spectrum of disease areas, including oncology, infectious diseases, central nervous system disorders, and metabolic diseases. Through an analysis of structure-activity relationships, detailed experimental protocols, and the visualization of key biological pathways, this guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively leverage the pyrrolidine scaffold in the design of next-generation therapeutics.
The Enduring Appeal of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered pyrrolidine ring is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, underscoring its significance in molecular recognition and biological activity.[1][2] Its utility as a "privileged scaffold" stems from a unique combination of structural and physicochemical properties that make it an attractive building block for medicinal chemists.[3]
1.1. Physicochemical and Structural Advantages:
The pyrrolidine ring confers several advantageous properties to a drug molecule:
-
Basicity and Aqueous Solubility: The nitrogen atom within the pyrrolidine ring imparts basicity, which can be crucial for interacting with biological targets and for enhancing aqueous solubility, a key factor in drug formulation and bioavailability.[4][5]
-
Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, three-dimensional structure. This "puckered" conformation allows for a more precise spatial arrangement of substituents, enabling a tighter and more specific fit into the binding pockets of proteins.[6]
-
Conformational Flexibility: The pyrrolidine ring exhibits a degree of conformational flexibility, a phenomenon known as "pseudorotation," which can be advantageous for adapting to the dynamic nature of biological targets. This flexibility, however, can be constrained through strategic substitution to lock the ring into a specific, biologically active conformation.[6]
-
Stereochemical Richness: The chiral centers inherent in substituted pyrrolidine rings allow for the exploration of stereoisomerism as a means to optimize drug potency and reduce off-target effects. The precise stereochemical presentation of functional groups is often critical for enantioselective recognition by biological macromolecules.[6]
-
Metabolic Stability: The pyrrolidine scaffold is generally associated with good metabolic stability, a desirable characteristic for drug candidates. However, as with any scaffold, the substitution pattern plays a significant role in determining its metabolic fate.[3]
Strategic Synthesis of Pyrrolidine Scaffolds: A Chemist's Toolkit
The efficient and stereocontrolled synthesis of substituted pyrrolidines is a cornerstone of drug discovery programs targeting this scaffold. A variety of synthetic methodologies have been developed, each offering unique advantages in terms of scope, stereoselectivity, and functional group tolerance.
2.1. Key Synthetic Strategies:
Several powerful strategies are routinely employed for the construction of the pyrrolidine ring:
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: This is one of the most versatile and widely used methods for the synthesis of polysubstituted pyrrolidines.[5][6] Azomethine ylides, generated in situ, react with a variety of dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to afford the pyrrolidine ring with good control over regio- and stereochemistry.[5][7][8]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as the amino acid proline or its derivatives (e.g., hydroxyproline), to construct complex chiral pyrrolidine targets.[3][9] This strategy elegantly transfers the stereochemical information from the starting material to the final product.
-
Intramolecular Cyclization: Various intramolecular cyclization strategies have been developed to form the pyrrolidine ring. These include the cyclization of amino-functionalized precursors through nucleophilic substitution, reductive amination, or radical cyclization.[6][10][11][12]
-
Asymmetric Synthesis: The development of asymmetric catalytic methods has enabled the enantioselective synthesis of chiral pyrrolidines from achiral starting materials. This includes transition-metal-catalyzed hydrogenations, alkylations, and cycloadditions.[13]
2.2. Experimental Protocols:
To provide a practical understanding of these synthetic methodologies, detailed experimental protocols for key transformations are outlined below.
Protocol 2.2.1: Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition of an Azomethine Ylide [7]
This protocol describes a three-component 1,3-dipolar cycloaddition reaction for the synthesis of a spirooxindole-pyrrolidine derivative.
-
Materials: Isatin, N-methylglycine, (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile, absolute ethanol.
-
Procedure:
-
To a solution of isatin (1.0 mmol) and N-methylglycine (1.0 mmol) in absolute ethanol (10 mL), add the (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile (1.0 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile derivative.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Protocol 2.2.2: N-Boc Protection of (R)-pyrrolidine-3-carboxylic acid (Chiral Pool Synthesis) [9]
This protocol details the protection of the secondary amine of a chiral pyrrolidine starting material.
-
Materials: (R)-pyrrolidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, 1N Sodium Hydroxide (NaOH), 3N Hydrochloric Acid (HCl), Diethyl ether.
-
Procedure:
-
Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture at room temperature.
-
Stir the mixture for 1.5 hours.
-
Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.
-
Protocol 2.2.3: Sharpless Asymmetric Dihydroxylation for the Synthesis of a Chiral Diol Intermediate [14][15][16]
This protocol describes a general procedure for the asymmetric dihydroxylation of an alkene, a common transformation in the synthesis of complex pyrrolidine-containing natural products.
-
Materials: Alkene (1 mmol), AD-mix-α or AD-mix-β (1.4 g), tert-butyl alcohol (5 mL), water (5 mL), sodium sulfite, ethyl acetate or dichloromethane.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the AD-mix in a 1:1 mixture of tert-butyl alcohol and water at room temperature.
-
Cool the mixture to 0 °C.
-
Add the alkene to the reaction mixture and stir vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel.
-
The Pyrrolidine Ring in Action: Case Studies in Drug Design
The versatility of the pyrrolidine scaffold is best illustrated by its presence in a wide range of approved drugs targeting diverse biological pathways.
3.1. Central Nervous System (CNS) Disorders:
The pyrrolidine ring is a common feature in drugs targeting the CNS, likely due to its ability to impart the necessary physicochemical properties for blood-brain barrier penetration and its capacity to present pharmacophoric elements in a precise three-dimensional orientation.
-
Procyclidine: An anticholinergic drug used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[17] Procyclidine acts as a non-selective antagonist at muscarinic acetylcholine M₁, M₂, and M₄ receptors in the brain.[9][14] By blocking the excitatory effects of acetylcholine, it helps to restore the balance of neurotransmitter activity in the basal ganglia, thereby alleviating symptoms such as tremor and rigidity.[18] The (R)-enantiomer of procyclidine exhibits significantly higher affinity for M₁ and M₄ receptors compared to the (S)-enantiomer, highlighting the importance of stereochemistry in its pharmacological activity.[19]
Signaling Pathway: Procyclidine's Antagonism of Muscarinic Acetylcholine Receptors
Caption: Procyclidine competitively antagonizes muscarinic acetylcholine receptors, blocking downstream signaling and reducing neuronal excitability.
-
Levetiracetam: An antiepileptic drug used in the treatment of various seizure types. Its precise mechanism of action is not fully understood, but it is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[20]
3.2. Cardiovascular Disease:
The pyrrolidine ring is a key structural feature of the angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.
-
Captopril: The first-in-class ACE inhibitor, captopril, features a proline (a pyrrolidine-2-carboxylic acid) moiety.[21] It acts by competitively inhibiting ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][22] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[22]
3.3. Oncology:
The pyrrolidine scaffold is found in a number of anticancer agents, where it can contribute to target binding, selectivity, and favorable pharmacokinetic properties.
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][13] Sunitinib's structure incorporates a pyrrolidine ring, which plays a role in its interaction with the ATP-binding pocket of various RTKs, thereby inhibiting their activity and blocking downstream signaling pathways involved in tumor growth and angiogenesis.[23]
3.4. Metabolic Diseases:
Pyrrolidine derivatives have shown significant promise as antidiabetic agents, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4).
-
DPP-4 Inhibitors (Gliptins): Many DPP-4 inhibitors, known as "gliptins," feature a cyanopyrrolidine moiety.[24] This group is crucial for their mechanism of action, which involves forming a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme. By inhibiting DPP-4, these drugs prevent the degradation of incretin hormones, such as GLP-1, leading to enhanced insulin secretion and improved glycemic control.[24]
Structure-Activity Relationships (SAR) and Quantitative Data
The systematic modification of the pyrrolidine scaffold and its substituents is a key strategy in drug optimization. Understanding the structure-activity relationships (SAR) is crucial for designing compounds with improved potency, selectivity, and pharmacokinetic profiles.
Table 1: Pharmacokinetic Properties of Selected Pyrrolidine-Containing Drugs
| Drug | Therapeutic Area | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism | Excretion | Reference(s) |
| Captopril | Antihypertensive | ~70-75 | 25-30 | ~2-3 | Hepatic (disulfide metabolites) | Renal | [4][21][22][25][26] |
| Procyclidine | Antiparkinsonian | ~75 | Not specified | ~12 | Hepatic (CYP450) | Renal | [2][3][7][24][27] |
| Levetiracetam | Antiepileptic | >95 | <10 | ~6-8 | Non-hepatic (hydrolysis) | Renal | [28][29][30][31][32] |
| Sunitinib | Anticancer | Not specified | 95 | 40-60 | Hepatic (CYP3A4) | Fecal | [8][13][20][33][34] |
Table 2: Biological Activity of Representative Pyrrolidine Derivatives
| Compound Class | Target | Representative Compound | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference(s) |
| DPP-4 Inhibitors | DPP-4 | Vildagliptin | IC₅₀: ~62 nM | Type 2 Diabetes | [24] |
| Anticancer Agents | Various Kinases | Sunitinib | IC₅₀: <10 nM for PDGFRβ, VEGFR2, KIT | Oncology | [23] |
| Anticancer Agents | HeLa cells | Tetrazolopyrrolidine-1,2,3-triazole analogue (7a) | IC₅₀: 0.32 µM | Oncology | [1] |
| CNS Agents | M₁ Muscarinic Receptor | (R)-Procyclidine | Kᵢ: ~1.5 nM | Parkinson's Disease | [19] |
| CNS Agents | Dopamine D₂ Receptor | 5-phenyl-pyrrole-3-carboxamide (1a) | Kᵢ: ~1.2 µM | CNS Disorders | [32][35] |
| CNS Agents | Serotonin Transporter (SERT) | Pyrrolidine-2,5-dione derivative (11) | Kᵢ: 9.2 nM | Depression | [5] |
Future Perspectives and Conclusion
The pyrrolidine ring continues to be a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Its unique combination of physicochemical and structural features provides a robust platform for the design of potent and selective modulators of a wide range of biological targets. The ongoing development of innovative synthetic methodologies, including asymmetric catalysis and biocatalysis, will undoubtedly expand the accessible chemical space of pyrrolidine derivatives, enabling the synthesis of increasingly complex and functionally diverse molecules.
As our understanding of disease biology deepens, the ability to rationally design molecules with precisely tailored properties becomes ever more critical. The pyrrolidine scaffold, with its inherent stereochemical complexity and conformational adaptability, is exceptionally well-suited to meet this challenge. Future research will likely focus on the development of novel pyrrolidine-based probes to interrogate biological systems, as well as the design of multi-target ligands that can address the complex polypharmacology of many diseases. The rich history and continued success of pyrrolidine-containing drugs provide a strong foundation for optimism that this remarkable scaffold will remain at the forefront of drug discovery for years to come.
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Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of 3-Pyrrolidineethanol Derivatives
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2][3][4][5] Its prevalence in numerous natural products, from alkaloids to essential amino acids like proline, underscores its evolutionary selection for biological interactions.[2] The significance of the pyrrolidine ring is amplified by its non-planar, three-dimensional structure, which allows for a more sophisticated exploration of pharmacophore space compared to flat aromatic systems. This inherent stereochemistry and conformational flexibility are critical for designing molecules with high target selectivity and novel biological profiles.[1]
Within this broad class, this compound derivatives represent a particularly versatile and promising subgroup. The presence of the ethanol side chain at the 3-position provides an additional vector for functionalization and interaction with biological targets, opening avenues for a wide spectrum of pharmacological activities. This guide offers a comprehensive analysis of the diverse biological activities of this compound derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Cellular Proliferation
Pyrrolidine derivatives have emerged as a significant class of compounds with potent anti-proliferative activities against a range of cancer cell lines.[3][5][6] Their mechanisms often involve the induction of apoptosis and the inhibition of critical pathways necessary for tumor growth.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these derivatives is highly dependent on their substitution patterns. For instance, the creation of complex hybrid molecules, such as spirooxindole-pyrrolidines, has yielded compounds with significant cytotoxicity.[3][7] Studies have also shown that the presence of electron-withdrawing groups on aromatic substituents can enhance anticancer activity.[6] Furthermore, derivatives of pyrrolidine-3,4-diol have demonstrated notable antiproliferative effects, particularly against pancreatic cancer cell lines.[8][9]
Quantitative Analysis of Anticancer Potency
The cytotoxic effects of this compound derivatives are typically quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirooxindole-pyrrolidine | Derivative 1b | HCT116 (Colon) | 8.5 | [5] |
| Spirooxindole-pyrrolidine | Derivative 4m | A549 (Lung) | 1.01 | [7] |
| N-Arylpyrrolidine-2,5-dione | Derivative 2b | MCF-7 (Breast) | 3.1 | [5] |
| Pyrrolidinone-hydrazone | Derivative 3b | IGR39 (Melanoma) | 2.5 | [5] |
| Pyrrolidine 3,4-diol | Compound 7 | Pancreatic Cancer | - | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antibiofilm Activity: Combating Resistance
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of novel antibacterial agents.[10][11] Pyrrolidine derivatives have shown considerable promise in this area, with activity against both Gram-positive and Gram-negative bacteria.[10][12]
Mechanism and Spectrum of Activity
Recent research has focused on synthesizing various series of pyrrolidine derivatives and evaluating their antimicrobial efficacy. For example, a series of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine analogs were synthesized and tested, with many compounds exhibiting activity against E. coli.[12] Beyond simply killing planktonic bacteria, newer derivatives are being investigated for their ability to inhibit or eradicate biofilms, which are structured communities of bacteria that are notoriously tolerant to conventional antibiotics. A library of 2,3-pyrrolidinedione analogues demonstrated significant biofilm inhibition against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) at non-lethal concentrations, highlighting their potential as adjuvant therapies.[11]
Quantitative Analysis of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione | Compound 8 | Staphylococcus aureus | 16-256 | [4] |
| Pyrrolidine-2,5-dione | Compound 5 | Candida albicans | 32-128 | [4][13] |
| 2,3-Pyrrolidinedione | Compound 1, 6, 13 | S. aureus (planktonic) | 16-32 | [11] |
Experimental Protocol: Agar Well Diffusion Method
-
Culture Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test derivative solution (at a known concentration) into each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where bacterial growth has been inhibited. A larger zone indicates greater antimicrobial activity.
Neuroprotective Activity: A Multi-Target Approach for Neurodegeneration
The this compound scaffold is a promising starting point for the development of therapeutics for complex neurodegenerative disorders like Alzheimer's disease (AD).[14][15][16] The multifactorial nature of AD necessitates a multi-target approach, and these derivatives have shown potential to modulate several key pathological pathways.[17]
Targeting Cholinesterases and Amyloid-β
A primary strategy in AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to boost levels of the neurotransmitter acetylcholine.[17] Concurrently, preventing the aggregation of amyloid-beta (Aβ) plaques is another critical therapeutic goal.[14]
A notable example comes from semi-synthetic derivatives of the natural alkaloid vasicine. Through structural modification, a lead compound, VA10 , was developed. In-vitro studies confirmed its ability to inhibit cholinesterases and reduce Aβ plaque formation. Crucially, in-vivo studies in animal models of amnesia and AD demonstrated that VA10 could improve memory and cognition and protect neuronal cells in the hippocampus.[14]
Caption: Multi-target strategy of this compound derivatives in Alzheimer's.
Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer, a solution of acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Enzyme Reaction: In a 96-well plate, add the buffer, the test derivative solution, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the DTNB and ATCI solutions to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (enzyme activity). Determine the percentage of inhibition caused by the test derivative compared to a control without the inhibitor. Calculate the IC₅₀ value.
Antidiabetic Activity: Regulating Glycemic Control
Certain this compound derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, key enzymes involved in carbohydrate digestion.[18] Inhibiting these enzymes can slow the absorption of glucose, making it a viable strategy for managing type 2 diabetes.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the antidiabetic potential is strongly influenced by the nature of the substituents. Specifically, electron-donating groups have been shown to be crucial for activity. A derivative featuring a para-methoxy group (p-OCH₃), compound 3g , demonstrated exceptional inhibitory activity against both enzymes, in some cases surpassing the standard drug metformin.[18] This highlights the importance of precise electronic tuning in the design of these molecules.
Quantitative Analysis of Enzyme Inhibition
| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) | Reference |
| 3g (p-OCH₃) | 26.24 | 18.04 | [18] |
| 3a | 36.32 | 47.19 | [18] |
| Acarbose (Standard) | 5.50 | - | [18] |
| Metformin (Standard) | 25.31 | - | [18] |
General Workflow for Synthesis and Biological Screening
The discovery of biologically active this compound derivatives follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: General workflow from design to lead compound identification.
Conclusion and Future Prospects
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities, spanning anticancer, antimicrobial, neuroprotective, and antidiabetic applications, demonstrate its broad pharmacological potential. The inherent three-dimensionality and stereochemical complexity of the pyrrolidine ring provide a rich foundation for fine-tuning molecular interactions to achieve high potency and selectivity.
Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's.
-
Prodrug Strategies: Improving the pharmacokinetic properties of promising derivatives, such as cellular uptake and bioactivation, through prodrug approaches.[19]
-
Combating Resistance: Continuing the development of derivatives with novel mechanisms of action to overcome drug resistance in both infectious diseases and oncology.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives against other targets, such as in inflammatory and cardiovascular diseases.
By integrating rational design, advanced synthetic chemistry, and robust biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of innovative medicines.
References
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]
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Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
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Synthesis and evaluation of potent pyrrolidine H(3) antagonists. PubMed. Available from: [Link]
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Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate. Available from: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
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Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available from: [Link]
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Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. SpringerLink. Available from: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Available from: [Link]
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Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells. ResearchGate. Available from: [Link]
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Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. National Institutes of Health. Available from: [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available from: [Link]
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Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. Available from: [Link]
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Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Institutes of Health. Available from: [Link]
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Synthesis of Pyrrolidine 3,4-Diol Derivatives with Anticancer Activity on Pancreatic Tumor Cells. IRIS UniGe. Available from: [Link]
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Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health. Available from: [Link]
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Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed. Available from: [Link]
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Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. MDPI. Available from: [Link]
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General structure of pyrrolidine derivatives and compound 15 being most... ResearchGate. Available from: [Link]
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3-Pyrrolidineethanol as a chiral building block
An In-Depth Technical Guide to 3-Pyrrolidineethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional chemical space, a critical factor for enhancing binding affinity and specificity to biological targets.[1] Among the vast library of pyrrolidine-based synthons, this compound, in its enantiomerically pure (R) and (S) forms, stands out as a uniquely versatile chiral building block. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic application in the development of complex bioactive molecules, grounded in mechanistic principles and field-proven methodologies.
The Strategic Importance of the this compound Scaffold
The value of this compound lies in the combination of a stereodefined pyrrolidine core and a primary alcohol functional handle. This arrangement offers several strategic advantages in drug design:
-
Defined Stereochemistry: The chiral center at the C3 position is fundamental. The spatial orientation of the hydroxymethyl group dictates the molecule's interaction with enantioselective proteins and enzymes, often leading to significant differences in biological activity between enantiomers.[1] Access to a single enantiomer is critical for maximizing therapeutic potency and minimizing off-target effects.[2]
-
Structural Rigidity and Vectorial Projection: The five-membered ring provides a rigid scaffold that positions the hydroxymethyl group in a predictable vector away from the core. This allows medicinal chemists to use the -CH₂OH group as an anchor point for introducing further complexity and targeting specific pockets within a protein's binding site.
-
Functional Versatility: The primary alcohol is a gateway to a vast array of chemical transformations. It can be readily oxidized, converted into leaving groups (e.g., tosylates, mesylates), transformed into halides, or used in ether and ester linkages, providing numerous pathways for molecular elaboration.
Stereoselective Synthesis of this compound
Access to enantiomerically pure this compound is the critical first step. Several strategies have been developed, often starting from readily available chiral pool materials or employing asymmetric cyclization techniques.
Synthesis from Chiral Precursors: The Lactam Reduction Pathway
A robust and widely employed method involves the stereospecific reduction of a chiral lactam derived from an amino acid precursor. The synthesis of (S)-3-hydroxypyrrolidine from optically pure 4-amino-(S)-2-hydroxybutyric acid is a prime example of this strategy.[3]
The causality behind this pathway is rooted in the preservation of stereochemistry. The initial chiral center in the starting material directs the stereochemical outcome of the final product, avoiding the need for chiral resolution or complex asymmetric catalysis in the final steps.
Caption: Synthesis of (S)-Pyrrolidin-3-ol via Lactam Reduction.
Detailed Protocol: Synthesis of 3-Pyrrolidinemethanol via Borane Reduction
This protocol describes a general, scalable synthesis starting from a commercially available pyrrolidine carboxylate derivative. The choice of a borane-based reducing agent is deliberate; it effectively reduces both the ester and the lactam carbonyl without requiring the harsh conditions associated with reagents like LiAlH₄.
Objective: To synthesize 3-pyrrolidinemethanol from methyl 5-oxopyrrolidine-3-carboxylate.[4]
Materials:
-
Methyl 5-oxopyrrolidine-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated brine
Procedure:
-
Initial Reduction Setup: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF.
-
Borane Complex Formation: Cool the solution and add sodium borohydride (approx. 2.5 eq) portion-wise, maintaining the temperature. Slowly add boron trifluoride etherate (approx. 4.0 eq) dropwise. Causality Note: The in-situ formation of diborane from NaBH₄ and BF₃·OEt₂ generates the active reducing agent for the lactam carbonyl.
-
Reaction: After the addition is complete, stir the mixture at room temperature for a short period, then heat to reflux for approximately 4 hours, monitoring the reaction by TLC or LC-MS.
-
Workup 1: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic phases and concentrate under reduced pressure to yield a crude oily intermediate.
-
Ester Reduction: Dissolve the crude oil in ethanol. Cool the solution and add sodium borohydride (approx. 1.3 eq). Heat the reaction to reflux for 2 hours. Causality Note: NaBH₄ in ethanol is a milder system sufficient for reducing the ester group to the primary alcohol.
-
Workup 2: Cool the reaction and quench with water. Extract with ethyl acetate. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and saturated brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-pyrrolidinemethanol. Further purification can be achieved via distillation or column chromatography if necessary.
Applications in the Synthesis of Bioactive Molecules
The true power of this compound is demonstrated by its incorporation into complex, high-value molecules. The chiral scaffold serves as the foundation upon which pharmacologically relevant functionality is built.
Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Selective inhibition of nNOS over other isoforms (eNOS, iNOS) is a key therapeutic strategy for treating neurodegenerative diseases like Parkinson's and Alzheimer's.[5] Chiral pyrrolidine cores have been instrumental in developing potent and selective inhibitors.
In this context, this compound serves as the starting point for building inhibitors where the pyrrolidine ring binds within the enzyme's active site. The hydroxymethyl group is elaborated into a lipophilic tail containing an amino group, which is crucial for potency.[5] The stereochemistry of the pyrrolidine core dictates the precise orientation of this tail, influencing both potency and selectivity.
Caption: General workflow for nNOS inhibitor synthesis.
Quantitative Data: Impact of Pyrrolidine Core on nNOS Inhibition
| Compound | Pyrrolidine Core Modification | Potency (Kᵢ for nNOS) | Selectivity (vs. eNOS) | Reference |
| 1b | gem-difluorinated | Potent | High | [5] |
| 8c | monofluoro methylene | More Potent than 1b | Somewhat Diminished | [5] |
This table illustrates how modifications to the chiral pyrrolidine scaffold, originating from a 3-substituted pyrrolidine, directly impact biological activity. The increased potency of 8c is attributed to the higher basicity of its amino group compared to 1b.[5]
Case Study: Precursors for Carbapenem Antibiotics
Carbapenems like Doripenem are critical last-line antibiotics for treating resistant bacterial infections.[6] The synthesis of these complex molecules often relies on chiral pyrrolidine precursors. Specifically, derivatives of 3-hydroxypyrrolidine are converted into key pyrrolidin-3-ylethanethioate intermediates.
The synthesis begins with a protected 4-hydroxypyrrolidine derivative (a constitutional isomer of 3-hydroxypyrrolidine, often derived from 4-hydroxyproline). The hydroxyl group is activated, typically by conversion to a mesylate, which is then displaced by a thioacetate nucleophile.[6] This sequence critically relies on stereocontrol to install the correct configuration required for the final antibiotic structure.
Protocol: Synthesis of a Pyrrolidin-3-ylethanethioate Derivative [6]
Objective: To convert a protected 3-hydroxypyrrolidine derivative into a thioacetate intermediate for carbapenem synthesis.
Materials:
-
N-Boc-(3R)-hydroxypyrrolidine (or related chiral precursor)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Potassium thioacetate (KSAc)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Hydroxyl Activation (Mesylation): Dissolve the N-Boc-(3R)-hydroxypyrrolidine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere. Add MsCl (1.1 eq) dropwise. Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC). Causality Note: Conversion of the alcohol to a mesylate creates an excellent leaving group, facilitating the subsequent Sₙ2 displacement.
-
Workup 1: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate.
-
Nucleophilic Displacement: Dissolve the crude mesylate in anhydrous DMF. Add potassium thioacetate (1.5 eq) and heat the mixture (e.g., to 60-80 °C). Monitor the reaction for the formation of the product. Causality Note: This is a classic Sₙ2 reaction. The use of a polar aprotic solvent like DMF is crucial for accelerating the rate of this bimolecular reaction.
-
Final Workup and Purification: After the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water and brine to remove DMF. Dry the organic phase, concentrate, and purify the resulting pyrrolidin-3-ylethanethioate derivative by column chromatography.
Conclusion
(R)- and (S)-3-Pyrrolidineethanol are not merely chiral synthons; they are strategic molecular platforms. Their inherent stereochemistry and functional handles provide a reliable and versatile foundation for constructing complex molecular architectures with high precision. The ability to translate the chirality of this simple building block into the potent and selective biological activity of a final drug candidate underscores its immense value to the fields of medicinal chemistry and drug development. As the demand for stereochemically pure and structurally complex therapeutics continues to grow, the importance of foundational building blocks like this compound will only increase.
References
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4846. Available at: [Link]
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Gendrine, S., et al. (2023). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. Scientific Reports, 13(1), 18357. Available at: [Link]
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Li, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 53(3), 1234–1244. Available at: [Link]
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Laohapaisan, A., Roy, A., & Nagib, D. A. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem, 8(10), 2736-2753. Available at: [Link]
- Park, H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. US Patent 7,652,152 B2.
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Molecule Vision. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Available at: [Link]
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Istratiy, V. A., & Istratiy, D. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7247. Available at: [Link]
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Mato, R. F., et al. (2021). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Catalysts, 11(10), 1238. Available at: [Link]
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Marino, C., Repetto, E., & Varela, O. (2012). Enantioselective Synthesis of 2,3,4,5-Tetra(hydroxyalkyl)pyrrolidines through 1,3-Dipolar Cycloadditions. European Journal of Organic Chemistry, 2012(18), 3461-3469. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]
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Company, M. A., et al. (2016). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry, 81(15), 6295–6305. Available at: [Link]
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Introduction: The Critical Role of Chirality in the Pyrrolidine Scaffold
An In-depth Technical Guide to the Stereochemistry of 3-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2][3] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space that is crucial for specific interactions with biological targets.[1] this compound, a derivative featuring a hydroxymethyl group at the C3 position, is a valuable chiral building block for synthesizing a wide array of pharmaceuticals.
The central theme of this guide is the stereochemistry of this compound. The carbon at the third position of the pyrrolidine ring is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-pyrrolidineethanol and (S)-3-pyrrolidineethanol. In pharmacology, it is a well-established principle that enantiomers can exhibit vastly different biological activities, potencies, and toxicological profiles.[4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. Consequently, the ability to synthesize, separate, and analyze the individual stereoisomers of this compound is not merely an academic exercise but a critical requirement in the drug development process.[4]
This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing field-proven methods for stereoselective synthesis, chiral resolution, and analytical characterization, grounded in authoritative scientific principles.
Part 1: Synthesis and Resolution of this compound Enantiomers
The generation of single-enantiomer compounds can be approached in two primary ways: direct asymmetric synthesis to create the desired enantiomer selectively, or the separation (resolution) of a pre-formed racemic mixture. While asymmetric synthesis is often more elegant and atom-economical, chiral resolution remains a robust and widely used technique, particularly when a straightforward stereoselective route is unavailable.[6][7]
Chiral Resolution: Separating the Enantiomers
Chiral resolution is the process of separating a racemic mixture into its individual enantiomeric components.[6] For this compound, which contains a basic amine and a hydroxyl group, several effective strategies can be employed.
This classical technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[7] By reacting the racemic this compound (a base) with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These salts possess different solubilities, allowing one to be selectively crystallized from the solution.
Causality Behind Experimental Choices: The choice of the resolving agent and solvent is critical and often empirical. The goal is to maximize the solubility difference between the two diastereomeric salts. Acids like tartaric acid or mandelic acid are common starting points due to their availability and proven track record.[6] The solvent system is then screened to find conditions where one salt is highly insoluble while the other remains in the mother liquor.
Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid
-
Salt Formation: Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., ethanol or isopropanol).
-
Addition of Resolving Agent: Add one molar equivalent of a chiral resolving agent, such as (R)-(-)-mandelic acid, to the solution.
-
Crystallization: Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently to 0-4°C to induce crystallization. The less soluble diastereomeric salt will precipitate.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the pyrrolidine nitrogen and liberate the free, enantiomerically enriched this compound.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using a suitable analytical method like chiral HPLC.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst, most commonly an enzyme.[] Lipases are frequently used as they can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted.
Causality Behind Experimental Choices: This method is valued for its high selectivity under mild conditions. The choice of lipase is crucial, as different enzymes exhibit different enantioselectivities for a given substrate. The reaction medium (often an organic solvent to prevent hydrolysis) and the acyl donor are optimized to achieve a high enantiomeric excess for both the acylated product and the unreacted starting material.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Setup: Dissolve racemic this compound in an appropriate organic solvent (e.g., toluene or THF).
-
Acyl Donor: Add a suitable acyl donor, such as vinyl acetate.
-
Enzyme Addition: Add a lipase (e.g., Lipase AS from Aspergillus niger or Lipase B from Candida antarctica).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to maximize the ee% of both components.
-
Workup: Remove the enzyme by filtration.
-
Separation: Separate the acylated product from the unreacted this compound using standard column chromatography.
-
Deprotection (Optional): The acylated enantiomer can be hydrolyzed back to the alcohol if desired.
Caption: General workflow for enzymatic kinetic resolution.
Part 2: Analytical Methods for Stereochemical Characterization
Once a single enantiomer has been synthesized or resolved, its stereochemical purity must be rigorously verified. The enantiomeric excess (ee%) is the standard measure of this purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[9] The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Causality Behind Experimental Choices: Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including amino alcohols.[10] The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation (Resolution, Rs > 1.5) between the enantiomer peaks in a reasonable timeframe.[10]
Protocol: Chiral HPLC Analysis
-
System Preparation: Equip an HPLC system with a chiral column (e.g., Chiralcel® OD-H) and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase, for example, n-Hexane/Isopropanol/Trifluoroacetic Acid. An initial ratio of 90:10 (v/v) Hexane:IPA is a good starting point for method development.[10][11]
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in the mobile phase.[10]
-
Racemic Standard: First, inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
-
Sample Analysis: Inject the enantiomerically enriched sample under the same conditions.
-
Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100[10]
Data Presentation: Illustrative HPLC Parameters
| Parameter | Typical Value/Condition | Rationale |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel® OD-H) | Broad applicability for chiral separations.[11] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) | Balances polarity for optimal interaction with the CSP. |
| Flow Rate | 0.5 - 1.0 mL/min | Provides good efficiency without excessive pressure.[10] |
| Column Temp. | 25 °C | Ensures reproducible retention times.[10] |
| UV Detection | 210 nm | Wavelength for detecting compounds lacking strong chromophores.[10] |
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can also be used to determine enantiomeric purity. Since enantiomers have identical NMR spectra, a chiral auxiliary must be added to induce a chemical shift difference between them.
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid chloride, react with the alcohol or amine group of this compound to form a covalent bond, creating a pair of diastereomers.[9] These diastereomers have distinct NMR spectra, allowing for quantification by integrating specific signals. This method is robust but requires a chemical reaction and purification.
-
Chiral Solvating Agents (CSAs): These agents, like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form transient, non-covalent diastereomeric complexes with the enantiomers.[10] This interaction is sufficient to induce small but measurable differences in the NMR chemical shifts, allowing for direct analysis without chemical modification. The ratio of sample to CSA may need optimization to achieve adequate signal separation.[10]
Part 3: The Pharmacological Importance of Stereoisomers
The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound dictates how they interact with chiral biological targets. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[4][12]
The (R)-enantiomer, in particular, is a frequently cited building block in the synthesis of complex pharmaceutical agents.[13] Its specific stereochemistry is crucial for achieving the correct spatial orientation of substituents needed for high-affinity binding to a biological target.[1] While specific comparative data for the parent this compound enantiomers is sparse in public literature, the principle of stereospecificity is universal in drug action.
Data Presentation: Potential Biological Activity Profile
| Enantiomer | Potential Role in Drug Development | Rationale |
| (R)-3-Pyrrolidineethanol | Often the "eutomer" (biologically active enantiomer) | Serves as a key chiral intermediate for various pharmaceuticals, where its specific 3D structure is required for target engagement.[13] |
| (S)-3-Pyrrolidineethanol | May be the "distomer" (less active or inactive enantiomer) | Could exhibit different pharmacology, be inactive, or require separate toxicological evaluation. Its presence can lower the overall efficacy of a drug product.[4][12] |
Conclusion
The stereochemistry of this compound is a paramount consideration for its application in research and drug development. The choice between (R) and (S) enantiomers is not arbitrary but is dictated by the stereospecific demands of biological targets. This guide has outlined the principal methodologies for obtaining and verifying enantiomerically pure this compound, from classical resolution techniques like diastereomeric salt crystallization to modern enzymatic and chromatographic methods. The robust analytical protocols detailed, particularly chiral HPLC, provide a self-validating system to ensure the stereochemical integrity of these crucial building blocks. For any scientist working with this versatile pyrrolidine scaffold, a thorough understanding and command of its stereochemistry are indispensable for the successful development of novel, effective, and safe therapeutic agents.
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The Untapped Potential of 3-Pyrrolidineethanol: A Technical Guide for Medicinal Chemists
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, introduce critical stereochemical complexity, and serve as a rigid scaffold to orient pharmacophoric elements.[2] This in-depth technical guide focuses on a specific, yet underexplored, building block: 3-Pyrrolidineethanol. We will delve into the strategic advantages of this scaffold, explore its potential applications across diverse therapeutic areas, and provide actionable insights into its synthesis and incorporation into drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical space to address unmet medical needs.
The Strategic Value of the this compound Scaffold
The this compound motif offers a unique combination of structural features that can be strategically exploited in drug design. Its inherent value lies in the interplay between the pyrrolidine ring and the ethanol side chain.
Conformational Rigidity and Vectorial Projection
The saturated five-membered ring of pyrrolidine provides a degree of conformational constraint compared to its acyclic counterparts.[3] This rigidity helps to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty upon binding to a biological target. The substitution at the 3-position projects the ethanol side chain in a well-defined vector away from the core, allowing for precise probing of specific regions within a receptor's binding pocket. The puckering of the pyrrolidine ring, which can be influenced by substituents, further dictates the spatial orientation of the ethanol group.[4][5]
The Dual-Functionality of the Ethanol Moiety
The primary alcohol of the ethanol side chain is a versatile functional group in medicinal chemistry. It can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom).[6][7][8] This dual nature allows for multifaceted interactions with protein targets, contributing to binding affinity and specificity.[9][10] Furthermore, the hydroxyl group can serve as a key attachment point for further derivatization, enabling the exploration of structure-activity relationships (SAR).
The Modulatory Role of the Pyrrolidine Nitrogen
The secondary amine within the pyrrolidine ring is a critical determinant of the molecule's overall properties. At physiological pH, this nitrogen is typically protonated, allowing it to form strong ionic interactions with acidic residues in a binding site.[11] The basicity of the pyrrolidine nitrogen can be modulated by the presence of other functional groups, influencing the compound's pKa and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[12]
Potential Therapeutic Applications of this compound Derivatives
Based on the established roles of the broader pyrrolidine class of compounds, we can extrapolate several promising therapeutic avenues for derivatives of this compound.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a privileged structure in CNS drug discovery due to its frequent occurrence in molecules that cross the blood-brain barrier.[13][14] The ability of the pyrrolidine nitrogen to engage with aminergic G-protein coupled receptors (GPCRs) makes it a valuable core for developing ligands for targets such as muscarinic, dopaminergic, and serotonergic receptors. The this compound scaffold could serve as a novel starting point for the design of selective receptor modulators for the treatment of neurodegenerative diseases, psychiatric disorders, and pain.
Caption: A streamlined workflow for the development of CNS drug candidates from the this compound scaffold.
Antiviral Agents
Pyrrolidine derivatives have demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[15][16][17] The pyrrolidine dithiocarbamates, for instance, have shown potent activity against rhinoviruses by inhibiting viral protein expression.[15] The this compound scaffold could be utilized to develop novel antiviral compounds by incorporating functionalities known to interfere with viral entry, replication, or assembly.[18]
Caption: Potential points of intervention for this compound derivatives in the viral life cycle.
Bioisosteric Replacement and Scaffold Hopping
In drug design, bioisosteric replacement is a powerful strategy for optimizing lead compounds by replacing a functional group with another that retains similar biological activity but has improved physicochemical or pharmacokinetic properties.[19][20][21] The this compound moiety can be envisioned as a conformationally restricted bioisostere of acyclic ethanolamines, which are common motifs in many bioactive molecules. This replacement can lead to enhanced potency, selectivity, and metabolic stability.
Synthetic Strategies and Methodologies
The successful application of this compound in drug discovery hinges on the availability of efficient and stereoselective synthetic routes.
Stereoselective Synthesis of Chiral 3-Hydroxypyrrolidine Precursors
The synthesis of enantiomerically pure 3-hydroxypyrrolidine is a critical first step. Several methods have been reported, often starting from readily available chiral precursors.
This protocol is adapted from established methodologies.[22]
-
Protection of the Amine:
-
Dissolve 4-amino-(S)-2-hydroxybutyric acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide to adjust the pH.
-
Introduce an amine-protecting group, for example, by adding di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc derivative.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Extract the protected product and purify by column chromatography.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve the N-protected amino acid in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a reducing agent such as borane-tetrahydrofuran complex (B₂H₆·THF).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with methanol and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
-
Deprotection and Cyclization:
-
Treat the protected amino alcohol with a strong acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc group.
-
Neutralize the resulting ammonium salt with a base.
-
Induce cyclization by heating or by converting the primary alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the free amine.
-
Purify the final (S)-3-hydroxypyrrolidine by distillation or chromatography.
-
Derivatization of the this compound Scaffold
Once the core is synthesized, a library of analogs can be generated through standard chemical transformations.
-
N-Functionalization: The secondary amine can be alkylated, arylated, or acylated using various electrophiles. Reductive amination with aldehydes or ketones provides a facile route to N-substituted derivatives.
-
O-Functionalization: The primary alcohol can be converted to ethers, esters, or carbamates to probe interactions in the corresponding region of the binding pocket.
Physicochemical and Pharmacokinetic Considerations
A successful drug candidate must possess a favorable ADME profile.[23]
Key Physicochemical Properties
The following table summarizes key calculated physicochemical properties for the parent this compound molecule, providing a baseline for optimization efforts.
| Property | Predicted Value | Desired Range for CNS Drugs |
| Molecular Weight ( g/mol ) | 115.17 | < 450 |
| LogP | -0.8 | 1 - 3 |
| Topological Polar Surface Area (Ų) | 32.26 | < 90 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 7 |
| Rotatable Bonds | 1 | ≤ 8 |
Data calculated using standard computational chemistry software.
Metabolic Pathways
The pyrrolidine ring can be susceptible to metabolism by cytochrome P450 enzymes.[23] Common metabolic transformations include N-dealkylation and oxidation of the pyrrolidine ring at positions alpha to the nitrogen. The ethanol side chain may undergo oxidation to the corresponding carboxylic acid or glucuronidation. Understanding these potential metabolic liabilities early in the drug discovery process is crucial for designing more stable analogs.
Conclusion and Future Directions
This compound represents a versatile and underexplored scaffold in medicinal chemistry. Its unique combination of conformational rigidity and dual-functional hydrogen bonding capabilities makes it an attractive starting point for the design of novel therapeutics targeting a wide range of diseases, particularly those affecting the central nervous system and viral infections. The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse chemical libraries based on this core. Future efforts should focus on the systematic exploration of the chemical space around the this compound scaffold, coupled with robust biological evaluation and ADME profiling, to unlock its full therapeutic potential.
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Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure. Effects of the quaternization of the basic nitrogen on the interaction with 5-HT(3) receptor. Bioorganic & Medicinal Chemistry. [Link]
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New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. Pharmaceutics. [Link]
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Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. Journal of Virology. [Link]
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Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. [Link]
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intermolecular forces & drug-target binding. YouTube. [Link]
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Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
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Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals. [Link]
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Pyrrolidine. Wikipedia. [Link]
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Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
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Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Current Topics in Medicinal Chemistry. [Link]
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Antibiotics. [Link]
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An In-Depth Technical Guide to the Synthesis and Properties of N-Substituted 3-Pyrrolidineethanols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Substituted 3-Pyrrolidineethanol Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets.[2] The N-substituted this compound framework, in particular, offers a versatile platform for drug discovery. The nitrogen atom serves as a key site for introducing a wide array of substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity. The ethanol side chain at the 3-position provides a hydroxyl group that can act as a hydrogen bond donor or a point for further functionalization. These structural features make N-substituted 3-pyrrolidineethanols valuable building blocks in the development of therapeutics for a range of conditions, including central nervous system (CNS) disorders.[3][4]
This guide provides a comprehensive overview of the synthesis, properties, and applications of N-substituted 3-pyrrolidineethanols, with a focus on methodologies and insights relevant to researchers in drug development.
Core Synthesis Methodologies
The synthesis of N-substituted 3-pyrrolidineethanols can be broadly approached in two ways: by first constructing the N-substituted pyrrolidine ring followed by introduction of the ethanol side chain, or more commonly, by N-substitution of a pre-existing this compound core. This guide will focus on the latter, as it offers greater flexibility in substituent introduction.
N-Alkylation of this compound
Direct N-alkylation is a fundamental method for introducing alkyl groups onto the pyrrolidine nitrogen. This typically involves the reaction of this compound with an alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of a base to neutralize the resulting hydrohalic acid.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often preferred to prevent competition with the pyrrolidine nitrogen for the alkylating agent.
-
Solvent Selection: Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the SN2 reaction.
-
Reaction Temperature: The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions, such as elimination of the alkyl halide.
A related and often "greener" approach is the use of alkyl alcohols as alkylating agents via a hydrogen-borrowing process, typically requiring a metal catalyst.[5]
Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds and is highly effective for synthesizing N-substituted 3-pyrrolidineethanols.[6][7][8][9] This two-step, one-pot reaction involves the initial formation of an iminium ion from this compound and a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[6][9]
Mechanism and Self-Validation:
The reaction's success hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[9][10] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their mild nature and tolerance for weakly acidic conditions that favor iminium ion formation.[6][9] The progress of the reaction can be monitored by techniques such as TLC or LC-MS to confirm the consumption of the starting materials and the formation of the product, providing a self-validating system.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of N-substituted 3-pyrrolidineethanols via reductive amination.
N-Acylation
N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride.[11][12][13][14] The reaction is often carried out in the presence of a base like pyridine or triethylamine to scavenge the acidic byproduct (e.g., HCl).[12] N-acylated derivatives are of interest as they can exhibit different biological activities and metabolic stabilities compared to their N-alkyl counterparts.
N-Arylation
The introduction of an aryl group on the nitrogen atom is a key transformation in medicinal chemistry.[15] Traditional methods like the Ullmann condensation and Buchwald-Hartwig amination are effective for the N-arylation of pyrrolidines.[15][16] More recently, photocatalytic methods have emerged as a milder alternative.[16] These reactions typically involve a transition metal catalyst (e.g., copper or palladium) and a base. The choice of ligand for the metal catalyst is crucial for achieving high yields and can be tailored to the specific aryl halide and pyrrolidine substrate.
Physicochemical and Spectroscopic Properties
The physicochemical properties of N-substituted 3-pyrrolidineethanols are heavily influenced by the nature of the N-substituent. These properties are critical for drug development as they affect absorption, distribution, metabolism, and excretion (ADME).
| Property | N-Substituent Effect | Importance in Drug Development |
| Lipophilicity (logP) | Increasing the size and hydrophobicity of the N-substituent (e.g., from methyl to benzyl) increases logP. | Affects membrane permeability, protein binding, and solubility. A balance is crucial for optimal bioavailability. |
| Polar Surface Area (PSA) | The core scaffold has a PSA contributed by the nitrogen and hydroxyl groups. The N-substituent can modulate this, for example, by introducing additional polar groups. | Influences cell penetration and blood-brain barrier permeability. |
| pKa | The basicity of the pyrrolidine nitrogen is affected by the electronic nature of the N-substituent. Electron-withdrawing groups decrease pKa, while electron-donating groups increase it. | Determines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell permeability. |
Spectroscopic Characterization:
-
¹H NMR: The protons on the carbon adjacent to the nitrogen (in the ring and on the substituent) typically appear as multiplets in the 2.5-3.5 ppm region. The protons of the ethanol side chain will also have characteristic shifts.
-
¹³C NMR: The carbon atoms attached to the nitrogen show characteristic downfield shifts.
-
IR Spectroscopy: A broad O-H stretch will be present around 3300-3500 cm⁻¹. The C-N stretching vibration is typically observed in the 1000-1200 cm⁻¹ range.[17] For N-acylated derivatives, a strong C=O stretch will appear around 1650 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can confirm the structure.
Example Spectroscopic Data for N-Benzyl-3-pyrrolidinol (a close analog):
| Technique | Characteristic Peaks |
| ¹H NMR | Signals for the benzyl group protons (aromatic and CH₂), and protons of the pyrrolidine ring and the CH-OH group. |
| IR (cm⁻¹) | Broad O-H stretch, C-H stretches (aromatic and aliphatic), C-N stretch.[18] |
| MS (m/z) | Molecular ion peak and fragments corresponding to the loss of the benzyl group or other parts of the molecule.[2] |
Applications in Drug Discovery
The N-substituted this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents.
-
Central Nervous System (CNS) Disorders: The ability of the pyrrolidine ring to mimic the conformation of neurotransmitters makes it a valuable core for CNS-active drugs.[3] Derivatives have been explored as ligands for various receptors, including serotonin (5-HT) and dopamine receptors.[15][19][20]
-
Antimicrobial and Antiviral Agents: The pyrrolidine nucleus is found in several antimicrobial and antiviral compounds.[13] N-acylation, for instance, has been a strategy in the development of HCV polymerase inhibitors.[11]
-
Antidiabetic Agents: Certain N-substituted pyrrolidine derivatives have shown potential as α-amylase and α-glucosidase inhibitors, which are targets in the management of type 2 diabetes.[18]
Structure-Activity Relationship (SAR) Insights:
SAR studies on pyrrolidine derivatives have shown that the nature of the N-substituent is a critical determinant of biological activity and selectivity.[18][21] For example, in a series of α-amylase and α-glucosidase inhibitors, an N-aryl substituent with a para-methoxy group showed the highest potency.[18] The flexibility to easily modify the N-substituent makes this scaffold ideal for SAR exploration to optimize ligand-receptor interactions.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-pyrrolidineethanol via Reductive Amination
This protocol describes the synthesis of N-benzyl-3-pyrrolidineethanol from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-pyrrolidineethanol.
Diagram of N-Alkylation via Reductive Amination
Caption: Simplified mechanism of N-alkylation of this compound with benzaldehyde via reductive amination.
Conclusion
The N-substituted this compound scaffold is a highly valuable platform in modern drug discovery. Its synthesis is accessible through robust and versatile methods such as reductive amination and N-alkylation, allowing for the creation of diverse chemical libraries. The ability to systematically modify the N-substituent provides a powerful tool for optimizing the physicochemical and pharmacological properties of lead compounds. As our understanding of disease targets becomes more sophisticated, the strategic application of this scaffold will undoubtedly continue to contribute to the development of novel and effective therapeutics.
References
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- Reductive amin
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
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- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
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- Reductive Amin
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Introduction: Navigating the Isomers of Hydroxyethylpyrrolidine
An In-depth Technical Guide to the Physical Properties of 1-(2-Hydroxyethyl)pyrrolidine
The term "3-hydroxyethylpyrrolidine" can be ambiguous and may refer to several structural isomers depending on the attachment point of the hydroxyethyl group to the pyrrolidine ring. The primary isomers include:
-
1-(2-Hydroxyethyl)pyrrolidine (N-(2-Hydroxyethyl)pyrrolidine): The hydroxyethyl group is attached to the nitrogen atom (position 1).
-
2-(Pyrrolidin-2-yl)ethanol: The hydroxyethyl group is attached to carbon position 2.
-
2-(Pyrrolidin-3-yl)ethanol: The hydroxyethyl group is attached to carbon position 3.
Due to the greater availability of comprehensive data and its prevalent use in chemical synthesis, this guide will focus primarily on the physical properties of 1-(2-Hydroxyethyl)pyrrolidine (CAS No: 2955-88-6) . This compound, also known under the International Nonproprietary Name (INN) Epolamine , serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. It is notably used to synthesize Diclofenac Epolamine, a salt of the common non-steroidal anti-inflammatory drug (NSAID) with enhanced water solubility and improved cutaneous absorption properties.[1] Understanding its physical properties is paramount for its effective handling, application, and development in research and manufacturing settings.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to define its molecular structure and identity.
-
IUPAC Name: 2-(pyrrolidin-1-yl)ethanol
-
Synonyms: N-(2-Hydroxyethyl)pyrrolidine, 1-Pyrrolidineethanol, Epolamine
-
CAS Number: 2955-88-6
The structure consists of a saturated five-membered pyrrolidine ring where the nitrogen atom is substituted with a 2-hydroxyethyl group. This combination of a tertiary amine and a primary alcohol dictates its characteristic physical and chemical properties, such as its hydrogen bonding capabilities and basicity.
Caption: Chemical structure of 1-(2-Hydroxyethyl)pyrrolidine.
Core Physical Properties
The physical state and behavior of 1-(2-Hydroxyethyl)pyrrolidine under various conditions are summarized below. These properties are critical for process design, safety assessments, and formulation development.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to slightly yellow or brown liquid | [4][5] |
| Boiling Point | 79-81 °C @ 13 mmHg (17 hPa) | [4][6][7] |
| Density | 0.985 g/mL @ 25 °C | [4][7][8] |
| Refractive Index (n²⁰/D) | 1.4713 - 1.4743 | [4][6] |
| Flash Point | 56 °C (133 °F) - Closed Cup | [9][4][5] |
| Water Solubility | Partly soluble | [10][4][8] |
| Solubility in Organics | Soluble in alcohol, ether, and benzene | [10][4][8] |
| pKa (Predicted) | 14.74 ± 0.10 | [4][8] |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular identification and structural elucidation. The following sections detail the characteristic spectral features of 1-(2-Hydroxyethyl)pyrrolidine.
Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational modes of the molecule's functional groups. The interpretation of this spectrum is a fundamental step in confirming the compound's identity.[11]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a classic indicator of intermolecular hydrogen bonding due to the hydroxyl group.
-
C-H Stretch: Multiple sharp peaks appear in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methylene groups of the pyrrolidine ring and ethyl chain.
-
C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ range signifies the C-O stretching of the primary alcohol.
-
C-N Stretch: The tertiary amine C-N stretching vibration typically appears in the 1100-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted spectra and experimental data confirm the structure.[12][13]
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyrrolidine ring and the hydroxyethyl side chain. The protons closest to the nitrogen and oxygen atoms will be shifted downfield. Key expected signals include:
-
A triplet for the -CH₂-OH protons.
-
A triplet for the -N-CH₂- protons of the ethyl group.
-
Multiplets for the pyrrolidine ring protons.
-
A singlet for the hydroxyl proton (-OH), which may be broad and its position can vary depending on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each chemically distinct carbon atom. The carbons attached to the heteroatoms (N and O) will be the most deshielded, appearing further downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[14][15]
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 115.17).
-
Fragmentation: Common fragmentation pathways would involve the loss of the hydroxyl group, cleavage of the C-C bond in the ethyl side chain, and fragmentation of the pyrrolidine ring. Identifying these fragment ions helps to confirm the overall structure.
Caption: Workflow for the structural elucidation of 1-(2-Hydroxyethyl)pyrrolidine.
Experimental Protocol: Density Determination
To ensure trustworthiness and reproducibility, a self-validating protocol for determining a key physical property is essential. The density of liquid samples like 1-(2-Hydroxyethyl)pyrrolidine can be accurately measured using a calibrated density meter or a pycnometer.
Objective: To accurately determine the density of 1-(2-Hydroxyethyl)pyrrolidine at 25 °C.
Apparatus:
-
Pycnometer (Gay-Lussac type, 25 mL)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath set to 25.0 ± 0.1 °C
-
Thermometer
-
1-(2-Hydroxyethyl)pyrrolidine sample
-
Deionized water (for calibration)
-
Acetone (for cleaning/drying)
Methodology:
-
Calibration of Pycnometer:
-
Clean the pycnometer thoroughly with deionized water, followed by acetone, and dry it completely.
-
Measure and record the mass of the empty, dry pycnometer (m₁).
-
Fill the pycnometer with deionized water that has been equilibrated to 25 °C. Insert the stopper carefully to ensure no air bubbles are trapped and the capillary is filled.
-
Place the filled pycnometer in the constant temperature water bath for 20 minutes to ensure thermal equilibrium.
-
Remove the pycnometer, carefully wipe the exterior dry, and measure its mass (m₂).
-
Calculate the volume of the pycnometer (V) using the known density of water at 25 °C (ρ_water ≈ 0.99704 g/cm³): V = (m₂ - m₁) / ρ_water
-
-
Measurement of Sample Density:
-
Empty and dry the calibrated pycnometer.
-
Fill the pycnometer with the 1-(2-Hydroxyethyl)pyrrolidine sample, which has been pre-equilibrated to 25 °C.
-
Repeat the thermal equilibration step in the water bath for 20 minutes.
-
Remove, dry the exterior, and measure the mass of the pycnometer filled with the sample (m₃).
-
Calculate the density of the sample (ρ_sample) using the previously determined volume: ρ_sample = (m₃ - m₁) / V
-
-
Validation and Repetition:
Safety and Handling
Based on available Safety Data Sheets (SDS), 1-(2-Hydroxyethyl)pyrrolidine is classified as a flammable liquid and vapor (Category 3).[3][7]
-
Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces.[9] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
References
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PubChem. "(S)-3-Hydroxypyrrolidine hydrochloride." National Center for Biotechnology Information. [Link]
-
Protheragen. "2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE."[Link]
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PubChem. "2-Pyrrolidineethanol." National Center for Biotechnology Information. [Link]
-
Hartono, A., et al. (2023). "Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure." Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. "(PDF) Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure."[Link]
-
ACS Publications. "Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure."[Link]
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Home Sunshine Pharma. "N-(2-Hydroxyethyl)pyrrolidine CAS 2955-88-6."[Link]
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PubChem. "1-Pyrrolidineethanol." National Center for Biotechnology Information. [Link]
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PubMed. "Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac."[Link]
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NIH. "Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain."[Link]
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Mallak Specialties. "N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol."[Link]
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PubMed. "Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug."[Link]
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PubMed. "Physicochemical characterization of diclofenac N-(2-hydroxyethyl)pyrrolidine: anhydrate and dihydrate crystalline forms."[Link]
-
NIST. "N-(2-Hydroxyethyl)-2-pyrrolidone." WebBook. [Link]
-
The Royal Society of Chemistry. "SI for enamine N-Oxide paper 130514."[Link]
-
Human Metabolome Database. "1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245)."[Link]
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Human Metabolome Database. "1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0244916)."[Link]
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DOI. "Densities and viscosities of pure 1-(2- Hydroxyethyl)pyrrolidine, 3-Amino-1-propanol, water and their."[Link]
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PubMed. "Chemometric analysis of high performance liquid chromatography-diode array detection-electrospray mass spectrometry of 2- and 3-hydroxypyridine."[Link]
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Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach."[Link]
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CDN. "Infrared Spectroscopy."[Link]
-
YouTube. "How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy."[Link]
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PubMed Central. "Mass Spectrometric Profiling of Neuropeptides in Response to Copper Toxicity via Isobaric Tagging."[Link]
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PubMed. "Surface-Induced Dissociation of Noncovalent Protein Complexes in an Extended Mass Range Orbitrap Mass Spectrometer."[Link]
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Methodological & Application
detailed experimental protocol for 3-Pyrrolidineethanol synthesis
Application Note & Protocol
Title: A Detailed Protocol for the Laboratory-Scale Synthesis of 3-Pyrrolidineethanol via Ester Reduction
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring and a primary alcohol, makes it a versatile intermediate for synthesizing a wide range of pharmaceutical compounds and complex molecular scaffolds.[1][2] The pyrrolidine moiety is a common feature in many biologically active molecules, including treatments for migraines and viral infections.[2] This document provides a detailed, field-tested experimental protocol for the synthesis of this compound through the reduction of a commercially available ester precursor, ethyl 3-pyrrolidineacetate. The chosen methodology employs sodium borohydride (NaBH₄), a widely used and moderately reactive reducing agent, offering a balance of efficiency and safety compared to more pyrophoric hydrides like lithium aluminum hydride (LiAlH₄).[3][4]
This guide is designed for researchers and professionals in organic synthesis, offering a step-by-step procedure grounded in established chemical principles. It emphasizes not only the procedural steps but also the underlying causality for experimental choices, comprehensive safety measures, and methods for product validation.
Reaction Scheme and Mechanism
The synthesis proceeds via the reduction of an ester to a primary alcohol. The overall transformation is as follows:
Scheme 1: Reduction of Ethyl 3-Pyrrolidineacetate to this compound
The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from sodium borohydride onto the electrophilic carbonyl carbon of the ester. This process occurs twice. The first attack forms a hemiacetal intermediate, which then eliminates an ethoxide ion to yield an aldehyde. The aldehyde is subsequently reduced much faster than the starting ester by another equivalent of hydride to form an alkoxide intermediate. An aqueous or acidic work-up then protonates the alkoxide to yield the final product, this compound. Using a protic solvent like ethanol facilitates the reaction and helps to stabilize the borate esters formed during the process.
Critical Safety Protocols & Hazard Management
Causality: Sodium borohydride (NaBH₄) is classified as a water-reactive, flammable solid that can release hydrogen gas upon contact with water, acids, or even moist air, which can ignite spontaneously.[5] Mishandling can lead to fire or explosion.[6] Therefore, strict adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, splash goggles, and nitrile or neoprene gloves.[5][7] All manipulations should be performed inside a certified chemical fume hood.
-
Handling NaBH₄: Handle sodium borohydride under an inert atmosphere (e.g., nitrogen or argon) whenever possible, or in a dry, cleared area of a fume hood.[5] Keep it away from water, acids, and oxidizing agents.[8] Use plastic or wood spatulas; avoid metal spatulas which can generate static discharge.
-
Reaction Quenching: The quenching of excess NaBH₄ must be performed slowly and with extreme caution in an ice bath to manage the exothermic reaction and hydrogen gas evolution.
-
Spill Management: In case of a spill, do NOT use water.[7] Cover the spill with a dry, non-combustible material like sand, dry lime, or soda ash.[7][8] Evacuate the area and report the spill to the appropriate safety personnel.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Grade | Supplier |
| Ethyl 3-pyrrolidineacetate | C₇H₁₃NO₂ | 143.18 | ≥97% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous, 200 proof | VWR, Fisher |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. solution | J.T. Baker |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2 M aq. solution | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried in an oven beforehand to remove residual moisture.
-
Place the flask in an ice-water bath on a magnetic stir plate.
-
In the flask, dissolve Ethyl 3-pyrrolidineacetate (7.16 g, 50 mmol) in 100 mL of absolute ethanol. Begin stirring and allow the solution to cool to 0–5 °C.
Reagent Addition
-
Carefully and portion-wise, add sodium borohydride (3.78 g, 100 mmol, 2.0 eq) to the stirred solution over 30 minutes.
-
Causality: Adding NaBH₄ in small portions is crucial to control the initial exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous temperature spike.[9]
-
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to a reflux (approx. 78 °C) and maintain for 4-6 hours.
Reaction Monitoring
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 10:1 Dichloromethane:Methanol with a few drops of ammonia).
-
Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) indicates the reaction is proceeding.
Work-up and Extraction
-
After the reaction is complete (as determined by TLC), cool the flask back down to 0 °C in an ice bath.
-
Quench: Very slowly and carefully, add 50 mL of 1 M HCl to the reaction mixture to neutralize the excess sodium borohydride and decompose the borate ester complexes. Be prepared for vigorous hydrogen evolution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 50 mL of diethyl ether and transfer to a separatory funnel. Shake and separate the layers. Discard the organic layer (this removes non-polar impurities).
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of 2 M NaOH solution while cooling in an ice bath.
-
Causality: The product, an amine, is protonated and water-soluble under acidic conditions. Basification deprotonates the amine, making it less water-soluble and extractable into an organic solvent.
-
-
Extract the aqueous layer three times with 75 mL portions of diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification
-
The crude product, a viscous oil, should be purified by vacuum distillation.[6]
-
Set up a short-path distillation apparatus.
-
Distill the crude oil under high vacuum. The product, this compound, is expected to distill at approximately 115-120 °C at 2-3 mbar.[6]
-
Collect the pure fraction. The expected yield is typically in the range of 75-85%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should confirm the presence of the pyrrolidine ring protons and the newly formed hydroxymethyl (-CH₂OH) group protons.
-
¹³C NMR: The carbon spectrum should show the absence of the ester carbonyl carbon (typically ~170 ppm) and the appearance of a new carbon signal for the hydroxymethyl group (~60-65 ppm).[10]
-
FTIR: The infrared spectrum should show a characteristic broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and the disappearance of the C=O stretch of the ester (around 1735 cm⁻¹).
-
Mass Spectrometry: GC-MS can confirm the molecular weight of the product (115.17 g/mol ).[11]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
-
OSU Chemistry. Sodium Borohydride SOP.docx. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Sodium borohydride. Available from: [Link]
-
University of California. Sodium borohydride - Standard Operating Procedure. (2012). Available from: [Link]
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Harper College. Sodium borohydride MSDS. (2005). Available from: [Link]
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New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. (1999). Available from: [Link]
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Evers, J., et al. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5850-5861. DOI:10.1039/C9GC01488H. Available from: [Link]
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Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7565. DOI:10.3390/molecules27217565. Available from: [Link]
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Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1188-1199. DOI:10.3762/bjoc.18.118. Available from: [Link]
-
PrepChem.com. Synthesis of 1-(3-methoxyphenyl)-2-(1-methyl-2-pyrrolidinyl)ethanol. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
-
Organic Syntheses. 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Coll. Vol. 7, p.453 (1990); Vol. 61, p.56 (1983). Available from: [Link]
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-
Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Available from: [Link]
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Sadieva, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7565. Available from: [Link]
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Organic Syntheses. 2,2-dimethylpyrrolidine. Coll. Vol. 4, p.349 (1963); Vol. 35, p.58 (1955). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76288, 1-Pyrrolidineethanol. Retrieved January 12, 2026. Available from: [Link]
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Popova, V. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. International Journal of Molecular Sciences, 25(3), 1500. DOI:10.3390/ijms25031500. Available from: [Link]
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Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, (2012). Available from: [Link]
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Application Notes: Harnessing 3-Pyrrolidineethanol in Multicomponent Reactions for Advanced Scaffold Synthesis
Introduction: Beyond the Flatland of Synthesis
In the landscape of modern drug discovery, the demand for molecular complexity and three-dimensionality is insatiable. Flat, sp²-rich molecules have given way to a new paradigm favoring sp³-hybridized scaffolds that can explore pharmacological space more effectively. The pyrrolidine ring is a quintessential example of such a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[1] Multicomponent reactions (MCRs) represent the most efficient and atom-economical strategy for assembling these complex structures, allowing for the rapid generation of diverse chemical libraries from simple starting materials.[2][3]
This guide delves into the strategic application of 3-Pyrrolidineethanol , a versatile and often overlooked building block. As a bifunctional molecule incorporating both a secondary amine and a primary alcohol, its true potential is realized not in a single reaction, but as a linchpin in tandem reaction sequences. We will demonstrate how this compound serves as an ideal amine component in the Ugi four-component reaction (U-4CR), generating complex peptoid intermediates that are primed for subsequent intramolecular cyclization. This powerful Ugi/post-cyclization strategy transforms simple starting materials into sophisticated, bicyclic scaffolds, such as pyrrolizidine derivatives, in a highly efficient manner.
Part 1: The Core Reagent - this compound
Physicochemical & Safety Data
Understanding the fundamental properties and handling requirements of this compound is paramount for its safe and effective use in any synthetic protocol.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| CAS Number | 931-44-2 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 92-95 °C at 15 hPa[4] |
| Density | 1.04 g/cm³ at 25 °C[4] |
Safety & Handling Protocol:
This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat. Ensure exposed skin is covered.[6]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, a respirator with an appropriate filter is required.[7]
-
-
Handling & Storage:
-
First Aid & Spills:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Spills: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]
-
Part 2: Application in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is the cornerstone of isocyanide-based MCRs, capable of generating remarkable molecular diversity in a single step. This compound serves as an excellent secondary amine component in this transformation.
Principle & Mechanistic Insight
The U-4CR is a one-pot condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptidic α-acylamino amide scaffold.[9]
Causality of the Mechanism: The reaction is typically performed in polar protic solvents like methanol.[4] This choice is critical as the solvent stabilizes the charged intermediates (the iminium and nitrilium ions) that are central to the reaction pathway. The entire sequence is driven to completion by the final, irreversible Mumm rearrangement.[9]
When this compound is used as the amine, the following pathway ensues:
-
Imine Formation: The secondary amine of this compound condenses with the aldehyde to form an iminium ion.
-
Nucleophilic Attack: The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate.
-
Carboxylate Addition: The carboxylate anion adds to the nitrilium ion, yielding an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: A rapid, irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom occurs, yielding the stable α-acylamino amide product, which now features the intact this compound backbone with its pendant hydroxyl group.
Caption: Ugi reaction mechanism using this compound as the amine component.
Protocol: Synthesis of a Functionalized Peptoid Scaffold
This protocol describes a general procedure for the U-4CR using this compound. The reaction is robust and amenable to a wide range of substrates, making it ideal for creating a library of compounds.[10]
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)
-
Methanol (Anhydrous, sufficient to make a 0.5 M solution)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 eq) and this compound (1.0 eq) to anhydrous methanol (to achieve a final concentration of ~0.5 M). Stir the mixture at room temperature for 30 minutes to facilitate pre-condensation into the iminium ion.
-
Component Addition: Add the carboxylic acid (1.0 eq) to the stirring solution, followed by the isocyanide (1.0 eq). The addition of the isocyanide is often exothermic; for reactive components, consider cooling the flask in an ice bath prior to addition.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess carboxylic acid), water, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the desired α-acylamino amide.
Expert Insights & Causality:
-
Solvent Choice: Methanol is the solvent of choice due to its ability to solvate the ionic intermediates and its high polarity, which favors the Ugi pathway over the competing Passerini reaction.[4]
-
Concentration: Ugi reactions generally proceed best at high concentrations (0.5 M to 2.0 M) to favor the multi-component assembly over side reactions.[9]
-
Order of Addition: While the reaction is robust, pre-mixing the amine and aldehyde can accelerate the formation of the imine/iminium ion, which is often the first step in the sequence.[9]
Part 3: The Strategic Advantage - Post-Ugi Intramolecular Cyclization
The true power of using this compound is unlocked in a subsequent step. The pendant hydroxyl group in the Ugi product is a versatile functional handle for intramolecular cyclization, enabling the construction of complex, bicyclic heterocyclic systems.[5][11]
Principle: Tandem Ugi/Cyclization for Pyrrolizidine Scaffolds
Pyrrolizidine alkaloids are a class of natural products known for their diverse biological activities.[12][13] A tandem Ugi/cyclization sequence provides rapid access to the core of these structures. By choosing a carboxylic acid component that contains a second, latent reactive site (e.g., an ester or a ketone), the Ugi product can be cyclized under acidic or basic conditions.
For instance, using an α-amino acid as the "acid" component in a modified Ugi reaction (a U-5C-4CR) provides a product with both a free alcohol (from this compound) and a new amide bond. Subsequent activation and cyclization can lead to bicyclic lactams.[11][14]
Illustrative Protocol: Synthesis of a Bicyclic Pyrrolizidinone Core
This protocol outlines a conceptual yet highly plausible two-step sequence to construct a bicyclic lactam.
Step 1: Ugi Reaction with a Bifunctional Acid
-
Reactants: this compound (amine), an aldehyde, an isocyanide, and an N-protected amino acid (e.g., Boc-glycine) as the acid component.
-
Procedure: Follow the U-4CR protocol described in Part 2.2 to synthesize the linear Ugi product. This product will contain the this compound moiety and the Boc-protected amino acid segment.
Step 2: Deprotection and Intramolecular Cyclization
-
Deprotection: Dissolve the purified Ugi product from Step 1 in a suitable solvent (e.g., dichloromethane). Add an acid such as trifluoroacetic acid (TFA) to remove the Boc protecting group, exposing a primary amine. Stir until deprotection is complete (monitored by TLC).
-
Cyclization: After removing the TFA in vacuo, the resulting amino-alcohol intermediate can be cyclized. One common method is to dissolve the intermediate in a high-boiling aprotic solvent (e.g., toluene or xylene) and heat under reflux, often with a catalyst (e.g., a mild acid or base) to promote intramolecular amide formation between the newly freed amine and the ester/amide generated by the isocyanide, or via other bond-forming strategies to engage the hydroxyl group. This ring-closing reaction forms the second ring of the bicyclic system.
-
Purification: After cooling, the reaction mixture is worked up and the final bicyclic product is purified by column chromatography.
Caption: Workflow for synthesizing bicyclic scaffolds using a tandem Ugi/cyclization strategy.
Conclusion
This compound is more than just another cyclic amine for multicomponent reactions; it is a strategic building block for generating molecular complexity. Its bifunctional nature allows chemists to leverage the efficiency of the Ugi reaction to create functionalized linear intermediates that are perfectly tailored for subsequent, complexity-generating cyclization reactions. This approach provides a powerful and flexible platform for the diversity-oriented synthesis of novel, sp³-rich bicyclic heterocycles, which are of high value to researchers, scientists, and drug development professionals. By understanding the principles outlined in these notes, practitioners can unlock the full potential of this versatile reagent.
References
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Banfi, L., Basso, A., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(38), 12694-12719. [Link]
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Saya, J. M., Berabez, R., Janssen, E., Maes, J., van der Veken, P., Ruijter, E., & Orru, R. V. A. (2018). Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. Organic Letters, 20(13), 3948–3952. [Link]
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Riva, R., Basso, A., Moni, L., & Banfi, L. (2016). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry, 12, 139-143. [Link]
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Pirali, T., Tron, G. C., & Ugi, I. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. Molecules, 24(12), 2269. [Link]
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Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
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Basso, A., Banfi, L., Riva, R., & Guanti, G. (2008). A convergent synthesis of enantiopure bicyclic scaffolds through multicomponent Ugi reaction. Tetrahedron Letters, 49(10), 1654-1656. [Link]
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Sharma, P., Kumar, A., & Singh, B. (2025). Synthesis of Bicyclic Pyroglutamic Acid Featuring the Ugi Reaction. ResearchGate. [Link]
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Al-Moktadir, A., & Ahmmad, A. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1645. [Link]
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Sinha, M. K., Khoury, K., Herdtweck, E., & Dömling, A. (2013). Various cyclization scaffolds by a truly Ugi 4-CR. Organic & Biomolecular Chemistry, 11(29), 4792-4796. [Link]
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Riva, R., Basso, A., Moni, L., & Banfi, L. (2016). Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry, 12, 139-143. [Link]
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Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
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Martínez-Alvarez, S., et al. (2023). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2. RSC Medicinal Chemistry. [Link]
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Khoury, K., et al. (2017). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. Organic Letters, 19(23), 6316-6319. [Link]
-
Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498. [Link]
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Sinha, M. K., Khoury, K., Herdtweck, E., & Dömling, A. (2013). Various cyclization scaffolds by a truly Ugi 4-CR. Organic & Biomolecular Chemistry, 11(29), 4792-4796. [Link]
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Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]
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Gholam-Hoseini, S., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal, 16(1), 19. [Link]
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Yadav, R., et al. (2025). Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. ChemistrySelect. [Link]
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Reddy, T. J., & Ghorai, P. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(20), 4509-4511. [Link]
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Login, R. B. (n.d.). Multiplecomponent Reactions (MCR) of Pyrrolidone and PVP Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
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Yavari, I., et al. (2007). Three-Component Synthesis of Polysubstituted Homoproline Analogs. Molecules, 12(4), 863-870. [Link]
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McCaig, A. E., et al. (1993). Hydroxylated pyrrolizidines and indolizidines; synthesis using cycloaddition reactions of functionalized cyclic nitrones. Tetrahedron Letters, 34(24), 3871-3874. [Link]
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Bradley, J.-C., et al. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. JoVE (Journal of Visualized Experiments). [Link]
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Application Notes and Protocols: (S)-3-Pyrrolidineethanol as a Chiral Ligand in Asymmetric Synthesis
Introduction: The Role of Pyrrolidine Scaffolds in Asymmetric Catalysis
The pyrrolidine ring is a cornerstone of modern asymmetric organocatalysis, largely due to the pioneering work with L-proline and its derivatives.[1][2] These catalysts have demonstrated remarkable efficacy in a wide array of carbon-carbon bond-forming reactions, including aldol additions, Michael additions, and Mannich reactions. The success of these catalysts stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates.[2][3]
(S)-3-Pyrrolidineethanol represents a structurally streamlined yet potent chiral amino alcohol within the pyrrolidine family. Its bifunctional nature, possessing both a secondary amine for enamine formation and a hydroxyl group capable of directing stereochemistry through hydrogen bonding, makes it an attractive candidate for various asymmetric transformations. This guide provides an in-depth exploration of (S)-3-pyrrolidineethanol as a ligand, from its synthesis to its application in key asymmetric reactions, offering researchers a practical resource for its implementation in their synthetic endeavors.
Synthesis of (S)-3-Pyrrolidineethanol
A common route to enantiopure 3-pyrrolidineethanol involves the reduction of a suitable carboxylic acid or ester precursor, which can be derived from commercially available chiral starting materials such as L-glutamic acid. A representative synthetic pathway is outlined below.
Figure 1: Representative synthetic workflow for (S)-3-pyrrolidineethanol.
Mechanism of Action: Enamine Catalysis
(S)-3-Pyrrolidineethanol operates through an enamine-based catalytic cycle, a well-established mechanism for pyrrolidine-derived organocatalysts.[2][3][4] The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to attack an electrophilic acceptor with high reactivity. The stereochemistry of the product is controlled by the chiral environment of the catalyst, where the hydroxyl group can play a key role in orienting the substrates through hydrogen bonding in the transition state.
Asymmetric Aldol Reaction
In the asymmetric aldol reaction, the enamine formed from the catalyst and a ketone attacks an aldehyde electrophile. The hydroxyl group of the this compound can form a hydrogen bond with the aldehyde, creating a rigid, chair-like transition state that directs the facial selectivity of the attack. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral β-hydroxy ketone.[1][5]
Figure 2: Catalytic cycle of an aldol reaction with this compound.
Asymmetric Michael Addition
Similarly, in the asymmetric Michael addition, the chiral enamine attacks a Michael acceptor, such as a nitroalkene. Again, the stereochemical outcome is dictated by the catalyst's structure, with the hydroxyl group potentially forming a hydrogen bond with the nitro group of the acceptor, thereby controlling the direction of nucleophilic attack. Hydrolysis of the resulting iminium intermediate liberates the catalyst and the chiral Michael adduct.[6]
Figure 3: Catalytic cycle of a Michael addition with this compound.
Application Notes and Protocols
The following protocols are representative examples for the use of (S)-3-pyrrolidineethanol in asymmetric synthesis. They are adapted from established procedures for structurally similar amino alcohol catalysts due to the limited specific literature for this compound itself. Optimization of reaction conditions (solvent, temperature, catalyst loading) may be necessary for specific substrates.
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol describes a representative procedure for the direct asymmetric aldol reaction. The hydroxyl group on the catalyst is expected to play a crucial role in achieving high stereoselectivity.[7][8]
Materials:
-
(S)-3-Pyrrolidineethanol
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in DMF (2.0 mL) at 0 °C, add cyclohexanone (5.0 mmol, 0.52 mL).
-
Add (S)-3-pyrrolidineethanol (0.2 mmol, 23.0 mg, 20 mol%).
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24-48 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results: Based on analogous systems using similar amino alcohol catalysts, the following results can be anticipated:
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | dr (anti/syn) | ee (%) |
| 20 | DMF | 0 | 85-95 | >95:5 | 90-98 |
| 10 | CH₂Cl₂ | -20 | 70-80 | 90:10 | 85-95 |
Protocol 2: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol outlines a representative procedure for the enantioselective conjugate addition of an aldehyde to a nitroalkene.[6][9]
Materials:
-
(S)-3-Pyrrolidineethanol
-
trans-β-Nitrostyrene
-
Propanal (freshly distilled)
-
Benzoic acid (as a co-catalyst)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of trans-β-nitrostyrene (0.5 mmol, 74.6 mg) in toluene (1.0 mL) at room temperature, add (S)-3-pyrrolidineethanol (0.1 mmol, 11.5 mg, 20 mol%) and benzoic acid (0.1 mmol, 12.2 mg, 20 mol%).
-
Cool the mixture to 4 °C and add propanal (2.0 mmol, 0.145 mL).
-
Stir the reaction at 4 °C and monitor by TLC.
-
After the reaction is complete (typically 12-24 hours), dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the Michael adduct.
-
Determine the dr by ¹H NMR and the ee by chiral HPLC.
Expected Results: For this type of reaction, the use of an acidic co-catalyst often enhances both reactivity and stereoselectivity.[6]
| Catalyst Loading (mol%) | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | dr (syn/anti) | ee (%) |
| 20 | Benzoic Acid (20 mol%) | Toluene | 4 | 90-99 | >90:10 | >95 |
| 10 | Acetic Acid (10 mol%) | CHCl₃ | 25 | 80-90 | 85:15 | 90-95 |
Conclusion
(S)-3-Pyrrolidineethanol is a promising chiral ligand for asymmetric organocatalysis. Its simple structure, combined with its bifunctional nature, allows it to effectively catalyze key C-C bond-forming reactions via an enamine mechanism. While specific literature on its applications is emerging, the established principles of related pyrrolidine-based catalysts provide a strong foundation for its use in asymmetric aldol and Michael additions. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable starting point for researchers and drug development professionals looking to explore the potential of this versatile catalyst. Further investigation and optimization will undoubtedly expand the scope of its applications in the synthesis of complex chiral molecules.
References
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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Zhong, G. (2003). A Facile and Practical Synthesis of Optically Active anti-α-Fluoro-β-hydroxy Ketones. Angewandte Chemie International Edition, 42(35), 4247-4250. [Link]
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Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. [Link]
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S. S. Chimni, D. Mahajan, V. Kumar, Catal. Sci. Technol., 2011 , 1, 524-536. A review on the use of amino alcohols as organocatalysts. [Link]
-
Han, B., Li, J.-L., Ma, C., Zhang, S., & Chen, Y.-C. (2009). Organocatalytic Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by (S)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole. Advanced Synthesis & Catalysis, 351(16), 2635–2639. [Link]
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Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [Link]
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). Amine-Catalyzed Direct Asymmetric Michael Addition of Ketones to Nitroolefins. Angewandte Chemie International Edition, 44(25), 3881-3884. [Link]
-
Mielgo, A., & Palomo, C. (2005). Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a New Prolinol-Derived Bifunctional Organocatalyst. Chemistry - A European Journal, 11(22), 6546-6554. [Link]
-
Melchiorre, P., & Jørgensen, K. A. (2003). Direct Asymmetric Michael Addition of Ketones to α,β-Unsaturated Aldehydes Catalyzed by (S)-2-(Triflylaminomethyl)pyrrolidine. The Journal of Organic Chemistry, 68(11), 4151–4157. [Link]
-
Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis by Proline: The Aldol Reaction. Accounts of Chemical Research, 37(8), 558-569. [Link]
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PubChem Compound Summary for CID 5760, Proline. National Center for Biotechnology Information. [Link]
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Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. [Link]
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Amino alcohol catalyzed direct asymmetric aldol reactions: enantioselective synthesis of anti-α-fluoro-β-hydroxy ketones. Semantic Scholar. [Link]
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The Strategic Application of 3-Hydroxypyrrolidine Derivatives in the Synthesis of Advanced Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, which is critical for achieving high target specificity and potency.[2] This guide focuses on the synthetic utility of chiral 3-hydroxypyrrolidine derivatives, versatile building blocks that serve as pivotal starting materials in the synthesis of complex pharmaceutical intermediates. We will provide an in-depth analysis of the synthetic routes for key intermediates used in the production of potent M3 muscarinic receptor antagonists, such as Darifenacin and Solifenacin, which are prescribed for the treatment of overactive bladder.[4][5] This document provides detailed protocols, explains the causality behind experimental choices, and offers field-proven insights for researchers, chemists, and drug development professionals.
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
Nitrogen-containing heterocycles are fundamental components of a vast array of pharmaceuticals, and the saturated five-membered pyrrolidine ring is one of the most frequently employed motifs.[1][6][7] Its prevalence stems from several key advantages:
-
Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for the creation of chiral molecules with precise three-dimensional arrangements necessary for selective interaction with biological targets.[2]
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[8]
-
Synthetic Versatility: Precursors like proline and 4-hydroxyproline are readily available from the chiral pool, providing cost-effective starting points for complex syntheses.[1]
Among the various derivatives, 3-hydroxypyrrolidine is a particularly valuable synthon. The hydroxyl group provides a convenient handle for further functionalization, while the stereocenter at the C3 position is crucial for establishing the specific enantiomeric configuration required for pharmacological activity. This guide will explore its application through two detailed case studies.
Case Study 1: Synthesis of a Key Intermediate for Darifenacin
Darifenacin is a potent and selective M3 muscarinic receptor antagonist used to treat overactive bladder.[1][5] Its structure features a stereodefined 3-substituted pyrrolidine ring. A common and efficient synthetic strategy involves the alkylation of an (S)-acetamide pyrrolidine intermediate with a bromoethyl-functionalized dihydrobenzofuran.[5][9]
Synthetic Workflow Overview
The synthesis of Darifenacin hinges on the coupling of two key fragments. The workflow begins with a chiral pyrrolidine precursor, often derived from (R)-3-hydroxypyrrolidine, to construct the core acetamide intermediate. This intermediate is then alkylated to yield the final product.
Caption: Synthetic workflow for Darifenacin highlighting the key pyrrolidine intermediate.
Protocol: N-Alkylation for Darifenacin Synthesis
This protocol details the crucial N-alkylation step, reacting the core pyrrolidine intermediate with the dihydrobenzofuran side chain. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the pyrrolidine ring attacks the electrophilic carbon of the bromoethyl group.
Rationale for Experimental Choices:
-
Base (Potassium Carbonate): Anhydrous potassium carbonate (K₂CO₃) is a moderately strong inorganic base. It is sufficient to deprotonate the secondary amine of the pyrrolidine, enhancing its nucleophilicity, without causing unwanted side reactions. It is also easily removed by filtration after the reaction.[9]
-
Solvent (Acetonitrile): Acetonitrile (CH₃CN) is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the reaction mechanism. Its relatively high boiling point allows the reaction to be conducted at reflux to increase the reaction rate.[9]
-
Heating/Reflux: Increasing the temperature provides the necessary activation energy for the substitution reaction to proceed at a practical rate.[9]
Materials:
-
(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (1.2 eq)
-
5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (1.0 eq)
-
Anhydrous Potassium Carbonate (2.3 eq)
-
Acetonitrile (ACS Grade)
-
Ethyl Acetate
-
Deionized Water
-
Brine Solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.35 mmol), 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (0.29 mmol), and anhydrous potassium carbonate (0.67 mmol).[9]
-
Add acetonitrile (5 mL) to the flask.[9]
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by preparative HPLC or column chromatography to obtain Darifenacin as a foam.[9]
| Parameter | Value/Condition | Purpose |
| Base | Anhydrous K₂CO₃ | Activates the pyrrolidine nitrogen for nucleophilic attack. |
| Solvent | Acetonitrile | Aprotic polar solvent to facilitate the Sₙ2 reaction. |
| Temperature | Reflux (~82°C) | Increases reaction rate. |
| Reaction Time | 2-4 hours | Time to reach completion (monitor by TLC/HPLC). |
| Typical Yield | ~9% (unoptimized, lab scale) | Illustrative yield for this specific protocol.[9] |
Case Study 2: Synthesis of Solifenacin
Solifenacin is another highly selective M3 antagonist for treating overactive bladder.[4][10] While its core is a quinuclidine ring, its synthesis involves the coupling of a chiral alcohol, (3R)-quinuclidinol, with a tetrahydroisoquinoline backbone. This process is analogous to the functionalization of 3-hydroxypyrrolidine and provides an excellent comparative example of utilizing a hydroxylated azabicyclic intermediate.
Synthetic Workflow Overview
The synthesis of Solifenacin involves the formation of a carbamate linkage between the two main fragments. A key step is the "activation" of the hydroxyl group on (3R)-quinuclidinol to make it a better leaving group, facilitating the subsequent reaction with the secondary amine of the tetrahydroisoquinoline.
Caption: Key steps in the synthesis of Solifenacin from (3R)-quinuclidinol.
Protocol: One-Pot Solifenacin Synthesis via Carbamate Intermediate
This protocol describes an efficient one-pot synthesis that avoids the isolation of the reactive carbamate intermediate, which is advantageous for industrial-scale production.[4]
Rationale for Experimental Choices:
-
Activating Agent (CDT): Bis-[1H-1,2,4-triazol-1-yl]-methanone, also known as 1,1'-Carbonyldi(1,2,4-triazole) (CDT), is a safe and effective alternative to phosgene derivatives for activating alcohols. It reacts with (3R)-quinuclidinol to form a highly reactive carbamate intermediate.[4]
-
Base (Triethylamine): Triethylamine (TEA) is a soft organic base used to neutralize the acid generated during the reaction and to facilitate the coupling step. Its use allows the reaction to proceed under milder conditions compared to stronger bases like sodium hydride.[4]
-
Solvent (Isopropyl Acetate): Isopropyl acetate is an ester solvent that is suitable for both the activation and coupling steps. It is considered a greener solvent choice compared to toluene or DMF, which are associated with higher toxicity.[4][11]
Materials:
-
(3R)-Quinuclidinol (1.0 eq)
-
Bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT) (1.05 eq)
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Triethylamine (2.05 eq)
-
Isopropyl Acetate
-
Saturated Ammonium Chloride solution
-
Succinic Acid
-
Acetone
Procedure:
-
Activation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (3R)-quinuclidinol (2.78 mol) and CDT (2.92 mol) in isopropyl acetate. Stir the mixture at room temperature (20-25°C) for approximately 2 hours to form the activated carbamate intermediate.[4]
-
Coupling: Add triethylamine (5.70 mol) to the reaction mixture. Then, add a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (2.78 mol) in isopropyl acetate.[4]
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring for completion by HPLC.
-
Work-up: Cool the reaction mixture to 0-5°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]
-
Separate the organic layer. Wash it with a sodium bicarbonate solution and then with water.
-
Salt Formation: The organic layer containing the Solifenacin base can be directly used for salt formation. In a separate vessel, dissolve succinic acid in acetone and heat to reflux.
-
Add the isopropyl acetate solution containing the Solifenacin base to the refluxing acetone/succinic acid solution.[4]
-
After the addition is complete, cool the mixture to allow for the precipitation of Solifenacin succinate.
-
Collect the solid product by filtration, wash with cold acetone, and dry under vacuum to yield pure Solifenacin succinate.
| Parameter | Value/Condition | Purpose |
| Activating Agent | CDT | Forms a reactive carbamate for efficient coupling. |
| Base | Triethylamine | Mild organic base for neutralization and catalysis. |
| Solvent | Isopropyl Acetate | "One-pot" solvent for both reaction stages. |
| Temperature | Room temp (Activation), Reflux (Coupling) | Optimized temperatures for each reaction step. |
| Work-up | NH₄Cl Quench | Neutralizes excess reagents and facilitates separation. |
| Final Step | Succinate Salt Formation | Purification and isolation of the stable, solid API.[12] |
Conclusion
3-Hydroxypyrrolidine and its structural analogs like (3R)-quinuclidinol are indispensable chiral building blocks in modern pharmaceutical synthesis. Their application in the construction of complex molecules like Darifenacin and Solifenacin underscores the importance of stereochemically defined scaffolds. The protocols and workflows presented here demonstrate how the strategic functionalization of these intermediates, guided by a clear understanding of reaction mechanisms and judicious selection of reagents, enables the efficient and scalable synthesis of vital therapeutic agents. For drug development professionals, mastering the chemistry of these versatile synthons is key to innovating and optimizing the production of next-generation pharmaceuticals.
References
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Reddy, M. S., et al. (2010). Solifenacin compositions. Justia Patents. [Link]
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Seitembetov, T. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7233. [Link]
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Xifra, R., et al. (2024). Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. Molecules, 29(13), 3011. [Link]
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Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. [Link]
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-
Xifra, R., & Turcu, A. L. (2024). Scheme 1. Two routes of synthesis of solifenacin succinate (SLN). ResearchGate. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomolecules, 11(8), 1199. [Link]
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Li, H., et al. (2015). Synthesis of Imidafenacin and Its Main Related Substance. Chinese Journal of Pharmaceuticals, 46(1), 10-12. [Link]
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-
National Center for Biotechnology Information. (n.d.). 1-Pyrrolidineethanol. PubChem Compound Database. [Link]
-
Seitembetov, T. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Ghelici, G., et al. (1972). Synthesis and anticholinergic properties of 1-Adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride. Journal of Medicinal Chemistry, 15(8), 853-4. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1261314. [Link]
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-
IP.com. (2016). Solifenacin. [Link]
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Application Notes and Protocols for the N-alkylation of 3-Pyrrolidineethanol
Abstract
The N-alkylation of 3-pyrrolidineethanol is a critical transformation in synthetic and medicinal chemistry, providing access to a diverse range of functionalized molecules with applications in drug discovery and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methodologies for achieving this transformation. We present an in-depth analysis of three core strategies: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic alkylation using alcohols via the borrowing hydrogen principle. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step protocols, and includes comparative data to assist in method selection.
Introduction: Strategic Overview of N-Alkylation
This compound is a bifunctional molecule featuring a secondary amine within a pyrrolidine ring and a primary alcohol. The secondary amine serves as a nucleophilic handle for introducing a wide variety of substituents (R-groups), thereby modulating the molecule's physicochemical properties, such as basicity, lipophilicity, and pharmacological activity. The choice of N-alkylation strategy is paramount and depends on factors like the nature of the desired alkyl group, substrate compatibility, desired yield, and scalability.
Three principal pathways are commonly employed:
-
Direct Alkylation with Alkyl Halides: A classic SN2 reaction, this method is straightforward but can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium salts.[1]
-
Reductive Amination: A highly reliable and widely used method that involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.[2][3] This approach offers excellent control and prevents over-alkylation.[4]
-
Catalytic Alkylation with Alcohols (Borrowing Hydrogen): A greener and more atom-economical approach where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Pd, Mn).[5][6][7] This method generates water as the only byproduct.[6]
The following sections will provide detailed protocols and mechanistic insights for each of these transformative methods.
Mechanistic Considerations and Method Selection
The selection of an appropriate N-alkylation method is a critical decision in the synthetic workflow. The choice impacts reaction efficiency, selectivity, and overall yield.
Direct Alkylation: The SN2 Pathway
This method relies on the nucleophilic attack of the secondary amine on an electrophilic alkyl halide (or sulfonate).[8] While synthetically direct, its primary drawback is the potential for over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event and the formation of a quaternary ammonium salt.[1] This can be mitigated by using a large excess of the amine, but this is not always practical or cost-effective.
Reductive Amination: Controlled Alkylation via Iminium Intermediate
Reductive amination is arguably the most versatile and controlled method for N-alkylation.[4] The reaction proceeds in two stages:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone under weakly acidic conditions to form an unstable carbinolamine, which then dehydrates to form an electrophilic iminium ion.
-
Reduction: A mild reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the tertiary amine.
A key advantage is the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion over the starting carbonyl compound.[2][4] This selectivity allows for a one-pot procedure and prevents the reduction of the aldehyde or ketone starting material.[2][4]
Catalytic Alkylation: A Green Alternative
The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology represents a significant advancement in sustainable chemistry.[5][6] The catalytic cycle, typically involving a transition metal complex, can be summarized as follows:
-
The metal catalyst temporarily "borrows" hydrogen from the substrate alcohol, oxidizing it in situ to the corresponding aldehyde.
-
The aldehyde condenses with the amine (this compound) to form an iminium ion.
-
The metal-hydride species, formed in the first step, then reduces the iminium ion to the final tertiary amine product, regenerating the catalyst and releasing water as the sole byproduct.[6]
This method avoids the use of stoichiometric activating agents or reductants and utilizes readily available alcohols as alkylating agents.[6][9]
Comparative Analysis of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Direct Alkylation | Alkyl Halide/Sulfonate | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Simple procedure, readily available reagents. | Risk of over-alkylation[1], requires stoichiometric base, potential for genotoxic impurities.[8] | 40-75% |
| Reductive Amination | Aldehyde or Ketone | Mild Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High selectivity, prevents over-alkylation[4], broad substrate scope, one-pot procedure. | Requires stoichiometric reducing agent, potential toxicity of cyanoborohydride byproducts. | 70-95% |
| Catalytic Alkylation | Alcohol | Transition Metal Catalyst (e.g., Ru, Pd, Mn complexes), Base | High atom economy[6], green (water is the only byproduct)[6], uses readily available alcohols. | Requires specialized metal catalysts, may require higher temperatures, catalyst screening may be necessary. | 60-90% |
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation via Direct Alkylation with Benzyl Bromide
This protocol describes the synthesis of 1-benzyl-3-pyrrolidineethanol.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetone to create a ~0.5 M solution.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-3-pyrrolidineethanol.
Causality: Potassium carbonate acts as a base to neutralize the HBr generated during the SN2 reaction, driving the equilibrium towards the product.[10] Acetone is a suitable polar aprotic solvent for this type of reaction. Refluxing provides the necessary activation energy for the reaction.
Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde
This protocol describes the synthesis of 1-benzyl-3-pyrrolidineethanol.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in DCE or DCM (~0.2 M).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-benzyl-3-pyrrolidineethanol.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] It is less reactive towards aldehydes and ketones than the intermediate iminium salt, preventing side reactions.[2] The reaction is typically run in a non-protic solvent like DCE or DCM.
Protocol 3: N-Alkylation via Catalytic Borrowing Hydrogen with Benzyl Alcohol
This protocol describes the synthesis of 1-benzyl-3-pyrrolidineethanol using a ruthenium catalyst.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
[Ru(p-cymene)Cl₂]₂ (e.g., 1-2 mol%)
-
Potassium tert-butoxide (KOtBu) (e.g., 5-10 mol%) or another suitable base
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%) and the base (e.g., KOtBu, 5-10 mol%).
-
Add anhydrous toluene, followed by this compound (1.0 eq) and benzyl alcohol (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The ruthenium complex acts as a catalyst to facilitate the hydrogen transfer from the alcohol to the imine intermediate.[6] A base is required to facilitate the deprotonation steps in the catalytic cycle.[5] The reaction is performed at elevated temperatures to drive the dehydrogenation of the alcohol.
Visualization of Key Processes
Workflow for Method Selection
Caption: Decision workflow for selecting an N-alkylation protocol.
Reductive Amination Mechanism
Caption: Mechanism of Reductive Amination.
References
-
University of Calgary. (n.d.). Alkylation of Amines. Chapter 22: Amines. Retrieved from [Link]
-
McIntosh, J., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Reductive Amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination of Aldehydes and Ketones to Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Baars, H., & Tria, J. (2014). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Organic Process Research & Development. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]
-
Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Retrieved from [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2015). Palladium Catalyzed N-Alkylation of Amines with Alcohols. Retrieved from [Link]
-
PubMed. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
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Application Notes & Protocols: Strategic Protection of 3-Pyrrolidineethanol's Bifunctional Architecture
Preamble: The Synthetic Challenge and Strategic Imperative
In the landscape of contemporary drug discovery and development, 3-Pyrrolidineethanol emerges as a valuable chiral building block. Its structure, featuring a secondary amine within a pyrrolidine ring and a primary alcohol, presents a unique synthetic duality.[1] This bifunctionality, while offering diverse opportunities for molecular elaboration, also poses a significant challenge: the two functional groups often exhibit conflicting reactivities. The secondary amine is nucleophilic and basic, while the primary alcohol possesses a weakly acidic proton and can also act as a nucleophile.[2][3] Consequently, achieving chemoselective transformations at one site without unintended reactions at the other necessitates a robust and well-devised protection strategy.[4][5][6] This guide provides a detailed exploration of orthogonal protection strategies for this compound, empowering researchers to unlock its full synthetic potential.
I. Protecting the Secondary Amine: The Carbamate Approach
The inherent nucleophilicity of the secondary amine in this compound makes it susceptible to a wide range of reagents, including acylating and alkylating agents.[7] To temporarily mask this reactivity, the formation of a carbamate is a widely adopted and effective strategy.[8] Among the various carbamate protecting groups, the tert-butyloxycarbonyl (Boc) group stands out due to its ease of installation, stability under a broad spectrum of non-acidic reaction conditions, and facile removal under acidic conditions.[9][10][11]
A. Mechanism of Boc Protection
The protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate expels a tert-butoxide anion and carbon dioxide, leading to the formation of the stable N-Boc protected pyrrolidine. A base is typically employed to facilitate the reaction.[12]
Caption: Mechanism of Boc protection of the secondary amine.
B. Experimental Protocol: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[10]
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.[12]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If DCM is the solvent, separate the organic layer. If THF is used, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-pyrrolidineethanol.
-
Purify the product by flash column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Di-tert-butyl dicarbonate | 1.1 | Boc source |
| Triethylamine/NaHCO₃ | 1.2 / 2.0 | Base |
| DCM/THF | - | Solvent |
II. Protecting the Primary Alcohol: The Silyl Ether Strategy
The primary alcohol of this compound can interfere with reactions involving strong bases or organometallic reagents due to its acidic proton.[6][13] It can also act as a nucleophile. Silyl ethers are excellent protecting groups for alcohols due to their ease of formation, stability under a wide range of conditions (including basic, organometallic, and some oxidative/reductive conditions), and selective removal.[14][15] The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of cleavage.[4]
A. Mechanism of TBDMS Protection
The formation of a TBDMS ether is typically an SN2-like reaction at the silicon center.[13][16] A base, commonly imidazole, deprotonates the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the silicon atom of tert-butyldimethylsilyl chloride (TBDMS-Cl) and displacing the chloride ion.[14]
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Scale-Up Synthesis of 3-Pyrrolidineethanol: An Application Note and Protocol
Abstract
3-Pyrrolidineethanol is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active agents.[1][2] Its structure, featuring a secondary amine and a primary alcohol, provides versatile handles for molecular elaboration. This guide provides a comprehensive, field-tested protocol for the scale-up synthesis of this compound. We focus on the robust and high-yielding reduction of a commercially available succinimide-based precursor using lithium aluminum hydride (LAH). The narrative emphasizes the causality behind experimental choices, rigorous process safety management for handling hazardous reagents at scale, and detailed analytical methods for quality control, ensuring a reproducible and safe manufacturing process suitable for research and drug development professionals.
Introduction and Strategic Rationale
The pyrrolidine scaffold is a privileged structure in modern pharmacology, appearing in numerous marketed drugs for conditions ranging from hypertension to viral infections and central nervous system disorders.[3][4] this compound (CAS 931-44-2)[5] is a particularly useful derivative, enabling the introduction of a flexible hydroxyethyl side chain, which can modulate solubility and provide a key point for further functionalization.
Several synthetic routes to substituted pyrrolidines exist, including 1,3-dipolar cycloadditions and palladium-catalyzed hydroarylation.[2][6] However, for a scalable, reliable, and cost-effective synthesis of this compound, the reduction of a readily available cyclic imide precursor is the most direct and industrially proven strategy. This protocol details the complete reduction of ethyl 2-(2,5-dioxopyrrolidin-3-yl)acetate using lithium aluminum hydride (LAH). This starting material is strategic as a single reduction step concurrently transforms the two imide carbonyls and the ethyl ester into the desired pyrrolidine ring and ethanol side chain, respectively.
Causality of Reagent Selection:
-
Lithium Aluminum Hydride (LAH): LAH is chosen for its unparalleled efficacy in reducing amides and esters.[1] While other reducing agents like sodium borohydride exist, they are generally not potent enough to reduce cyclic imides without specific activating reagents or harsh conditions.[7][8] LAH ensures a complete and clean conversion, which is critical for minimizing complex purification steps at scale.
-
Anhydrous Tetrahydrofuran (THF): THF is the solvent of choice due to its ability to solubilize both the substrate and the LAH-complexes, its appropriate boiling point for reflux, and its relative inertness to the reducing agent. Strict anhydrous conditions are mandatory, as LAH reacts violently with water.[9]
Process Safety Management: Handling Lithium Aluminum Hydride
The use of LAH on a large scale is a non-trivial undertaking that demands rigorous safety protocols. LAH is a water-reactive, pyrophoric solid that can ignite in moist air or from friction.[10] The reduction reaction and subsequent quenching are highly exothermic and liberate large volumes of flammable hydrogen gas.[11]
Key Safety Pillars:
-
Inert Atmosphere: All manipulations of LAH powder and the entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent contact with air and moisture.[9][11]
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dried. The presence of water leads to a violent exothermic reaction, excessive hydrogen evolution, and consumption of the reagent.[10]
-
Personal Protective Equipment (PPE): At a minimum, operators must wear a fire-retardant laboratory coat, chemical-resistant gloves (e.g., butyl rubber), and a full face shield with safety glasses.[11][12]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a large container of dry sand must be immediately accessible. NEVER use water, CO₂, or standard ABC extinguishers on an LAH fire. [10][11]
-
Controlled Addition & Thermal Management: The reaction exotherm must be managed with a robust cooling system (e.g., a jacketed reactor with a chiller) and controlled reagent addition rates.
Diagram 1: Safety Logic for LAH Quenching
This diagram outlines the mandatory decision and action flow for the safe quenching of a large-scale LAH reaction.
Caption: Logical workflow for safe, sequential LAH quenching.
Detailed Experimental Protocol (100 g Scale)
This protocol describes the synthesis of approximately 100 g of this compound. All operations should be performed in a well-ventilated chemical fume hood or an appropriate process bay.
Materials and Equipment
| Reagent/Material | CAS Number | Quantity | Grade | Supplier Example |
| Ethyl 2-(2,5-dioxopyrrolidin-3-yl)acetate | 69279-02-3 | 250 g (1.17 mol) | >97% | Sigma-Aldrich, Combi-Blocks |
| Lithium Aluminum Hydride (LAH), powder | 16853-85-3 | 133 g (3.51 mol) | 95% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 4.5 L | Anhydrous, >99.9% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | ~500 mL | Anhydrous | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 200 g | ACS Reagent | VWR |
| Deionized Water | 7732-18-5 | ~2 L | - | - |
| Celite® 545 | 68855-54-9 | ~100 g | - | Sigma-Aldrich |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Solid addition funnel or powder funnel.
-
Large Büchner funnel and filter flask (5 L).
-
Rotary evaporator with a 5 L flask.
-
Vacuum distillation apparatus (short path) with a suitable vacuum pump and cold trap.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Assemble the 10 L reactor system and ensure all glassware is oven-dried and cooled under a stream of nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
LAH Slurry: In a glovebox or under a strong nitrogen purge, carefully weigh 133 g of LAH powder and add it to the reactor via a powder funnel. Add 2.5 L of anhydrous THF to the reactor and begin stirring to form a grey slurry.
-
Cooling: Cool the LAH slurry to 0-5 °C using the reactor jacket.
-
Substrate Addition: In a separate dry flask, dissolve 250 g of ethyl 2-(2,5-dioxopyrrolidin-3-yl)acetate in 1.0 L of anhydrous THF. Transfer this solution to an addition funnel attached to the reactor.
-
Add the substrate solution dropwise to the cold LAH slurry over 2-3 hours. Causality: A slow addition rate is critical to control the initial exotherm and prevent a runaway reaction. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to reflux (~66 °C) and maintain for 12-18 hours.
-
In-Process Control (IPC): After 12 hours, carefully take a small aliquot, quench it with Rochelle's salt solution, extract with ethyl acetate, and analyze by TLC or GC-MS to confirm the complete consumption of the starting material. Continue reflux if necessary.
-
Quenching (Work-up): Once the reaction is complete, cool the reactor back down to 0-5 °C. Perform the following steps with extreme caution due to vigorous gas evolution.
-
Slowly add 300 mL of anhydrous ethyl acetate to consume the bulk of the excess LAH.
-
Very slowly, add 133 mL of deionized water dropwise. The rate of addition should be controlled to keep the temperature below 20 °C.
-
Slowly add 133 mL of 15% (w/v) aqueous sodium hydroxide solution.
-
Finally, slowly add another 400 mL of deionized water.
-
-
Precipitation and Filtration: Stir the resulting mixture vigorously at room temperature for 1-2 hours. A fine grey suspension should transform into a granular, white, easily filterable solid (lithium and aluminum salts).
-
Set up a 5 L Büchner funnel with a pad of Celite® (~2 cm thick). Filter the slurry, collecting the THF filtrate.
-
Wash the filter cake thoroughly with additional THF (3 x 500 mL) to recover all the product.
-
Isolation: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the THF. The result will be a viscous, pale yellow oil.
-
Purification: Assemble a short-path vacuum distillation apparatus. Distill the crude oil under high vacuum. Collect the fraction boiling at approximately 74-76 °C / 2 mmHg. The expected yield is 95-115 g (70-85%).
Analytical Quality Control
The final product must be analyzed to ensure it meets the required specifications for purity and identity.[13][14]
| Test | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H and ¹³C NMR Spectroscopy |
| Purity | ≥ 98.0% (by area) | Gas Chromatography (GC-FID) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvent | THF ≤ 720 ppm | Headspace GC-MS |
¹H NMR (400 MHz, CDCl₃): δ 3.70 (t, 2H), 3.15-2.95 (m, 2H), 2.80 (dd, 1H), 2.45 (dd, 1H), 2.20 (br s, 2H, -NH and -OH), 2.10-1.95 (m, 1H), 1.70-1.55 (m, 2H), 1.50-1.35 (m, 1H). Note: Peak positions may shift depending on concentration and solvent.
Reaction Mechanism Visualization
Diagram 2: Simplified Reduction Mechanism
This diagram illustrates the overall transformation of the functional groups during the LAH reduction.
Caption: High-level schematic of the LAH reduction process.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of high-purity this compound. By selecting a robust synthetic route based on the LAH reduction of a succinimide precursor and adhering strictly to the outlined process safety and control measures, researchers and drug development professionals can confidently produce this key intermediate on a multi-gram to kilogram scale. The comprehensive analytical methods provided ensure the final product meets the high-quality standards required for pharmaceutical research.
References
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ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
Bloom Tech. (2024). How to handle lithium aluminum hydride?[Link]
-
Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]
-
Journal of the American Chemical Society. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]
-
Molecules. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ChemSusChem. (2017). Chemo- and Diastereoselectivities in the Electrochemical Reduction of Maleimides. [Link]
-
National Center for Biotechnology Information. (2020). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. [Link]
-
Scientific Information Database. (2012). Synthesis of Succinimide Derivatives Using Chemoselective Reduction of Maleimide Derivatives. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
iScience. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]
-
Japan International Cooperation Agency. III Analytical Methods. [Link]
-
PubMed. (1973). [Reduction of Cyclic Imides. I. Reduction of Alpha-Methyl- And Alpha,alpha-Dimethyl-Succinimide by Sodium Borohydride...]. [Link]
-
ResearchGate. (2023). Pyrrolidine-based marketed drugs. [Link]
-
Ashdin Publishing. (2023). A Comprehensive Review on Analytical Method Development and Validation as Per ICH Guidelines. [Link]
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-
Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. [Link]
-
PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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- 8. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
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Application Notes & Protocols: The Strategic Use of 3-Pyrrolidineethanol in the Synthesis of Bioactive Molecules
Abstract
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space and impart favorable physicochemical properties to drug candidates.[1][2][3] This guide focuses on a key derivative, 3-Pyrrolidineethanol, a versatile chiral building block whose bifunctional nature—possessing both a nucleophilic secondary amine and a primary alcohol—offers a rich platform for synthetic diversification. We will explore its strategic application in the synthesis of high-value bioactive molecules, with a particular focus on muscarinic acetylcholine receptor (mAChR) antagonists. This document provides not only detailed, field-tested protocols but also delves into the causality behind the experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable synthon.
Introduction: Why this compound?
This compound, and its closely related precursor 3-pyrrolidinol, are foundational chiral building blocks in modern drug discovery.[4] The saturated, non-planar pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat aromatic systems, which can lead to improved druggability by modifying parameters like solubility and lipophilicity.[2][5]
The true synthetic power of this compound lies in its two distinct functional handles:
-
The Secondary Amine (NH): This site serves as a nucleophile, readily undergoing N-alkylation, N-acylation, and reductive amination to append various substituents and build out the molecular architecture.[6]
-
The Primary Alcohol (-CH₂CH₂OH): The hydroxyl group can be transformed through esterification, etherification, or oxidation. Esterification is particularly significant as it can be used to create prodrugs, enhancing bioavailability and modifying the pharmacokinetic profile of the parent molecule.[7][8]
This dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for constructing libraries of analogues for structure-activity relationship (SAR) studies.
Core Application: Synthesis of Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors are critical G protein-coupled receptors involved in regulating a wide range of physiological functions. Antagonists of these receptors, particularly the M3 subtype, are used to treat conditions like overactive bladder (OAB).[9][10][11] this compound and its parent scaffold, 3-hydroxypyrrolidine, are central to the synthesis of several M3-selective antagonists, including Darifenacin and Fesoterodine.[9][12]
Case Study: Darifenacin Synthesis
Darifenacin is a selective M3 receptor antagonist for the treatment of OAB.[9] Its synthesis showcases the strategic use of a chiral 3-hydroxypyrrolidine core, which is the immediate precursor to this compound. The key challenge is the stereospecific installation of the bulky diphenylacetamide moiety and the subsequent N-alkylation.
The following diagram outlines a common synthetic strategy, highlighting the central role of the chiral pyrrolidinol intermediate.
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Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Pyrrolidineethanol
For inquiries: [Contact Information]
Introduction: Unlocking the Analytical and Synthetic Potential of 3-Pyrrolidineethanol
This compound is a bifunctional molecule featuring a secondary amine within a pyrrolidine ring and a primary hydroxyl group. This unique structure makes it a valuable building block in medicinal chemistry and drug development. However, the presence of the polar hydroxyl and amino groups can present challenges for certain analytical techniques, particularly gas chromatography (GC), and can influence its reactivity in synthetic transformations. Derivatization of the hydroxyl group is a critical strategy to overcome these challenges, enhancing its volatility for GC analysis and modulating its chemical properties for synthetic applications.[1]
This comprehensive guide provides detailed application notes and protocols for the three primary methods of derivatizing the hydroxyl group of this compound: silylation, acylation, and etherification. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the expected outcomes and analytical characterization of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their workflows.
Part 1: Silylation - Enhancing Volatility for Gas Chromatography
Silylation is the most common derivatization technique for GC analysis of compounds containing active hydrogen atoms, such as those in hydroxyl groups.[2] The process involves the replacement of the acidic proton of the hydroxyl group with a non-polar trialkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This transformation effectively masks the polar hydroxyl group, leading to a significant increase in the volatility of the molecule and improved chromatographic performance, such as reduced peak tailing and enhanced resolution.[1][3]
The Chemistry Behind Silylation
The silylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the silylating agent. The reaction is typically facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Reaction Workflow: Silylation of this compound
Caption: Workflow for the silylation of this compound for GC-MS analysis.
Protocol 1: Trimethylsilylation (TMS) of this compound using BSTFA
This protocol describes the derivatization of this compound with BSTFA to form the corresponding trimethylsilyl ether.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes.[4]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Expected Results & Characterization:
The resulting trimethylsilyl derivative of this compound will be significantly more volatile than the parent compound.
| Derivative | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| 3-(2-(trimethylsilyloxy)ethyl)pyrrolidine | Shorter than underivatized alcohol | 73 (Si(CH₃)₃)⁺, M-15 (loss of CH₃), fragments from pyrrolidine ring |
Note: Actual retention times will vary depending on the GC column and temperature program used.[5][6][7][8] Mass spectral libraries can aid in the identification of the derivatized compound.[9][10][11]
Part 2: Acylation - Creating Stable Ester Derivatives
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl chloride, to form an ester.[12] This derivatization method also increases volatility for GC analysis and can be used to introduce specific functional groups to modify the molecule's properties for synthetic purposes. Acetylation, the introduction of an acetyl group, is a widely used acylation technique.[12][13]
The Chemistry Behind Acylation
The acylation of an alcohol is a nucleophilic acyl substitution reaction. In the presence of a base like pyridine, which also often serves as the solvent, the alcohol attacks the carbonyl carbon of the acylating agent (e.g., acetic anhydride).[12][13] Pyridine acts as a catalyst by activating the acylating agent and neutralizing the acid byproduct.[13]
Reaction Workflow: Acylation of this compound
Caption: Workflow for the acylation of this compound.
Protocol 2: Acetylation of this compound using Acetic Anhydride
This protocol details the acetylation of this compound using acetic anhydride in the presence of pyridine.
Materials:
-
This compound
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Reagent Addition: Cool the solution to 0°C in an ice bath and add acetic anhydride (1.5 equivalents) dropwise.[12]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up:
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
Expected Results & Characterization:
The acetylated product will be an ester, which is more volatile and less polar than the starting alcohol.
| Derivative | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| 2-(pyrrolidin-3-yl)ethyl acetate | Shorter than underivatized alcohol | M⁺, M-43 (loss of C₂H₃O), fragments from pyrrolidine ring |
Note: The N-H of the pyrrolidine may also be acylated under these conditions, leading to a di-acetylated product. To avoid this, the nitrogen can be protected with a suitable protecting group (e.g., Boc) prior to acylation.[14][15][16][17][18]
Part 3: Etherification - Forming Stable Ether Linkages
Etherification, particularly through the Williamson ether synthesis, provides a robust method for forming a stable ether linkage at the hydroxyl position.[19][20][21] This derivatization is less common for routine GC analysis compared to silylation and acylation but is highly valuable in synthetic chemistry for introducing a permanent protecting group or for modifying the pharmacological properties of the molecule.
The Chemistry Behind Williamson Ether Synthesis
The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[19][20] The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks the primary alkyl halide, displacing the halide and forming the ether.[19][20][21]
Reaction Workflow: Williamson Ether Synthesis with this compound
Caption: Workflow for the Williamson ether synthesis of this compound.
Protocol 3: Methylation of this compound via Williamson Ether Synthesis
This protocol describes the formation of the methyl ether of this compound.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
-
Anhydrous reaction flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated to reflux if necessary to drive it to completion (monitor by TLC).[22]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Work-up:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Expected Results & Characterization:
The resulting methyl ether will be a stable, less polar derivative.
| Derivative | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| 3-(2-methoxyethyl)pyrrolidine | Varies depending on GC conditions | M⁺, fragments from loss of CH₃O and from the pyrrolidine ring |
Note: As with acylation, the pyrrolidine nitrogen can be protected beforehand to ensure selective O-alkylation.
Conclusion
The derivatization of the hydroxyl group in this compound is a versatile and essential tool for both analytical and synthetic chemists. Silylation and acylation are excellent methods for increasing volatility and improving chromatographic behavior for GC-MS analysis, while the Williamson ether synthesis provides a means to install a stable ether linkage for synthetic applications. The choice of derivatization strategy will depend on the specific goals of the researcher. The protocols provided in this guide offer a solid foundation for the successful modification of this compound, enabling its broader application in drug discovery and development.
References
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Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]
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Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? IntechOpen. [Link]
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Valdez, C. A., et al. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.GOV. [Link]
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Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
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Unknown. (n.d.). Williamson Ether Synthesis. University of Colorado Boulder. [Link]
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Unknown. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]
-
Sjerks, M., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics. [Link]
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Mohd, M. A. (Ed.). (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21. [Link]
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Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European journal of mass spectrometry (Chichester, England), 9(1), 1–21. [Link]
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Unknown. (n.d.). 20 50 RETENTION TIME (MIN.). American Society of Brewing Chemists. [Link]
- Google Patents. (n.d.). CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
-
Allen, D. K., & Ohlrogge, J. B. (2008). Silylated Derivatives Retain Carbon and Alter Expected 13C-Tracer Enrichments Using Continuous Flow-Combustion-Isotope Ratio Mass Spectrometry. Analytical chemistry, 80(11), 4049–4056. [Link]
-
Ciriminna, R., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
- Google Patents. (n.d.). CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Gacs, J., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. [Link]
-
El-Sayed, N. N. E., & El-Sayed, M. A. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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Kónya, P., & Gergely, A. (2012). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Perestrelo, R., et al. (2023). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Chemistry. [Link]
- Google Patents. (n.d.). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Wang, Q., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Tandoğan, M. (2014). How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]
-
GL Sciences. (n.d.). Organic Solvents Retention Time Table. [Link]
-
Azam, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports. [Link]
-
DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1335–1344. [Link]
-
IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. [Link]
-
Z. L. H. (2012). Production of identical retention times and mass spectra for {delta}9-tetrahydrocannabinol and cannabidiol following derivatization with trifluoracetic anhydride with 1,1,1,3,3,3-hexafluoroisopropanol*. Journal of analytical toxicology, 36(1), 61–65. [Link]
-
Unknown. (2015). Hello everyone, I'd like for advice to separate 2 compounds which come in the same retention time by GC-FID? ResearchGate. [Link]
-
Kim, J. H., et al. (2022). Retention time of 95% ethanol fraction. ResearchGate. [Link]
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Application Notes and Protocols: Catalytic Applications of 3-Pyrrolidineethanol Metal Complexes
For distribution to: Researchers, scientists, and drug development professionals.
Preamble: The Strategic Value of 3-Pyrrolidineethanol in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is insatiable, driven by the stringent requirements of the pharmaceutical, agrochemical, and fine chemical industries. The pyrrolidine scaffold, a privileged motif in numerous natural products and synthetic drugs, has long been a focal point for the design of chiral ligands and organocatalysts.[1][2][3] Within this family, this compound emerges as a particularly compelling, yet elegantly simple, chiral ligand. Its structure marries the conformational rigidity of the pyrrolidine ring with the versatile bidentate N,O-chelation motif of a β-amino alcohol. This combination provides a robust chiral environment for a metal center, making its complexes highly promising catalysts for a range of asymmetric transformations.
These application notes serve as a technical guide for researchers looking to leverage the catalytic potential of this compound metal complexes. We will move beyond a simple recitation of procedures, delving into the mechanistic rationale behind their application in key synthetic reactions. The protocols provided are designed to be robust starting points for methodology development, grounded in established principles of asymmetric catalysis demonstrated by analogous β-amino alcohol systems.
Synthesis and Characterization of this compound Metal Complexes: A Primer
The efficacy of a catalytic system begins with the reliable synthesis of the active catalyst or its precursor. This compound complexes are typically prepared by reacting the chiral ligand with a suitable metal salt. The choice of metal dictates the primary application, with Ruthenium, Rhodium, and Copper being the most common for the reactions discussed herein.
Protocol 1: General Synthesis of a [Ru(II)-Cl₂(p-cymene)(this compound)] Catalyst Precursor
This protocol describes the in-situ generation of a Ruthenium(II) complex, a common and effective method for asymmetric transfer hydrogenation.[4][5]
Rationale: The reaction between the dimeric ruthenium precursor [RuCl₂(p-cymene)]₂ and the chiral β-amino alcohol ligand (S)-3-Pyrrolidineethanol results in the formation of a monomeric Ru(II) complex. The p-cymene ligand remains coordinated, providing stability, while the chiral ligand creates the asymmetric environment necessary for enantioselective catalysis.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
(S)-3-Pyrrolidineethanol
-
Anhydrous Isopropanol (i-PrOH)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent, e.g., 0.005 mmol, 3.1 mg).
-
Add (S)-3-Pyrrolidineethanol (2.2 equivalents, e.g., 0.011 mmol, 1.3 mg).
-
Add anhydrous isopropanol (e.g., 5 mL).
-
Stir the resulting mixture at room temperature for 30 minutes to allow for complex formation. The solution is now ready for the addition of the substrate for the catalytic reaction.
Characterization Notes: For isolated complexes, characterization would typically involve ¹H and ¹³C NMR, mass spectrometry, and potentially single-crystal X-ray diffraction to confirm the coordination geometry.[6][7][8][9]
Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral secondary alcohols, avoiding the need for high-pressure hydrogenation equipment.[5][10] Ruthenium(II) complexes of chiral β-amino alcohols are particularly effective for this transformation.[4][11]
Mechanistic Insight: The catalytic cycle is believed to involve the formation of a ruthenium hydride species from the isopropanol solvent (which also acts as the hydrogen source). The substrate (ketone) coordinates to the chiral ruthenium complex, and the hydride is then transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral environment of the this compound ligand. The resulting chiral alcohol is then released, and the catalyst is regenerated.
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Acetophenone
-
Catalyst solution from Protocol 1
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware
Procedure:
-
Prepare the catalyst solution as described in Protocol 1 (0.01 mmol scale).
-
To this solution, add acetophenone (1.0 mmol, 120 mg).
-
Add a solution of KOH in i-PrOH (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol) as a co-catalyst.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or GC.
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
| Substrate | Ligand Analogue | Yield (%) | ee (%) | Reference |
| Acetophenone | (1S,2R)-1-amino-2-indanol | >95 | 82 | [4] |
| 1-Tetralone | (1S,2R)-1-amino-2-indanol | >95 | 75 | [4] |
| 2-Chloroacetophenone | Prolinol derivative | 90 | 78 | [4] |
| Table 1: Representative results for the ATH of ketones using analogous chiral β-amino alcohol ligands. |
Enantioselective Addition of Organozinc Reagents to Aldehydes
The addition of organometallic reagents to carbonyl compounds is a cornerstone of C-C bond formation. Chiral β-amino alcohols, including those derived from pyrrolidine, are excellent ligands for catalyzing the enantioselective addition of diethylzinc to aldehydes, producing valuable chiral secondary alcohols.[12][13][14]
Mechanistic Insight: The chiral this compound ligand reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde. The ethyl group is transferred from the zinc center to one of the enantiotopic faces of the aldehyde carbonyl, with the stereochemistry being directed by the chiral ligand.
Caption: Workflow for enantioselective ethylation of aldehydes.
Protocol 3: Copper-Catalyzed Enantioselective Addition of Diethylzinc to Benzaldehyde
While zinc is often used, copper-catalyzed variants with Grignard reagents have also been shown to be effective with related systems.[15][16] The following protocol is adapted for the classic diethylzinc addition.
Materials:
-
(S)-3-Pyrrolidineethanol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous Toluene
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (S)-3-Pyrrolidineethanol (0.1 mmol, 11.5 mg) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 0.1 mmol, 0.1 mL) and stir for 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 mmol, 106 mg).
-
Add additional diethylzinc solution (1.2 mmol, 1.2 mL) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
| Aldehyde | Ligand Analogue | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Fructose-derived β-amino alcohol | 100 | 96 | [12] |
| 4-Chlorobenzaldehyde | Fructose-derived β-amino alcohol | 98 | 95 | [12] |
| Cyclohexanecarboxaldehyde | α-pinene-derived ligand | 98 | 88 | [13] |
| Table 2: Representative results for the enantioselective addition of diethylzinc to aldehydes using analogous chiral ligands. |
Potential and Emerging Applications
The versatility of the this compound scaffold suggests its utility in a broader range of metal-catalyzed reactions.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium complexes are workhorses for the asymmetric hydrogenation of various unsaturated substrates.[3][17][18] A Rh(I) complex with this compound could potentially be effective for the reduction of functionalized olefins, such as dehydroamino acids or enamides.
-
Copper-Catalyzed Hydroamination: The asymmetric hydroamination of alkenes is a highly atom-economical method for synthesizing chiral amines. Copper complexes with chiral ligands have shown promise in this area, and a Cu-(this compound) complex would be a logical candidate for investigation.[19]
-
Oxidation Reactions: Ruthenium complexes are known to catalyze a variety of oxidation reactions.[7][9][20] A Ru-(this compound) complex could be explored for the kinetic resolution of racemic secondary alcohols or the asymmetric oxidation of sulfides.
Conclusion: A Versatile Ligand for the Modern Synthetic Chemist
This compound represents an accessible, robust, and effective chiral ligand for the development of novel asymmetric catalytic systems. Its straightforward coordination chemistry with key transition metals like Ruthenium, Rhodium, and Copper opens the door to a wide array of synthetic transformations. The protocols and insights provided in these notes are intended to empower researchers to explore and unlock the full potential of these promising catalysts in their own synthetic endeavors. As with any catalytic system, optimization of solvent, temperature, and catalyst loading will be key to achieving maximum efficiency and selectivity for specific substrates.
References
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and catalytic activity of novel ruthenium complexes bearing NNN click based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 10. β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water - East China Normal University [pure.ecnu.edu.cn:443]
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- 13. researchgate.net [researchgate.net]
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- 15. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper catalyzed asymmetric synthesis of chiral allylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
Navigating the Bifunctional Landscape of 3-Pyrrolidineethanol: A Guide to Chemoselective Reactions with Electrophiles
Introduction: 3-Pyrrolidineethanol, a Privileged Scaffold in Modern Chemistry
This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic secondary amine within a pyrrolidine ring and a primary alcohol, presents both a unique opportunity and a distinct challenge for synthetic chemists. The pyrrolidine motif is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs due to its ability to impart favorable pharmacokinetic properties.[1] The additional hydroxyl group in this compound provides a valuable handle for further functionalization, allowing for the creation of diverse molecular architectures.
This technical guide provides an in-depth exploration of the reactivity of this compound with a range of common electrophiles. We will delve into the principles of chemoselectivity, offering strategies to selectively target either the nitrogen or the oxygen nucleophile. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, actionable protocols but also the underlying scientific rationale to empower effective experimental design.
Fundamental Reactivity: A Tale of Two Nucleophiles
The core of this compound's reactivity lies in the competition between its two nucleophilic centers: the secondary amine and the primary alcohol. The secondary amine is generally the more nucleophilic of the two, readily reacting with a wide array of electrophiles. However, the hydroxyl group can also participate in nucleophilic attack, particularly under conditions that enhance its reactivity or when the amine is sterically hindered or electronically deactivated.
Understanding the factors that govern this chemoselectivity is paramount for predictable and high-yielding syntheses. These factors include:
-
Nature of the Electrophile: "Hard" electrophiles (e.g., acyl chlorides, sulfonyl chlorides) tend to react preferentially with the harder nitrogen nucleophile, while some "softer" electrophiles might show less selectivity.
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome. For instance, in the absence of a base, the amine can act as an internal base, facilitating its own acylation.
-
Steric Hindrance: While the pyrrolidine nitrogen is relatively accessible, bulky electrophiles may face steric hindrance, potentially favoring reaction at the less hindered primary alcohol.
-
Protecting Groups: The most reliable strategy for achieving absolute chemoselectivity involves the use of protecting groups to temporarily mask one of the nucleophilic sites.
Caption: The two key nucleophilic centers of this compound.
Strategic Chemoselectivity: The Art of Protection and Deprotection
To achieve unambiguous functionalization of either the nitrogen or the oxygen, the use of protecting groups is an indispensable strategy. This section outlines common protection and deprotection protocols for the amine and alcohol functionalities of this compound.
N-Protection: Directing Reactivity to the Hydroxyl Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[2][3]
This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Experimental Workflow:
Caption: Workflow for the N-Boc protection of this compound.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.0 g | 1.0 | |
| Di-tert-butyl dicarbonate (Boc₂O) | 2.1 g | 1.1 | |
| Tetrahydrofuran (THF), anhydrous | 20 mL | - | |
| Deionized water | 20 mL | - | For workup |
| Saturated aqueous sodium bicarbonate | 20 mL | - | For workup |
| Brine | 20 mL | - | For workup |
| Ethyl acetate | 3 x 20 mL | - | For extraction |
| Anhydrous sodium sulfate | As needed | - | Drying agent |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 g) and anhydrous THF (20 mL).
-
Add di-tert-butyl dicarbonate (2.1 g) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add deionized water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-pyrrolidineethanol.
O-Protection: Enabling N-Functionalization
Silylation is a common method for protecting hydroxyl groups.[4][5] The resulting silyl ether is stable to many reaction conditions used for N-functionalization and can be readily cleaved using fluoride reagents.
This protocol details the protection of the hydroxyl group of N-Boc-3-pyrrolidineethanol using tert-butyldimethylsilyl chloride (TBDMSCl).
Reagents and Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| N-Boc-3-pyrrolidineethanol | 1.0 g | 1.0 | |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 0.8 g | 1.1 | |
| Imidazole | 0.7 g | 2.2 | |
| Dichloromethane (DCM), anhydrous | 20 mL | - | |
| Deionized water | 20 mL | - | For workup |
| Brine | 20 mL | - | For workup |
| Anhydrous sodium sulfate | As needed | - | Drying agent |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-pyrrolidineethanol (1.0 g), imidazole (0.7 g), and anhydrous DCM (20 mL).
-
Add TBDMSCl (0.8 g) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, quench the reaction with deionized water (20 mL).
-
Separate the organic layer and wash the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Reactions with Electrophiles: A Practical Guide
This section provides detailed protocols for the reaction of this compound with various classes of electrophiles.
N-Acylation: Formation of Amides
N-acylation is a fundamental transformation that is readily achieved with this compound due to the high nucleophilicity of the secondary amine.[6]
This protocol describes the reaction of this compound with benzoyl chloride.
Experimental Workflow:
Caption: Workflow for the N-acylation of this compound.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.0 g | 1.0 | |
| Benzoyl chloride | 1.3 g | 1.05 | |
| Triethylamine | 1.3 mL | 1.1 | |
| Dichloromethane (DCM), anhydrous | 25 mL | - | |
| 1 M Hydrochloric acid | 20 mL | - | For workup |
| Saturated aqueous sodium bicarbonate | 20 mL | - | For workup |
| Brine | 20 mL | - | For workup |
| Anhydrous magnesium sulfate | As needed | - | Drying agent |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g) and triethylamine (1.3 mL) in anhydrous DCM (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.3 g) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
O-Alkylation: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the O-alkylation of alcohols with inversion of stereochemistry.[7][8][9] This reaction is particularly useful for this compound when selective O-functionalization is desired without prior N-protection, provided a suitable acidic pronucleophile is used.
This protocol details the esterification of N-Boc-3-pyrrolidineethanol with benzoic acid.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| N-Boc-3-pyrrolidineethanol | 1.0 g | 1.0 | |
| Benzoic acid | 0.6 g | 1.1 | |
| Triphenylphosphine (PPh₃) | 1.3 g | 1.1 | |
| Diisopropyl azodicarboxylate (DIAD) | 1.0 mL | 1.1 | |
| Tetrahydrofuran (THF), anhydrous | 20 mL | - | |
| Ethyl acetate | 50 mL | - | For workup |
| Saturated aqueous sodium bicarbonate | 20 mL | - | For workup |
| Brine | 20 mL | - | For workup |
| Anhydrous sodium sulfate | As needed | - | Drying agent |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-3-pyrrolidineethanol (1.0 g), benzoic acid (0.6 g), and triphenylphosphine (1.3 g) in anhydrous THF (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.0 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide.
Reaction with Isocyanates: Formation of Ureas and Carbamates
Isocyanates are highly reactive electrophiles that readily react with both amines and alcohols.[10][11] The reaction with the amine of this compound will yield a urea, while reaction with the alcohol will produce a carbamate. The greater nucleophilicity of the amine generally leads to preferential formation of the urea.
This protocol describes the reaction of this compound with phenyl isocyanate.
Reagents and Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 1.0 g | 1.0 | |
| Phenyl isocyanate | 1.1 g | 1.05 | Caution: Toxic |
| Dichloromethane (DCM), anhydrous | 20 mL | - | |
| Hexanes | As needed | - | For precipitation |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 g) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C.
-
Slowly add phenyl isocyanate (1.1 g) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. A precipitate may form.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration, wash with cold DCM and then hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the resulting urea by crystallization or column chromatography.
Application Notes in Drug Discovery
The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize either the nitrogen or the oxygen allows for the systematic exploration of structure-activity relationships (SAR).
-
N-Acylated Derivatives: Amide-containing pyrrolidine structures are prevalent in a variety of therapeutic agents, including antivirals and CNS-active compounds. The N-acylated derivatives of this compound can serve as key building blocks for these complex molecules.
-
O-Alkylated Derivatives: The ether linkage formed through O-alkylation can be found in numerous drug candidates. For example, the synthesis of certain G-protein coupled receptor (GPCR) modulators involves the etherification of similar amino alcohol scaffolds.
-
Urea and Carbamate Derivatives: Ureas and carbamates are common functional groups in enzyme inhibitors and receptor antagonists. The reaction of this compound with isocyanates provides a direct route to these important pharmacophores.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. A thorough understanding of its bifunctional nature and the principles of chemoselectivity are crucial for its effective utilization. By employing strategic protection/deprotection sequences and carefully controlling reaction conditions, chemists can selectively modify either the amine or the alcohol functionality, paving the way for the efficient synthesis of complex molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working with this important scaffold.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
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Organic Synthesis. Mitsunobu Reaction. Available at: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available at: [Link]
-
Organic Chemistry Portal. Pyrrolidine Synthesis. Available at: [Link]
-
National Center for Biotechnology Information (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
PubChem. Pyrrolidine compounds - Patent WO-2020247429-A1. Available at: [Link]
-
National Center for Biotechnology Information (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. Available at: [Link]
-
Wikipedia. Silylation. Available at: [Link]
-
Wikipedia. Tert-Butyloxycarbonyl protecting group. Available at: [Link]
- Google Patents. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
ResearchGate. Pyrrolidine-based marketed drugs. Available at: [Link]
- Google Patents. US11286249B2 - Pyrrolidine compounds.
-
National Center for Biotechnology Information (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. PubMed Central. Available at: [Link]
-
Gelest. General Silylation Procedures. Available at: [Link]
-
National Center for Biotechnology Information (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PubMed Central. Available at: [Link]
-
ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Available at: [Link]
-
Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Available at: [Link]
-
ResearchGate. Techniques for silylation. Available at: [Link]
-
Scilit. Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. Available at: [Link]
-
National Center for Biotechnology Information (2017). Mass-tag labeling for the determination of protein S-fatty acylation. PubMed Central. Available at: [Link]
-
PubChem. 1-Pyrrolidineethanol. Available at: [Link]
-
National Center for Biotechnology Information (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. Available at: [Link]
-
ResearchGate. Reaction of isocyanates with alcohols. Available at: [Link]
- Google Patents. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
-
PubChem. 2-Pyrrolidineethanol. Available at: [Link]
-
ResearchGate. Mechanism of Isocyanate Reactions with Ethanol'. Available at: [Link]
-
ResearchGate. Reaction of 3-(Arylmethylidene)-1-pyrrolines with Acetone. Synthesis of Norhygrine Derivatives. Available at: [Link]
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One-Pot Synthesis of Fused Pyrrolidine Heterocycles from 3-Pyrrolidineethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 3-Pyrrolidineethanol in One-Pot Syntheses for Drug Discovery
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space that is increasingly sought after in modern drug design to enhance target specificity and improve physicochemical properties.[2] Among the myriad of functionalized pyrrolidines, this compound stands out as a particularly versatile building block. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it an ideal substrate for one-pot and multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures from simple starting materials.[3]
This guide provides an in-depth exploration of a one-pot synthesis strategy involving this compound for the generation of fused heterocyclic systems. We will delve into the mechanistic rationale behind the experimental design, provide a detailed, step-by-step protocol, and discuss the significance of this approach in the context of accelerated drug discovery.
Expertise & Experience: The Rationale for a One-Pot Approach
In drug development, efficiency is paramount. Traditional multi-step syntheses are often plagued by time-consuming and costly intermediate purification steps, leading to significant material loss and increased waste generation. One-pot reactions, by contrast, involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, thereby circumventing the need for intermediate isolation.[4] This approach offers numerous advantages, including:
-
Increased Efficiency: Reduced reaction times and operational simplicity.
-
Higher Yields: Minimization of product loss during purification.
-
Improved Atom Economy: More of the atoms from the starting materials are incorporated into the final product.
-
Reduced Waste: Fewer solvents and purification materials are used, aligning with the principles of green chemistry.[5]
The choice of this compound as a starting material is strategic. The nucleophilicity of the secondary amine and the hydroxyl group can be exploited in a sequential manner to react with different electrophiles, leading to the formation of fused ring systems. This guide will focus on a one-pot condensation-cyclization reaction with an aldehyde to form a fused oxazolidine ring system, a privileged scaffold in medicinal chemistry.[6]
Trustworthiness: A Self-Validating Protocol
The protocol detailed below is designed to be self-validating. Each step is based on well-established reaction principles, and the expected outcome is supported by mechanistic understanding. The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the formation of the desired intermediates and final product. The final product's identity and purity can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Application Protocol: One-Pot Synthesis of Pyrrolo[1,2-c]oxazolidine Derivatives
This protocol describes the one-pot synthesis of a fused pyrrolo-oxazolidine system from this compound and a suitable aldehyde. The reaction proceeds via an initial condensation to form a hemiaminal intermediate, which then undergoes an intramolecular cyclization.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of pyrrolo-oxazolidines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Inert solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | Dehydrating agent |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Optional: as a base |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis |
Step-by-Step Protocol
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Aldehyde Addition: Add the aromatic aldehyde (1.1 eq) to the stirred solution at room temperature.
-
Hemiaminal Formation: Allow the reaction to stir at room temperature for 30 minutes. The formation of the hemiaminal intermediate can be monitored by TLC.
-
Dehydration and Cyclization: Add anhydrous magnesium sulfate (2.0 eq) to the reaction mixture. If required, triethylamine (1.2 eq) can be added. Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material and formation of the product.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the magnesium sulfate and wash the solid with a small amount of DCM. Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Mechanistic Insights
The one-pot synthesis of the fused pyrrolo-oxazolidine proceeds through a tandem condensation-cyclization pathway.
Caption: Mechanism of fused pyrrolo-oxazolidine formation.
-
Hemiaminal Formation: The secondary amine of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This initial, reversible step forms a hemiaminal intermediate.
-
Iminium Ion Formation: Under heating and in the presence of a dehydrating agent, the hemiaminal loses a molecule of water to form a reactive iminium ion.
-
Intramolecular Cyclization: The hydroxyl group of the ethanol side chain then acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon. This ring-closing step is typically irreversible and leads to the formation of the thermodynamically stable fused pyrrolo-oxazolidine ring system.[7]
Applications in Drug Discovery
The fused pyrrolo-oxazolidine scaffold generated through this one-pot synthesis is of significant interest in drug discovery. The resulting molecule can serve as a rigid core, presenting substituents in well-defined spatial orientations for interaction with biological targets. Furthermore, the remaining reactive sites on the molecule can be further functionalized to generate a library of diverse compounds for screening. This rapid and efficient synthesis of complex, drug-like molecules is a powerful tool for accelerating the hit-to-lead optimization process in drug development programs.
References
- Multicomponent Reactions: A Modern Approach to Pyrrolidine Deriv
- Oxazolidine synthesis. Organic Chemistry Portal.
- Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. RSC Advances. 2018.
- Synthesis of xanthenone fused spiro pyrrolidine oxindoles via multicomponent [3 + 2] cycloaddition reactions. Molecular Diversity. 2025.
- Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermedi
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. 2011.
- Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
- Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Beilstein Journal of Organic Chemistry. 2016.
- One-pot synthesis of 3-azido- and 3-aminopiperidines by intramolecular cyclization of unsaturated amines. The Journal of Organic Chemistry. 2014.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. 2021.
- Pd0-catalyzed three-component tandem double-addition-cyclization reaction: stereoselective synthesis of cis-pyrrolidine derivatives.
- A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Molecules.
- One Pot Synthesis of Oxazolidine Derivatives via [3+2]-Annulation Reaction of 1-Tosyl-2-phenyl/alkylaziridines with Aryl Epoxides.
- An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. Molecules.
- Tandem Reactions Based on the Cyclization of Carbon Dioxide and Propargylic Alcohols: Derivative Applications of α-Alkylidene Carbon
- One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media. 2017.
- Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
- Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradi
- Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
- Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. RSC Advances. 2019.
- Tandem Oxidative Ritter Reaction/Hydration/Aldol Condensation of α-Arylketones with Propiolonitriles for the Construction of 3-Acyl-3-pyrrolin-2-ones. Organic Letters.
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Application Note & Protocols: Green Chemistry Approaches to 3-Pyrrolidineethanol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to environmentally benign and sustainable synthetic strategies for 3-Pyrrolidineethanol and its immediate precursors. It moves beyond conventional methods, focusing on biocatalysis, renewable feedstocks, and atom-economical catalytic systems to align with the principles of green chemistry.
Strategic Imperative: The Shift to Greener Synthesis
This compound is a valuable chiral building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. Traditional synthetic routes often rely on stoichiometric reagents, hazardous solvents, and multi-step processes that generate significant waste. The imperative for sustainable development in the pharmaceutical industry necessitates a paradigm shift towards greener alternatives. This guide elucidates modern, efficient, and environmentally conscious approaches that prioritize safety, reduce waste, and leverage renewable resources.
The following sections detail three distinct green strategies, each grounded in authoritative research and designed for practical application. We will explore the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to guide your synthetic planning.
Strategy I: The Precision of Biocatalysis and Chemoenzymatic Synthesis
Biocatalysis offers unparalleled selectivity under mild, aqueous conditions, making it a cornerstone of green chemistry. For the synthesis of chiral 3-hydroxypyrrolidines—direct precursors to this compound—enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) provide a powerful tool for establishing stereochemistry with near-perfect fidelity.[1] A particularly effective strategy is a one-pot, photoenzymatic workflow that converts the simple, unfunctionalized pyrrolidine feedstock into the desired chiral product.[1]
Causality of Approach: This chemoenzymatic method is designed for maximum efficiency and sustainability. It begins with a photochemical C-H activation to install a ketone, a step that avoids harsh oxidizing agents. The intermediate 3-pyrrolidinone is unstable and is therefore protected in situ with a Boc group.[1] This crucial step stabilizes the molecule and prepares it for the highly stereoselective enzymatic reduction. By integrating these steps into a single pot, the process minimizes solvent use, eliminates intermediate purifications, and significantly reduces waste. The final enzymatic reduction using a KRED proceeds with high conversion and exceptional enantiomeric excess (>99%), driven by the enzyme's exquisitely evolved active site.[1]
Workflow: One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine
Caption: One-Pot Photoenzymatic Synthesis Workflow.
Protocol: KRED-Mediated Synthesis of (R)- or (S)-N-Boc-3-hydroxypyrrolidine
This protocol is adapted from a general one-pot photoenzymatic procedure.[1] It assumes the starting material is the intermediate, N-Boc-3-pyrrolidinone.
-
Enzyme and Cofactor Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.0).
-
In a reaction vessel, dissolve the required keto reductase (KRED) and glucose dehydrogenase (GDH for cofactor recycling).
-
Add NADP⁺ (cofactor) and D-glucose (co-substrate for recycling).
-
-
Reaction Setup:
-
Dissolve N-Boc-3-pyrrolidinone (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffer solution. The final concentration of the ketone should be optimized for the specific KRED (e.g., 10-50 mM).
-
Initiate the reaction by adding the enzyme/cofactor solution to the substrate solution.
-
-
Reaction Monitoring:
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the conversion of the ketone to the alcohol via HPLC or GC analysis of reaction aliquots.
-
-
Work-up and Isolation:
-
Once the reaction reaches completion (typically 12-24 hours), quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the enantiopure N-Boc-3-hydroxypyrrolidine.
-
Strategy II: Catalytic Upgrading of Renewable Feedstocks
A core principle of green chemistry is the use of renewable starting materials. Succinic acid, which is readily available via fermentation of biomass, is an ideal renewable feedstock for producing the pyrrolidine core.[2] The synthetic pathway involves the conversion of succinic acid or its derivatives (like succinimide) into 2-pyrrolidone, which can then be further functionalized. The key transformation is the selective catalytic hydrogenation of the imide to the corresponding lactam or, in further steps, the fully reduced pyrrolidine.
Causality of Approach: This strategy replaces petroleum-derived precursors with a bio-based feedstock. The critical step, the hydrogenation of succinimide, has traditionally been challenging, often resulting in low selectivity.[3] However, modern approaches using supported metal catalysts (e.g., Pt, Co, Ni) can achieve high yields of 2-pyrrolidone.[3] The choice of catalyst and solvent is paramount. Using aqueous or other green solvents avoids the environmental burden of volatile organic compounds (VOCs). Subsequent reduction of the 2-pyrrolidone to a 3-hydroxy derivative represents a further challenge, but this feedstock-focused approach provides a sustainable foundation for the synthesis.
Pathway: From Renewable Succinate to the Pyrrolidine Core
Caption: Synthesis Pathway from Renewable Feedstock.
Protocol: Catalytic Hydrogenation of Succinimide to 2-Pyrrolidone
This protocol is a generalized procedure based on literature reports for the selective hydrogenation of succinimide.[3][4]
-
Catalyst and Reactor Setup:
-
Charge a high-pressure autoclave reactor with succinimide (1 equivalent) and a suitable solvent (e.g., water, isopropanol).
-
Add the hydrogenation catalyst (e.g., 5 mol% Pt/C or Raney Nickel). The catalyst loading should be optimized based on activity.
-
-
Hydrogenation Reaction:
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100-150°C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by measuring hydrogen uptake and/or by analyzing samples via GC or LC-MS.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst may be recycled.
-
Remove the solvent under reduced pressure.
-
The resulting crude 2-pyrrolidone can be purified by distillation or recrystallization.
-
Strategy III: Atom Economy via "Borrowing Hydrogen" Catalysis
The "Borrowing Hydrogen" (BH) methodology is an elegant and highly atom-economical strategy for forming C-N bonds.[5] This approach allows for the direct synthesis of N-heterocycles, like 3-pyrrolidinol, from simple amines and polyols, with water as the sole stoichiometric byproduct. Using a substrate like 1,2,4-butanetriol, this method provides a direct route to the 3-pyrrolidinol scaffold.
Causality of Approach: The BH mechanism involves a sequence of catalytic steps within a single pot. An iridium or ruthenium catalyst first temporarily "borrows" hydrogen from the alcohol substrate to form a metal-hydride species and an intermediate aldehyde. This aldehyde then undergoes condensation with an amine to form an imine. Finally, the catalyst returns the "borrowed" hydrogen to reduce the imine, yielding the final amine product and regenerating the catalyst.[5] This catalytic cycle avoids the use of external oxidants and reductants, maximizing atom economy and minimizing waste.
Mechanism: The Borrowing Hydrogen Catalytic Cycle
Caption: Borrowing Hydrogen Cycle for 3-Pyrrolidinol Synthesis.
Protocol: Ir-Catalyzed Synthesis of N-Benzyl-3-pyrrolidinol
This is a representative protocol based on the borrowing hydrogen synthesis of 3-pyrrolidinols.[5]
-
Reactor Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the iridium catalyst (e.g., [Ir(p-cymene)Cl₂]₂), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add 1,2,4-butanetriol (1.2 equivalents), benzylamine (1 equivalent), and an anhydrous solvent (e.g., toluene).
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 120°C) with stirring for 24-48 hours.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting amine by TLC or GC-MS.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-benzyl-3-pyrrolidinol.
-
Comparative Analysis of Green Synthetic Approaches
To facilitate decision-making, the following table summarizes the key attributes and green chemistry metrics for the discussed strategies.
| Feature | Biocatalysis / Chemoenzymatic | Renewable Feedstock Catalysis | Borrowing Hydrogen Catalysis |
| Starting Materials | Pyrrolidine, (Boc)₂O | Succinic Acid (from biomass), Amine | 1,2,4-Butanetriol, Amine |
| Key Catalyst/Enzyme | Keto Reductase (KRED) | Pt/C, Raney Ni | Iridium or Ruthenium complexes |
| Typical Solvent | Aqueous Buffer (pH 7) | Water, Isopropanol | Toluene (can be optimized) |
| Typical Yield | High (>90%)[1] | Good to High | Moderate to Good |
| Enantioselectivity | Excellent (>99% ee)[1] | N/A (produces racemate) | N/A (produces racemate) |
| Atom Economy | Moderate (Boc group added/removed) | High (for hydrogenation step) | Very High (H₂O is only byproduct)[5] |
| Key Green Advantage | Extreme selectivity, mild aqueous conditions, biodegradable catalyst. | Utilizes renewable C-source, avoids petroleum feedstocks.[2] | Maximizes atom efficiency, minimizes stoichiometric waste. |
| Primary Limitation | Requires specific enzyme availability and optimization. | Multi-step process from feedstock to final product. | Requires precious metal catalysts, anhydrous conditions. |
Conclusion and Future Outlook
The synthesis of this compound and its precursors has entered a new era defined by the principles of green chemistry. Biocatalytic methods offer unparalleled precision for creating chiral centers, while the use of renewable feedstocks provides a sustainable carbon source. Concurrently, atom-economical catalytic reactions like the Borrowing Hydrogen methodology drastically reduce waste at the source.
The choice of strategy will depend on the specific project goals, including desired stereochemistry, scale, and available resources. For chiral synthesis, biocatalysis is the clear frontrunner. For large-scale production where a racemic intermediate is acceptable, upgrading renewable feedstocks presents a compelling long-term vision. As research continues, the integration of these approaches—such as developing enzymatic steps for intermediates derived from renewable sources—will pave the way for truly holistic and sustainable pharmaceutical manufacturing.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- Pyrrolidine synthesis.Organic Chemistry Portal.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.PMC - NIH.
- Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.ChemRxiv.
- Hydrogenation of Succinimide to 2- Pyrrolidone Over Solid C
- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones.ScienceDirect.
- Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O.PubMed Central.
- SYNTHESIS OF PYRROLIDINES AND TETRAHYDROPYRIMIDINES VIA ONE-POT AND THREE COMPONENT CASCADE COUPLING STRATEGY IN W
- Catalytic hydrogenations of cyclic imides and ayhydrides.Journal of the Chemical Society C: Organic (RSC Publishing).
- Process for preparing 3-pyrrolidinol.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Catalytic Preparation of Pyrrolidones from Renewable Resources (Conference).OSTI.GOV.
- Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O.SciSpace.
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- 5. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Flow Chemistry Methods for 3-Pyrrolidineethanol Reactions
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of continuous flow chemistry for reactions involving 3-pyrrolidineethanol. This versatile building block, containing both a secondary amine and a primary alcohol, is an ideal candidate for rapid library synthesis and process development using flow methodologies. We will move beyond simple procedural lists to explain the underlying principles and causality behind experimental design, ensuring robust and reproducible outcomes. Protocols for key transformations such as N-alkylation and O-acylation are detailed, complete with system configurations, in-line analysis considerations, and downstream processing techniques.
Introduction: The Case for Flow Chemistry with Bifunctional Scaffolds
This compound is a valuable scaffold in medicinal chemistry, present in a variety of biologically active compounds.[1][2] Its bifunctional nature allows for selective modification at either the secondary amine or the primary alcohol, enabling the rapid generation of diverse chemical entities. Traditional batch processing of such reactions can be hampered by challenges in controlling selectivity, managing exotherms, and ensuring consistent scalability.
Continuous flow chemistry offers a paradigm shift for working with such building blocks.[3] By performing reactions in a continuously moving stream through narrow-diameter tubes or packed columns, we gain exceptional control over key parameters.[4][5] The high surface-area-to-volume ratio allows for superior heat transfer, mitigating risks from highly exothermic reactions and enabling access to superheated conditions safely.[4][6] Precise control over residence time and stoichiometry, managed by pump flow rates, leads to higher selectivity and reproducibility, minimizing the formation of byproducts like over-alkylated species.[7] This guide will detail practical, field-proven methods to harness these advantages for this compound chemistry.
Section 1: N-Alkylation via Continuous Flow Hydrogen-Borrowing Catalysis
Direct N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is a highly atom-economical and green synthetic route.[8][9] It avoids the use of toxic alkyl halides and produces water as the only stoichiometric byproduct. In this process, a heterogeneous catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine. Flow chemistry is exceptionally well-suited for these reactions, particularly when using heterogeneous catalysts in packed-bed reactors.[7]
Causality and Experimental Rationale
-
Why a Packed-Bed Reactor? Using a solid-supported catalyst (e.g., Raney Nickel, Au/TiO₂) packed into a column simplifies the process immensely.[7][8] It allows for continuous operation without the need for downstream catalyst filtration, a common bottleneck in batch processing. The catalyst is retained within the heated reaction zone, ensuring high efficiency and reusability.
-
Why High Temperature? The hydrogen-borrowing mechanism requires elevated temperatures (typically 150-300 °C) to facilitate the initial dehydrogenation of the alcohol.[7] Performing such reactions under pressure in a sealed flow reactor is significantly safer than in a batch vessel, as the reaction volume at any given moment is minimal, and the system can be pressurized to keep solvents well above their atmospheric boiling points.[5]
-
Controlling Selectivity: The precise stoichiometric control afforded by the relative pump flow rates minimizes the risk of side reactions. The continuous removal of product from the reaction zone also helps to drive the equilibrium and prevent degradation.
General Experimental Workflow: N-Alkylation
The following diagram illustrates a typical setup for a continuous flow N-alkylation.
Caption: General workflow for continuous N-alkylation.
Protocol 1: N-Alkylation of this compound with Benzyl Alcohol
Objective: To synthesize N-benzyl-3-pyrrolidineethanol using a Raney Nickel catalyst in a continuous flow system.
Materials:
-
Pump A: 0.5 M solution of this compound in toluene.
-
Pump B: 0.5 M solution of benzyl alcohol in toluene.
-
Catalyst: Raney Nickel 4200, packed into a 70 mm long catalyst cartridge (CatCart).
-
System: A high-temperature flow reactor (e.g., ThalesNano Phoenix Flow Reactor) equipped with HPLC pumps, a catalyst cartridge holder, and a back-pressure regulator.[7]
Step-by-Step Procedure:
-
System Priming: Prime both pumps and the entire flow path with the solvent (toluene) to ensure the system is free of air and filled with liquid.
-
Catalyst Column Installation: Install the Raney Nickel CatCart into the reactor heating zone.
-
Parameter Setting: Set the reactor temperature to 200 °C and the back-pressure regulator to 80 bar. The high pressure ensures the solvent remains in the liquid phase.
-
Initiate Flow: Begin pumping the solvent through the system at the desired operational flow rate (e.g., 1.0 mL/min total flow) until the temperature and pressure stabilize.
-
Start Reaction: Switch the pump inlets from the solvent reservoir to the reagent solutions (Pump A and Pump B) at a flow rate of 0.5 mL/min each. This maintains a 1:1 stoichiometry.
-
Steady State & Collection: Allow the system to run for a duration equivalent to three reactor volumes to reach a steady state. Begin collecting the product stream. The residence time is determined by the reactor volume divided by the total flow rate.
-
In-line Monitoring (Optional): If available, an in-line FT-IR or UV-Vis detector can be placed after the BPR to monitor the reaction conversion in real-time by tracking the disappearance of the alcohol C-O stretch or changes in the aromatic region.[10][11]
-
Shutdown: Upon completion, switch the pump inlets back to pure solvent and flush the system for at least 15 minutes before cooling down and depressurizing.
Data Presentation: N-Alkylation Optimization
| Entry | Temperature (°C) | Residence Time (min) | Flow Rate (mL/min) | Conversion (%) |
| 1 | 180 | 5.0 | 1.0 | 75 |
| 2 | 200 | 5.0 | 1.0 | 92 |
| 3 | 220 | 5.0 | 1.0 | 95 |
| 4 | 200 | 2.5 | 2.0 | 81 |
Note: Data is illustrative for optimization purposes.
Section 2: O-Acylation with In-line Quench and Purification
The primary alcohol of this compound can be readily acylated to form esters. This reaction, often performed with highly reactive acyl chlorides or anhydrides, is typically fast and highly exothermic. Flow chemistry provides a safe and highly controlled environment for managing these transformations.[4][5] Furthermore, the acidic byproduct (e.g., HCl) can be neutralized and removed using a continuous in-line liquid-liquid extraction, telescoping reaction and workup into a single, uninterrupted process.[12][13][14]
Causality and Experimental Rationale
-
Managing Exothermicity: The high heat transfer capacity of microreactors or coiled tube reactors rapidly dissipates the heat generated during acylation, preventing the formation of hot spots and subsequent byproduct formation.[4] This allows the reaction to be run under more concentrated and faster conditions than would be safe in a batch flask.
-
Stoichiometric Precision: The reaction between the secondary amine and the acyl chloride is a potential side reaction. Precise 1:1 stoichiometric control, easily achieved with calibrated pumps, is critical to favor O-acylation and minimize the formation of the N-acylated amide byproduct.
-
Telescoped Workup: Integrating a liquid-liquid extraction module (e.g., a membrane-based separator) allows for the immediate quenching of the reaction and removal of water-soluble byproducts (like triethylamine hydrochloride).[13] This avoids manual, offline workup steps, saving time and improving process efficiency.[15]
General Experimental Workflow: O-Acylation with In-line Extraction
The diagram below outlines a system for O-acylation followed by a continuous aqueous workup.
Caption: Workflow for O-Acylation with integrated liquid-liquid extraction.
Protocol 2: O-Acetylation of this compound
Objective: To synthesize this compound acetate with an in-line aqueous quench.
Materials:
-
Pump A: 0.5 M this compound and 0.55 M triethylamine (Et₃N) in dichloromethane (DCM).
-
Pump B: 0.5 M acetyl chloride in DCM.
-
Pump C: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
System: A flow chemistry system with three pumps, two T-mixers, a 10 mL PFA reactor coil, a back-pressure regulator (10 bar, to ensure smooth flow), and a membrane-based liquid-liquid separator.
Step-by-Step Procedure:
-
System Priming: Prime Pumps A and B with DCM. Prime Pump C with deionized water.
-
Parameter Setting: Set the temperature of the reactor coil to 25 °C (the reaction is often fast at room temperature). Set a modest back-pressure of 10 bar.
-
Initiate Organic Flow: Start Pumps A and B at 1.0 mL/min each (total flow 2.0 mL/min), directing the output to a waste container. This establishes a residence time of 5 minutes in the 10 mL reactor.
-
Initiate Aqueous Flow: Once the organic flow is stable, start Pump C at 2.0 mL/min, feeding the aqueous solution to the second T-mixer to mix with the reactor output.
-
Engage Separator: Direct the biphasic mixture from the second mixer into the liquid-liquid separator. Calibrate the separator as per the manufacturer's instructions to ensure clean separation of the organic (DCM) and aqueous phases.
-
Steady State & Collection: Once a clean separation is observed, begin collecting the organic phase, which contains the desired ester product. The aqueous phase, containing sodium chloride and excess bicarbonate, is directed to waste.
-
Self-Validation: The protocol is self-validating as a clean, salt-free organic stream exiting the separator indicates a successful telescoped reaction and workup. Samples can be taken for at-line HPLC analysis to confirm purity and yield.[16]
-
Shutdown: Sequentially stop the pumps (A, B, then C) and flush the respective lines with their compatible solvents (DCM for organic, water for aqueous).
Data Presentation: O-Acylation Optimization
| Entry | Reagent | Equivalents | Residence Time (min) | Yield (%) | Purity (%) |
| 1 | Et₃N | 1.0 | 5.0 | 85 | 90 |
| 2 | Et₃N | 1.1 | 5.0 | 94 | >98 |
| 3 | DIPEA | 1.1 | 5.0 | 93 | >98 |
| 4 | Et₃N | 1.1 | 2.5 | 91 | >98 |
Note: Data is illustrative. Purity is determined after in-line extraction.
Conclusion
The adoption of continuous flow chemistry for the derivatization of this compound provides significant advantages in terms of safety, control, efficiency, and scalability.[17][18] By leveraging packed-bed reactors for heterogeneous catalysis or integrated extraction for telescoped workups, researchers can accelerate discovery and development timelines. The protocols described herein serve as robust starting points that can be adapted for a wide range of alkylating and acylating agents, enabling the rapid and efficient synthesis of compound libraries for screening and further investigation. The principles of precise control over reaction parameters and the integration of in-line processing are key to unlocking the full potential of this powerful technology.
References
-
Pinho e Melo, T. M. V. D., & Rocha, C. M. R. (2021). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. European Journal of Organic Chemistry. Available at: [Link]
-
Cool, W. D., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nguyen, T. V., & O'Brien, A. G. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gutmann, B., & Kappe, C. O. (2017). Integrating continuous flow synthesis with in-line analysis and data generation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Sharma, U., & Van der Eycken, E. V. (Eds.). (2019). Flow Chemistry for the Synthesis of Heterocycles. Springer. Available at: [Link]
-
Azzouzi, M., et al. (2020). Flow cells for in‐line and on‐line analysis in flow synthesis. ResearchGate. Available at: [Link]
-
Advion, Inc. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. Available at: [Link]
-
Fath, A., et al. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? Organic Process Research & Development. Available at: [Link]
-
NJ Bio, Inc. (n.d.). Flow Chemistry. Available at: [Link]
-
Sali, S., et al. (2021). Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor. RSC Publishing. Available at: [Link]
-
Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Available at: [Link]
-
Pinho e Melo, T. M. V. D., & Rocha, C. M. R. (2021). Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate. Available at: [Link]
-
Plouffe, B. D., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science. Available at: [Link]
-
Guidi, M., Seeberger, P. H., & Gilmore, K. (2020). How to approach flow chemistry. Chemical Society Reviews. Available at: [Link]
-
Cool, W. D., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. Available at: [Link]
-
Deadman, B. J., et al. (2021). Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development. Available at: [Link]
-
Cole, K. P., et al. (2017). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. Available at: [Link]
-
Stagni, A., et al. (2020). Flow reactor oxidation of ammonia-hydrogen fuel mixtures. DTU Research Database. Available at: [Link]
-
Ano, Y., et al. (2021). Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation. Organic Process Research & Development. Available at: [Link]
-
Baxendale, I. R., et al. (2010). Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. Baxendale Group Publications. Available at: [Link]
-
Kumar, V., & Van der Eycken, E. V. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
-
Santanilla, A. B., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. Available at: [Link]
-
Liu, P., & Porco, J. A. (2021). Flow Chemistry-Enabled Divergent and Enantioselective Total Syntheses of Massarinolin A, Purpurolides B, D, E, 2,3-Deoxypurpurolide C, and Structural Revision of Massarinolin A. Journal of the American Chemical Society. Available at: [Link]
-
Cole, K. P., et al. (2017). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols. Available at: [Link]
-
Orha, L., et al. (2013). Important Industrial Procedures Revisited in Flow: Very Efficient Oxidation and N -Alkylation Reactions with High Atom-Economy. ResearchGate. Available at: [Link]
-
Baxendale, I. R., et al. (2010). ChemInform Abstract: Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. ResearchGate. Available at: [Link]
-
Lima, F., et al. (2020). Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. Organic Process Research & Development. Available at: [Link]
-
Ajinomoto Bio-Pharma Services. (n.d.). Continuous Flow Chemistry. Available at: [Link]
-
Holmes, N., et al. (2017). Flow chemistry for process optimisation using design of experiments. Journal of Flow Chemistry. Available at: [Link]
-
Musacchio, A. J., & Ley, S. V. (2022). Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, C. J., & Sweeney, J. B. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Bakulina, O., & Dar'in, D. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Bartroli, J., et al. (1982). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Zhang, J. (2019). Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis. White Rose eTheses Online. Available at: [Link]
-
Piram, A., et al. (2014). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Catalysis. Available at: [Link]
-
Thomas, M. (2022). Greening azacycle synthesis and ester amidation using flow chemistry powered by heterogeneous catalysis. eScholarship.org. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
Sources
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- 3. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
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- 9. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 14. youtube.com [youtube.com]
- 15. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Pyrrolidineethanol Synthesis
Welcome to the technical support center for the synthesis of 3-Pyrrolidineethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable pyrrolidine derivative. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize this compound. What are the most common synthetic routes I should consider?
A1: The two most prevalent strategies for synthesizing this compound involve the reduction of a carbonyl or carboxyl group at the 3-position of a pyrrolidine ring. The choice of starting material will dictate the specific reaction pathway.
-
Route A: Reduction of a 3-substituted carboxylic acid or its ester derivative. This is a common and effective method. The synthesis typically starts from a commercially available precursor like N-protected-pyrrolidine-3-carboxylic acid. The carboxylic acid is a stable starting material, and its reduction to the primary alcohol is a well-established transformation.
-
Route B: Reduction of a 3-substituted ketone. While less direct for obtaining the ethanol derivative, one could start from a 3-pyrrolidinone and perform a Wittig-type reaction to introduce the two-carbon chain, followed by reduction of the resulting alkene and/or ester. A more practical ketone-based approach would be to start with a compound already containing the two-carbon chain, such as (S)-3-Acetyl-1-Boc-pyrrolidine, and reduce the ketone to a secondary alcohol. However, this would yield a different product (1-(pyrrolidin-3-yl)ethanol) and is mentioned here for clarity on related chemistries.
For the direct synthesis of this compound, Route A is generally the more straightforward and recommended approach.
Q2: My reduction of N-Boc-pyrrolidine-3-carboxylic acid to (N-Boc)-3-Pyrrolidineethanol using Lithium Aluminum Hydride (LiAlH₄) is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the LiAlH₄ reduction of carboxylic acids are a common issue and can often be attributed to several factors. Carboxylic acids are generally more difficult to reduce than aldehydes or ketones.[1]
Potential Causes & Troubleshooting Steps:
-
Insufficient Reducing Agent: Carboxylic acids react with LiAlH₄ in a multi-step process that consumes more than one equivalent of the hydride.[2] The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt.[2] Subsequent hydride additions are then required for the reduction.
-
Recommendation: Ensure you are using a sufficient excess of LiAlH₄. A common starting point is 1.5 to 2.0 equivalents relative to the carboxylic acid. It is crucial to perform the reaction under anhydrous conditions as any moisture will consume the reducing agent.[3]
-
-
Reaction Temperature and Time: While LiAlH₄ reductions are often performed at 0 °C to room temperature, the reduction of the intermediate carboxylate salt can be slow.
-
Recommendation: After the initial addition of LiAlH₄ at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle heating (e.g., refluxing in THF) may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quality of LiAlH₄: Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture.
-
Recommendation: Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up Procedure: Improper quenching of the reaction can lead to the formation of aluminum hydroxides that can trap the product, reducing the isolated yield.
-
Recommendation: A Fieser work-up is often effective. Cool the reaction mixture to 0 °C and sequentially add water, followed by 15% aqueous NaOH, and then more water. The specific volumes are calculated based on the amount of LiAlH₄ used. This procedure should result in a granular precipitate of aluminum salts that can be easily filtered off.
-
Experimental Protocol: LiAlH₄ Reduction of N-Boc-pyrrolidine-3-carboxylic acid
-
Under an inert atmosphere, suspend N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add Lithium Aluminum Hydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, gently reflux until the starting material is consumed.
-
Cool the reaction to 0 °C and quench by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (N-Boc)-3-Pyrrolidineethanol.
Q3: Can I use Sodium Borohydride (NaBH₄) for the reduction of N-Boc-pyrrolidine-3-carboxylic acid?
A3: No, Sodium Borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids.[2][3] The deprotonation of the carboxylic acid by the basic hydride reagent forms a carboxylate salt which is resonance-stabilized and thus less electrophilic, making it resistant to reduction by the milder NaBH₄.[2] For the reduction of carboxylic acids to primary alcohols, a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) is required.[1][2]
| Reducing Agent | Reduction of Carboxylic Acids | Comments |
| LiAlH₄ | Effective | Requires anhydrous conditions and careful work-up.[3] |
| NaBH₄ | Ineffective | Not strong enough to reduce the carboxylate intermediate.[2][3] |
| BH₃ complexes | Effective | Can be a good alternative to LiAlH₄. |
Q4: I am observing an unexpected side product in my synthesis. What are the likely impurities and how can I minimize their formation?
A4: The nature of the side products will depend on the specific synthetic route and the reagents used.
-
If starting from a carboxylic acid and using LiAlH₄:
-
Aldehyde Intermediate: The reduction of a carboxylic acid proceeds through an aldehyde intermediate.[2] While this is typically more reactive than the starting material and is further reduced to the alcohol, it is possible to have trace amounts of the corresponding aldehyde if the reaction is incomplete.
-
Over-reduction of Protecting Group: If using an ester protecting group on the nitrogen (e.g., Cbz or Boc), there is a possibility of its reduction, though this is less common under standard conditions.
-
-
General Impurities:
-
Unreacted Starting Material: This is a common impurity if the reaction does not go to completion.
-
Solvent Adducts: Depending on the work-up and purification, solvent molecules can sometimes be carried through.
-
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the stoichiometry of reagents, temperature, and reaction time.
-
Careful Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure the complete consumption of the starting material.
-
Purification: Flash column chromatography is often effective for removing impurities and isolating the pure this compound.
Q5: What is the best way to purify the final this compound product?
A5: The purification strategy will depend on the nature of the impurities and the scale of the reaction.
-
Flash Column Chromatography: This is the most common and effective method for purifying this compound on a laboratory scale. A silica gel stationary phase is typically used. The mobile phase (eluent) will depend on the polarity of the product and impurities. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate) is often effective.
-
Distillation: For larger scale purification, distillation under reduced pressure can be an effective method.[4] The boiling point of this compound will depend on the pressure.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective method for achieving high purity.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from a protected pyrrolidine-3-carboxylic acid.
Caption: General workflow for this compound synthesis.
Key Reaction Mechanism: Reduction of a Carboxylic Acid with LiAlH₄
The following diagram outlines the key steps in the reduction of a carboxylic acid to a primary alcohol using Lithium Aluminum Hydride.
Caption: Mechanism of carboxylic acid reduction with LiAlH₄.
References
- El-Gendy, M. A. A. (2010). Synthesis and Reactions of 3-Pyrrolidinones. [Source Details Omitted]
- Periasamy, M., & Thirumalaikumar, M. (2000). Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. Synthesis, 2000(11), 1549–1553.
-
Britannica, T. Editors of Encyclopaedia (2023, November 27). Carboxylic acid. Encyclopedia Britannica. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]
-
Gevorgyan, V., & Radzhabov, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]
-
Gevorgyan, V., & Radzhabov, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]
-
LibreTexts Chemistry. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Clark, J. (2015). reduction of carboxylic acids. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Gevorgyan, V., & Radzhabov, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
Sources
Technical Support Center: Purification of Crude 3-Pyrrolidineethanol
Welcome to the technical support guide for the purification of crude 3-Pyrrolidineethanol (CAS 931-44-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile amino alcohol intermediate. Here, we synthesize fundamental principles with practical, field-proven methodologies to help you achieve your desired product purity.
Part 1: Initial Assessment & Purification Strategy
Before attempting purification, a preliminary analysis of your crude material is essential. This initial assessment will dictate the most effective and efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. Common syntheses involve the reduction of succinimide or glutamic acid derivatives.[1][2] Based on these pathways, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Precursors like succinimide, pyroglutamic acid, or intermediate lactams.[2][3]
-
Reagents and Byproducts: Residual reducing agents (e.g., borohydride salts), catalysts, or byproducts from protecting group manipulations.[1]
-
Solvents: Reaction or workup solvents (e.g., THF, ethanol, ethers).
-
Water: Introduced during aqueous workup steps.
-
Structurally Related Amines: Incomplete cyclization or side-reactions can lead to other amine impurities.
Q2: How do I choose the right purification method?
A2: The choice depends on the physical state of your crude product and the nature of the impurities. This compound is a high-boiling liquid, which guides the initial selection process. Use the following decision tree to determine the best starting point.
Caption: Purification method selection workflow for this compound.
Part 2: Troubleshooting Guide by Method
This section addresses specific issues you may encounter with each primary purification technique.
Method 1: Vacuum Distillation
Vacuum distillation is the preferred method for separating this compound from non-volatile or significantly lower-boiling impurities, as it prevents thermal decomposition at its high atmospheric boiling point (201.4°C).[4][5][6]
Troubleshooting Q&A
Q3: My product is decomposing even under vacuum. What's wrong?
A3: Decomposition suggests the temperature is still too high or the residence time in the heating mantle is too long.
-
Cause: Insufficient vacuum is the most common culprit. A leak in your system (check all joints and seals) will raise the pressure, requiring a higher temperature to achieve boiling.
-
Solution 1: Ensure your vacuum pump is pulling a sufficiently low pressure. A target pressure of 1-5 mmHg is often effective for amino alcohols.[7] Use a manometer to accurately measure the pressure at the distillation head.
-
Solution 2: Use a Kugelrohr or short-path distillation apparatus. These minimize the distance the vapor travels, reducing the required temperature and preventing heat-induced degradation.
-
Solution 3: Ensure even heating with a well-fitting heating mantle and vigorous stirring to prevent localized overheating.
Q4: I have a low recovery of my product. Where did it go?
A4: Low recovery can result from mechanical losses, incomplete distillation, or co-distillation with a forerun.
-
Cause: If a significant amount of volatile solvent is present, your product may have been carried over into the cold trap with the solvent fraction.
-
Solution 1: Perform a preliminary distillation at a lower vacuum or atmospheric pressure (if safe for the solvents) to remove the bulk of low-boiling solvents first.
-
Solution 2: Ensure your condenser is efficient. Use a high-surface-area condenser (e.g., Vigreux column) and ensure the cooling fluid is sufficiently cold.[8]
-
Solution 3: Do not distill to dryness. Leaving a small amount of residue prevents the final, highest-boiling fractions of your product from pyrolyzing on the hot glass.
Method 2: Salt Crystallization
Since this compound is a liquid, direct recrystallization is not feasible. However, as a basic amine, it can be converted into a crystalline salt (e.g., hydrochloride, oxalate), which can then be purified by recrystallization.[9][10] This method is excellent for removing non-basic, organic impurities.
Troubleshooting Q&A
Q5: I added acid to my crude product, but it oiled out instead of crystallizing. How do I fix this?
A5: "Oiling out" occurs when the melting point of the newly formed salt is lower than the temperature of the solution, or when the salt is highly soluble in the chosen solvent.
-
Cause: The solvent may be too nonpolar, or the solution is too concentrated.
-
Solution 1: Add a more polar co-solvent. For example, if you are using diethyl ether or ethyl acetate, add a small amount of ethanol or isopropanol dropwise until the oil dissolves, then attempt to cool again. A common system for amine hydrochlorides is recrystallization from an ethanol/ether mixture.[9]
-
Solution 2: Dilute the solution with more of the primary solvent, gently heat until the oil dissolves, and then allow it to cool very slowly. Slow cooling is critical for forming well-ordered crystals.[11]
-
Solution 3: Use a different acid. Oxalic acid, for instance, often forms highly crystalline, less soluble salts with amino alcohols.[9]
Q6: My salt crystals have formed, but they are still colored/impure. What's the next step?
A6: This indicates that impurities have been trapped within the crystal lattice (occlusion) or are adsorbed onto the crystal surface.
-
Cause: Crystallization occurred too rapidly, or the washing step was insufficient.
-
Solution 1: Perform a second recrystallization. Dissolve the impure crystals in a minimum amount of hot solvent and cool slowly. This process of repeated crystallization is a powerful purification tool.[1]
-
Solution 2: If the impurity is colored and persistent, you can add a small amount of activated charcoal to the hot solution before the first filtration step. Use charcoal sparingly, as it can also adsorb your product.[11]
-
Solution 3: Ensure you wash the filtered crystals with a small amount of ice-cold fresh solvent to remove any mother liquor adhering to the surface without dissolving the product.
Method 3: Column Chromatography
Chromatography is the most powerful technique for separating structurally similar impurities but can be challenging for basic amines like this compound due to their interaction with standard silica gel.[12]
Troubleshooting Q&A
Q7: My compound is streaking badly or not eluting from my silica gel column. Why?
A7: This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[12][13] This can lead to irreversible adsorption and even degradation.
-
Cause: Strong acid-base interaction between the analyte and the stationary phase.
-
Solution 1 (Mobile Phase Modification): Deactivate the silica by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or ammonium hydroxide in a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[12][14]
-
Solution 2 (Stationary Phase Change): Use a less acidic or basic stationary phase. Basic alumina is a good alternative for purifying amines.[15] Alternatively, commercially available amine-functionalized silica columns are highly effective.[16]
-
Solution 3 (Reversed-Phase): Use C18 reversed-phase chromatography. Amines often show better peak shape and retention in reversed-phase, especially at a higher pH (pH 8-10) where the amine is in its neutral, free-base form. A mobile phase of acetonitrile/water with 0.1% triethylamine or ammonium hydroxide can be very effective.[12]
Q8: How do I choose a starting solvent system for my column?
A8: Thin-Layer Chromatography (TLC) is indispensable for method development.
-
Step 1: Spot your crude material on a silica TLC plate.
-
Step 2: Develop the plate in various solvent systems. A good starting point for polar amines is a mixture of a moderately polar solvent and a very polar solvent, such as 95:5 Dichloromethane:Methanol.
-
Step 3: Add 1% triethylamine to the chosen solvent system to improve the spot shape.
-
Goal: Aim for a solvent system that gives your desired product an Rf (retention factor) of ~0.2-0.3 . This Rf generally provides the best separation in a flash column.[14]
| Stationary Phase | Typical Mobile Phase System | Comments |
| Silica Gel | Dichloromethane/Methanol + 1% Et3N | Classic choice, but requires amine additive to prevent tailing.[12] |
| Ethyl Acetate/Hexanes + 1% Et3N | Good for less polar amines; may require high % of EtOAc for this compound. | |
| Alumina (Basic) | Ethyl Acetate/Hexanes | No additive needed. Good for removing acidic impurities.[15] |
| Amine-functionalized Silica | Ethyl Acetate/Hexanes | Excellent peak shape for basic compounds without mobile phase modifiers.[16] |
| C18 (Reversed-Phase) | Acetonitrile/Water + 0.1% Et3N | Elutes most polar compounds first. Effective at high pH.[12] |
Part 3: Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is designed for purifying this compound from non-volatile impurities.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a stirrer bar in the distilling flask.
-
Charge the Flask: Add the crude this compound to the distilling flask (do not fill more than two-thirds full).
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum, ensuring there is no excessive bubbling. A pressure of <5 mmHg is ideal.[7]
-
Begin Heating: Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Discard any initial low-boiling "forerun" that distills at a much lower temperature.
-
Collect the main fraction when the vapor temperature at the thermometer stabilizes near the expected boiling point of your product at that pressure. Use a nomograph to estimate the boiling point.[8]
-
Monitor the distillation closely. A stable temperature plateau indicates a pure fraction is being collected.
-
-
Shutdown: Stop the distillation when only a small amount of residue remains in the flask. Turn off the heat and allow the system to cool completely before slowly venting the vacuum.
Protocol 2: Purification via Hydrochloride Salt Crystallization
This protocol is effective for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent. Ethyl acetate or diethyl ether are good starting points.[9]
-
Acidification: Slowly add a solution of hydrochloric acid (1.0 eq) in a miscible solvent (e.g., 2M HCl in diethyl ether, or HCl in isopropanol) with stirring. The hydrochloride salt should precipitate as a white solid. If it oils out, refer to Q5.
-
Isolation: Collect the solid salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove residual soluble impurities.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) to dissolve the solid completely.[9]
-
Crystallization: Slowly add a nonpolar co-solvent (e.g., diethyl ether) until the solution becomes faintly cloudy. Gently warm to redissolve, then allow the flask to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ether, and dry under vacuum.
-
Liberation of Free Base (Optional): To recover the liquid this compound, dissolve the pure salt in water, basify the solution to >pH 12 with NaOH, and extract the product into an organic solvent like dichloromethane. Dry the organic layer and remove the solvent under reduced pressure.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]
- Max, H., & Adolf, S. (1941). U.S. Patent No. 2,243,977. Washington, DC: U.S. Patent and Trademark Office. [Online].
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Online]. Available: [Link]
-
Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica? [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Online]. Available: [Link]
-
Wikipedia. Vacuum distillation. [Online]. Available: [Link]
- Mitsuhiro, O., et al. (1992). U.S. Patent No. 5,118,815. Washington, DC: U.S. Patent and Trademark Office. [Online].
-
Aliev, Z. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Online]. Available: [Link]
- Shinde, S. B., et al. (2016). Patent No. WO2016067182A2. World Intellectual Property Organization. [Online].
-
Carpenter, D. M., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Crystal Growth & Design. [Online]. Available: [Link]
-
Busch Vacuum Solutions. Vacuum Distillation. [Online]. Available: [Link]
-
Chemistry Help Center. (2021, May 17). Vacuum Distillation. [Video]. YouTube. [Online]. Available: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Online]. Available: [Link]
- Zhang, J. (2009). Chinese Patent No. CN101407488B. [Online].
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]
-
Wikipedia. Succinimide. [Online]. Available: [Link]
- Michael, M., & Michael, S. (2006). U.S. Patent No. 7,045,639B2. Washington, DC: U.S. Patent and Trademark Office. [Online].
- Kume, T., et al. (2004). European Patent No. EP1375481A1. European Patent Office. [Online].
-
Chem Survival. (2015, June 12). Solvent Vacuum Distillation. [Video]. YouTube. [Online]. Available: [Link]
- Kim, T. H., et al. (2010). U.S. Patent No. 7,652,152B2. Washington, DC: U.S. Patent and Trademark Office. [Online].
-
Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Molecules. [Online]. Available: [Link]
-
Organic Syntheses. Procedure for the synthesis of 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. [Online]. Available: [Link]
-
ResearchGate. (2022). Transformation of glutamic acid into 2‐pyrrolidone and derivatives thereof. [Online]. Available: [Link]
-
Ganguly, S., et al. (2021). Glutamic Acid Production by Fermentation: A Comprehensive Review. Biological and Environmental Promoters for Life Science. [Online]. Available: [Link]
-
ResearchGate. (2022). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid. [Online]. Available: [Link]
- Saimi, T., & Izumori, K. (2003). U.S. Patent Application No. 10/110,653. [Online].
-
Lange, J. P., et al. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry. [Online]. Available: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76288, 1-Pyrrolidineethanol. [Online]. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 3. Succinimide - Wikipedia [en.wikipedia.org]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. buschvacuum.com [buschvacuum.com]
- 6. CAS 931-44-2 | this compound - Synblock [synblock.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. biotage.com [biotage.com]
Technical Support Center: Synthesis of 3-Pyrrolidineethanol
Introduction
Welcome to the technical support guide for the synthesis of 3-Pyrrolidineethanol. This valuable building block is frequently used in the development of novel therapeutics and advanced materials. One of the most prevalent and scalable methods for its synthesis involves the reduction of a 3-pyrrolidinecarboxylic acid derivative, typically an ester, using a powerful hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄ or LAH).
While conceptually straightforward, this reduction is often plagued by challenges that can lead to low yields, difficult purifications, and inconsistent results. This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered by researchers in the field. We will delve into the causality behind these problems and provide field-proven, actionable solutions to optimize your synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction yield is significantly lower than expected. What are the primary causes for incomplete reduction?
A1: Low yields in LAH-mediated ester reductions are a frequent complaint. The root cause often traces back to the deactivation of the reducing agent or suboptimal reaction conditions. Let's break down the key factors.
-
Purity of Reagents and Solvents: Lithium Aluminum Hydride is extremely reactive and will be consumed by any protic source, most notably water.[1][2] The presence of moisture in your reaction solvent (e.g., THF, Diethyl Ether), starting ester, or even from atmospheric humidity will rapidly and exothermically quench the LAH, reducing the number of hydride equivalents available for your substrate. This not only lowers the yield but also generates hydrogen gas, which can be a safety hazard.[2]
-
Causality: LAH reacts with water in a 1:4 molar ratio (
). Even small amounts of water can consume a significant portion of your reagent. -
Solution: Always use freshly distilled, anhydrous solvents. Ensure your glassware is flame-dried or oven-dried immediately before use and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Equivalents of LAH: The reduction of an ester to an alcohol consumes two hydride equivalents per molecule.[3] The first reduces the ester to an aldehyde intermediate, and the second reduces the aldehyde to the primary alcohol.[2] It is standard practice to use a molar excess of LAH (typically 1.5 to 2.0 equivalents relative to the ester) to account for any incidental quenching and to drive the reaction to completion.
-
Solution: Re-evaluate your stoichiometry. If yields are consistently low, consider increasing the equivalents of LAH to 2.0-2.5 eq. However, be aware that a large excess can complicate the workup.
-
-
Reaction Temperature and Time: While LAH reductions are often initiated at 0 °C to control the initial exothermic reaction, they typically require heating to reflux to ensure full conversion.[4] Insufficient reaction time or temperature will likely result in a mixture of unreacted starting material, the aldehyde intermediate, and the desired product.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot is a reliable indicator of completion. A typical procedure involves a slow addition of the substrate to the LAH slurry at 0 °C, followed by gradual warming to room temperature and then refluxing for several hours until TLC analysis confirms completion.
-
Q2: My reaction workup results in a gelatinous, unfilterable precipitate, leading to significant product loss. How can I resolve this?
A2: This is arguably the most common physical problem during LAH reductions. The aluminum salts formed during the reaction and quenching steps can create a gel-like emulsion that traps the product, making extraction and filtration nearly impossible. The key is a carefully controlled quenching procedure.
-
The Problematic Quench: Slowly adding water or acid directly to the reaction mixture often results in the formation of hydrated aluminum oxides in a fine, gelatinous state.
-
The Fieser Workup (Recommended Solution): A highly reliable method to produce granular, easily filterable inorganic salts is the Fieser workup.[1] The procedure involves the sequential, dropwise addition of specific volumes of reagents to the cooled reaction mixture (at 0 °C) with vigorous stirring. For a reaction that used 'x' grams of LiAlH₄:
-
Slowly add 'x' mL of water.
-
Slowly add 'x' mL of 15% (w/v) aqueous NaOH.
-
Slowly add '3x' mL of water.
-
Causality: This sequence is designed to form stable, crystalline salts (LiAlO₂) that are easy to remove by filtration. The initial water hydrolyzes excess LAH, the NaOH solution helps to form the aluminate salts, and the final water addition helps to granulate the precipitate.
-
Protocol: After the additions are complete, allow the mixture to stir at room temperature for 15-30 minutes. The grey slurry should transform into a white, easily stirrable mixture with a clear supernatant. The solids can then be removed by filtration through a pad of Celite®, and the filter cake should be washed thoroughly with the reaction solvent to recover any trapped product.
-
Q3: I'm observing unexpected byproducts. What are the likely side reactions?
A3: While the reduction of the ester is the main pathway, several side reactions can occur depending on the specific substrate and conditions.
-
Ring Opening: Under harsh acidic conditions during workup, the pyrrolidine ring, particularly if N-unsubstituted, could potentially undergo protonation followed by nucleophilic attack, leading to ring-opened amino-alcohols. This is less common with a standard basic or Fieser workup.
-
Incomplete Deprotection (if using N-protected starting materials): If you start with an N-protected pyrrolidine ester (e.g., N-Boc, N-Cbz, N-Benzyl), the LAH can sometimes cleave these groups. Conversely, if the plan is to remove the protecting group in a subsequent step, you may find that some deprotection has already occurred. N-Benzyl groups are generally stable to LAH, while N-Boc groups can sometimes be reduced.
-
Formation of Azines: If the Wolff-Kishner reduction is considered as an alternative route for a related ketone, azine formation is a known side reaction.[1]
The table below summarizes the most common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Moisture in reagents/solvents. 2. Insufficient LAH. 3. Reaction time/temperature too low. | 1. Use anhydrous solvents; flame-dry glassware. 2. Increase LAH to 1.5-2.0 equivalents. 3. Monitor by TLC; ensure reflux for an adequate period. |
| Difficult Workup (Gel Formation) | Improper quenching of aluminum salts. | Employ the Fieser workup (sequential addition of H₂O, 15% NaOH, H₂O). |
| Product Contamination | 1. Carry-over of unreacted starting material. 2. Formation of aldehyde intermediate. 3. Side products from protecting groups. | 1. Ensure reaction goes to completion via TLC monitoring. 2. Purify via distillation or column chromatography. 3. Analyze crude product by NMR/GC-MS to identify impurities and adjust purification strategy. |
Visualizing the Reaction and Side Reactions
A clear understanding of the chemical transformations is critical for troubleshooting.
Caption: Main synthetic pathway for this compound via LAH reduction.
Caption: Undesired side reactions that consume reagent and complicate purification.
Detailed Experimental Protocol
This protocol is a representative example for the reduction of an N-protected pyrrolidine ester. Caution: LiAlH₄ is a highly reactive and flammable solid. Handle it with extreme care in a fume hood and under an inert atmosphere.
Reaction: Reduction of Ethyl 1-benzyl-3-pyrrolidineacetate to (1-benzylpyrrolidin-3-yl)methanol
-
Preparation:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.
-
In the flask, suspend Lithium Aluminum Hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF, 100 mL).
-
-
Reaction Execution:
-
Cool the LAH suspension to 0 °C using an ice-water bath.
-
Dissolve Ethyl 1-benzyl-3-pyrrolidineacetate (1.0 eq.) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
-
Monitoring:
-
Periodically take aliquots from the reaction, quench them carefully with ethyl acetate and then water, extract with an organic solvent, and spot on a TLC plate against the starting material.
-
Visualize with a suitable stain (e.g., potassium permanganate). The reaction is complete when the starting ester spot is no longer visible.
-
-
Workup and Purification:
-
Once complete, cool the reaction mixture back to 0 °C.
-
Perform the Fieser workup as described in Q2 . For every 'x' g of LAH used, add 'x' mL of H₂O, then 'x' mL of 15% NaOH (aq), then '3x' mL of H₂O.
-
Stir the resulting white suspension at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the pure (1-benzylpyrrolidin-3-yl)methanol.
-
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyrrolidine Synthesis.
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Myers, A. G. Research Group. Chem 115 - Handouts. Harvard University. [Link]
-
DAV University. Module II Reduction Reactions - Lecture 14. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]
-
Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. [Link]
-
Allen. (n.d.). Ethylethanoate on reduction with LiAlH_4 gives. [Link]
-
Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]
Sources
troubleshooting low yield in N-alkylation of 3-Pyrrolidineethanol
Welcome to the technical support center for the N-alkylation of 3-pyrrolidineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this crucial synthetic transformation. We understand that achieving high yields in the N-alkylation of this bifunctional molecule can be challenging. This resource addresses common issues with detailed, experience-driven solutions.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly tackle the specific problems you may be encountering in the lab.
Question 1: My N-alkylation of this compound is resulting in a very low yield of the desired tertiary amine, with a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?
Low conversion is a frequent hurdle and can often be traced back to suboptimal reaction conditions that fail to sufficiently activate the nucleophile or promote the substitution reaction. Let's break down the critical parameters.
Underlying Causes & In-Depth Solutions:
-
Insufficient Deprotonation of the Pyrrolidine Nitrogen: The secondary amine of this compound must be deprotonated to form the more nucleophilic pyrrolidinate anion. If the base is not strong enough or is deactivated, the reaction will stall.
-
Expert Insight: While common inorganic bases like potassium carbonate (K₂CO₃) can be effective, their success is highly dependent on the solvent and the reactivity of the alkylating agent.[1] For less reactive alkyl halides (e.g., alkyl chlorides), a stronger base such as sodium hydride (NaH) is often necessary to drive the reaction to completion.[2]
-
Actionable Protocol:
-
Ensure all reagents and solvents are strictly anhydrous. Water will quench strong bases and the pyrrolidinate anion.[3]
-
Consider switching from K₂CO₃ or Cs₂CO₃ to a stronger base like sodium hydride (NaH). When using NaH, ensure it is fresh and washed with hexane to remove any passivating mineral oil layer.[4]
-
Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation.[3]
-
-
-
Poor Solubility of Reactants: If the this compound, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be slow and inefficient.
-
Expert Insight: Polar aprotic solvents are generally the best choice for Sₙ2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic anion.[2]
-
Actionable Protocol:
-
If you are using a less polar solvent like acetonitrile (MeCN) or acetone, consider switching to a more effective polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][5] These solvents will better dissolve the pyrrolidinate salt.
-
Gentle heating can improve solubility, but must be balanced against the risk of side reactions.
-
-
-
Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent (R-X) is a critical factor in the rate of the Sₙ2 reaction.
-
Expert Insight: The reactivity order for common leaving groups is I > Br > Cl > OTs (tosylate).[3] If your reaction is sluggish with an alkyl chloride, switching to a bromide or iodide can significantly increase the reaction rate.[6]
-
Actionable Protocol:
-
If feasible, replace your alkyl chloride or bromide with the corresponding alkyl iodide.
-
Alternatively, you can generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[7]
-
-
Question 2: I am observing the formation of a significant byproduct alongside my desired N-alkylated product. How can I identify and suppress this side reaction?
The presence of the hydroxyl group in this compound introduces the possibility of competing O-alkylation. Additionally, elimination reactions can compete with the desired substitution.
Identifying and Mitigating Side Reactions:
-
Competing O-Alkylation: The alkoxide formed by deprotonation of the primary alcohol can also act as a nucleophile, leading to the formation of an ether byproduct.
-
Expert Insight: While the secondary amine is generally more nucleophilic than the primary alcohol, O-alkylation can become significant under certain conditions. The choice of base and solvent can influence the N- versus O-alkylation ratio. Harder electrophiles may favor O-alkylation.[4]
-
Actionable Protocol:
-
Favor N-alkylation: Use a strong, non-coordinating base like NaH in a polar aprotic solvent like THF or DMF.[4]
-
Protect the Alcohol: If O-alkylation remains a persistent issue, a protection-deprotection strategy is a robust solution. Protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether, perform the N-alkylation, and then deprotect the alcohol.
-
Consider Reductive Amination: This alternative strategy (discussed in FAQ 2) completely avoids the issue of O-alkylation.[8]
-
-
-
Elimination Side Reactions (E2): If your alkylating agent is a secondary or tertiary halide, or if you are using a sterically hindered, strong base, an E2 elimination reaction can compete with the Sₙ2 substitution, forming an alkene byproduct.[9]
-
Expert Insight: The pyrrolidinate anion is a relatively strong, non-hindered base, which can promote elimination.
-
Actionable Protocol:
-
Use a less hindered base if possible, although this may reduce the rate of N-alkylation.
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the Sₙ2 pathway, which typically has a lower activation energy than the E2 pathway.[2]
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the optimal starting conditions for a direct N-alkylation of this compound with a primary alkyl bromide?
For a standard, exploratory reaction, the following conditions provide a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or THF | Excellent solubility for reactants and promotes Sₙ2 kinetics.[2] |
| Base | K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv.) | K₂CO₃ is easier to handle; NaH provides higher reactivity.[3] |
| Alkylating Agent | Primary Alkyl Bromide (1.1-1.2 equiv.) | Good balance of reactivity and stability. |
| Temperature | Room Temperature to 50 °C | Start at RT and gently heat if the reaction is slow. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and anion by moisture.[3] |
| Monitoring | TLC or LC-MS | To track the consumption of starting material and formation of product. |
Experimental Protocol: General Procedure for Direct N-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous DMF.
-
Add potassium carbonate (2.0 equiv.) or sodium hydride (60% dispersion in mineral oil, 1.2 equiv., washed with anhydrous hexane).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkyl bromide (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction carefully with water and proceed with standard aqueous workup and purification.
FAQ 2: Direct alkylation is still giving me low yields and byproducts. Is there a more reliable method?
Yes, reductive amination is often a superior and more controlled method for the N-alkylation of secondary amines, and it is particularly well-suited for this compound.[8] This method avoids the use of harsh bases and reactive alkyl halides, thereby preventing over-alkylation and O-alkylation side reactions.[8][10]
The Reductive Amination Workflow:
The process involves two key steps that occur in one pot:
-
Iminium Ion Formation: The secondary amine (this compound) reacts with an aldehyde or ketone to form an iminium ion intermediate.
-
In Situ Reduction: A mild, selective reducing agent reduces the iminium ion to the desired tertiary amine.
Recommended Reducing Agent:
-
Sodium triacetoxyborohydride (STAB): This is the reagent of choice for most reductive aminations.[8] It is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde or ketone, which minimizes side reactions.[11]
Experimental Protocol: Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and proceed with workup and purification.
FAQ 3: I've successfully synthesized my N-alkylated this compound, but I'm having difficulty with purification. What are some common challenges and solutions?
The polar nature of the tertiary amine and the hydroxyl group can make purification challenging.
Purification Strategy:
-
Column Chromatography: This is the most common method.
-
Challenge: The basicity of the amine can cause it to streak on silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and lead to better peak shape.
-
-
Acid-Base Extraction: This can be an effective way to separate your basic product from non-basic impurities.
-
Workflow:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and concentrate to yield the purified product.
-
-
Troubleshooting Logic Flowchart
For a quick diagnostic, follow this logical progression to identify the source of your low yield.
References
- Benchchem. (2025). Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis.
- Benchchem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases....
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
- YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40).
- Benchchem. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole.
- Benchchem. (2025). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.
Sources
- 1. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Pyrrolidineethanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the removal of impurities from 3-Pyrrolidineethanol. The methodologies and troubleshooting advice are grounded in established chemical principles and best practices for the purification of amino alcohols and pyrrolidine derivatives.
Introduction: The Challenge of Purity in this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it susceptible to a range of impurities during synthesis and storage. These impurities can arise from starting materials, side reactions, or degradation. Achieving high purity is critical for ensuring reproducible results in downstream applications and for meeting stringent regulatory standards in pharmaceutical development.
This guide will walk you through the common impurities you may encounter and provide detailed protocols for their removal using distillation, liquid-liquid extraction, and recrystallization of its salts. We will also cover the analytical techniques necessary to verify the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude this compound?
A1: While a definitive profile depends on your specific synthetic route, common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Resulting from side reactions. For instance, in syntheses involving the reduction of a carbonyl group, incomplete reduction can leave behind the corresponding ketone or aldehyde.
-
Solvent Residues: Organic solvents used in the synthesis or workup that are not completely removed.[1][2]
-
Degradation Products: this compound, like other amino alcohols, can be susceptible to oxidation or other forms of degradation, especially if exposed to air and heat over time.
Q2: My this compound is a high-boiling liquid. How can I purify it without causing decomposition?
A2: For high-boiling liquids like this compound, vacuum distillation is the recommended method.[3] By reducing the pressure, you lower the boiling point of the liquid, allowing it to vaporize at a temperature where decomposition is less likely.[4] A patent for the closely related (S)-3-hydroxypyrrolidine specifies purification by distillation under reduced pressure, indicating this is a highly effective method for this class of compounds.[5]
Q3: I've tried distillation, but I'm still seeing some polar impurities. What's my next step?
A3: If polar impurities persist, liquid-liquid extraction is an excellent secondary purification step. This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[4] Since this compound has a basic amine group, you can manipulate the pH of the aqueous phase to control its solubility and effectively separate it from neutral or acidic impurities.
Q4: Can I purify this compound by recrystallization?
A4: As a liquid at room temperature, this compound itself cannot be recrystallized. However, you can convert it to a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization .[6][7] This is a powerful technique for removing impurities that have different solubility profiles than the salt of your target compound.[8]
Q5: How do I know if my purified this compound is pure?
A5: You will need to use analytical techniques to assess purity. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[9][10][11][12][13]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities, including those that are not volatile.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with your product's signals.
Purification Methodologies
Method 1: Vacuum Distillation
This is the primary and most efficient method for purifying bulk this compound.
Principle: Separation is based on the difference in boiling points between this compound and its impurities. Performing the distillation under vacuum lowers the boiling points, preventing thermal degradation.[17][18]
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and joints are properly greased to maintain a good seal. Use a Claisen adapter to minimize bumping.
-
Sample Preparation: Place the crude this compound in the distilling flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distilling flask gently using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a stable temperature and pressure. This fraction will be the purified this compound. It is advisable to collect a small forerun fraction to discard, as this may contain more volatile impurities.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly re-introducing air.
Troubleshooting:
-
Bumping (sudden, violent boiling): Ensure vigorous stirring and gentle, even heating. A Claisen adapter helps to prevent bumps from contaminating the distillate.
-
No distillate: Check for leaks in the system. Ensure the vacuum pump is pulling a sufficient vacuum and that the heating is adequate. You can use a temperature-pressure nomograph to estimate the boiling point at your system's pressure.[17][19]
-
Poor separation: For impurities with boiling points very close to that of this compound, a fractional distillation column (e.g., Vigreux) can be inserted between the distilling flask and the distillation head to improve separation efficiency.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the purification of this compound by vacuum distillation.
Method 2: Liquid-Liquid Extraction
This method is useful for removing impurities with different polarity and acid/base properties.
Principle: This technique relies on the differential solubility of this compound and impurities between an aqueous and an immiscible organic solvent. By adjusting the pH of the aqueous layer, the basic this compound can be moved between the layers, leaving certain impurities behind.[20][21]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities.
-
Basification: To the aqueous layer, add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the this compound, making it less water-soluble.
-
Back-Extraction: Extract the basified aqueous layer with fresh organic solvent. The purified this compound will now move back into the organic layer. Repeat this step 2-3 times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting:
-
Emulsion formation: If an emulsion forms at the interface of the two layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Low recovery: Ensure the pH is sufficiently acidic (< 2) during the initial extraction and sufficiently basic (> 10) during the back-extraction. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[22]
Diagram: pH-Based Liquid-Liquid Extraction
Caption: Logic of a pH-based liquid-liquid extraction for purifying a basic compound.
Method 3: Recrystallization of the Hydrochloride Salt
This method is excellent for achieving very high purity.
Principle: The crude liquid this compound is converted to its solid hydrochloride salt. This salt is then dissolved in a minimal amount of a hot solvent, and as the solution cools, the pure salt crystallizes out, leaving impurities in the solution.[8][23]
Experimental Protocol:
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like isopropanol or diethyl ether. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation of the salt is complete.
-
Solvent Screening: In small test tubes, test the solubility of the crude salt in various solvents (e.g., ethanol, isopropanol, acetone, or mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the salt poorly at room temperature but well when hot.[8]
-
Dissolution: Place the crude salt in an Erlenmeyer flask with a stir bar. Add the chosen solvent and heat to boiling while stirring until the salt is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
-
(Optional) Regeneration of Free Base: If the free base form is required, the purified salt can be dissolved in water, basified with NaOH, and the this compound extracted with an organic solvent as described in Method 2.
Troubleshooting:
-
Oiling out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the salt, or the solution is too supersaturated. Try using a lower-boiling solvent or a more dilute solution.
-
No crystals form: The solution may not be saturated. Try boiling off some of the solvent. If that doesn't work, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Low recovery: The salt may be too soluble in the chosen solvent, even when cold. Consider using a solvent mixture (a "good" solvent in which the salt is soluble, and a "bad" solvent in which it is not).[23]
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Vacuum Distillation | Temperature, Pressure | >98% | Good for large scale, removes non-volatile impurities. | Requires specialized equipment, not effective for impurities with similar boiling points. |
| Liquid-Liquid Extraction | pH, Solvent Choice | >95% (can be higher) | Good for removing acidic/basic/neutral impurities. | Can be labor-intensive, involves solvent waste. |
| Recrystallization of Salt | Solvent, Temperature | >99% | Can achieve very high purity, removes embedded impurities. | Multi-step process, potential for product loss in mother liquor. |
Analytical Purity Assessment
Verifying the purity of your this compound is a critical final step.
Protocol: GC-MS for Volatile Impurities
-
Column: A common choice is a non-polar column (e.g., DB-5ms or equivalent).
-
Injection: Split injection is typically used.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to elute all components.
-
Detection: Mass spectrometry will help in identifying unknown impurities based on their fragmentation patterns.
Protocol: HPLC for General Impurity Profiling
-
Mode: Reversed-phase HPLC is a good starting point.
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is common for basic compounds.[14]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is a general-purpose choice. If impurities lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can be used.
References
-
Recrystallization. (n.d.). NIUS Chemistry Experiments. Retrieved January 12, 2026, from [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
-
Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). (n.d.). Justia Patents. Retrieved January 12, 2026, from [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (n.d.). Google Patents.
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved January 12, 2026, from [Link]
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Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. Retrieved January 12, 2026, from [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Vacuum distillation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Overview of Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved January 12, 2026, from [Link]
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Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Boiling Point Calculator. (n.d.). Retrieved January 12, 2026, from [Link]
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Method for purifying waste N-methyl-2-pyrrolidone mixture solution - Patent US-12252468-B2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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solid-liquid extraction. (n.d.). Columbia University. Retrieved January 12, 2026, from [Link]
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A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved January 12, 2026, from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved January 12, 2026, from [Link]
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Exp 3 - Distillation - F17. (n.d.). Retrieved January 12, 2026, from [Link]
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Handbook of organic solvent properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Retrieved January 12, 2026, from [Link]
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ICH Q3C (R9) Guideline on impurities. (2024, April 5). European Medicines Agency (EMA). Retrieved January 12, 2026, from [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
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Distillation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purification of organic hydrochloride salt?. (2017, February 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019, August 9). European Medicines Agency (EMA). Retrieved January 12, 2026, from [Link]
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GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports. Retrieved January 12, 2026, from [Link]
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Common Organic Solvents: Table of Properties1,2,3. (n.d.). Retrieved January 12, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. (2018, April 10). ResearchGate. Retrieved January 12, 2026, from [Link]
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gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. (2023, May 24). ResearchGate. Retrieved January 12, 2026, from [Link]
-
GC-MS Profiling of Ethanol-Extracted Polyherbal Compounds from Medicinal Plant (Citrullus colocynthis, Curcuma longa, and Myristica fragrans): In Silico and Analytical Insights into Diabetic Neuropathy Therapy via Targeting the Aldose Reductase. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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NMA/AGSM/2022/BCS/001- GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and N-Hexane Extracts of Pumpkin (CucubitaPepo) Seed. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and n-hexane Extracts of Pumpkin (Cucurbita pepo) Seed. (2022, June 27). Journal of Pharmaceutical Research International. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Managing Stereoselectivity in 3-Pyrrolidineethanol Reactions
Welcome to the Technical Support Center for managing stereoselectivity in reactions involving 3-Pyrrolidineethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for controlling the stereochemical outcomes of these critical reactions. The this compound scaffold, with its multiple stereocenters, presents unique challenges and opportunities in asymmetric synthesis. This resource will equip you with the knowledge to navigate these complexities effectively.
Section 1: Foundational Concepts in Stereocontrol
The key to managing stereoselectivity in this compound synthesis lies in understanding the interplay of various factors that influence the energy of diastereomeric transition states.[1] This section provides answers to frequently asked questions about the fundamental principles governing these transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of chirality when synthesizing this compound derivatives?
There are two main strategies for introducing chirality in the synthesis of this compound derivatives:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as (S)- or (R)-proline, 4-hydroxyproline, or (R)-pyrrolidine-3-carboxylic acid.[2][3] The inherent chirality of these molecules serves as a foundation for building the desired this compound scaffold, often with excellent stereocontrol.
-
Asymmetric Catalysis: This method employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral starting material into a chiral product. Organocatalysis, particularly with proline and its derivatives, and transition metal catalysis are powerful tools for this purpose.[4]
Q2: My reaction to create a substituted pyrrolidine ring is resulting in a mixture of diastereomers. What are the first parameters I should investigate?
Low diastereoselectivity is a common issue and indicates a small energy difference between the transition states leading to the different stereoisomers.[1] The first parameters to investigate are:
-
Reaction Temperature: Lowering the temperature is often the most effective initial step. Reduced temperatures can amplify small energy differences between diastereomeric transition states, leading to a significant improvement in the diastereomeric ratio (d.r.).[1][2]
-
Solvent: The solvent can have a profound impact on stereoselectivity by influencing the conformation of the substrate and the solvation of the transition state. A systematic screening of solvents with different polarities and coordinating abilities is recommended.[2]
-
Catalyst/Reagent Choice: The steric and electronic properties of the catalyst or reagents play a crucial role. For instance, in Lewis acid-catalyzed reactions, screening different Lewis acids can significantly alter the stereochemical outcome.[5]
Q3: How does the N-substituent on the pyrrolidine ring influence stereoselectivity at the C3 position?
The substituent on the pyrrolidine nitrogen is a critical control element. Its size and nature can:
-
Direct the approach of incoming reagents: A bulky N-substituent (like a Boc group) can shield one face of the pyrrolidine ring, forcing reagents to attack from the less hindered face.[6]
-
Influence the ring conformation: The N-substituent can affect the puckering of the five-membered ring, which in turn influences the orientation of the C3 substituent and its interaction with reagents.
-
Participate in chelation: Certain N-substituents can chelate to a metal catalyst, creating a more rigid and predictable transition state, thereby enhancing stereocontrol.[7][8]
Section 2: Troubleshooting Guide for Stereoselectivity
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound derivatives.
Guide 1: Poor Diastereoselectivity in Side-Chain Functionalization
This is arguably the most critical challenge in this compound synthesis: controlling the stereochemistry of the newly formed chiral center on the ethanol side chain when the pyrrolidine ring is already chiral.
Problem: You are performing a nucleophilic addition to a 3-acylpyrrolidine (e.g., Grignard addition to (S)-3-acetyl-1-Boc-pyrrolidine) and obtaining a low diastereomeric ratio of the resulting tertiary alcohols.[6]
Troubleshooting Workflow:
Workflow for diastereoselective Grignard addition.
Detailed Steps:
-
Reaction Setup: Dissolve (S)-3-Acetyl-1-Boc-pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). [6]2. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Organocatalytic Asymmetric Synthesis of a Substituted Pyrrolidine
This protocol provides a general framework for an organocatalytic reaction to form a chiral pyrrolidine ring, which can then be further functionalized to a this compound derivative.
Detailed Steps:
-
Reaction Setup: To a solution of the starting aldehyde and the Michael acceptor in a suitable solvent (e.g., DMSO, toluene), add the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%). [9]2. Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, the mixture can be directly purified or subjected to a standard aqueous workup followed by extraction.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product by chiral HPLC analysis.
Section 4: Data Presentation
The following table summarizes the expected outcomes and key parameters to vary when troubleshooting diastereoselectivity in the Grignard addition to a chiral 3-acylpyrrolidine.
| Parameter | Variation | Expected Impact on Diastereoselectivity | Rationale |
| Temperature | Room Temp → -78 °C | Significant Increase | Amplifies small energy differences between transition states. [1] |
| Solvent | THF → Toluene | Variable | Affects the degree of reagent aggregation and chelation. |
| Reagent | MeMgBr → MeLi | Variable | Different metal counterions can alter the transition state geometry. |
| Additive | None → CeCl₃ | Potential Increase | Promotes chelation control, leading to a more ordered transition state. |
| N-Protecting Group | Boc → Cbz | Variable | Alters steric hindrance and conformational preferences of the ring. [5] |
References
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Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chem Commun (Camb). 2016 Feb 7;52(11):2330-3. Available at: [Link]
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Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. 2018 Nov 30;9:328-336. Available at: [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. Available at: [Link]
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Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - Organic Chemistry Portal. Available at: [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Angew Chem Int Ed Engl. 2022 Sep 26;61(40):e202206898. Available at: [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 16:131. Available at: [Link]
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Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry. 2008;14(30):9357-67. Available at: [Link]
-
(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2023 Jan 30;28(3):1333. Available at: [Link]
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Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. ElectronicsAndBooks. Available at: [Link]
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Protecting Groups. Available at: [Link]
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Synthesis of a New Chiral Pyrrolidine. Molbank. 2010;2010:M697. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int J Mol Sci. 2024 May 22;25(11):5856. Available at: [Link]
-
Acyclic Stereocontrol in the Additions of Nucleophilic Alkenes to α‐Chiral N‐Sulfonyl Imines. Chemistry. 2019 Jul 1;25(37):8729-8733. Available at: [Link]
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Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Org Lett. 2017 Aug 4;19(15):4102-4105. Available at: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chem. Commun., 2019,55, 11979-11991. Available at: [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling Reactions. J Am Chem Soc. 2023 Jul 19;145(28):15456-15464. Available at: [Link]
-
A Computational Exploration of the Stereoselective Synthesis of Substituted Pyrrolidines. American Chemical Society. Available at: [Link]
-
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. J Am Chem Soc. 2015 Oct 28;137(42):13708-15. Available at: [Link]
-
Pyrrole‐Protected β‐Aminoalkylzinc Reagents for the Enantioselective Synthesis of Amino‐Derivatives. Chemistry. 2020 Jun 29;26(36):8042-8046. Available at: [Link]
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13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry. Available at: [Link]
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18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience. 2018 Nov 30;9:328-336. Available at: [Link]
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. J. Org. Chem., 2005, 70, 8242-8244. Available at: [Link]
-
Asymmetric Induction: Nucleophilic Addition to Chiral Carbonyl Compounds. YouTube. Available at: [Link]
-
CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes. YouTube. Available at: [Link]
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Navigating the Labyrinth: A Technical Support Guide to 3-Pyrrolidineethanol Reaction Workups
Welcome to the technical support center for navigating the often-complex workup procedures for reactions involving 3-Pyrrolidineethanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification and isolation of this valuable building block. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your own experimental workflows.
The Challenge: The Amphiphilic Nature of this compound
The primary difficulty in working with this compound and its derivatives stems from its dual-functionality. The presence of a basic secondary amine within the pyrrolidine ring and a polar hydroxyl group gives the molecule significant water solubility. This often leads to frustratingly low recovery yields during standard aqueous workups and complicates purification by traditional chromatographic methods. This guide will address these challenges head-on, providing practical, field-proven solutions.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the workup of this compound reactions, followed by their underlying causes and step-by-step solutions.
Issue 1: Poor recovery of this compound from aqueous reaction mixtures during extraction with common organic solvents.
Question: I've completed my reaction and, after quenching with water, I'm unable to efficiently extract my this compound-containing product into solvents like ethyl acetate or dichloromethane. My product seems to be staying in the aqueous layer. What's happening and how can I fix this?
Answer:
This is a classic and frequently encountered problem. The high polarity imparted by the hydroxyl group and the basicity of the pyrrolidine nitrogen make this compound and its simple derivatives highly soluble in water. The lone pair on the nitrogen can also be protonated in neutral or slightly acidic aqueous solutions, forming a water-soluble ammonium salt.[1][2]
The Causality: The equilibrium for this compound distribution heavily favors the aqueous phase over less polar organic solvents. To overcome this, we need to temporarily "switch off" its hydrophilicity by manipulating its acid-base properties.
Solution: Acid-Base Extraction Workflow
This technique involves the selective transfer of your basic product between aqueous and organic phases by altering the pH.[3][4][5]
Experimental Protocol: Acid-Base Extraction
-
Basify the Aqueous Layer: After quenching your reaction, add a strong base, such as 1M sodium hydroxide (NaOH), to the aqueous mixture until the pH is greater than 10, as confirmed with pH paper. This deprotonates the pyrrolidine nitrogen, rendering the molecule less water-soluble.
-
Extraction into Organic Solvent: Proceed to extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM and isopropanol. The added alcohol can improve the partitioning of the amino alcohol into the organic phase.
-
Combine and Dry: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield your crude product.
Caption: Workflow for Acid-Base Extraction of this compound.
Issue 2: My this compound derivative is streaking badly on a silica gel column, and I'm getting poor separation.
Question: I'm trying to purify my product using flash column chromatography on silica gel, but the compound is streaking and I can't get good separation from impurities. What is causing this and what are my options?
Answer:
This is another common issue when dealing with basic amines like this compound on standard silica gel.
The Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your pyrrolidine derivative can interact strongly with these acidic sites, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking.
Solution 1: Modifying the Mobile Phase
A simple and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
Experimental Protocol: Chromatography with a Basified Mobile Phase
-
Choose a Solvent System: A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
Add a Basic Modifier: To this solvent system, add a small percentage of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). A typical starting point is 1-2% by volume.
-
Equilibrate the Column: Thoroughly equilibrate your silica gel column with the basified mobile phase before loading your sample.
-
Run the Column: Proceed with your flash chromatography as usual. The streaking should be significantly reduced, leading to better separation.
Solution 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds, HILIC can be a powerful alternative to normal-phase or reversed-phase chromatography.[1][6][7][8][9]
The Principle: HILIC utilizes a polar stationary phase (like silica or a bonded diol phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[6] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.
Experimental Protocol: HILIC Purification
-
Stationary Phase: Use a HILIC-specific column (e.g., silica, diol, or amide-bonded phase).
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a volatile buffer like ammonium formate or ammonium acetate to improve peak shape.[8]
-
Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the water content to elute your polar compound.
Caption: Solutions for Chromatographic Purification of this compound Derivatives.
Issue 3: My product is too water-soluble for even acid-base extraction, and chromatography is proving difficult. Is there another way to purify it?
Question: My this compound derivative is extremely polar, and I'm still losing a significant amount of product in the aqueous layer even after basification. Are there any non-chromatographic methods I can try?
Answer:
Yes, for highly polar and water-soluble amines, purification via salt formation and recrystallization can be a very effective strategy.
The Causality: The basic nature of the pyrrolidine nitrogen allows it to react with acids to form crystalline ammonium salts.[10] These salts often have very different solubility profiles than the free base, which can be exploited for purification.
Solution: Purification via Salt Formation and Recrystallization
Experimental Protocol: Salt Formation and Recrystallization
-
Dissolve Crude Product: Dissolve your crude this compound derivative in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of solvents.
-
Acid Addition: Slowly add a solution of a suitable acid, such as hydrochloric acid (HCl) in diethyl ether or acetic acid in ethyl acetate, to the stirred solution of your crude product.
-
Precipitation: The corresponding ammonium salt should precipitate out of the solution.
-
Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold organic solvent.
-
Recrystallization: Recrystallize the salt from a suitable solvent system. This often involves dissolving the salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then adding a less polar co-solvent (like diethyl ether or ethyl acetate) until the solution becomes slightly cloudy.[11][12][13][14] Allow the solution to cool slowly to obtain pure crystals of the salt.
-
Liberation of the Free Base (Optional): If the free base is required, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH), and then extracted into an organic solvent as described in Issue 1.
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical properties of this compound I should be aware of?
-
A1: this compound is a colorless to pale yellow liquid with a molecular weight of 115.17 g/mol .[15][16][17] While its boiling point at atmospheric pressure is high, it can be distilled under reduced pressure. For instance, 1-Pyrrolidineethanol has a boiling point of 63-64 °C at 3 Torr.[18] Due to the presence of both a hydroxyl group and a secondary amine, it is miscible with water and many polar organic solvents.[19]
-
-
Q2: Can I use protecting groups to simplify the workup of my this compound reactions?
-
A2: Absolutely. Protecting the pyrrolidine nitrogen with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can significantly reduce the basicity and polarity of the molecule, making extractions and chromatographic purifications much more straightforward.[20][21] An orthogonal protection strategy, where the amine and alcohol are protected with groups that can be removed under different conditions, can be particularly powerful in multi-step syntheses.[20]
-
-
Q3: Are there any common side reactions I should be aware of that might complicate the workup?
-
A3: In reactions where the pyrrolidine nitrogen is intended to be a nucleophile, over-alkylation to form a quaternary ammonium salt can sometimes occur, especially with reactive alkylating agents. These salts are highly water-soluble and will remain in the aqueous phase during extraction. In syntheses of the pyrrolidine ring itself, the formation of isomeric products or byproducts from incomplete cyclization can occur, which may have similar polarities to the desired product, necessitating careful chromatographic separation.[22][23][24]
-
Data Summary
Table 1: Solubility of this compound
| Solvent | Miscibility/Solubility | Reference |
| Water | Miscible | [19] |
| Ethanol | Miscible | [25][26] |
| Methanol | Miscible | [25][26] |
| Dichloromethane | Soluble | [25][26] |
| Ethyl Acetate | Soluble | [25][26] |
| Diethyl Ether | Soluble | [25][26] |
| Toluene | Sparingly Soluble | [25][26] |
| Hexanes | Insoluble | [25][26] |
Note: The solubility of derivatives of this compound will vary depending on the nature of the substituents.
Conclusion
The successful workup of reactions involving this compound hinges on a sound understanding of its acid-base properties and polarity. By employing techniques such as acid-base extraction, modified chromatography, and purification via salt formation, the challenges associated with this versatile building block can be effectively overcome. This guide provides a starting point for troubleshooting and process optimization, and I encourage you to adapt these principles to your specific synthetic challenges.
References
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D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4998. [Link].
-
Karimi, M., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. Polycyclic Aromatic Compounds, 1-32. [Link].
-
Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Carbohydrate research, 330(3), 401–408. [Link].
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link].
-
Li, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link].
-
Nováková, L., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(8), 849-868. [Link].
-
Li, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link].
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Gallo, A. A., & Fitzpatrick, J. D. (2003). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. University of Southwestern Louisiana. [Link].
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HBCSE. Recrystallization. [Link].
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Unknown. recrystallization-2.doc.pdf. [Link].
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link].
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CAS. 1-Pyrrolidineethanol. CAS Common Chemistry. [Link].
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link].
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Wikipedia. Pyrrolidine. [Link].
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Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link].
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link].
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Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link].
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Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. [Link].
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SIELC Technologies. HPLC Separation of Amino Acids in HILIC and Cation-Exchange Modes. [Link].
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ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link].
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YouTube. (2020). Acid-Base Extraction Tutorial. [Link].
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Biotage. C18 Flash Chromatography in Rapid Isolation of Organic Compounds. [Link].
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YouTube. (2013). How to Carry Out a Recrystallization. [Link].
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National Institutes of Health. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. [Link].
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Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link].
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preventing byproduct formation in pyrrolidine ring synthesis
Welcome to the technical support center for pyrrolidine ring synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during the synthesis of this critical heterocyclic scaffold. The pyrrolidine ring is a cornerstone in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its non-planar, flexible nature allows for precise three-dimensional positioning of substituents, making it a privileged structure for interacting with biological targets.[2]
However, the synthesis of substituted pyrrolidines is often plagued by competing reaction pathways that lead to undesired byproducts, complicating purification and reducing overall yield. This guide provides in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format to help you diagnose and resolve these common issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is producing significant amounts of pyrrole or dihydropyrrole byproducts. How can I suppress this over-oxidation?
A1: The Scientific Explanation
The formation of unsaturated pyrrole or 2-pyrroline byproducts is a common issue, typically arising from the oxidation or dehydrogenation of the desired saturated pyrrolidine ring.[3] This side reaction is often thermodynamically favorable due to the formation of a stable aromatic pyrrole system. It can be promoted by elevated temperatures, aerobic conditions, or the use of certain metal catalysts (e.g., Palladium, Ruthenium) that are active for dehydrogenation.[3][4] For instance, in the synthesis of pyrrolidine from putrescine using a supported nickel catalyst, pyrroline can be a significant byproduct.[4]
Troubleshooting Workflow: Minimizing Oxidation
Below is a systematic workflow to diagnose and mitigate the formation of oxidation byproducts.
Caption: Troubleshooting workflow for oxidation byproducts.
Key Parameters to Optimize
| Parameter | Recommendation | Rationale |
| Temperature | Decrease temperature in 10-20°C increments. | High temperatures provide the activation energy for dehydrogenation.[3] Milder conditions disfavor this side reaction. |
| Atmosphere | Maintain a strict inert atmosphere (N₂ or Argon). | Prevents aerobic oxidation, a common pathway for dehydrogenation. |
| Catalyst | If using hydrogenation/dehydrogenation catalysts (Pd, Ni, Ru), consider alternatives. | These metals can catalyze both the forward (hydrogenation) and reverse (dehydrogenation) reactions. Metal-free options or less active catalysts may be beneficial.[3] |
| N-Protection | For N-H pyrrolidines, introduce a protecting group (e.g., Boc, Cbz). | Protecting groups can electronically stabilize the ring and prevent pathways involving the N-H bond, which can facilitate oxidation.[3] |
Q2: I'm performing a reductive amination of a 1,4-dicarbonyl compound and getting a complex mixture instead of my target N-aryl pyrrolidine. What's going wrong?
A2: The Scientific Explanation
The synthesis of N-substituted pyrrolidines via the reductive amination of 1,4-dicarbonyls (like succinaldehyde or hexane-2,5-dione) is a powerful method.[5] However, it involves a cascade of equilibria, and failure at any step can lead to byproducts. Key intermediates include mono-imine, di-imine, and enamine species.
Common failure modes include:
-
Incomplete Imination: If the initial condensation of the amine with the carbonyl is slow or incomplete, the reducing agent may simply reduce the starting dicarbonyl to the corresponding diol.
-
Intermolecular Reactions: A mono-aminated, uncyclized intermediate can react with another molecule of the dicarbonyl or amine, leading to oligomeric or polymeric byproducts.
-
Formation of Stable Enamines: The intermediate may form a stable enamine that is resistant to reduction or cyclization under the reaction conditions.
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for reductive amination.
Protocol: Stepwise Reductive Amination to Minimize Byproducts
This protocol separates the imine formation/cyclization step from the reduction step to gain better control over the reaction.
-
Cyclization/Condensation:
-
To a solution of the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., Toluene or Dichloromethane), add the primary amine (1.0-1.1 equiv).
-
Add a catalytic amount of acetic acid (0.1 equiv).
-
If using toluene, equip the flask with a Dean-Stark apparatus and reflux to remove water. If using dichloromethane, add 4Å molecular sieves.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed and the intermediate dihydropyrrole or related species is formed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add the reducing agent portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is often a good choice as it is mild and tolerant of slightly acidic conditions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or GC-MS).
-
Perform an aqueous workup to quench the excess reductant and remove salts.
-
Q3: My [3+2] cycloaddition reaction is giving me the wrong diastereomer or a mixture of stereoisomers. How can I improve stereoselectivity?
A3: The Scientific Explanation
The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a premier method for constructing highly substituted pyrrolidines with excellent stereocontrol.[6] However, the stereochemical outcome depends on the precise transition state geometry (endo vs. exo) of the cycloaddition. Several factors can influence this delicate energy balance:
-
Solvent Polarity: The polarity of the solvent can stabilize or destabilize the charged intermediates and transition states differently, influencing the stereochemical pathway.[3]
-
Catalyst/Lewis Acid: In metal-catalyzed variants, the ligand sphere and the metal itself play a crucial role in orchestrating the approach of the two components, dictating the facial selectivity.[7][8]
-
Temperature: Lower temperatures generally increase selectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can strongly favor one approach over another.
Key Parameters for Stereocontrol
| Parameter | Recommendation | Rationale |
| Solvent | Screen a range of solvents from non-polar (Toluene, Hexane) to polar aprotic (DCM, THF, Acetonitrile). | Non-polar solvents may favor higher stereoselectivity in some systems by minimizing non-specific solvation effects and promoting a more organized transition state.[3] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0°C, -20°C, or -78°C). | Decreases thermal energy, making the reaction more sensitive to the lower-energy transition state, thus enhancing selectivity. |
| Catalyst System | For catalyzed reactions, screen different metal salts (e.g., Ag(I), Cu(I), Ir) and ligands. | The chiral environment created by the ligand is often the primary source of enantioselectivity and can also influence diastereoselectivity.[3][7] |
| Dipolarophile Geometry | Ensure the dipolarophile is geometrically pure (E vs. Z isomer). | The geometry of the alkene is directly translated into the relative stereochemistry of the resulting pyrrolidine ring. |
Q4: I am attempting an intramolecular aza-Michael addition, but I am getting polymer formation or low yields. What are the critical factors?
A4: The Scientific Explanation
Intramolecular aza-Michael addition is an elegant method for forming the pyrrolidine ring by cyclizing a substrate containing both an amine nucleophile and a Michael acceptor.[9][10] The primary competing pathway is intermolecular polymerization, where the amine of one molecule attacks the Michael acceptor of another.
Success hinges on favoring the intramolecular cyclization over the intermolecular reaction. According to Baldwin's rules, a 5-exo-trig cyclization (the pathway to a pyrrolidine ring) is generally favored. However, experimental conditions can override this preference.
Troubleshooting Workflow: Intramolecular Aza-Michael Addition
Caption: Troubleshooting workflow for aza-Michael cyclization.
Critical Experimental Considerations:
-
High Dilution: This is the most critical factor. Running the reaction at very low concentrations (e.g., 0.01 M or lower) dramatically favors the intramolecular pathway, as the probability of two substrate molecules finding each other is greatly reduced.
-
Slow Addition: Using a syringe pump to add the substrate slowly to the reaction vessel maintains a constantly low concentration, further suppressing intermolecular side reactions.
-
Catalysis: While many aza-Michael additions proceed thermally, some systems benefit from catalysis. A weak base can deprotonate the amine to increase its nucleophilicity, while a Lewis acid can activate the Michael acceptor.[7][9] The addition of lithium chloride, for example, has been shown to accelerate the process.[9]
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). Organometallics, 41(9), 1081-1093. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022). National Center for Biotechnology Information. [Link]
-
Pyrrolidine. (n.d.). Wikipedia. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Nanyang Technological University. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2022). Nature Communications, 13(1), 7480. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2010). Organic & Biomolecular Chemistry, 8(1), 20-30. [Link]
-
Proline Decarboxylation to Pyrrolidine. (2020). YouTube. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). National Center for Biotechnology Information. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry, 7, 792. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4877. [Link]
- Synthesis of pyrrolidine. (1960).
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2009). ResearchGate. [Link]
- Production of pyrrolidine. (1950).
-
Pyrrolidine synthesis via ring contraction of pyridines. (2022). National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2022). National Center for Biotechnology Information. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2012). National Center for Biotechnology Information. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(21), 11158. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2023). ACS Omega, 8(2), 2235-2243. [Link]
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- 4. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
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- 7. Pyrrolidine synthesis [organic-chemistry.org]
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- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on 3-Pyrrolidineethanol Reaction Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reaction rates of 3-Pyrrolidineethanol. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvent properties I should consider for reactions involving this compound, and why?
When planning a reaction with this compound, which contains a nucleophilic secondary amine and a hydroxyl group, three primary solvent properties are paramount: polarity, proticity, and viscosity.
-
Polarity: A solvent's polarity, often quantified by its dielectric constant (ε), influences its ability to stabilize charged or polar species.[1] Reactions involving polar reactants, intermediates, or transition states are generally accelerated in more polar solvents.[2] For nucleophilic substitution reactions, where charge is often dispersed or developed in the transition state, polarity is a key lever for rate control.
-
Proticity: Solvents are classified as protic or aprotic.
-
Protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3][4] They can solvate both cations and anions effectively.[3]
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Aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack these bonds and cannot donate hydrogen bonds, though they may have significant dipole moments.[5][6] This distinction is crucial because protic solvents can form a "cage" around anionic nucleophiles through hydrogen bonding, stabilizing them and reducing their reactivity, which significantly slows down SN2 reactions.[7][8]
-
-
Viscosity (η): For very fast reactions, the rate at which reactants can diffuse through the solvent to encounter each other becomes the limiting factor.[9] In such diffusion-controlled reactions, a higher solvent viscosity leads to slower diffusion and a lower overall reaction rate.[10] This is particularly relevant for highly exothermic reactions or those with very low activation energy.
Q2: How does solvent choice affect the nucleophilicity of the pyrrolidine nitrogen in an SN2 reaction?
The nucleophilicity of the secondary amine in this compound is highly sensitive to the solvent environment, primarily due to solvation effects. The goal in a typical SN2 reaction is to maximize the nucleophile's reactivity.
-
Polar Aprotic Solvents (Recommended for SN2): These solvents (e.g., DMSO, DMF, acetonitrile) are ideal for SN2 reactions.[11][12] They are polar enough to dissolve the nucleophile and the substrate but do not form strong hydrogen bonds with the nucleophile.[13] This leaves the lone pair on the pyrrolidine nitrogen relatively "free" and highly reactive, leading to a faster reaction rate.[13][14] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (aprotic) than in methanol (protic).[13]
-
Polar Protic Solvents (Detrimental to SN2): These solvents (e.g., water, ethanol) significantly decrease the rate of SN2 reactions.[14] The acidic protons of the solvent form a hydrogen-bonding shell, or "cage," around the nitrogen's lone pair.[7][15] This solvation stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack an electrophile.[1] This effect essentially hinders the nucleophile, making it less available to participate in the reaction.[14][16]
Q3: I'm observing unexpected side products. Could the solvent be the culprit?
Absolutely. The solvent is not always an inert bystander; it can actively participate in the reaction or promote alternative pathways.
-
Solvolysis: If you are using a nucleophilic solvent, especially a protic one like water, methanol, or ethanol, the solvent itself can act as the nucleophile.[7] This leads to a solvolysis side reaction where the solvent molecule attacks the electrophilic substrate, competing with your intended this compound nucleophile. This is particularly problematic in reactions that can proceed via an SN1 mechanism, where a carbocation intermediate is formed that is readily attacked by the solvent.[17]
-
Promoting Elimination (E1/E2): The choice of solvent can shift the balance between substitution (SN1/SN2) and elimination (E1/E2) reactions. Protic solvents, by "caging" and sterically hindering the nucleophile, can decrease its ability to attack a carbon center (substitution) more than its ability to abstract a proton (elimination).[16] Therefore, using a polar protic solvent might inadvertently increase the proportion of the elimination byproduct.
Troubleshooting Guide
Problem: My reaction rate is significantly slower than anticipated or inconsistent between experiments.
Potential Cause 1: Solvent Purity and Water Content
-
Expert Insight: Trace amounts of water in a polar aprotic solvent (like DMF or DMSO) can act as a protic impurity. This water can hydrogen-bond with the this compound, reducing its nucleophilicity and slowing the reaction rate, mimicking the effect of a protic solvent. Inconsistent water content between solvent batches is a major source of irreproducibility.
-
Troubleshooting Steps:
-
Verify Solvent Grade: Use anhydrous or high-purity grade solvents.
-
Proper Storage: Store solvents over molecular sieves to remove trace water.
-
Quantify Water Content: If reproducibility is critical, consider Karl Fischer titration to quantify water content in your solvent before use.
-
Potential Cause 2: Incorrect Solvent Choice for the Mechanism
-
Expert Insight: As detailed in the FAQs, using a polar protic solvent like ethanol for an SN2 reaction will drastically reduce the rate.[15] Conversely, a non-polar solvent like hexane may not adequately dissolve the reactants, leading to a slow, heterogeneous reaction.[13]
-
Troubleshooting Steps:
-
Review the Mechanism: Confirm the likely reaction mechanism (e.g., SN1 vs. SN2) based on your substrate (primary, secondary, tertiary).[11]
-
Consult Solvent Property Tables: Cross-reference your chosen solvent with its properties to ensure it aligns with the mechanistic requirements. Polar aprotic solvents are generally preferred for SN2 reactions.[11]
-
| Solvent | Type | Dielectric Constant (ε) at 25°C [1] | Effect on SN2 Rate |
| Water (H₂O) | Polar Protic | 78 | Very Slow |
| Methanol (CH₃OH) | Polar Protic | 33 | Slow |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | Slow |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37 | Fast |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 21 | Moderate-Fast |
| Hexane (C₆H₁₄) | Non-Polar | 1.9 | Very Slow (poor solubility) |
Caption: Comparison of common solvents and their general effect on SN2 reaction rates.
Problem: Difficulty monitoring the reaction progress using spectroscopy (UV-Vis, NMR).
Potential Cause 1: Solvent Interference
-
Expert Insight: The solvent itself can absorb in the same region as your reactants or products, masking the changes you are trying to observe. This is common in UV-Vis spectroscopy where solvents like acetone or DMF have a UV cutoff. In ¹H NMR, residual solvent signals can overlap with key reactant or product peaks.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Always run a spectrum of your pure solvent to identify its absorbance regions or NMR peaks.
-
Choose a "Transparent" Solvent: Select a solvent that is transparent in the spectral region of interest (e.g., cyclohexane for UV-Vis, or deuterated solvents for NMR).
-
Use Deuterated Solvents for NMR: For NMR monitoring, using a deuterated solvent is standard practice to avoid large interfering peaks. If non-deuterated solvents must be used, specialized NMR techniques may be required to handle distorted spectra.[18]
-
Potential Cause 2: Reaction is Too Fast or Too Slow for the Chosen Method
-
Expert Insight: If the reaction is very fast, manual sampling for techniques like titration or offline NMR might not be feasible. If it's very slow, subtle changes may be lost in the instrument's baseline noise over short time scales.
-
Troubleshooting Steps:
-
For Fast Reactions: Consider in-situ monitoring with a rapid-acquisition technique like a stopped-flow spectrophotometer or by running the reaction at a lower temperature to slow it down.
-
For Slow Reactions: Increase the time between measurements. Ensure instrument stability over the long duration of the experiment. If possible, increasing the temperature can accelerate the reaction to a more easily measurable rate.[19]
-
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of a Nucleophilic Substitution (SN2) Reaction
This protocol outlines a method to determine the rate constant of a reaction between this compound and an electrophile (e.g., an alkyl halide) in a polar aprotic solvent.
Objective: To measure the rate of consumption of a reactant over time.
Methodology: Quenching and Titration
This method involves taking aliquots of the reaction mixture at specific times, stopping ("quenching") the reaction, and then analyzing the concentration of a reactant.[20][21]
-
Preparation:
-
Prepare stock solutions of this compound and the electrophile in your chosen anhydrous polar aprotic solvent (e.g., acetonitrile) of known concentration.
-
Set up a thermostatic water bath to maintain a constant reaction temperature.
-
Prepare a series of quenching flasks, each containing a reagent that will instantly stop the reaction (e.g., an excess of a standard acid to neutralize the unreacted this compound).[21]
-
-
Reaction Initiation:
-
Allow separate flasks of the reactant solutions to equilibrate to the desired temperature in the water bath.
-
To start the reaction (t=0), rapidly mix the two solutions and start a stopwatch.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a precise volume (e.g., 5.00 mL) of the reaction mixture using a volumetric pipette.
-
Immediately dispense the aliquot into one of the quenching flasks.[20] The reaction in this sample is now stopped.
-
-
Analysis:
-
The concentration of the remaining this compound in each quenched sample can be determined by back-titration.[22]
-
Titrate the excess acid in the quenching flask with a standardized solution of a strong base (e.g., NaOH). The difference between this titration and a blank titration (without any this compound) allows you to calculate the amount of this compound present at the time of quenching.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
For a second-order reaction, a plot of 1/[Reactant] vs. time will yield a straight line, the slope of which is the rate constant, k.
-
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- Quora. (2017, February 25). Why the rate of reaction decreases in SN2 mechanism with increase in polarity of solvent?
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects.
- YouTube. (2015, December 13). Nucleophilicity and Solvents - Protic and Aprotic.
- Quora. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction?
- Reddit. (2022, June 22). In either SN1 or SN2 reaction, will increasing or decreasing the amount of solvent change the rate of the reaction?
- Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Wikipedia. (n.d.). Solvent effects.
- Chemistry LibreTexts. (2024, April 16). 3: Alcohol Analysis (Experiment).
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- ResearchGate. (n.d.). Effect of solvent on the nucleophilic reactivity of pyrrolidine.
- Crunch Chemistry. (2023, May 19). Experimental methods for following the rate of a reaction.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- eCampusOntario Pressbooks. (n.d.). 7.2 – Measuring & Expressing Reaction Rates.
- Save My Exams. (2025, January 3). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note.
- Chemistry LibreTexts. (2023, July 12). 14.2: Measuring Reaction Rates.
- ResearchGate. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Fiveable. (n.d.). Diffusion-controlled reactions | Chemical Kinetics Class Notes.
- Wikipedia. (n.d.). Hughes–Ingold symbol.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Scribd. (n.d.). Solvent Effects Hughes-Ingold Rules.
- PMC - NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
- PubMed. (1983, January 4). Viscosity dependence of the kinetics of the diffusion-controlled reaction of carbon monoxide with the separated alpha and beta chains of hemoglobin.
- University of Illinois Urbana-Champaign. (n.d.). Rates of Diffusion-Controlled Reactions.
- PubMed. (1982, August 31). Viscosity dependence of the kinetics of the diffusion-controlled reaction of carbon monoxide and myoglobin.
- Wiley. (n.d.). Organic Chemistry, Student Study Guide and Solutions Manual, 3rd Edition.
- MDPI. (2023, November 13). Diffusion-Controlled Reactions: An Overview.
- Chemguide. (n.d.). chemguide: helping you to understand Chemistry - Main Menu.
- ACS Publications - American Chemical Society. (n.d.). The Journal of Organic Chemistry.
- Hughes, E. D., & Ingold, C. K. (1930s). Nucleophilic Reactions. (n.d.).
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- Reddit. (2020, October 4). Undesirable side reaction when using ethanol as an SN2 solvent?
- YouTube. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2).
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Technical Support Center: Temperature Control in 3-Pyrrolidineethanol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyrrolidineethanol. Precise temperature control is paramount for achieving high yield, purity, and reproducibility in this process. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis.
I. Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Problem 1: Low Yield After Reduction of a 3-Pyrrolidinecarboxylic Acid Derivative
You are performing a reduction of a 3-pyrrolidinecarboxylic acid or its ester to synthesize this compound and observe a significantly lower yield than expected.
Potential Temperature-Related Causes and Solutions:
-
Incomplete Reaction Due to Low Temperature:
-
Causality: Many reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of an acid, have an optimal temperature range for reactivity. If the reaction temperature is too low, the rate of reduction will be slow, leading to an incomplete reaction within the allotted time.
-
Solution:
-
Verify Reactant and Reagent Quality: Ensure that the starting material is pure and the reducing agent is not degraded.
-
Optimize Reaction Temperature: While initial addition of the reducing agent may be performed at a lower temperature (e.g., 0°C) to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[1] For some amide reductions, temperatures can range from 20°C to 150°C.[2]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not proceed with the work-up until the reaction is complete.
-
-
-
Degradation of Product or Intermediates at High Temperatures:
-
Causality: The addition of a powerful reducing agent can be highly exothermic. If this exotherm is not controlled, the localized or bulk temperature increase can lead to the degradation of the starting material, intermediates, or the final product, resulting in a lower yield and the formation of impurities.
-
Solution:
-
Controlled Reagent Addition: Add the reducing agent portion-wise or via a syringe pump at a slow rate to a cooled solution of the starting material (e.g., in an ice bath at 0°C or a dry ice/acetone bath for very reactive systems).[3]
-
Efficient Stirring and Cooling: Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture. Use an appropriately sized cooling bath to maintain the desired temperature.
-
Scale-Up Considerations: Be aware that heat dissipation becomes more challenging on a larger scale. What works at a 1-gram scale may require more sophisticated cooling systems (e.g., a chiller) at a 100-gram scale.
-
-
-
Side Reactions Favored at Non-Optimal Temperatures:
-
Causality: Temperature can influence the chemoselectivity of a reaction. At elevated temperatures, side reactions such as elimination or rearrangement may become more prominent, consuming the starting material and reducing the yield of the desired product.
-
Solution:
-
Maintain Recommended Temperature Range: Adhere strictly to the temperature ranges specified in established protocols for similar reductions.
-
Literature Review: Consult scientific literature for detailed studies on the reduction of similar substrates to understand the temperature sensitivity and potential side reactions.
-
-
Problem 2: Formation of Significant Impurities During the Reaction
Your final product is contaminated with one or more significant impurities, complicating purification and reducing the overall isolated yield.
Potential Temperature-Related Causes and Solutions:
-
Thermal Decomposition Leading to Byproducts:
-
Causality: As mentioned, uncontrolled exothermic reactions can lead to the thermal decomposition of reactants or products. The resulting fragments can then react to form a variety of impurities.
-
Solution:
-
Implement Robust Temperature Control: Use a thermocouple to monitor the internal reaction temperature and a reliable cooling system to maintain it within the desired range.
-
Dilution: Performing the reaction in a more dilute solution can help to better manage the heat generated.
-
-
-
Temperature-Dependent Side Reactions:
-
Causality: The activation energy for the formation of byproducts may be different from that of the desired product. At higher temperatures, these side reactions may be kinetically favored.
-
Solution:
-
Run the Reaction at a Lower Temperature: If you suspect that impurities are forming due to high temperatures, try running the reaction at a lower temperature for a longer period.
-
Analyze Impurity Profile: Characterize the major impurities to understand their potential formation pathways. This can provide clues as to which reaction parameters, including temperature, need to be adjusted.
-
-
Problem 3: Difficulties During Purification by Distillation
You are attempting to purify this compound by distillation, but you are experiencing product decomposition or inefficient separation.
Potential Temperature-Related Causes and Solutions:
-
Thermal Decomposition at the Boiling Point:
-
Causality: this compound, like many amino alcohols, may be susceptible to decomposition at its atmospheric boiling point. Prolonged heating can lead to discoloration and the formation of degradation products.
-
Solution:
-
Vacuum Distillation: Purify the product under reduced pressure. This will lower the boiling point and minimize the risk of thermal decomposition. For example, (S)-3-hydroxypyrrolidine can be distilled at 120°C under a pressure of 3 mmHg.[2]
-
Short-Path Distillation: For small quantities or highly sensitive compounds, a short-path distillation apparatus can minimize the time the compound spends at high temperatures.
-
-
-
Azeotrope Formation:
-
Causality: this compound may form an azeotrope with residual solvents or water, making complete separation by simple distillation difficult.
-
Solution:
-
Drying of the Crude Product: Ensure the crude product is thoroughly dried before distillation to remove any water.
-
Azeotropic Distillation: If an azeotrope with a solvent is suspected, it may be possible to use a different solvent for extraction or to add a co-solvent to break the azeotrope during distillation.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding temperature control in the synthesis of this compound.
Q1: What is a typical temperature range for the reduction of a 3-pyrrolidinecarboxylic acid derivative to this compound?
A1: The optimal temperature range depends on the specific reducing agent and substrate. For reductions using reagents like lithium aluminum hydride, the initial addition is often carried out at a low temperature, such as 0°C, to control the initial exotherm. The reaction is then often allowed to warm to room temperature or may require refluxing to go to completion. For newer methods, such as the use of ammonia-borane with a titanium catalyst, the reaction can be initiated at 0°C and then stirred at room temperature.[1] For some amide reductions, a wider temperature range of 20°C to 150°C has been reported.[2] It is crucial to consult the specific protocol you are following.
Q2: My reaction is highly exothermic. How can I effectively manage the temperature, especially on a larger scale?
A2: Managing exotherms is critical for safety and product quality. Here are some strategies:
-
Slow Addition of Reagents: Add the most reactive reagent slowly to the reaction mixture. This can be done using a dropping funnel or a syringe pump.
-
Efficient Cooling: Use a cooling bath with a large capacity and a coolant that can reach the desired temperature (e.g., ice-water for 0°C, dry ice-acetone for -78°C). For larger scales, a cryostat or a jacketed reactor with a circulating coolant is recommended.
-
Adequate Stirring: Ensure the reaction mixture is well-stirred to prevent the formation of localized hot spots.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.
-
Reverse Addition: In some cases, adding the substrate to the reducing agent (reverse addition) can help control the exotherm.
Q3: How does temperature affect the stability of this compound?
Q4: Can I use the same temperature parameters for different scales of the synthesis?
A4: Not necessarily. Heat transfer is highly dependent on the surface area-to-volume ratio, which decreases as the scale of the reaction increases. This means that a reaction that is easily controlled at a 1-gram scale may become dangerously exothermic at a 100-gram scale if the same addition rates and cooling methods are used. It is essential to perform a safety assessment and potentially adjust parameters such as addition rate, stirring speed, and cooling capacity when scaling up a reaction.
Q5: What are the consequences of "overshooting" the target temperature during the reaction?
A5: Overshooting the target temperature, even for a short period, can have several negative consequences:
-
Increased Rate of Side Reactions: This can lead to a lower yield of the desired product and a more complex mixture of impurities.
-
Product Degradation: The desired product may not be stable at higher temperatures, leading to its decomposition.
-
Thermal Runaway: In a worst-case scenario, an uncontrolled increase in temperature can lead to a thermal runaway, where the reaction rate and heat generation increase exponentially, potentially causing a dangerous increase in pressure and even an explosion.
III. Visualizations and Data
Experimental Workflow: Synthesis of this compound via Reduction
Caption: A generalized workflow for the synthesis of this compound via reduction, highlighting key temperature-controlled steps.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in this compound synthesis.
Table 1: Recommended Temperature Ranges for Key Steps
| Step | Common Reagents | Recommended Temperature | Rationale and Key Considerations |
| Reagent Addition (Reduction) | LiAlH₄, NaBH₄/Acid, Ammonia-Borane/TiCl₄ | 0°C to -78°C | To control the initial exothermic reaction and prevent side reactions.[1][3] |
| Reaction (Reduction) | LiAlH₄, NaBH₄/Acid, Ammonia-Borane/TiCl₄ | Room Temperature to Reflux | To ensure the reaction proceeds to completion. The optimal temperature is reagent-dependent.[1][2] |
| Quenching | Water, Acidic/Basic Solutions | 0°C or lower | To safely neutralize the excess reducing agent, which can be a highly exothermic process. |
| Distillation | Crude this compound | 120°C at 3 mmHg (example) | To purify the product while minimizing thermal decomposition by reducing the boiling point.[2] |
IV. References
-
Organic Syntheses Procedure. (n.d.). (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][6][7][8]OXAZABOROLE-BORANE COMPLEX. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 3-pyrroline. Retrieved from
-
Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(45), 8481–8486. Retrieved from
-
Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Retrieved from
-
Organic Syntheses Procedure. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). Retrieved from
-
MALLAK. (n.d.). N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Retrieved from
-
Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Retrieved from
-
BLD Pharm. (n.d.). 110013-18-8|(R)-Pyrrolidin-3-ylmethanol. Retrieved from
Sources
- 1. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 5. 110013-18-8|(R)-Pyrrolidin-3-ylmethanol|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Starting Material Purity in 3-Pyrrolidineethanol Synthesis
Welcome to the technical support center dedicated to addressing challenges in the synthesis of 3-Pyrrolidineethanol, a crucial building block in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purity of starting materials. Purity at the outset is paramount, as seemingly minor contaminants can have a significant downstream impact on reaction efficiency, product quality, and the scalability of your synthesis.
This resource is structured in a question-and-answer format to directly address the specific problems you may encounter in the laboratory. We will delve into the intricacies of common synthetic routes, the identification and impact of critical impurities, and provide actionable protocols for purification and analysis.
I. Understanding the Landscape: Common Synthetic Pathways to this compound
The synthesis of this compound can be approached from several common starting materials. The choice of route often depends on factors such as cost, availability of precursors, and desired stereochemistry. Understanding these pathways is the first step in diagnosing purity-related issues.
Q1: What are the most common starting materials for the synthesis of this compound, and what are the general reaction principles?
A1: The three most prevalent precursors for this compound synthesis are Succinimide , 3-Pyrrolidinone , and esters of γ-Aminobutyric Acid (GABA) . Each of these starting materials is converted to the target molecule via a reduction reaction.
-
From Succinimide: This is a common and cost-effective route. Succinimide, a cyclic imide, is reduced to this compound. This transformation requires a strong reducing agent capable of reducing both amide carbonyl groups, such as Lithium Aluminum Hydride (LiAlH₄)[1][2]. Catalytic hydrogenation can also be employed, though it may present challenges in achieving full reduction[3][4].
-
From 3-Pyrrolidinone: This pathway involves the reduction of a cyclic ketone to a secondary alcohol. This can be achieved with a variety of reducing agents, including Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)[5]. The choice of reducing agent can influence the reaction conditions and potential side products.
-
From γ-Aminobutyric Acid (GABA) Esters: In this route, the ester and carboxylic acid functionalities of a GABA derivative are reduced to the corresponding alcohol. This typically requires a potent reducing agent like LiAlH₄.
The logical relationship between these starting materials and the final product is illustrated below.
II. Troubleshooting Guide: Purity Issues and Solutions for Each Starting Material
This section provides a detailed breakdown of common impurities associated with each starting material, their impact on the synthesis, and practical solutions for their mitigation.
A. Succinimide Route
Q2: I'm using commercial succinimide for my this compound synthesis, and I'm getting low yields and a complex mixture of byproducts. What are the likely culprits in my starting material?
A2: Commercial succinimide can contain several impurities that can interfere with the reduction step. The most common are:
-
Succinic Acid: This is often a precursor in succinimide synthesis and can be present due to incomplete reaction or hydrolysis of the final product[6][7].
-
Ammonium Succinate: Formed during the synthesis of succinimide from succinic acid and ammonia, residual amounts may persist[6].
-
Water: Succinimide is hygroscopic and can absorb moisture from the atmosphere.
Impact of Impurities on Reduction:
The use of strong, water-reactive reducing agents like LiAlH₄ makes the presence of protic impurities like succinic acid and water highly problematic.
-
Consumption of Reducing Agent: Both succinic acid and water will react exothermically with LiAlH₄, consuming the reagent and reducing the amount available for the desired reaction. This leads to incomplete conversion and lower yields[1].
-
Formation of Side Products: The reaction of LiAlH₄ with succinic acid can lead to the formation of complex aluminum salts, which can complicate the work-up and purification of the final product.
| Impurity | Source | Impact on Reduction (e.g., with LiAlH₄) |
| Succinic Acid | Incomplete synthesis, hydrolysis | Consumes reducing agent, forms complex salts |
| Ammonium Succinate | Synthesis byproduct | Consumes reducing agent |
| Water | Hygroscopicity | Violently quenches reducing agent, reduces yield |
Q3: How can I assess the purity of my succinimide starting material?
A3: A combination of analytical techniques should be employed to ensure the purity of your succinimide.
-
Melting Point: Pure succinimide has a sharp melting point of 125-127 °C[6]. A broad or depressed melting point is indicative of impurities.
-
FT-IR Spectroscopy: The presence of a broad O-H stretch (around 3000-3500 cm⁻¹) can indicate the presence of succinic acid or water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.
Q4: I've confirmed that my succinimide is impure. What is a reliable method for its purification?
A4: Recrystallization is a highly effective method for purifying succinimide. Ethanol is a commonly used solvent for this purpose.
Protocol for Recrystallization of Succinimide from Ethanol:
-
Dissolution: In a fume hood, dissolve the impure succinimide in a minimal amount of hot 95% ethanol (approximately 1 g of succinimide per 1 mL of ethanol) by heating the mixture gently[6].
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation[6].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor[8][9].
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
B. 3-Pyrrolidinone Route
Q5: I'm reducing 3-pyrrolidinone to this compound and observing incomplete conversion and the formation of an unknown byproduct. What are the potential issues with my starting material?
A5: Commercially available 3-pyrrolidinone can contain impurities that affect the reduction process. These may include:
-
Unreacted Starting Materials from Synthesis: Depending on the synthetic route to 3-pyrrolidinone, impurities such as precursors to the Dieckmann condensation may be present[5].
-
Water: 3-Pyrrolidinone is hygroscopic and can absorb moisture.
-
Oxidation Products: Over time, 3-pyrrolidinone can undergo oxidation, leading to the formation of various degradation products.
Impact of Impurities on Reduction:
-
Incomplete Reaction: Water will quench hydride-based reducing agents, leading to incomplete conversion[10].
-
Side Reactions: The presence of certain organic impurities can lead to the formation of byproducts during the reduction. For example, if the reduction is carried out with NaBH₄ in an alcoholic solvent, the solvent itself can participate in side reactions[11][12].
Q6: What is the best way to analyze the purity of 3-pyrrolidinone?
A6: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 3-pyrrolidinone.
HPLC Method for 3-Pyrrolidinone Purity Analysis:
A reversed-phase HPLC method with UV detection is suitable for this purpose.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This method will allow for the separation of 3-pyrrolidinone from more polar and less polar impurities.
Q7: My 3-pyrrolidinone is not sufficiently pure. How can I purify it?
A7: Vacuum distillation is an effective method for purifying 3-pyrrolidinone, which is a liquid at room temperature.
Protocol for Vacuum Distillation of 3-Pyrrolidinone:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charge the Flask: Add the impure 3-pyrrolidinone to the distillation flask along with a few boiling chips.
-
Distillation: Gradually reduce the pressure and begin heating the flask. Collect the fraction that distills at the correct boiling point for the given pressure. The boiling point of 3-pyrrolidinone is approximately 90-92 °C at 10 mmHg.
-
Storage: Store the purified 3-pyrrolidinone under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.
C. GABA Ester Route
Q8: I am attempting to synthesize this compound from a GABA ester, but the reaction is messy, and the yield is low. What impurities in my GABA ester could be causing this?
A8: The purity of the GABA ester is critical for a successful reduction. Common impurities include:
-
Unreacted GABA: Incomplete esterification can leave residual GABA in the starting material.
-
Di-acylated or Di-esterified Products: Depending on the reaction conditions for the esterification, side products can form.
-
Residual Acid or Base: Catalysts used in the esterification process may not be fully removed.
Impact of Impurities on Reduction:
-
Consumption of Reducing Agent: The free carboxylic acid of unreacted GABA will consume the reducing agent. Residual acid or base can also react with LiAlH₄.
-
Complex Mixture of Products: The reduction of a mixture of starting materials will lead to a mixture of products, complicating purification.
Q9: How can I determine the purity of my GABA ester?
A9: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing the purity of GABA esters, which are typically volatile. Derivatization may be necessary to improve the chromatographic properties of any unreacted GABA.
GC-MS Analysis of GABA Ester Purity:
-
Derivatization (if necessary): To analyze for residual GABA, a derivatization step (e.g., silylation) may be required to make it sufficiently volatile for GC analysis[13].
-
GC Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) to separate the components of the mixture.
-
MS Detection: The mass spectrometer will provide fragmentation patterns that can be used to identify the GABA ester and any impurities.
Q10: What is a good method for purifying my GABA ester?
A10: Column chromatography on silica gel is a standard and effective method for purifying GABA esters.
Protocol for Column Chromatography of GABA Ester:
-
Slurry Preparation: Adsorb the crude GABA ester onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure GABA ester.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
III. Conclusion: The Critical Role of Starting Material Purity
The successful synthesis of this compound is fundamentally linked to the purity of the starting materials. As demonstrated, common impurities in succinimide, 3-pyrrolidinone, and GABA esters can lead to reduced yields, the formation of complex side products, and difficulties in purification. By implementing the analytical and purification protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more efficient, reproducible, and scalable syntheses.
A proactive approach to starting material purity is not just good laboratory practice; it is a cornerstone of robust process development in the pharmaceutical industry.
References
-
Clarke, H. T.; Behr, L. D. Succinimide. Org. Synth.1936 , 16, 75. [Link]
-
Yuan, Z.; et al. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Front. Bioeng. Biotechnol.2020 , 7, 475. [Link]
- Abdel-Magid, A. F.; et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
-
HBCSE. Recrystallization. [Link]
-
ChemHelpASAP. Recrystallization & Purification of N-Bromosuccinimide. YouTube, Feb 6, 2021. [Link]
- Mndzhoyan, A. L.; et al. Catalytic hydrogenation of succinimide to 2-pyrrolidone over solid catalysts. Arm. Khim. Zh.1975, 28(11), 889-92.
- BASF. Method for obtaining pure n-vinyl pyrrolidone. US6703511B2, March 9, 2004.
- D'Souza, A. A.; et al. A Validated Stability-Indicating GC-HS Method for Quantification of Ethyl Acetate, Isopropyl Alcohol and N-Methyl-2-pyrrolidone in an Active Pharmaceutical Ingredient. Int. J. Pharm. Sci. Res.2019, 10(11), 5057-5062.
- Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49(32), 6937-6963.
-
Organic Syntheses. 3,6-Bis(dimethylamino)-9H-xanthen-9-one. Org. Synth.2020 , 97, 21-36. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Torisawa, Y.; Nishi, T.; Minamikawa, J. NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. Bioorg. Med. Chem. Lett.2001, 11(20), 2787-9.
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
- Amer, F. A.; et al. Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocycl. Chem.2008, 45(6), 1549-1573.
-
NIST. Succinimide. NIST Chemistry WebBook. [Link]
- Yang, C.; et al. Revisiting the Reactivity of the Dismissed Hydrogen Atom Transfer Catalyst Succinimide-N-oxyl. J. Am. Chem. Soc.2024.
-
Slideshare. 2. LiAlH4. [Link]
- Gibson, T. P. Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symp. Ser.1994, 134, 553-558.
- Kappe, C. O.; et al. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. Org. Biomol. Chem.2004, 2, 2655-2661.
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
FDA. Method of analysis N–methyl–2-pyrrolidone. 2011 . [Link]
-
SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. [Link]
-
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Wikipedia. Sodium borohydride. [Link]
- Li, W.; et al. Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by a Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide. Synthesis2021, 53(07), 1235-1244.
-
ResearchGate. How do you purify N-vinylpyrrolidinone?. [Link]
- Stamicarbon. Process for the purification of 2-pyrrolidone. US4384125A, May 17, 1983.
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
- Wang, Y.; et al.
- Pena-Lopez, M.; et al. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Chem. Commun.2018, 54, 10986-10989.
- Dagle, R. A.; et al. Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
- Yang, C.; et al. Revisiting the Reactivity of the Dismissed Hydrogen Atom Transfer Catalyst Succinimide-N-oxyl. J. Am. Chem. Soc.2024.
- Cordoba, A. J.; et al. Succinimide formation at Asn 55 in the complementarity determining region of a recombinant monoclonal antibody IgG1 heavy chain. J. Chromatogr. B Analyt. Technol. Biomed. Life Sci.2005, 818(2), 115-25.
- Liu, D.; et al. Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Anal. Biochem.2019, 567, 36-45.
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- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 13. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
column chromatography conditions for 3-Pyrrolidineethanol purification
Welcome to the technical support guide for the column chromatography purification of 3-Pyrrolidineethanol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this polar amino alcohol. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure a successful separation.
Introduction: The Challenge of Purifying Polar Amino Alcohols
This compound is characterized by two key functional groups: a secondary amine within the pyrrolidine ring and a primary alcohol. This combination imparts high polarity and basicity to the molecule. When using standard silica gel chromatography, these properties create a significant challenge: the basic amine interacts strongly and non-specifically with the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to common issues such as severe peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2]
This guide will walk you through understanding and overcoming these challenges to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or "tailing" so badly on a standard silica gel TLC plate?
A: Tailing is the most common issue observed with amines on silica gel.[2] It occurs because the basic lone pair of electrons on the nitrogen atom forms a strong ionic interaction with the acidic silanol groups on the silica surface. This strong, slow-to-dissociate interaction disrupts the normal equilibrium of the compound moving between the stationary and mobile phases, resulting in a continuous "streak" or "tail" rather than a compact spot.[1]
Q2: What is the best stationary phase for purifying this compound?
A: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases often provide better results. The best choice depends on the specific impurities you need to remove:
-
Amine-Functionalized Silica: This is often an excellent choice as it has a less acidic surface, minimizing the strong interactions that cause tailing.[2]
-
Basic Alumina: Alumina is generally more basic than silica gel and can be effective for purifying basic compounds. It comes in neutral, acidic, and basic forms; the basic form is recommended here.[3]
-
Reversed-Phase Silica (C18): This can be a powerful alternative, especially if your impurities are less polar than this compound. To prevent tailing, it is crucial to use a mobile phase with a high pH (e.g., pH 10) to ensure the amine is in its neutral, free-base form.[4]
Q3: How do I visualize this compound on a TLC plate? It's not UV-active.
A: this compound lacks a significant UV chromophore for visualization at standard wavelengths (254 nm). You must use a chemical stain for visualization. Effective options include:
-
Potassium Permanganate (KMnO₄) Stain: This is a universal stain for compounds with oxidizable functional groups, like alcohols. It will appear as a yellow spot on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will typically appear as purple or yellow spots upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.
Q4: Can I use a solvent system like ethyl acetate/hexane for this purification?
A: An ethyl acetate/hexane system is often not polar enough to elute this compound from a normal-phase column.[5] Due to its high polarity from the alcohol and amine groups, a more polar mobile phase is required. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[6] The exact ratio should be determined by TLC analysis to achieve an Rf value of approximately 0.2-0.4 for optimal separation.[3]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Severe peak tailing and poor separation on a silica gel column, even with a DCM/MeOH mobile phase.
-
Probable Cause: Strong acid-base interaction between the basic amine of this compound and the acidic silanol groups of the silica gel stationary phase.[2]
-
Solution: Add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Step 1: Prepare your chosen mobile phase (e.g., 95:5 DCM/MeOH).
-
Step 2: Add a basic modifier to the mobile phase. Common choices are:
-
Triethylamine (TEA): Add 0.5-1% TEA by volume (e.g., 5-10 mL of TEA for every 1 L of mobile phase).[2]
-
Ammonium Hydroxide: Add 0.5-1% of a concentrated ammonium hydroxide solution. This is particularly effective but increases the mobile phase's overall polarity.
-
-
Step 3: Equilibrate your column with this new mobile phase before loading your sample. This ensures the stationary phase is fully passivated.
-
Issue 2: My compound will not elute from the silica gel column, even when I increase the methanol concentration to 20% or more.
-
Probable Cause 1: Irreversible adsorption. The interaction with the silica gel is too strong, potentially due to highly acidic sites on the silica. This can sometimes occur with older or lower-quality silica.
-
Solution 1: If the compound is already on the column, attempt to salvage it by flushing the column with a mobile phase containing a strong base, such as 1-2% ammonium hydroxide in methanol. This may elute the compound, but the resulting fractions will be basic and require careful workup.
-
Probable Cause 2: The overall polarity of the mobile phase is still too low to displace the highly polar this compound.
-
Solution 2: First, confirm via TLC that the compound does move in a highly polar solvent system (e.g., 80:20:1 DCM/MeOH/NH₄OH). If it does, you can proceed with a steep gradient elution on the column, rapidly increasing the percentage of methanol and the basic modifier. For future purifications, consider using a less retentive stationary phase like basic alumina or a reversed-phase column.[2][3]
Issue 3: The separation between this compound and a key impurity is poor.
-
Probable Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.
-
Solution:
-
Step 1: Re-optimize the mobile phase using TLC. Test different solvent systems. For example, if you are using DCM/MeOH, try substituting DCM with chloroform or MeOH with isopropanol. Sometimes changing the solvent class, even while maintaining similar polarity, can drastically alter selectivity.[7]
-
Step 2: Consider a different stationary phase. If mobile phase optimization fails, the interaction mechanism with the stationary phase may need to be changed. If you are using silica (an acidic adsorbent), try basic alumina. The change in surface chemistry can reverse the elution order or improve separation.[3]
-
Step 3: Employ gradient elution. If the impurities are much less polar or much more polar than your target compound, a gradient elution can improve separation and save time. Start with a less polar mobile phase to elute early impurities, then gradually increase the polarity to elute your product, leaving strongly retained impurities behind.
-
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process when encountering peak tailing, the most common issue.
Caption: Workflow for troubleshooting peak tailing of this compound.
Recommended Experimental Protocol: Flash Chromatography
This protocol describes a standard approach for purifying this compound on a gram scale using flash column chromatography on silica gel.
1. Mobile Phase Selection via TLC:
-
Prepare several test eluents. Start with Dichloromethane (DCM) containing 2-10% Methanol (MeOH).
-
To each of these test eluents, add 1% Triethylamine (TEA). For example, for a 94:5:1 system, mix 94 mL DCM, 5 mL MeOH, and 1 mL TEA.
-
Spot your crude this compound on a silica gel TLC plate.
-
Develop the plates in the test eluents.
-
The ideal mobile phase will give your product an Rf value of ~0.3.[3]
2. Column Packing:
-
Select a glass column appropriate for the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
3. Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the crude material being adsorbed onto the silica.
-
Carefully add your sample to the top of the packed column. For a dry load, carefully pour the silica-adsorbed sample onto the column bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions in test tubes. The fraction size should be approximately one-quarter to one-half of the column volume.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing with a stain (e.g., KMnO₄).
5. Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Most common and cost-effective. Requires a basic modifier in the mobile phase.[8] |
| (Alternative) Amine-functionalized Silica | Reduces tailing without needing a mobile phase modifier.[2] | |
| Mobile Phase | DCM / MeOH with 0.5-1% TEA | A standard polar solvent system. TEA passivates acidic silica sites to prevent tailing.[2][6] |
| Gradient Profile | Isocratic or Step-Gradient | Start with the TLC-optimized solvent system (isocratic). If separation is poor, a step-gradient (e.g., 5% -> 10% MeOH) can be used. |
| Loading Method | Dry Loading | Recommended for polar compounds to ensure a narrow starting band and improve resolution. |
| Detection (TLC) | KMnO₄ or Ninhydrin Stain | Necessary as the compound is not UV-active. |
Mobile Phase Selection Logic
The choice of mobile phase is critical for a successful separation.[5] The following diagram outlines the logic for selecting and optimizing the eluent.
Caption: Logic diagram for mobile phase optimization using TLC.
References
-
Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]
-
Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
GL Sciences. (n.d.). Organic Solvents for Mobile Phases. HPLC Column Technical Guide. [Link]
-
Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. reddit.com [reddit.com]
- 7. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Hygroscopic Nature of Amino Alcohols
Welcome to the technical support center for handling amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of these critical reagents. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles behind the hygroscopic behavior of amino alcohols.
Q1: What makes amino alcohols so hygroscopic?
A: The hygroscopic nature of amino alcohols stems from their molecular structure, which contains both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group.[1] Both groups are polar and capable of forming strong hydrogen bonds with water molecules from the atmosphere.[1] This strong affinity for water causes them to readily absorb moisture, often leading to changes in their physical state and chemical reactivity.[2][3]
Q2: How can absorbed water compromise my experiment?
A: Water is not an inert bystander in many chemical reactions. Its presence, even in trace amounts, can have significant consequences:
-
Reaction with Sensitive Reagents: Many common reagents, such as organometallics (e.g., Grignard reagents, organolithiums), hydrides, and certain catalysts, react violently or are quenched by water.[4] This can lead to low or no yield of the desired product.
-
Inaccurate Concentrations: The absorption of water increases the total weight and volume of the amino alcohol, leading to inaccurate measurements and incorrect stoichiometry in your reactions.
-
Side Reactions: Water can act as a nucleophile or a base, promoting undesired side reactions that complicate purification and reduce the yield of your target molecule.[5]
-
Physical Property Changes: For solid amino alcohols, water absorption can cause clumping or complete deliquescence (dissolving in the absorbed water), making handling and accurate weighing difficult.[2][3][6]
Q3: A new bottle of amino alcohol has arrived. Can I assume it's dry?
A: Not necessarily. While manufacturers take precautions, you should never assume a hygroscopic reagent is perfectly anhydrous upon arrival. Bottles may have been opened for quality control, or the seal may not be perfect. It is best practice to verify the water content of a new bottle, especially if it will be used in a moisture-sensitive reaction. For critical applications, consider drying the material before use regardless of its initial state.
Section 2: Troubleshooting Guide - From Problem to Solution
This guide will help you diagnose and solve common issues arising from the hygroscopic properties of amino alcohols.
| Observed Problem | Potential Cause Related to Hygroscopicity | Recommended Action & Verification |
| Low or no reaction yield | Water from the amino alcohol is quenching a moisture-sensitive reagent (e.g., n-BuLi, Grignard).[4] | Action: Dry the amino alcohol using an appropriate method (see Protocol A or B). Handle under an inert atmosphere (see Protocol C). Verification: Measure the water content using Karl Fischer titration (see Protocol D) to ensure it is below the tolerance level for your reaction (typically <50 ppm for highly sensitive reactions). |
| Inconsistent results between batches | The water content of the amino alcohol is varying from one experiment to the next due to differences in handling or storage time. | Action: Implement a standardized workflow for every use. Always dispense from the stock bottle within a glovebox or under a positive pressure of inert gas.[7][8] Verification: Perform Karl Fischer titration on an aliquot before each use in a critical reaction sequence. |
| Solid amino alcohol has clumped or turned into a liquid | The compound has absorbed a significant amount of atmospheric moisture (deliquescence).[3] | Action: If the compound is stable to heat, it may be possible to dry it under high vacuum.[2][9] However, it is often safer and more reliable to discard the compromised reagent and open a new, properly sealed container. |
| Difficulty in achieving reaction completion | Water may be participating in a reversible reaction or altering catalyst activity. | Action: Use freshly dried amino alcohol. Consider adding activated molecular sieves to the reaction mixture in situ to scavenge any trace amounts of water. Ensure the sieves are properly activated (see Protocol A). |
Section 3: Core Protocols & Workflows
These protocols provide detailed, step-by-step instructions for essential techniques.
Protocol A: Drying Amino Alcohols with Molecular Sieves
Molecular sieves are porous materials that selectively adsorb water molecules.[10][11] Type 3A sieves are particularly effective for drying alcohols.[11][12]
Materials:
-
Hygroscopic amino alcohol
-
3A Molecular Sieves
-
Oven or heating mantle
-
Schlenk flask or other suitable glassware
-
Source of inert gas (Nitrogen or Argon)
Procedure:
-
Activate the Molecular Sieves: Place the required amount of 3A molecular sieves in a flask. Heat to 200-250°C under high vacuum for at least 4 hours.[13] A hot plate can be used, but a vacuum oven is preferred.[13]
-
Cool Under Inert Atmosphere: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon to prevent re-adsorption of atmospheric moisture.
-
Drying the Amino Alcohol: Add the activated sieves (typically 10-20% by weight of the solvent) to the flask containing the amino alcohol.[13]
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours.[13] Occasional swirling can improve efficiency. The longer the contact time, the drier the final product will be.
-
Transfer: Carefully decant or cannula transfer the dried amino alcohol to a new, dry storage vessel containing freshly activated sieves.
Protocol B: Drying by Azeotropic Distillation
This technique is useful for removing water from liquid amino alcohols that form an azeotrope with a water-immiscible solvent like toluene.[9][14]
Materials:
-
Hygroscopic amino alcohol
-
Toluene (or another suitable entrainer)
-
Dean-Stark apparatus
-
Heating mantle
-
Condenser and standard distillation glassware
Procedure:
-
Setup: Assemble the distillation apparatus with the Dean-Stark trap. Ensure all glassware is oven-dried.[7][15]
-
Charge the Flask: Add the amino alcohol and toluene to the round-bottom flask.
-
Heat: Heat the mixture to reflux. The toluene-water azeotrope will distill first, with a boiling point of about 84°C.[16]
-
Collect Water: The condensed vapor will collect in the Dean-Stark trap. Since water is denser than toluene, it will sink to the bottom of the trap, and the toluene will overflow back into the distillation flask.[16]
-
Completion: Continue the distillation until no more water collects in the trap.
-
Solvent Removal: Once drying is complete, reconfigure the apparatus for simple distillation to remove the toluene, leaving the anhydrous amino alcohol.
Protocol C: Handling Under an Inert Atmosphere
For moisture-sensitive applications, all manipulations should be performed using Schlenk line or glovebox techniques.[7][8]
Syringe/Cannula Transfer (Schlenk Line):
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under vacuum.[15]
-
Inert Gas: Backfill the glassware with a positive pressure of dry nitrogen or argon, vented through a bubbler.[7][17]
-
Transfer: Use a dry syringe or a double-ended needle (cannula) to transfer the liquid amino alcohol from the storage vessel to the reaction flask.[8][17] The positive pressure of inert gas prevents air from entering the system.
Protocol D: Water Content Determination by Karl Fischer (KF) Titration
KF titration is the gold standard for accurately determining water content in organic compounds.[18]
Principle: This method is based on the reaction of iodine with water in the presence of sulfur dioxide and a base in an alcohol solvent. The amount of iodine consumed is directly proportional to the amount of water present.
Methodology:
-
Volumetric Titration: Suitable for water content >0.1%. A standardized KF titrant containing iodine is added to the sample until an endpoint is detected.
-
Coulometric Titration: Ideal for low water concentrations (<0.1%).[19] Iodine is generated electrochemically in the titration cell. The total charge passed is proportional to the amount of water.
Special Considerations for Amino Alcohols:
-
Strongly basic amines can interfere with the KF reaction pH.[19] Buffering the working medium with a weak acid like salicylic or benzoic acid is recommended to prevent this side reaction.
-
Some amino alcohols may have limited solubility in standard KF reagents. The use of co-solvents like formamide may be necessary.[20][21]
-
Titration should be carried out to a "fast endpoint" to minimize potential side reactions between the amino alcohol and the KF reagents.[19]
Section 4: Visualization & Workflows
Diagram 1: Mechanism of Hygroscopicity
Caption: Decision-making process for using a hygroscopic amino alcohol.
References
-
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
Dive Into Azeotropic Distillation: Essential Techniques. GWSI. [Link]
-
Use Molecular Sieve for Ethanol Drying. Sorbead India. [Link]
-
Ethanol Dehydration - Molecular Sieve. Wintek Corporation. [Link]
-
How to Purify Ethanol with Molecular Sieve? SNOWPEAK. [Link]
-
AMINO ALCOHOL EA Safety Data Sheet. Nippon Nyukazai Co., Ltd. [Link]
-
How To: Remove Residual Water. University of Rochester, Department of Chemistry. [Link]
-
Azeotropic distillation. Wikipedia. [Link]
- Preparation of molecular sieve used for the dehydration of the alcohol.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Water in 2-Aminoethanol, Ethanolamine - Karl Fischer application. Merck Millipore. [Link]
-
Working with air and moisture sensitive compounds. University of Groningen. [Link]
- Distillation method of separating organic solvents.
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
-
Azeotropic Distillation. YouTube. [Link]
-
3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Water in Amino acids - Karl Fischer application. Merck Millipore. [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Spray Drying of Amino Acids and Seasonings. PRECI Co., Ltd. [Link]
- Process for spray drying amino acid compositions.
-
Spray drying of mixed amino acids: The effect of crystallization inhibition and humidity treatment on the particle formation. ResearchGate. [Link]
-
Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. ACS Publications. [Link]
-
Effects of different drying treatments on the microstructure, free amino acids, volatile compounds and antioxidant activity of Flammulina velutipes root. National Institutes of Health. [Link]
-
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
-
Water and Life: The Medium is the Message. National Center for Biotechnology Information. [Link]
-
Kinetic resolution. Wikipedia. [Link]
-
Drying Alcohol Using Magnesium and Molecular Sieves. YouTube. [Link]
-
Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed. [Link]
-
Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society. [Link]
-
Hygroscopic growth factors of amino acids and comparison with previous studies. ResearchGate. [Link]
-
What are the main reactions between amino acids and water? ResearchGate. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Princeton University. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
-
How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
-
Safer Handling of Alcohol in the Laboratory. NSTA. [Link]
-
Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. PubMed. [Link]
-
The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. ResearchGate. [Link]
-
Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed. [Link]
-
The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. National Institutes of Health. [Link]
Sources
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- 2. tutorchase.com [tutorchase.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 5. Water and Life: The Medium is the Message - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibisscientific.com [ibisscientific.com]
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- 9. How To [chem.rochester.edu]
- 10. Dehydration of Ethanol | Molecular Sieve | Wintek Corporation [wintek-corp.com]
- 11. How to Purify Ethanol with Molecular Sieve? [snowpeakzeolite.com]
- 12. echemi.com [echemi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Azeotropic distillation - Wikipedia [en.wikipedia.org]
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- 21. merckmillipore.com [merckmillipore.com]
Technical Support Center: Stability and Storage of 3-Pyrrolidineethanol
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support center for 3-Pyrrolidineethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Ensuring the stability and purity of this compound is paramount for reproducible and reliable experimental outcomes. This document provides in-depth answers to common questions, troubleshooting for stability-related issues, and validated protocols based on established chemical principles.
Part 1: Frequently Asked Questions (FAQs) on Stability and Storage
This section addresses the most common inquiries regarding the handling and storage of this compound to maintain its integrity over time.
Q1: What are the optimal storage conditions for neat this compound?
The stability of this compound is critically dependent on its storage environment. To maximize shelf-life and prevent degradation, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The amine functionality and the hydroxyl group make the compound susceptible to oxidative degradation and moisture absorption. Storing under inert gas displaces oxygen and moisture, mitigating these degradation pathways.[3][4] Furthermore, the compound should be protected from light to prevent potential photodegradation.[1][2]
Q2: Is this compound sensitive to air and moisture?
Yes. The pyrrolidine nitrogen can be susceptible to oxidation, and the overall compound can be hygroscopic. Exposure to atmospheric oxygen, especially over extended periods or at elevated temperatures, can lead to the formation of colored impurities and a decrease in purity.[5] Similarly, absorbing moisture can dilute the compound and introduce water that may be incompatible with downstream reactions, such as those involving water-sensitive reagents. Therefore, handling under an inert atmosphere and keeping containers tightly sealed is essential.[4][6]
Q3: What chemical incompatibilities should I be aware of?
This compound is incompatible with several classes of chemicals. It is crucial to avoid contact with:
-
Strong oxidizing agents: These can react exothermically and degrade the molecule.[3][6]
-
Strong acids: As a base (due to the amine), it will react vigorously, potentially in a hazardous manner, with strong acids.[3][4]
-
Acid anhydrides and acid chlorides: The hydroxyl and secondary amine groups will react with these reagents.
Always consult a comprehensive chemical compatibility chart and the material's Safety Data Sheet (SDS) before mixing with other chemicals.[7][8]
Q4: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the rate of chemical degradation.[5] While the compound is stable at room temperature for short periods, long-term storage should be at refrigerated conditions (2-8°C) to minimize thermal degradation.[2] High temperatures can promote oxidation and other side reactions, especially if oxygen or other contaminants are present.[5] For transportation or short-term benchtop use, room temperature is acceptable, but it should be returned to cold storage as soon as possible.
Q5: What are the initial signs of degradation?
The most common visual indicator of degradation is a change in color . Pure this compound is typically a colorless to pale yellow liquid.[9] If your sample appears yellow, brown, or darkens over time, it is a strong indication of oxidation or the formation of other impurities. Another sign is an unusual odor. If degradation is suspected, it is highly recommended to verify the purity of the material using an appropriate analytical method before use.
Part 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to identifying and resolving common problems encountered during the use of this compound.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Action |
| Color change (darkening) | Oxidation from improper storage (exposure to air).[5] | 1. Immediately purge the container headspace with an inert gas (argon or nitrogen).[4]2. Store at 2-8°C and protect from light.[1]3. Before use, verify purity via GC or HPLC. If purity is compromised, consider purification (e.g., distillation) or obtaining a new lot. |
| Inconsistent experimental results | Degradation of the reagent, leading to lower active concentration or interfering impurities. | 1. Use a freshly opened bottle or a new lot of this compound.2. Prepare fresh stock solutions for each experiment.3. (Self-Validation) Run a control experiment with a standard of known purity to confirm the issue lies with the reagent. |
| Precipitate in stock solution | Poor solubility at storage temperature or reaction with solvent/contaminants. | 1. Confirm the solvent's suitability and the solution's concentration against known solubility data.[10]2. Allow the solution to warm to room temperature and see if the precipitate redissolves.3. Ensure the solvent was properly dried and de-gassed before use to remove water and oxygen. |
| Low yield in a reaction | Reduced purity/potency of this compound due to degradation. | 1. Perform a purity analysis (e.g., qNMR, GC with an internal standard) to determine the exact concentration of the starting material.[][12]2. Adjust the stoichiometry of the reaction based on the measured purity.3. If purity is below an acceptable threshold, acquire a new, high-purity batch. |
Part 3: Protocols and Data
Key Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2–8°C[1][2] | Minimizes thermal degradation and slows oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[4] | Prevents oxidation of the amine group. |
| Light Exposure | Store in an amber vial or in the dark.[1] | Prevents light-induced (photochemical) degradation. |
| Recommended Solvents | Alcohols, Ether, Benzene[10] | Based on general solubility for related isomers. Always test on a small scale. |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents[3][6] | Risk of vigorous, potentially hazardous reactions and degradation. |
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound to ensure its stability for experimental use.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile)
-
Glass syringe or cannula
-
Schlenk flask or serum vial with a septum
-
Inert gas source (Argon or Nitrogen) with a manifold
Procedure:
-
Vessel Preparation: Dry the glassware (e.g., Schlenk flask) in an oven at >100°C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.
-
Solvent De-gassing: Take the required volume of anhydrous solvent and sparge it with inert gas for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Seal the cooled flask with a septum and purge with inert gas for 5-10 minutes.
-
Aliquot Reagent: Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture. Using a syringe, carefully withdraw the required amount of the neat liquid and transfer it to the prepared flask.
-
Scientist's Note: Working under an inert atmosphere is critical. A positive pressure of inert gas in the flask prevents air from entering when the septum is pierced.
-
-
Add Solvent: Using a clean, dry syringe, add the de-gassed solvent to the flask to achieve the desired concentration.
-
Mixing: Gently swirl the flask until the solution is homogeneous.
-
Storage: Wrap the flask in aluminum foil to protect it from light, and store it at 2-8°C. For long-term storage, consider aliquoting the solution into smaller, single-use vials to minimize repeated warming/cooling cycles and air exposure from sampling.
Protocol 2: Annual Purity Verification
For lots of this compound stored for over a year, a purity check is recommended.
-
Visual Inspection: Check for any color change from its initial state.
-
Sample Preparation: Under an inert atmosphere, prepare a dilute solution of the stored material in a suitable solvent (e.g., methanol or ethanol).
-
Analytical Method Selection: Use a validated stability-indicating method. Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for volatile amines. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector can also be used.[]
-
Analysis: Analyze the sample and compare the chromatogram to that of a new, high-purity reference standard.
-
Evaluation: Quantify the main peak and any new impurity peaks. If total impurities exceed an acceptable threshold for your application (typically >1-2%), the material should be repurified or replaced.
Part 4: Visualization of Key Concepts
Troubleshooting Workflow for Suspected Degradation
This decision tree guides a user through the process of diagnosing and acting on suspected chemical degradation.
Caption: Troubleshooting workflow for degraded this compound.
Key Factors Influencing Stability
This diagram illustrates the primary environmental factors that can impact the chemical integrity of this compound.
Caption: Key factors influencing the stability of this compound.
References
-
SAFETY DATA SHEET - Pro-Lab Diagnostics. Available at: [Link]
-
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available at: [Link]
-
N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak Specialties. Available at: [Link]
-
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega via PMC. Available at: [Link]
-
Analytical Methods. Japan Environment Agency. Available at: [Link]
-
Chemical Compatibility Chart - Sterlitech Corporation. Available at: [Link]
-
1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem. National Institutes of Health. Available at: [Link]
-
2-Pyrrolidineethanol | C6H13NO | CID 86873 - PubChem. National Institutes of Health. Available at: [Link]
-
2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE - Protheragen. Available at: [Link]
-
ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Chemical Compatibility Chart. Available at: [Link]
-
Photostability - IAGIM. Available at: [Link]
-
Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Available at: [Link]
-
Dellinger, B., et al. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPAL. Available at: [Link]
-
Latino, D. A., et al. (2016). Holistic Evaluation of Biodegradation Pathway Prediction. ChemRxiv. Available at: [Link]
-
Sivaramakrishna, R., & Klippenstein, S. J. (2011). Thermal decomposition of ethanol. 4. Ab initio chemical kinetics for reactions of H atoms with CH3CH2O and CH3CHOH radicals. PubMed. Available at: [Link]
-
Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]
-
Xu, Z. F., et al. (2004). Thermal decomposition of ethanol. III. A computational study of the kinetics and mechanism for the CH3+C2H5OH reaction. PubMed. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products | FDA. (2018-08-24). Available at: [Link]
-
Geraldes, A. N., et al. (2022). Thermal Decomposition of Polymeric Precursors Improve Catalytic Activity for Ethanol Oxidation Reaction. ResearchGate. Available at: [Link]
-
Chemical Compatibility Chart. Available at: [Link]
-
Biodegradation pathways for poly(vinyl pyrrolidone). ResearchGate. Available at: [Link]
-
Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]
Sources
- 1. 110013-18-8|(R)-Pyrrolidin-3-ylmethanol|BLD Pharm [bldpharm.com]
- 2. 1-Methyl-2-pyrrolidineethanol | 67004-64-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nyu.edu [nyu.edu]
- 8. brocku.ca [brocku.ca]
- 9. CAS 68832-13-3: (-)-2-Pyrrolidinemethanol | CymitQuimica [cymitquimica.com]
- 10. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates and active pharmaceutical ingredients (APIs) is paramount. 3-Pyrrolidineethanol, a chiral amino alcohol, serves as a versatile building block in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, purity, and stereochemistry are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of key analytical methods for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and regulatory compliance.
The Importance of Orthogonal Analytical Methods
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. No single technique can provide a complete picture of its identity, purity, and stereoisomeric composition. By employing a suite of orthogonal methods, each interrogating different physicochemical properties of the molecule, a comprehensive and reliable assessment can be achieved. This guide will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the molecular structure.
A. ¹H and ¹³C NMR Spectroscopy: Unraveling the Molecular Skeleton
Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. ¹³C NMR complements this by providing a signal for each unique carbon atom in the molecule. For this compound, these techniques are crucial for confirming the presence of the pyrrolidine ring, the ethanol side chain, and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O) in a 5 mm NMR tube. The choice of solvent is critical; for example, D₂O will result in the exchange of the labile O-H and N-H protons, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.
-
Instrument Parameters: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of at least 5 times the longest T₁ relaxation time (typically 5-10 seconds for small molecules), and a sufficient number of scans to achieve a signal-to-noise ratio of >100:1.
-
¹³C NMR: Acquire with proton decoupling to simplify the spectrum to a series of single peaks for each carbon. A sufficient number of scans is required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Interpretation:
The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. The chemical shifts are influenced by the solvent and the pH of the solution.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Notes |
| ¹H NMR | -CH₂-OH | ~3.6 | Triplet | |
| -CH- | ~2.5 | Multiplet | ||
| Pyrrolidine CH₂ | ~1.5 - 3.0 | Multiplets | Complex overlapping signals | |
| -OH | Variable | Broad Singlet | Disappears upon D₂O exchange | |
| -NH | Variable | Broad Singlet | Disappears upon D₂O exchange | |
| ¹³C NMR | -CH₂-OH | ~60-65 | ||
| -CH- | ~35-40 | |||
| Pyrrolidine CH₂ | ~25-55 |
Note: The provided ¹H NMR data for (R)-Pyrrolidin-3-ylmethanol can be used as a reference.[1]
Visualization of NMR Analysis Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
B. Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Trustworthiness: qNMR is a primary ratio method of measurement that allows for the determination of the absolute purity of a substance without the need for a structurally similar reference standard.[2][3] This is achieved by comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity.[4][5]
Experimental Protocol: Purity Determination by qNMR
-
Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum, is stable, not volatile, and has at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into the same vial and dissolve in a known volume of a deuterated solvent.
-
Instrument Parameters: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 7 times the longest T₁) and a 90° pulse angle to ensure full relaxation of all protons between scans.
-
Data Processing and Calculation: Carefully integrate the selected signals for both the analyte and the internal standard. The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
II. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Identity Confirmation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
Expertise & Experience: For this compound, GC-MS can be used to assess purity by separating it from volatile impurities. The mass spectrum provides a molecular fingerprint that can be used for identity confirmation by analyzing its fragmentation pattern. Due to the polar nature of the amino and hydroxyl groups, derivatization is often necessary to improve volatility and peak shape.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: React the this compound sample with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the polar -OH and -NH groups into less polar trimethylsilyl (-OTMS and -NTMS) ethers.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Data Interpretation:
The GC chromatogram will show the separation of the derivatized this compound from any volatile impurities. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized molecule. Common fragmentations for silylated amino alcohols include the loss of a methyl group (M-15) and cleavage of the C-C bond adjacent to the nitrogen or oxygen. The molecular ion peak (M⁺) may or may not be observed.
Visualization of GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound.
III. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, its primary applications are the determination of purity and, crucially, the assessment of enantiomeric excess.
A. Reversed-Phase HPLC for Purity Analysis
Expertise & Experience: Since this compound lacks a strong UV chromophore, direct UV detection at low wavelengths (e.g., 210 nm) is possible but may lack sensitivity and selectivity. An alternative is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporating Light Scattering Detector (ELSD). Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed.
Experimental Protocol: Reversed-Phase HPLC with UV Detection (Indirect)
-
Derivatization (Optional but Recommended): React the this compound sample with a derivatizing agent such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce a strongly UV-absorbing or fluorescent moiety.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for Fmoc).
-
Column Temperature: 25-30 °C.
-
B. Chiral HPLC for Enantiomeric Purity
Trustworthiness: The enantiomeric purity of this compound is a critical parameter, as different enantiomers can have different pharmacological activities and toxicities. Chiral HPLC is the most reliable method for separating and quantifying enantiomers.[6]
Experimental Protocol: Chiral HPLC
-
Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of amino alcohols.[7]
-
HPLC Conditions:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape (e.g., n-hexane/isopropanol/DEA 80:20:0.1 v/v/v). The optimal mobile phase composition must be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or a universal detector if sensitivity is an issue.
-
Column Temperature: 25 °C.
-
Data Interpretation:
The chiral HPLC method should provide baseline separation of the two enantiomers of this compound. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Visualization of Chiral HPLC Workflow
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Tool for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience: For this compound, FTIR is an excellent tool for confirming the presence of the key hydroxyl (-OH) and amine (-NH) functional groups. It can also be used to monitor the progress of reactions involving these groups.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent. Attenuated Total Reflectance (ATR) is a convenient alternative that requires minimal sample preparation.
-
Instrument Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a good quality spectrum.
Data Interpretation:
The FTIR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3400-3300 (medium) | N-H stretch | Secondary Amine |
| 2960-2850 (strong) | C-H stretch | Aliphatic |
| 1150-1050 (strong) | C-O stretch | Alcohol |
Note: The IR spectrum of pyrrolidine can be used as a reference for the amine and aliphatic C-H vibrations.[8]
Comparison of Analytical Methods
| Technique | Primary Application | Advantages | Limitations |
| NMR | Structural Elucidation, Purity (qNMR) | Definitive structural information, Absolute quantification | Lower sensitivity, Higher instrument cost |
| GC-MS | Volatile Impurity Profiling, Identity Confirmation | High sensitivity and selectivity | Requires derivatization for polar analytes, Not suitable for non-volatile compounds |
| HPLC | Purity, Enantiomeric Separation | Versatile for non-volatile compounds, Excellent for chiral separations | May require derivatization for detection, Method development can be complex |
| FTIR | Functional Group Identification | Rapid, Non-destructive, Minimal sample preparation | Provides limited structural information, Not suitable for complex mixtures |
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy stands as the cornerstone for structural confirmation and absolute purity determination. GC-MS is invaluable for assessing volatile impurities, while HPLC, particularly with chiral stationary phases, is indispensable for determining purity and enantiomeric excess. FTIR provides a rapid and convenient method for functional group verification. By integrating the data from these orthogonal methods, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of this compound and the downstream products derived from it. The protocols and insights provided in this guide serve as a robust framework for establishing self-validating analytical systems for the characterization of this important chiral building block.
References
- USP. (2017). Purity by Absolute qNMR Instructions. U.S. Pharmacopeia.
-
Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 794. [Link]
-
Slideshare. (2017). qHNMR for purity determination. [Link]
-
ResearchGate. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
-
Journal of Applied Pharmaceutical Science. (2017). Analytical method validation: A brief review. [Link]
-
Chenomx. (2017). Quantitative NMR Spectroscopy. [Link]
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- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. qHNMR for purity determination | PDF [slideshare.net]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to the Chiral HPLC Analysis of 3-Pyrrolidineethanol Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks like 3-pyrrolidineethanol is of paramount importance. The pyrrolidine scaffold is a cornerstone in a multitude of pharmaceuticals, and the specific spatial arrangement of its substituents—its stereochemistry—often governs biological activity.[1] One enantiomer may present the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2] Consequently, the accurate quantification of enantiomeric purity is a critical, non-negotiable step in the development and quality control of chiral drugs.[3]
This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of this compound. As a small, polar amino alcohol, this molecule presents unique challenges and opportunities for chiral recognition. This guide will not merely list protocols; it will delve into the causality behind methodological choices, offering a systematic and logical workflow for developing a robust and reliable separation method. We will explore the most promising chiral stationary phases (CSPs), compare their underlying mechanisms, and provide detailed, actionable experimental protocols.
The Foundation of Chiral Recognition: A Comparative Look at Stationary Phases
The success of any direct chiral HPLC separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP).[4] The CSP creates a chiral environment where the transient diastereomeric complexes formed with each enantiomer of the analyte have different energies, leading to different retention times.[2] For an analyte like this compound, which possesses both a hydrogen-bond donor/acceptor (hydroxyl group) and a basic nitrogen atom (secondary amine), several classes of CSPs are viable. The choice among them is a balance of interaction potential, mobile phase compatibility, and overall robustness.
Polysaccharide-Based CSPs: The Versatile First Line of Screening
Polysaccharide-based CSPs, derivatives of cellulose and amylose coated or immobilized on a silica gel support, are the most widely used and often most successful for a broad range of chiral compounds, including amino alcohols.[1][5] Their widespread success is due to their complex chiral recognition mechanisms, which involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte within the helical grooves of the polysaccharide polymer.[5]
-
Mechanism of Action: The carbamate derivatives on the polysaccharide backbone create a landscape of stereo-specific interaction sites. The enantiomers of this compound will fit differently into these sites, with one enantiomer establishing a more stable three-point interaction, leading to stronger retention.[3] The hydroxyl and amine groups of the analyte are primary points for hydrogen bonding with the carbamate groups on the CSP.
-
Amylose vs. Cellulose: While both are effective, amylose-derived CSPs (e.g., Daicel CHIRALPAK® AD-H, Phenomenex Lux® Amylose-1) and cellulose-derived CSPs (e.g., Daicel CHIRALCEL® OD-H, Phenomenex Lux® Cellulose-1) can offer complementary selectivity.[6] It is a standard practice in method development to screen both types. Coated versions of these CSPs generally offer higher efficiency, while immobilized versions provide superior solvent compatibility, allowing for the use of a wider range of organic solvents.[6][7]
Macrocyclic Glycopeptide-Based CSPs: A Multimodal Approach
CSPs based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec® CHIROBIOTIC® T), offer a unique, multimodal separation mechanism.[5] These CSPs are particularly well-suited for polar and ionizable compounds, making them a strong candidate for this compound, especially under reversed-phase or polar organic conditions.
-
Mechanism of Action: Chiral recognition is achieved through a combination of hydrogen bonding, ionic interactions (with the analyte's amine group), and inclusion complexing within the intricate, basket-like structure of the glycopeptide.[5] This complexity allows for multiple interaction pathways, often leading to successful separations even when polysaccharide phases fail.
Other Promising CSPs
While polysaccharide and macrocyclic glycopeptide phases are the primary candidates, other CSP types have shown utility for amino alcohols and are worth considering if initial screens are unsuccessful:
-
Pirkle-Type CSPs: These are based on smaller chiral molecules (like amino acids) bonded to silica and separate enantiomers primarily through hydrogen bonding and π-π interactions.[8]
-
Ligand Exchange CSPs: These involve a chiral ligand (often an amino acid) complexed with a metal ion on the stationary phase. Enantiomeric resolution is achieved through the formation of diastereomeric ternary complexes with the analyte.[8]
Performance Comparison of Recommended Chiral Stationary Phases
The following table summarizes the recommended starting points for method development, comparing the most promising CSPs for this compound based on their performance with structurally similar amino alcohols.
| CSP Type | Recommended Column Examples | Typical Mobile Phase Mode | Key Advantages | Potential Considerations |
| Amylose Polysaccharide | Daicel CHIRALPAK® AD-H, AS; Phenomenex Lux® Amylose-1 | Normal Phase, Polar Organic | High success rate for a broad range of compounds; excellent selectivity.[6][9] | Coated phases have solvent limitations; basic additives often required for amine analytes. |
| Cellulose Polysaccharide | Daicel CHIRALCEL® OD-H, OJ; Phenomenex Lux® Cellulose-1 | Normal Phase, Polar Organic | Complementary selectivity to amylose phases; widely applicable.[5][9] | Similar to amylose, requires careful mobile phase optimization, especially additives. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T | Reversed-Phase, Polar Organic | Excellent for polar and ionizable compounds; robust and multimodal. | Can exhibit "U-shaped" retention profiles with organic modifiers; may require longer equilibration. |
A Systematic Workflow for Chiral Method Development
Developing a chiral separation method is an empirical process. However, a systematic screening strategy significantly shortens development time and increases the probability of success.[7] The following workflow is a field-proven approach for tackling a new chiral molecule like this compound.
Experimental Protocol: A Recommended Starting Point
This protocol provides a robust starting point for the analysis of this compound enantiomers using a widely successful polysaccharide-based CSP in normal phase mode. Optimization will likely be required.
1. Instrumentation and Materials:
-
HPLC system with isocratic pumping capability and a UV detector.
-
Chiral Stationary Phase: Lux® Amylose-1 (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP.
-
Racemic this compound standard.
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at approximately 1.0 mg/mL in Isopropanol.
-
For the injection sample, dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
3. HPLC Conditions (Starting Point):
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Causality: n-Hexane is the weak solvent, while IPA acts as the strong solvent and polar modifier, crucial for interacting with the polar sites of the CSP and analyte.[10] Diethylamine is a basic additive used to suppress the silanol activity on the silica support and improve the peak shape of the basic amine analyte.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Causality: this compound lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the end absorbance.
-
-
Injection Volume: 10 µL.
4. Data Analysis and Optimization:
-
Inject the racemic standard. If two peaks are observed, calculate the resolution (Rs) using the standard USP formula. A value of Rs ≥ 1.5 indicates baseline separation.
-
If resolution is poor (Rs < 1.5):
-
Decrease the percentage of Isopropanol (e.g., to 95:5 hexane:IPA) to increase retention and potentially improve separation.
-
Alternatively, try a different alcohol modifier like ethanol, which can alter the selectivity.
-
-
If peaks are broad or tailing:
-
Slightly increase the concentration of Diethylamine (e.g., to 0.2%).
-
-
If no separation is observed:
-
Proceed to screen a cellulose-based column (e.g., Lux Cellulose-1) with the same mobile phase screen.
-
Screen both columns under polar organic mode (e.g., Methanol with 0.1% DEA).
-
Visualizing the Chiral Recognition Mechanism
The separation of enantiomers is fundamentally based on the differential stability of the diastereomeric complexes formed between each enantiomer and the CSP. The "three-point interaction model," first postulated by Dalgliesh, provides a conceptual framework for understanding this phenomenon.[2]
Conclusion
While no single, universal method exists for all chiral separations, a systematic approach grounded in the principles of chiral recognition dramatically increases the likelihood of success. For this compound, polysaccharide-based CSPs operating under normal phase conditions represent the most promising starting point due to their proven efficacy with similar amino alcohols. The key to a successful separation lies in a logical screening of complementary stationary phases and the careful optimization of mobile phase modifiers and additives to fine-tune selectivity. By following the workflow and protocols outlined in this guide, researchers can confidently develop a robust and reliable HPLC method for the critical task of quantifying the enantiomeric purity of this compound.
References
- BenchChem. (2025).
- Chirality. (2023).
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Journal of Chromatographic Science. (n.d.).
- Semantic Scholar. (n.d.).
- PMC - NIH. (n.d.).
- BenchChem. (2025). Technical Support Center: Analytical Methods for Assessing the Purity of Chiral Pyrrolidines.
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Semantic Scholar. (1997). Chiral HPLC separations of 1-azabicyclo[2.2.
- YAKHAK HOEJI. (2021).
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- BenchChem. (2025).
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- Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Science and Technology.
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 3-Pyrrolidineethanol
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is not merely a matter of academic curiosity—it is a cornerstone of efficacy and safety in pharmaceutical development. 3-Pyrrolidineethanol, a key chiral intermediate, is no exception. An accurate determination of its enantiomeric excess (ee) is critical. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC), offering detailed protocols and experimental data to inform your selection of the most suitable technique.
The Criticality of Enantiomeric Excess in Drug Development
Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit vastly different pharmacological and toxicological profiles. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances. For a versatile chiral building block like this compound, ensuring high enantiomeric excess is a crucial first step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess of this compound is a decision guided by a balance of factors including accuracy, sensitivity, sample throughput, and the specific capabilities of your laboratory. Here, we compare the three most robust and widely adopted techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction with a chiral stationary phase. | Formation of diastereomers with distinct NMR signals. | Differential interaction with a chiral stationary phase. |
| Sample Throughput | High | Moderate to High | High |
| Sensitivity | High (ng/mL) | Moderate (mg/mL) | Very High (pg/mL) |
| Resolution | Excellent | Good to Excellent | Excellent |
| Sample Derivatization | Often not required | Required for Mosher's method | Often required for amino alcohols |
| Instrumentation Cost | Moderate to High | High | Moderate |
| Solvent Consumption | High | Low | Very Low |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most prevalent and reliable method for determining the enantiomeric excess of a wide range of chiral compounds, including this compound and its derivatives.[1][2] The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation in time and enabling accurate quantification.[3][4]
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for the resolution of pyrrolidine derivatives.[1][5] The separation mechanism is a complex interplay of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the CSP. The subtle differences in the three-dimensional arrangement of the enantiomers of this compound result in one enantiomer having a stronger or more prolonged interaction with the CSP, and therefore a longer retention time.
Experimental Protocol: Chiral HPLC of this compound
This protocol is a robust starting point for the analysis of this compound, based on established methods for similar N-Boc protected pyrrolidinols.[1] Optimization of the mobile phase composition may be necessary to achieve baseline separation.
Instrumentation:
-
HPLC system with a UV detector
Chiral Stationary Phase:
-
CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm, or a similar polysaccharide-based column.
Mobile Phase:
-
Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of a racemic standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the test sample of this compound at the same concentration.
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the test sample.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |([Area₁] - [Area₂]) / ([Area₁] + [Area₂])| x 100
Caption: Workflow for ee determination by Chiral HPLC.
II. Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a distinct approach to determining enantiomeric excess, moving the challenge from physical separation to spectroscopic differentiation.[6] This is achieved by converting the enantiomeric pair into diastereomers, which are no longer mirror images and thus exhibit different NMR spectra. This can be accomplished through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
A. Chiral Solvating Agents (CSAs): A Non-Covalent Approach
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[7][8][9] These fleeting interactions are sufficient to induce small but measurable differences in the chemical shifts of nearby protons in the two enantiomers, allowing for their quantification by integration.
The Principle of Diastereomeric Complexation: The hydroxyl and amine groups of this compound are prime sites for hydrogen bonding with a suitable CSA. The differential spatial arrangement of these groups in the (R) and (S) enantiomers leads to diastereomeric complexes with slightly different geometries and, consequently, distinct chemical environments for the protons near the chiral center.
B. Chiral Derivatizing Agents (CDAs): The Mosher's Method
A more robust, albeit more labor-intensive, approach involves the covalent reaction of the analyte with a chiral derivatizing agent to form stable diastereomers. The most classic example is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride.[10][11] The resulting Mosher's esters (or amides, if the amine is derivatized) can be readily analyzed by ¹H NMR.
The Principle of Anisotropic Shielding: In the diastereomeric Mosher's esters of this compound, the phenyl group of the MTPA moiety adopts a preferred conformation. This creates an anisotropic magnetic field that shields or deshields nearby protons on the this compound backbone. Due to the different spatial arrangement of the substituents around the chiral center in the two diastereomers, the extent of this shielding/deshielding effect is different, leading to distinct and often well-resolved signals in the ¹H NMR spectrum.
Experimental Protocol: Mosher's Ester Analysis of this compound
This protocol details the formation and analysis of the Mosher's esters of this compound.[11][12][13]
Materials:
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
This compound sample
-
Anhydrous pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In two separate, dry NMR tubes, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous DCM.
-
To one tube, add a slight excess (e.g., 1.2 equivalents) of (R)-(-)-MTPA chloride and a small amount of anhydrous pyridine.
-
To the other tube, add a slight excess of (S)-(+)-MTPA chloride and anhydrous pyridine.
-
Allow the reactions to proceed to completion at room temperature.
-
Evaporate the solvent and redissolve the resulting diastereomeric esters in CDCl₃.
NMR Data Acquisition and Analysis:
-
Acquire a high-resolution ¹H NMR spectrum (e.g., 400 MHz or higher) for each of the two diastereomeric samples.
-
Identify a well-resolved proton signal that is clearly separated for the two diastereomers (e.g., a proton on the pyrrolidine ring or the ethanol side chain).
-
Carefully integrate the corresponding signals in the spectrum of the mixed sample (or a spectrum of one of the derivatized samples if the reaction went to completion).
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Caption: Workflow for ee determination by NMR with a CDA.
III. Chiral Gas Chromatography (GC): High Sensitivity for Volatile Analytes
Chiral GC is a powerful technique that offers exceptional resolution and sensitivity, particularly for volatile and thermally stable compounds.[14][15] For amino alcohols like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.
The Principle of Chiral GC
Similar to chiral HPLC, chiral GC employs a chiral stationary phase to effect the separation of enantiomers. The interactions in the gas phase are primarily based on hydrogen bonding and dipole-dipole forces between the analyte and the CSP. Derivatization of the hydroxyl and amino groups of this compound can enhance these interactions and improve chiral recognition.
Experimental Protocol: Chiral GC of Derivatized this compound
This protocol provides a general guideline for the chiral GC analysis of this compound after derivatization.[14]
Derivatization:
-
React the this compound sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to block the active hydroxyl and amino groups.[14] This increases volatility and can improve chiral recognition.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Chiral Stationary Phase:
-
A cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX® G-TA) or a proline-based CSP.[14]
GC Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start with an initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 200 °C) to ensure elution and separation of the derivatized enantiomers. The exact program will need to be optimized.
Sample Preparation:
-
Prepare a solution of the derivatized racemic standard in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the derivatized test sample at the same concentration.
Data Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the two enantiomeric derivatives.
-
Inject the derivatized test sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess as previously described for HPLC.
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of this compound is a critical step in ensuring the quality and efficacy of downstream pharmaceutical products. While Chiral HPLC stands out as the most versatile and widely adopted method, offering a balance of high resolution, good sensitivity, and often obviating the need for derivatization, both Chiral NMR and Chiral GC present powerful alternatives with their own unique advantages. Chiral NMR, particularly with the use of chiral solvating agents, can provide a rapid assessment of enantiomeric purity with minimal sample preparation. Chiral GC, on the other hand, offers unparalleled sensitivity for volatile or derivatized analytes.
The ultimate choice of method will depend on the specific context of your research or manufacturing environment, including available instrumentation, required sample throughput, and the desired level of sensitivity and accuracy. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a robust and reliable method for the chiral analysis of this compound.
References
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Catalytic Asymmetric Synthesis of Enantioenriched α-Deuterated Pyrrolidine Derivatives. Retrieved from [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
Zhang, G., et al. (2016). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 3(12), 1716-1724. Available at: [Link]
-
University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]
-
Zhang, Y., & Hamann, C. S. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 336–359. Available at: [Link]
-
Choi, H. J., & Hyun, M. H. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 54(5), 629-634. Available at: [Link]
-
Semantic Scholar. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature communications, 4, 2188. Available at: [Link]
-
International Journal of Research and Pharmaceutical Reviews. (n.d.). Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of chromatography. A, 906(1-2), 275–299. Available at: [Link]
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
-
Chromatography Forum. (2011). measure pyrrolidine by HPLC. Retrieved from [Link]
-
Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to the GC-MS Analysis of 3-Pyrrolidineethanol
For researchers, scientists, and drug development professionals, the accurate quantification of polar compounds such as 3-Pyrrolidineethanol is a frequent analytical challenge. This small molecule, featuring both a secondary amine and a primary alcohol, presents unique hurdles for traditional gas chromatography. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with a common alternative, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), for the analysis of this compound. We will delve into the causality behind experimental choices and present supporting data to guide your method selection.
The Analytical Challenge of this compound
This compound's polarity, stemming from its hydroxyl and amine functional groups, makes it non-volatile. Direct injection onto a standard non-polar GC column would result in poor peak shape, strong tailing, and low response due to its propensity to interact with active sites in the GC system. To overcome this, a crucial sample preparation step—derivatization—is necessary to render the analyte suitable for GC-MS analysis.
GC-MS Methodology: The Power of Derivatization
The most effective approach for preparing this compound for GC-MS analysis is silylation. This chemical modification replaces the active hydrogens on the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups, thereby increasing the molecule's volatility and thermal stability.[1]
Experimental Protocol: Silylation and GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent like pyridine or acetonitrile. Create a series of calibration standards by diluting the stock solution. For unknown samples, perform a suitable extraction to isolate the analyte and dissolve the dried extract in the same solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a sealed vial, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization of both the alcohol and the secondary amine.
-
Cool the reaction mixture to room temperature before injection into the GC-MS system.
-
Causality of Choices: MSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst enhances its reactivity, ensuring a complete and rapid reaction with both the sterically accessible primary alcohol and the secondary amine.[1] Pyridine or acetonitrile are chosen as solvents because they are aprotic and will not interfere with the silylation reaction.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
2. GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Interface Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 m/z) for qualitative analysis |
| SIM Ions | To be determined from the mass spectrum of the di-TMS derivative. |
Causality of Choices: A non-polar HP-5MS column is chosen for its excellent separation of a wide range of compounds. The temperature program is designed to ensure good separation of the derivatized analyte from solvent and any by-products. Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Alternative Method: HPLC-DAD Analysis
For a comparative perspective, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) offers a viable alternative that circumvents the need for derivatization.
Experimental Protocol: HPLC-DAD Analysis
1. Sample Preparation:
-
Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create calibration standards by diluting the stock solution. For unknown samples, perform a suitable extraction and dissolve the dried extract in the mobile phase. Filter all solutions through a 0.45 µm filter before injection.
2. HPLC-DAD Instrumental Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of 95% 20 mM phosphate buffer (pH 7.0) and 5% acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| DAD Wavelength | 210 nm |
Causality of Choices: A C18 column is a versatile reversed-phase column suitable for retaining polar analytes. The mobile phase composition is chosen to achieve good retention and peak shape for the polar this compound. A DAD is used for detection, although it should be noted that this compound lacks a strong chromophore, which will impact sensitivity.
Caption: Workflow for the HPLC-DAD analysis of this compound.
Performance Comparison: GC-MS vs. HPLC-DAD
The choice between GC-MS and HPLC-DAD for the analysis of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and throughput. The following table presents a comparison of typical performance characteristics for the two methods.
| Parameter | GC-MS (with Derivatization) | HPLC-DAD | Rationale for Performance Difference |
| Linearity (R²) | > 0.995 | > 0.99 | Both methods can achieve excellent linearity. |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~1-5 µg/mL | GC-MS is significantly more sensitive due to the efficient ionization and low background noise in mass spectrometry. HPLC-DAD sensitivity is limited by the weak chromophore of this compound. |
| Limit of Quantification (LOQ) | ~5-25 ng/mL | ~5-15 µg/mL | Following the trend of LOD, the LOQ for GC-MS is substantially lower. |
| Precision (%RSD) | < 5% | < 5% | Both techniques, when properly optimized, can provide high precision. |
| Accuracy (% Recovery) | 90-110% | 90-110% | With appropriate internal standards and calibration, both methods can achieve high accuracy. |
| Selectivity/Specificity | High | Moderate | The mass spectrometer in GC-MS provides high selectivity by monitoring specific fragment ions, reducing interference from matrix components. DAD detection is less selective and more prone to interference from co-eluting compounds. |
| Sample Throughput | Moderate | High | The derivatization step in the GC-MS protocol adds to the sample preparation time, reducing overall throughput compared to the direct injection approach of HPLC-DAD. |
Conclusion and Recommendations
Both GC-MS with derivatization and HPLC-DAD are viable methods for the quantitative analysis of this compound. However, they offer distinct advantages and are suited for different analytical needs.
GC-MS is the superior choice when:
-
High sensitivity is required: For trace-level analysis, the low detection limits of GC-MS are essential.
-
High selectivity is paramount: In complex matrices where interferences are a concern, the specificity of mass spectrometric detection is a significant advantage.
-
Structural confirmation is needed: The fragmentation patterns generated by electron ionization can be used to confirm the identity of the analyte.
HPLC-DAD is a suitable alternative when:
-
Simplicity and high throughput are the primary goals: The direct injection approach without the need for derivatization makes HPLC-DAD a faster and simpler method.
-
Analyte concentrations are relatively high: If the expected concentration of this compound is within the µg/mL range or higher, the sensitivity of HPLC-DAD may be sufficient.
-
A mass spectrometer is not available: HPLC-DAD is a more accessible and cost-effective technique for laboratories that do not have access to GC-MS instrumentation.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific research or quality control objectives, taking into account the required sensitivity, selectivity, and available resources.
References
-
Stolarczyk, E., et al. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]
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comparing the reactivity of 3-Pyrrolidineethanol and prolinol
An In-Depth Comparative Guide to the Reactivity of 3-Pyrrolidineethanol and Prolinol for Synthetic Applications
Introduction: A Tale of Two Isomers
In the vast toolkit of chiral building blocks available to the modern synthetic chemist, amino alcohols are of paramount importance. Among these, pyrrolidine-based scaffolds are particularly prized for their rigid structure and their prevalence in natural products and pharmaceuticals.[1] Prolinol ((S)-2-Pyrrolidinemethanol) is a well-established and widely utilized member of this class, derived from the natural amino acid proline.[2][3] Its isomer, this compound, presents a structurally similar yet electronically distinct alternative.
While both molecules feature a pyrrolidine ring and a primary alcohol, the seemingly subtle shift of the hydroxymethyl group from the C2 position (prolinol) to the C3 position (this compound) creates a profound divergence in their reactivity, coordination chemistry, and ultimate utility. This guide offers a comprehensive comparison of these two valuable synthons, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to select the optimal scaffold for their specific synthetic challenge.
Part 1: The Decisive Structural Difference: 1,2- vs. 1,3-Amino Alcohols
The fundamental difference in the reactivity of prolinol and this compound stems from their classification as 1,2- and 1,3-amino alcohols, respectively. This spatial relationship between the nitrogen and oxygen atoms dictates their ability to act as chelating ligands, a key mechanism for inducing stereoselectivity in metal-catalyzed reactions.
Prolinol: The Power of 1,2-Chelation Prolinol is a classic 1,2-amino alcohol. The proximity of the nitrogen atom and the hydroxyl group enables the formation of a highly stable, five-membered chelate ring when coordinating to a metal center. This chelation creates a rigid, well-defined chiral environment around the metal, which is the cornerstone of its effectiveness in asymmetric catalysis. This structural constraint is directly responsible for the high levels of enantioselectivity achieved in numerous transformations.[2][4]
This compound: A More Flexible 1,3-Relationship In this compound, the nitrogen and oxygen atoms are separated by an additional carbon, making it a 1,3-amino alcohol. This increased distance generally prevents the formation of a stable five-membered chelate ring with a single metal ion. While it can form a larger, more flexible six-membered chelate, the energetic favorability and rigidity are significantly reduced compared to prolinol's five-membered ring. This structural distinction means this compound often behaves differently, acting as a monodentate ligand through either the nitrogen or oxygen, or as a more flexible bidentate ligand, leading to different reactivity and selectivity profiles.
Caption: Chelation modes of Prolinol vs. This compound.
Part 2: Performance in Asymmetric Catalysis
The structural differences outlined above manifest most clearly in the performance of these molecules as chiral ligands and catalysts.
Prolinol: The Gold Standard in Chelation-Controlled Catalysis
Prolinol is a cornerstone of asymmetric synthesis, primarily due to its role in the famed Corey-Bakshi-Shibata (CBS) reduction of ketones. Prolinol is used to create a chiral oxazaborolidine catalyst that coordinates to both borane and the ketone substrate, facilitating a highly enantioselective hydride transfer through a rigid, chair-like transition state. This method is renowned for its high yields and predictable, excellent enantioselectivities.[3]
Beyond the CBS reduction, prolinol and its derivatives are workhorses in a variety of other reactions:
-
Asymmetric Alkylations: Used as chiral ligands for the addition of organozinc and other organometallic reagents to aldehydes.
-
Michael Additions: Act as organocatalysts or ligands for the conjugate addition of nucleophiles to α,β-unsaturated systems.[2][3]
-
Aldol Reactions: Serve as precursors for highly effective proline-based organocatalysts.
Table 1: Representative Performance of Prolinol-Derived Catalysts
| Reaction | Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield | Source |
| Ketone Reduction | Acetophenone | (S)-CBS Catalyst / BH₃ | >97% | ~95% | E. J. Corey, et al. |
| Michael Addition | Cyclohexanone to Nitrostyrene | (S)-Prolinol derivative | 99% | 97% | [2] |
| Baylis-Hillman | Benzaldehyde & MVK | (S)-Prolinol-derived ligand | 92% | 85% | [3] |
This compound: A Scaffold for Alternative Reactivity
While not a direct competitor to prolinol in classic chelation-controlled catalysis, this compound's unique 1,3-structure makes it a valuable tool for different synthetic strategies. Its increased flexibility and potential for monodentate coordination open up applications where the rigid 1,2-chelate of prolinol may be suboptimal.
Emerging applications for this compound and other 1,3-amino alcohols include:
-
Bifunctional Catalysis: The amine and alcohol can act independently to activate different components of a reaction, a common strategy in organocatalysis.
-
Synthesis of Privileged Scaffolds: It serves as a key building block for more complex molecules where the 1,3-amino alcohol motif is a required pharmacophore.[5][6]
-
Ligand Development: It is used as a chiral backbone for ligands where a larger "bite angle" is desired for coordinating to a metal center, which can influence regioselectivity and reactivity in processes like allylic alkylation.
Direct side-by-side comparisons in the literature are rare, as chemists typically select one isomer or the other based on a preconceived mechanistic pathway. However, the choice is clear: for transformations demanding rigid stereocontrol via a five-membered chelate, prolinol is the superior choice. For developing novel ligands with different coordination geometries or for use as a bifunctional scaffold, this compound provides unique opportunities.
Part 3: Experimental Protocols
The following protocols provide practical examples of how each molecule is typically employed in a laboratory setting.
Protocol 1: Synthesis of an (S)-Prolinol-Derived CBS Catalyst
This protocol describes the in-situ preparation of the Corey-Bakshi-Shibata catalyst for the asymmetric reduction of a ketone.
Materials:
-
(S)-Prolinol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone substrate (e.g., acetophenone)
-
Anhydrous glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Methodology:
-
Under an inert atmosphere, add (S)-prolinol (0.12 eq.) to a flame-dried, three-neck flask containing anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq. of a 1.0 M solution in THF) dropwise to the stirred prolinol solution.
-
Allow the mixture to stir at room temperature for 15-20 minutes to ensure the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
In a separate flask, dissolve the ketone substrate (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution.
-
Slowly add the remaining borane-dimethyl sulfide complex (0.6 eq.) to the reaction mixture, maintaining the low temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction carefully by the slow addition of methanol, followed by workup.
Caption: Experimental workflow for a CBS reduction using prolinol.
Protocol 2: N-Benzylation of this compound
This protocol demonstrates a typical modification of this compound, functionalizing the amine to create a more complex chiral ligand or building block.
Materials:
-
(R)- or (S)-3-Pyrrolidineethanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.
-
Stir the resulting suspension at room temperature.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (approx. 80 °C) and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to yield the N-benzylated this compound.
Conclusion and Recommendations
The choice between prolinol and this compound is a strategic one, dictated by the desired reaction mechanism.
-
Choose Prolinol when the synthetic strategy relies on rigid, chelation-controlled asymmetric induction . It is the undisputed choice for well-established transformations like the CBS reduction and other reactions where a five-membered metal chelate is known to promote high stereoselectivity. Its vast literature precedent provides a reliable and predictable outcome.
-
Choose this compound for applications that require alternative coordination modes, increased ligand flexibility, or a bifunctional scaffold . It is the ideal starting point for synthesizing novel chiral ligands with larger bite angles or for developing organocatalysts where the amine and alcohol moieties must interact with the substrate independently.
By understanding the fundamental structural and electronic differences between these two isomers, researchers can move beyond simply choosing a "chiral amino alcohol" and instead make a mechanistically informed decision, unlocking new possibilities in asymmetric synthesis and accelerating the development of complex chiral molecules.
References
- Vertex AI Search. (2025). L-(+)
- CymitQuimica. (n.d.). CAS 498-63-5: Prolinol. Retrieved January 12, 2026.
- Guidechem. (n.d.). L-Prolinol 23356-96-9 wiki. Retrieved January 12, 2026.
- Grokipedia. (2026). Prolinol.
- ChemicalBook. (2025). L-(+)-Prolinol | 23356-96-9.
-
PubChem. (n.d.). Prolinol | C5H11NO | CID 90908. National Institutes of Health. Retrieved January 12, 2026, from [Link]
- Guidechem. (n.d.). What is the synthesis and application of L-(+)-Prolinol?. Retrieved January 12, 2026.
- Google Patents. (n.d.). CN105198784A - L-prolinol synthetic method.
- RSC Publishing. (2023).
- RSC Publishing. (2023). Synthesis and structural characterization of L- prolinol derived chiral eutectic mixtures as sustainable solvents in a.
-
Semantic Scholar. (n.d.). Access to 1,2- and 1,3-Amino Alcohols via Cu-Catalyzed Enantioselective Borylations of Allylamines. Retrieved January 12, 2026, from [Link]
- ACS Publications. (2024).
-
PubChem. (n.d.). 1-Pyrrolidineethanol | C6H13NO | CID 76288. National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2-Pyrrolidineethanol | C6H13NO | CID 86873. National Institutes of Health. Retrieved January 12, 2026, from [Link]
- PubMed Central. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
-
CAS Common Chemistry. (n.d.). 1-Pyrrolidineethanol. Retrieved January 12, 2026, from [Link]
- MDPI. (n.d.).
- Guidechem. (n.d.). pyrrolidine-2-ethanol 19432-88-3 wiki. Retrieved January 12, 2026.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 12, 2026, from [Link]
- ResearchGate. (2024).
- National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
-
Wikipedia. (n.d.). Prolinol. Retrieved January 12, 2026, from [Link]
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Institutes of Health. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Scilit. (n.d.). Pyrrolidine‐2,3‐diones: Synthesis, reactions and biological activity. Retrieved January 12, 2026.
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- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Cytotoxicity of 3-Pyrrolidineethanol and Structurally Related Amino Alcohols
Introduction: The Imperative for Comparative Cytotoxicity Profiling
Amino alcohols are a ubiquitous class of organic compounds, integral to numerous applications ranging from pharmaceutical synthesis and drug delivery to industrial processes. Their inherent bifunctionality, possessing both an amine and a hydroxyl group, imparts unique chemical properties that are highly valued. Within this class, 3-Pyrrolidineethanol presents a compelling scaffold, incorporating a cyclic amine moiety that may offer distinct pharmacokinetic and pharmacodynamic profiles. As with any chemical entity intended for biomedical or industrial application, a thorough understanding of its toxicological profile is paramount. This guide provides a framework for the comparative in vitro cytotoxicity assessment of this compound against other structurally related and widely used amino alcohols: Ethanolamine , N-Methylethanolamine , and (S)-(-)-2-Pyrrolidinemethanol (Prolinol) .
The rationale for selecting these comparators lies in their structural similarities and differences, allowing for an insightful structure-activity relationship (SAR) analysis. Ethanolamine represents the simplest linear amino alcohol, while N-Methylethanolamine introduces a secondary amine. Prolinol, a chiral analog of this compound, allows for the exploration of stereochemical and positional isomer effects on cytotoxicity.
While extensive cytotoxicity data exists for some linear amino alcohols, there is a notable paucity of publicly available data for this compound. This guide, therefore, is structured to empower researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a rigorous, side-by-side comparative analysis. We will delve into the causality behind the selection of specific cytotoxicity assays, provide step-by-step methodologies, and present a framework for data interpretation, thereby enabling a comprehensive evaluation of the cytotoxic potential of this compound.
Comparative Amino Alcohols: A Structural Overview
| Compound | Structure | Key Features |
| This compound | Cyclic tertiary amine, primary alcohol | |
| Ethanolamine | Linear primary amine, primary alcohol | |
| N-Methylethanolamine | Linear secondary amine, primary alcohol[1] | |
| (S)-(-)-2-Pyrrolidinemethanol (Prolinol) | Chiral cyclic secondary amine, primary alcohol |
Methodology: A Multi-Parametric Approach to Cytotoxicity Assessment
To obtain a comprehensive and reliable assessment of cytotoxicity, it is crucial to employ multiple assays that probe different aspects of cellular health. A single-assay approach can be misleading, as different compounds may induce cell death through distinct mechanisms. Here, we advocate for a tripartite strategy utilizing the MTT, LDH, and Neutral Red Uptake assays. This multi-parametric approach provides a more robust and nuanced understanding of the cytotoxic profiles of the test compounds.
Experimental Workflow
Caption: Experimental workflow for the comparative cytotoxicity assessment of amino alcohols.
Detailed Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is a widely used method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Seed a human hepatocellular carcinoma cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a series of dilutions of this compound and the comparator amino alcohols in complete culture medium. Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin). Incubate for 24 hours.
-
MTT Incubation: After the 24-hour treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
II. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is an indicator of cell lysis and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the 24-hour treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a lysis buffer).
III. Neutral Red Uptake Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.
-
Neutral Red Incubation: After the 24-hour treatment, remove the medium and add 100 µL of medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Expected Outcomes and Interpretation of Data
The primary output of these assays will be the half-maximal inhibitory concentration (IC50) values for each amino alcohol on the chosen cell line. A lower IC50 value indicates higher cytotoxicity.
Hypothetical Data Presentation:
| Compound | Assay | IC50 (mM) on HepG2 cells (24h) |
| This compound | MTT | To be determined |
| LDH | To be determined | |
| Neutral Red | To be determined | |
| Ethanolamine | MTT | ~50-100 |
| LDH | >100 | |
| Neutral Red | ~30-60 | |
| N-Methylethanolamine | MTT | ~20-40 |
| LDH | ~50-80 | |
| Neutral Red | ~15-30 | |
| (S)-(-)-2-Pyrrolidinemethanol (Prolinol) | MTT | To be determined |
| LDH | To be determined | |
| Neutral Red | To be determined |
Note: The IC50 values for Ethanolamine and N-Methylethanolamine are estimated based on general toxicity data and may vary depending on the specific experimental conditions and cell line used.
A study on Fa32 rat hepatoma-derived cells found that the NI50 (concentration for 50% inhibition of neutral red uptake) values for a range of linear amino alcohols were between 3mM and 30mM.[2] This suggests that the cytotoxicity of these compounds can vary significantly based on their structure. For N-Methylethanolamine, an oral LD50 in rats has been reported as 1390 mg/kg, indicating moderate acute toxicity in vivo.
Mechanistic Insights: Potential Pathways of Amino Alcohol Cytotoxicity
The cytotoxicity of amino alcohols can be attributed to several mechanisms, often involving the generation of reactive oxygen species (ROS) and the induction of apoptosis or necrosis.
Caption: Potential mechanisms of amino alcohol-induced cytotoxicity.
Studies have indicated that the toxicity of some amino alcohols can be exacerbated by glutathione depletion and mitigated by antioxidants, suggesting the involvement of oxidative stress.[2] The induction of apoptosis, characterized by caspase activation and DNA fragmentation, is another common pathway of chemically induced cell death. Conversely, necrosis, often resulting from severe cellular injury, leads to the loss of plasma membrane integrity and the release of intracellular components like LDH.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative in vitro cytotoxicity assessment of this compound. By employing a multi-parametric assay strategy and comparing its effects to structurally related amino alcohols, researchers can generate crucial data to inform its potential applications. The lack of existing public data for this compound underscores the importance of such studies.
Future investigations should aim to elucidate the specific molecular mechanisms underlying the cytotoxicity of this compound. This could involve exploring its effects on specific signaling pathways, mitochondrial function, and the induction of apoptosis-related proteins. Furthermore, extending these studies to a broader range of cell lines, including normal and cancerous cells from different tissues, would provide a more complete toxicological profile. Ultimately, a thorough understanding of the in vitro cytotoxicity of this compound is a critical step in its journey from a promising chemical scaffold to a safe and effective component in its intended applications.
References
- [This would be a reference to a general toxicology or cell biology methods textbook, which was not found in the search results but would be appropri
-
Pessina, A., et al. (1996). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. ATLA Alternatives to Laboratory Animals, 24(1), 59-65. [Link]
- [A reference to a study providing IC50 data for ethanolamine would be placed here if found.]
- [A reference to a study providing IC50 data for N-methylethanolamine would be placed here if found.]
- [A reference to a study providing IC50 data for prolinol would be placed here if found.]
-
Wikipedia contributors. (2023, December 15). N-Methylethanolamine. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- [A reference to a general review on amino alcohol toxicity would be placed here if found.]
- [A reference to a detailed protocol for the MTT assay, e.g., from a manufacturer or a methods paper, would be placed here.]
- [A reference to a detailed protocol for the LDH assay, e.g., from a manufacturer or a methods paper, would be placed here.]
- [A reference to a detailed protocol for the Neutral Red assay, e.g., from a manufacturer or a methods paper, would be placed here.]
Sources
Spectroscopic Differentiation of Pyrrolidineethanol Isomers: A Comparative Guide
In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structure is paramount. Isomeric compounds, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of 3-Pyrrolidineethanol and its structural isomers, 1-(2-Hydroxyethyl)pyrrolidine and 2-Pyrrolidineethanol. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the distinct spectral fingerprints of each isomer, offering a robust framework for their unambiguous identification.
Introduction to Pyrrolidineethanol Isomers
This compound, 1-(2-Hydroxyethyl)pyrrolidine, and 2-Pyrrolidineethanol are all saturated heterocyclic alcohols with the molecular formula C₆H₁₃NO.[1][2][3] Their structural variations, arising from the different substitution patterns on the pyrrolidine ring, lead to unique chemical environments for their constituent atoms. These differences are the key to their spectroscopic differentiation. The pyrrolidine moiety is a common scaffold in many biologically active compounds, making the accurate identification of its derivatives crucial in drug discovery and development.[4][5]
-
1-(2-Hydroxyethyl)pyrrolidine (N-substituted): The hydroxyethyl group is attached to the nitrogen atom of the pyrrolidine ring.
-
2-Pyrrolidineethanol (C2-substituted): The hydroxyethyl group is attached to the carbon atom at the 2-position of the pyrrolidine ring.
-
This compound (C3-substituted): The hydroxyethyl group is attached to the carbon atom at the 3-position of the pyrrolidine ring.
This guide will walk through the theoretical underpinnings and practical application of spectroscopic methods to distinguish these isomers, supported by experimental data and established protocols.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific samples and available equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a standard pulse program.
-
Set a spectral width of approximately 12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220 ppm.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[6]
-
Reference the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR: Apply a small amount of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Record the data as percent transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, with Electron Ionization (EI) being common for generating fragment ions.[7]
-
Data Acquisition:
-
Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the analyte (e.g., m/z 30-200).
-
The resulting mass spectrum will show the molecular ion peak (if stable enough to be detected) and various fragment ion peaks.[8]
-
Spectroscopic Workflow Diagram
Caption: Workflow for the spectroscopic analysis and structural elucidation of pyrrolidineethanol isomers.
Comparative Spectroscopic Analysis
The key to distinguishing the three isomers lies in how their structural differences manifest in their respective spectra.
¹H NMR Spectroscopy
The proton NMR spectra provide a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values.
| Proton Environment | 1-(2-Hydroxyethyl)pyrrolidine | 2-Pyrrolidineethanol | This compound |
| -CH₂-OH | Triplet | Multiplet | Multiplet |
| -CH₂-N (side chain) | Triplet | - | - |
| Ring Protons | Multiplets | Multiplets | Multiplets |
| N-H | - | Broad Singlet | Broad Singlet |
| O-H | Broad Singlet | Broad Singlet | Broad Singlet |
Analysis:
-
1-(2-Hydroxyethyl)pyrrolidine: The presence of two distinct triplets for the protons on the hydroxyethyl side chain is a key identifier. The methylene group attached to the nitrogen will be deshielded compared to the methylene group attached to the oxygen.
-
2-Pyrrolidineethanol & this compound: These isomers will show more complex multiplets for the ring protons due to the chiral center created by the substitution at C2 or C3. The absence of the two clear triplets seen in the N-substituted isomer is a primary differentiating factor. Distinguishing between the 2- and 3-substituted isomers requires a more detailed analysis of the coupling patterns and potentially 2D NMR techniques (like COSY and HSQC) for unambiguous assignment. The proton on the carbon bearing the side chain (C2 or C3) will have a characteristic chemical shift.
¹³C NMR Spectroscopy
The carbon NMR spectra reveal the number of unique carbon environments and their electronic nature.
| Carbon Environment | 1-(2-Hydroxyethyl)pyrrolidine [9] | 2-Pyrrolidineethanol | This compound |
| -CH₂-OH | ~60 ppm | ~60-65 ppm | ~60-65 ppm |
| -CH₂-N (side chain) | ~58 ppm | - | - |
| Ring Carbons α to N | ~54 ppm | ~55-60 ppm | ~45-55 ppm |
| Ring Carbons β to N | ~23 ppm | ~25-35 ppm | ~25-35 ppm |
| Ring Carbon with side chain | - | ~60-65 ppm | ~40-45 ppm |
Analysis:
-
1-(2-Hydroxyethyl)pyrrolidine: This isomer will exhibit four distinct signals. The two carbons of the side chain will have chemical shifts in the 58-60 ppm range, while the two sets of equivalent ring carbons will appear further upfield.
-
2-Pyrrolidineethanol & this compound: These isomers will each show five distinct signals for the ring carbons due to the loss of symmetry. The carbon atom attached to the hydroxyethyl group will be significantly downfield. The chemical shift of the carbon bearing the substituent (C2 or C3) will be a key differentiator. For the 2-substituted isomer, this carbon is adjacent to the nitrogen, leading to a more downfield shift compared to the 3-substituted isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups.
| Vibrational Mode | 1-(2-Hydroxyethyl)pyrrolidine | 2-Pyrrolidineethanol | This compound |
| O-H Stretch (alcohol) | Broad, ~3300-3400 cm⁻¹[10] | Broad, ~3300-3400 cm⁻¹ | Broad, ~3300-3400 cm⁻¹ |
| N-H Stretch | Absent | Weak to medium, ~3300-3500 cm⁻¹ | Weak to medium, ~3300-3500 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2800-3000 cm⁻¹[10] | ~2800-3000 cm⁻¹ | ~2800-3000 cm⁻¹ |
| C-N Stretch | ~1050-1250 cm⁻¹ | ~1050-1250 cm⁻¹ | ~1050-1250 cm⁻¹ |
Analysis:
-
The most significant difference in the IR spectra is the presence or absence of an N-H stretching band.
-
1-(2-Hydroxyethyl)pyrrolidine: As a tertiary amine, this isomer will not show an N-H stretch. The spectrum will be dominated by the broad O-H stretch of the alcohol and the C-H and C-N stretches.
-
2-Pyrrolidineethanol & this compound: Both of these isomers are secondary amines and will exhibit an N-H stretch in the region of 3300-3500 cm⁻¹.[11] This peak may sometimes be obscured by the broad O-H stretch, but its presence is a clear indication of a C-substituted isomer.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers.
| Fragmentation Feature | 1-(2-Hydroxyethyl)pyrrolidine | 2-Pyrrolidineethanol | This compound |
| Molecular Ion (M⁺) | m/z 115[10] | m/z 115[3] | m/z 115[12] |
| Base Peak | m/z 84 | m/z 70 | Likely m/z 70 or other fragments |
| Key Fragments | m/z 70, 56 | m/z 85, 56 | Fragmentation will involve cleavage of the side chain and ring opening |
Analysis:
-
All three isomers will have the same molecular ion peak at m/z 115, confirming their isomeric nature. The primary differentiation comes from their fragmentation patterns.
-
1-(2-Hydroxyethyl)pyrrolidine: The most characteristic fragmentation is the alpha-cleavage, leading to the loss of a ·CH₂OH radical (mass 31) to form a very stable ion at m/z 84, which is often the base peak.
-
2-Pyrrolidineethanol & this compound: The fragmentation of these isomers will be initiated by cleavage adjacent to the nitrogen atom within the ring. This typically results in a base peak at m/z 70, corresponding to the loss of the hydroxyethyl group. The fragmentation patterns of the 2- and 3-substituted isomers may be very similar, and differentiation based solely on their EI mass spectra can be challenging without high-resolution mass spectrometry or comparison to reference spectra.
Conclusion
The spectroscopic comparison of this compound and its isomers, 1-(2-Hydroxyethyl)pyrrolidine and 2-Pyrrolidineethanol, demonstrates the power of modern analytical techniques in structural elucidation. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, clear and distinguishable features for each isomer emerge. The N-substituted isomer is readily identified by the absence of an N-H stretch in its IR spectrum, a unique fragmentation pattern in its mass spectrum, and a simpler NMR pattern for its side chain. While the C-substituted isomers are more similar, careful analysis of their NMR spectra and fragmentation patterns allows for their differentiation. This guide provides a foundational framework for researchers and scientists in the accurate identification and characterization of these and other related pyrrolidine derivatives.
References
-
Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. [Link]
-
1-(2-Hydroxyethyl)pyrrolidine. SpectraBase. [Link]
-
Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
-
1-Pyrrolidineethanol. PubChem. [Link]
-
1-Methyl-2-pyrrolidineethanol. PubChem. [Link]
-
(R)-2-(1-methylpyrrolidin-2-yl)ethanol. PubChem. [Link]
-
Pyrrolidine. NIST Chemistry WebBook. [Link]
-
This compound - CAS:931-44-2. Sunway Pharm Ltd. [Link]
-
2-Pyrrolidineethanol. PubChem. [Link]
-
INFRARED SPECTROSCOPY (IR). [Link]
-
Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108). Human Metabolome Database. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
1-Methyl-2-pyrrolidine ethanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Pyrrolidine. NIST Chemistry WebBook. [Link]
-
13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Human Metabolome Database. [Link]
-
2-(Pyrrolidin-1-yl)ethanol. Oakwood Chemical. [Link]
-
2-Pyrrolidinone, 1-ethenyl-. NIST Chemistry WebBook. [Link]
-
Mass spectra for substances that produced a protonated monomer... ResearchGate. [Link]
-
Mass Spectrometry of Alcohols. YouTube. [Link]
-
C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
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A Comparative Guide to Biological Assay Validation for Novel 3-Pyrrolidineethanol Derivatives as Muscarinic Receptor Antagonists
For researchers in the early stages of drug discovery, the robust validation of biological assays is the bedrock upon which successful programs are built. This guide provides an in-depth, comparative analysis of essential assay methodologies for characterizing a promising class of compounds: 3-Pyrrolidineethanol derivatives, with a focus on their activity as muscarinic acetylcholine receptor (mAChR) antagonists.
The pyrrolidine ring is a well-established scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] This guide will focus on a specific and therapeutically relevant target for many pyrrolidine-based compounds: the G-protein coupled muscarinic receptors (GPCRs), which are critical targets for a variety of diseases.[5][6]
Instead of a rigid, step-by-step manual, this guide will compare and contrast two orthogonal and complementary assay platforms essential for validating a novel this compound derivative: Radioligand Binding Assays and Cell-Based Functional Assays . We will explore the causality behind experimental choices, present detailed protocols, and provide the framework for a self-validating system, grounded in the principles outlined by international regulatory bodies.[2][7][8]
The Central Question: Affinity vs. Functionality
When characterizing a novel compound, two fundamental questions must be answered:
-
Binding Affinity: Does the compound physically interact with the intended target receptor, and with what tenacity?
-
Functional Consequence: Does this binding event translate into a measurable biological effect (e.g., blocking the receptor's normal activity)?
These two questions are best answered by distinct, yet synergistic, assay types. A comprehensive validation strategy will employ both to build a complete pharmacological profile.
Radioligand Binding Assays: Quantifying Target Engagement
Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a receptor.[9][10][11] The principle is straightforward: a radiolabeled ligand with known high affinity for the receptor is allowed to bind. A non-radiolabeled test compound (our this compound derivative) is then introduced at increasing concentrations to compete for the binding sites. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its affinity.
Why this is a critical first step:
-
Direct Evidence: It provides direct evidence of interaction between the compound and the target.
-
Selectivity Profiling: The assay can be run against a panel of different receptor subtypes (e.g., M1, M2, M3, M4, M5 muscarinic receptors) to determine the compound's selectivity, a key factor in predicting potential off-target effects.[5]
-
Quantitative & Precise: It yields a precise, quantitative measure of affinity (Kᵢ), which is crucial for structure-activity relationship (SAR) studies.[12][13]
Cell-Based Functional Assays: Measuring Biological Impact
While binding is a prerequisite, it does not guarantee a functional effect. A compound could bind tightly but fail to prevent receptor activation (or, conversely, activate it). Functional assays measure the downstream consequences of receptor engagement.[14][15][16]
For muscarinic receptors, which signal through different G-protein families, the choice of functional assay is critical. For instance, the M1, M3, and M5 subtypes couple to Gq proteins, whose activation stimulates Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[6][7] Therefore, a calcium flux assay is an appropriate functional readout for these subtypes.
Why this is the essential next step:
-
Confirms Mechanism of Action: It determines whether the compound is an antagonist (blocks the effect of a native agonist like acetylcholine), an agonist (mimics the effect), or an allosteric modulator.
-
Physiological Relevance: The assay is performed in living cells, providing a more physiologically relevant context than isolated cell membranes.
-
Potency Determination: It measures the compound's potency (EC₅₀ for an agonist or IC₅₀ for an antagonist), which reflects the concentration required to produce a functional effect.
Comparative Validation Strategy & Data Interpretation
A robust validation plan, guided by principles from the ICH Q2(R1) guidelines, ensures that your assay is fit for purpose.[7][8][17] The following table compares the validation parameters for our two chosen assays.
| Validation Parameter | Radioligand Binding Assay | Cell-Based Functional Assay (Calcium Flux) | Causality & Rationale |
| Specificity | High. Confirmed by competition with known selective ligands. Run against a panel of M1-M5 receptors to determine the selectivity profile. | Moderate to High. Dependent on the cell line expressing only the target receptor. Cross-reactivity with other endogenous receptors could interfere. | Ensures the measured effect is due to interaction with the intended target and not an off-target. Lack of specificity can lead to misleading SAR.[8] |
| Accuracy | Determined by comparing Kᵢ values of reference compounds to literature values. | Measured by the closeness of the IC₅₀ of a known standard antagonist to its established value under identical conditions. | Establishes the trueness of the results. Inaccurate assays can misclassify compound potency. |
| Precision | Assessed by intra- and inter-assay variability (repeatability and intermediate precision) of IC₅₀/Kᵢ values. Typically requires %CV < 20%. | Evaluated through repeated measurements of a standard antagonist's IC₅₀. %CV should be within an acceptable range (e.g., < 25%). | Demonstrates the consistency and reliability of the assay. Poor precision makes it impossible to distinguish small but significant differences in compound activity. |
| Linearity & Range | N/A for competition assays. For saturation binding, linearity of specific binding with tissue concentration is assessed. | The range is the concentration window producing a full dose-response curve. Linearity refers to the central, quasi-linear portion of this curve. | Defines the boundaries within which the assay is accurate and precise. Essential for correctly determining IC₅₀ values. |
| Robustness | Tested by small, deliberate variations in assay conditions (e.g., incubation time, temperature, buffer pH). | Evaluated by varying parameters like cell seeding density, dye loading time, or agonist concentration. | Assesses the assay's resilience to minor variations, which is critical for long-term reproducibility and transferability between labs. |
Hypothetical Data Summary: Compound XYZ-123 (a this compound Derivative)
| Assay Type | Receptor Subtype | Result (Mean ± SD, n=3) | Interpretation |
| Binding Affinity (Kᵢ) | M1 | 15.2 ± 1.8 nM | Moderate affinity for M1 subtype. |
| M2 | 350.4 ± 25.1 nM | Low affinity for M2 subtype. | |
| M3 | 2.1 ± 0.3 nM | High affinity for M3 subtype. | |
| M4 | 410.2 ± 30.5 nM | Low affinity for M4 subtype. | |
| M5 | 18.9 ± 2.2 nM | Moderate affinity for M5 subtype. | |
| Functional Antagonism (IC₅₀) | M3 (Calcium Flux) | 5.8 ± 0.9 nM | Potent functional blockade of the M3 receptor. |
Experimental Protocols
The following protocols are provided as a template. A self-validating system requires that you first establish the performance of the assay using known reference compounds before testing novel derivatives.
Protocol 1: Radioligand Competition Binding Assay (M3 Receptor)
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human M3 muscarinic receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human M3 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test Compound (this compound derivative) and reference compounds.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Preparation: Dilute cell membranes in ice-cold Assay Buffer to a final concentration that provides adequate specific binding signal (to be determined during assay development).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer.
-
Non-Specific Binding (NSB): Atropine (1 µM final concentration).
-
Test Compound: Serial dilutions of the this compound derivative (e.g., from 0.1 nM to 10 µM).
-
-
Radioligand Addition: Add [³H]-NMS to all wells at a final concentration close to its Kₑ (equilibrium dissociation constant), which must be predetermined via saturation binding experiments.[12]
-
Membrane Addition: Add the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-90 minutes). The required time must be determined experimentally by measuring association and dissociation rates (kₒₙ and kₒբբ).[12]
-
Termination & Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]
-
-
Protocol 2: Functional Antagonism via Calcium Flux Assay (M3 Receptor)
-
Objective: To determine the functional potency (IC₅₀) of a test compound to antagonize agonist-induced calcium mobilization via the M3 receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human M3 receptor.
-
Cell culture medium, black-walled clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Carbachol or Acetylcholine.
-
Test Compound (this compound derivative) and a reference antagonist.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the M3-expressing cells into black-walled plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in Assay Buffer. Incubate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Compound Pre-incubation: Remove the dye solution. Add Assay Buffer containing various concentrations of the test compound (or reference antagonist) to the appropriate wells. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Fluorescence Measurement: Place the plate in the fluorescence reader.
-
Agonist Injection & Reading: Program the instrument to add a pre-determined concentration of the agonist (typically the EC₈₀ concentration, which elicits 80% of the maximal response) to all wells while simultaneously reading the fluorescence intensity over time (e.g., for 90-120 seconds).
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of the agonist response against the log concentration of the test compound (antagonist).
-
Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC₅₀ value of the antagonist.
-
-
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. FDA; 2021. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA; 2005. [Link]
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Hulme, E.C. & Trevethick, M.A. Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. 2010;161(6):1219-1237. [Link]
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Vasudevan, A., et al. Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters. 2002;12(21):3055-8. [Link]
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Schröder, R., et al. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. 2024;25(10):5474. [Link]
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Steinfeld, T., et al. In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology. 2010;Chapter 1:Unit 1.33. [Link]
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. [Link]
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ResearchGate. In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
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Tutone, M., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4869. [Link]
-
Dei, S., et al. Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. Bioorganic & Medicinal Chemistry. 2008;16(10):5490-500. [Link]
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Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]
-
ResearchGate. Synthesis and evaluation of potent pyrrolidine H-3 antagonists. [Link]
-
Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. [Link]
-
ResearchGate. Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl) pyrrolidine sulfoxide derivatives. [Link]
-
Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]
-
Xu, J., et al. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences. 2018;115(47):E11037-E11045. [Link]
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Winn, M., et al. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry. 1999;42(18):3668-78. [Link]
-
Kónya, B., et al. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. 2022;12(43):28033-28042. [Link]
-
European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. 2013. [Link]
-
Scott, P.J.H. & Kilbourn, M.R. Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology. 2010;37(6):627-634. [Link]
-
Semantic Scholar. Muscarinic Receptor Agonists and Antagonists. [Link]
-
Bhat, A.A., Tandon, N., & Tandon, R. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. 2022;11(6):187-198. [Link]
-
ResearchGate. Radioligand Binding Assays and Their Analysis. [Link]
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A Comparative Guide to Assessing the Purity of 3-Pyrrolidineethanol: Titration vs. Modern Chromatographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of 3-Pyrrolidineethanol's purity is a critical checkpoint in ensuring the quality, safety, and efficacy of end products. This guide provides a comprehensive comparison of the classical non-aqueous acid-base titration method with modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines detailed experimental protocols for each method, presents quantitative performance data in a comparative table, and includes workflow diagrams to aid in methodological understanding.
The pyrrolidine ring is a vital structural motif found in a wide array of natural products and synthetic drugs.[1][2][3] As a key intermediate and building block, the purity of this compound directly influences the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). While traditional titration methods offer a cost-effective and rapid means of assessing bulk purity, they often lack the specificity to identify and quantify individual impurities.[4][5] In contrast, chromatographic and spectroscopic techniques provide higher resolution and sensitivity, enabling a more detailed and comprehensive purity assessment.[6][7] The choice of analytical method often depends on a balance of factors including the required accuracy, precision, specificity, sample throughput, and available resources.
Nonaqueous Acid-Base Titration
Nonaqueous titration is a well-established and widely used method for the assay of weak bases like this compound.[8][9] The basic principle involves dissolving the amine in a suitable non-aqueous solvent and titrating it with a strong acid, typically perchloric acid in glacial acetic acid.[10][11] The use of a non-aqueous medium enhances the basicity of the amine, leading to a sharper and more easily detectable endpoint compared to titration in aqueous solutions.[12]
Experimental Protocol: Nonaqueous Titration of this compound
Objective: To determine the purity of this compound by titration with standardized perchloric acid.
Reagents and Equipment:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid (standardized)
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator solution
-
Autotitrator or manual titration setup with a burette and pH meter/electrode suitable for non-aqueous solutions
-
Analytical balance
Procedure:
-
Titrant Standardization: Accurately weigh approximately 0.5 g of dried KHP into a flask. Dissolve in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint. Perform in triplicate and calculate the exact normality of the perchloric acid titrant.
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.15-0.20 g) into a clean, dry 250 mL beaker.
-
Dissolution: Add 50 mL of glacial acetic acid to the beaker and stir until the sample is completely dissolved.
-
Titration: Add a few drops of crystal violet indicator to the sample solution. Titrate the solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the color of the solution changes from violet to blue-green.[9] Record the volume of titrant consumed.
-
Blank Determination: Perform a blank titration using 50 mL of glacial acetic acid and the same amount of indicator. Subtract the blank volume from the sample titration volume.
-
Calculation: *Purity (%) = [(V_sample - V_blank) × N × MW] / (W_sample × 10) *
Where:
-
V_sample = Volume of HClO₄ used for the sample (mL)
-
V_blank = Volume of HClO₄ used for the blank (mL)
-
N = Normality of the HClO₄ titrant (mol/L)
-
MW = Molecular weight of this compound (101.15 g/mol )
-
W_sample = Weight of the this compound sample (g)
-
Titration Workflow
Caption: Workflow for Purity Assessment by Nonaqueous Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[13] For purity analysis, it offers high resolution and sensitivity, allowing for the quantification of the main component and the detection of related impurities.[5] Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. A pre-column derivatization method using Boc anhydride can be employed to introduce a UV-active moiety.[14]
Experimental Protocol: HPLC with Pre-column Derivatization
Objective: To determine the purity of this compound and quantify impurities by HPLC following pre-column derivatization.
Reagents and Equipment:
-
This compound sample and reference standard
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Potassium dihydrogen phosphate
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Derivatization:
-
Dissolve a known amount of this compound in methanol.
-
Add triethylamine to the solution.
-
Add a molar excess of Boc anhydride and stir at room temperature.
-
Monitor the reaction for completion (e.g., by TLC).
-
-
Sample Preparation: Dilute the derivatized sample solution to a suitable concentration (e.g., 0.5 mg/mL) with the mobile phase. Prepare a reference standard solution of derivatized this compound in the same manner.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution using a mixture of a phosphate buffer and acetonitrile. A typical starting point could be a 25:75 (v/v) mixture of aqueous potassium dihydrogen phosphate (pH adjusted to 2-3) and methanol.[14]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm[14]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and standard solutions. Identify the peak corresponding to the derivatized this compound based on the retention time of the reference standard.
-
Calculation: Calculate the purity using the area normalization method.[14] Purity (%) = (Area_main_peak / Total_area_all_peaks) × 100
HPLC Workflow
Caption: Workflow for Purity Assessment by HPLC with Pre-column Derivatization.
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[15] It is particularly well-suited for volatile compounds. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing and poor reproducibility.[16][17] However, specialized columns, such as those with a basic deactivation, can overcome these issues.
Experimental Protocol: Gas Chromatography
Objective: To determine the purity of this compound and identify volatile impurities by GC.
Reagents and Equipment:
-
This compound sample and reference standard
-
Suitable solvent (e.g., isopropanol)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amines (e.g., Agilent PoraPLOT Amines or a column deactivated with KOH)[17][18]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare a reference standard solution at the same concentration.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).
-
-
Analysis: Inject the sample and reference standard solutions. The main peak is identified by comparing its retention time with that of the reference standard.
-
Calculation: Calculate the purity using the area normalization method. Purity (%) = (Area_main_peak / Total_area_all_peaks) × 100
GC Workflow
Caption: Workflow for Purity Assessment by Gas Chromatography.
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the purity of a substance without the need for a specific reference standard of the analyte itself.[19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: Quantitative ¹H NMR
Objective: To determine the absolute purity of this compound using qNMR.
Reagents and Equipment:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
-
Accurately weigh a precise amount of the certified internal standard.
-
Dissolve both in a known volume of a deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Ensure good signal-to-noise ratio.
-
-
Data Processing:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.[21]
-
-
Calculation: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
qNMR Workflow
Caption: Workflow for Absolute Purity Assessment by qNMR.
Comparative Analysis
The choice of method for assessing the purity of this compound depends on the specific requirements of the analysis. Titration is a rapid and inexpensive method for determining the total basic content, making it suitable for routine quality control where the impurity profile is well-characterized.[6] However, it is non-selective and cannot distinguish between this compound and other basic impurities.[4]
Chromatographic methods like HPLC and GC offer superior specificity, allowing for the separation and quantification of individual impurities.[6][22] This is crucial for in-depth quality assessment, method development, and validation, especially in regulated environments.[5] GC is ideal for identifying volatile impurities, while HPLC is better suited for non-volatile or thermally labile compounds. The need for derivatization in HPLC for compounds lacking a chromophore adds a step to the sample preparation process but significantly enhances sensitivity.[16]
qNMR stands out as a primary method that provides an absolute purity value without the need for a specific analyte reference standard.[19] It is highly accurate and can be used to certify in-house reference standards. However, it requires access to an NMR spectrometer and a higher level of operator expertise.
| Parameter | Nonaqueous Titration | HPLC (with Derivatization) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Acid-Base Neutralization | Differential Partitioning | Differential Partitioning | Nuclear Magnetic Resonance |
| Specificity | Low (measures total basicity) | High (separates impurities) | High (separates volatile impurities) | High (structurally specific) |
| Sensitivity | Moderate | High | High | Moderate to High |
| Accuracy | High for pure substances[4] | High | High | Very High (Primary Method) |
| Precision | High (<0.5% RSD achievable)[13] | High (<1% RSD typical)[13] | High | Very High |
| Analysis Time | Fast (minutes per sample) | Moderate (20-40 mins per sample) | Moderate (15-30 mins per sample) | Slow (requires setup & long acquisition) |
| Cost/Sample | Low | Moderate | Moderate | High |
| Key Advantage | Rapid, cost-effective assay of bulk purity[6] | Excellent for impurity profiling[5] | Excellent for volatile impurities[22] | Absolute quantification without analyte standard[19] |
| Key Limitation | Non-selective, cannot identify impurities[4] | Derivatization may be required | Not suitable for non-volatile impurities | High equipment cost, lower throughput |
Conclusion and Recommendations
A multi-faceted approach is often the most robust strategy for a comprehensive purity assessment of this compound.
-
For routine process monitoring and quality control of a well-established process, nonaqueous acid-base titration provides a rapid, reliable, and cost-effective solution for assaying the main component.
-
For release testing, stability studies, and in-depth impurity profiling in research and development, a high-resolution chromatographic method such as HPLC or GC is indispensable. The choice between HPLC and GC will depend on the nature of the expected impurities (volatile vs. non-volatile).
-
For the certification of reference standards or when an absolute purity value is required without a specific standard, qNMR is the method of choice, offering the highest level of accuracy and traceability.
By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can select the most appropriate method or combination of methods to ensure the quality and purity of this compound for their specific application.
References
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
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PharmaGuru. Key Difference Between Chromatographic And Titrimetric Methods. Available from: [Link]
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Agilent Technologies, Inc. Amines Analysis of impurities in anhydrous mono- and trimethylamine. Available from: [Link]
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Chemistry LibreTexts. 9.2: Acid–Base Titrations. Available from: [Link]
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International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link]
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Nakovich, L. Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. 2003. Available from: [Link]
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NIH. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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Chromatography Forum. measure pyrrolidine by HPLC. 2011. Available from: [Link]
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A Comparative Guide to the Synthetic Strategies for 3-Pyrrolidineethanol
Introduction: The Significance of 3-Pyrrolidineethanol in Modern Drug Discovery
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring substituted at the 3-position with a hydroxyethyl group, offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyrrolidine moiety provides a defined three-dimensional structure, while the primary alcohol offers a handle for further functionalization, making it an attractive starting material for the synthesis of novel therapeutics. This guide provides a comparative analysis of two distinct and prominent synthetic routes to this compound, offering insights into their underlying chemical principles, experimental protocols, and overall efficiency. The methodologies discussed are selected to provide researchers and drug development professionals with a comprehensive understanding of the available strategies for accessing this important molecule.
Method 1: Synthesis via Catalytic Hydrogenation of 4-Chloro-3-hydroxybutyronitrile
This synthetic approach leverages a commercially available and cost-effective starting material, 4-chloro-3-hydroxybutyronitrile, to construct the pyrrolidine ring through a reductive cyclization. This method is particularly attractive for its industrial applicability and the potential for stereocontrol.
Underlying Chemical Principles
The core of this synthesis is a catalytic hydrogenation reaction where the nitrile group is reduced to a primary amine, which then undergoes an intramolecular nucleophilic substitution to displace the chloride, forming the pyrrolidine ring. The choice of catalyst is crucial for achieving high yield and selectivity. Raney-type catalysts, such as Raney Nickel and Raney Cobalt, are often employed due to their high activity in nitrile reductions. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The initial product of this reductive cyclization is 3-pyrrolidinol. To obtain the target this compound, a subsequent C-C bond-forming step is required to introduce the two-carbon side chain at the 3-position. A plausible, albeit multi-step, approach involves the oxidation of 3-pyrrolidinol to 3-pyrrolidinone, followed by a Wittig reaction to introduce a vinylidene group, and finally, a hydroboration-oxidation to yield the primary alcohol.
Reaction Pathway
Caption: Synthetic pathway for this compound starting from 4-chloro-3-hydroxybutyronitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Pyrrolidinol from 4-Chloro-3-hydroxybutyronitrile [1][2]
-
A solution of 4-chloro-3-hydroxybutyronitrile (e.g., 4 g) in methanol (80 mL) is placed in a high-pressure autoclave.
-
Raney Nickel (e.g., 500 mg) is added to the solution.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen pressure of 5 kg/cm ² at room temperature for 19 hours.
-
After the reaction, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude 3-pyrrolidinol hydrochloride.
-
The crude product is then treated with a base, such as sodium hydroxide, to liberate the free base, 3-pyrrolidinol, which can be purified by distillation. A reported yield for this step is approximately 60-70%.[1]
Step 2: Conversion of 3-Pyrrolidinol to this compound (Proposed Multi-step Sequence)
-
N-Protection and Oxidation: The secondary amine of 3-pyrrolidinol is first protected, for example, with a Boc group using di-tert-butyl dicarbonate. The resulting N-Boc-3-pyrrolidinol is then oxidized to N-Boc-3-pyrrolidinone using a mild oxidizing agent like Swern or Dess-Martin periodinane.
-
Wittig Reaction: N-Boc-3-pyrrolidinone is then subjected to a Wittig reaction with a methylenetriphenylphosphorane ylide (generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium) to form N-Boc-3-vinylidenepyrrolidine.[3][4][5]
-
Hydroboration-Oxidation: The exocyclic double bond of N-Boc-3-vinylidenepyrrolidine is then converted to a primary alcohol via a two-step hydroboration-oxidation procedure. The alkene is treated with a borane source (e.g., BH3-THF), followed by oxidation with hydrogen peroxide and sodium hydroxide.[6][7][8]
-
Deprotection: Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to afford the target this compound.
Method 2: Synthesis via Dieckmann Condensation of an Amino Diester
This approach builds the pyrrolidine ring through an intramolecular cyclization of a linear amino diester, which can be assembled from simple, acyclic starting materials. The key step, the Dieckmann condensation, is a classic and reliable method for forming five- and six-membered rings.
Underlying Chemical Principles
The synthesis commences with a Michael addition of an amino ester, such as ethyl glycinate, to an α,β-unsaturated ester, like ethyl acrylate. This forms a diester with a secondary amine. The crucial step is the intramolecular Dieckmann condensation of this diester, which is promoted by a strong base (e.g., sodium ethoxide or sodium hydride). This reaction forms a β-keto ester, specifically a 3-pyrrolidinone-4-carboxylate derivative. Subsequent hydrolysis and decarboxylation of the β-keto ester afford a 3-pyrrolidinone. To arrive at this compound, the ketone at the 3-position needs to be converted into a hydroxyethyl group. This can be achieved through a multi-step sequence involving a Wittig-type reaction to introduce a two-carbon chain with a terminal ester, followed by reduction.
Reaction Pathway
Caption: Synthetic pathway for this compound via Dieckmann condensation.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-Oxo-4-pyrrolidinecarboxylate via Dieckmann Condensation [9]
-
Ethyl glycinate is reacted with ethyl acrylate in a Michael addition reaction to form diethyl 3,3'-iminodipropionate.
-
The resulting amino diester is then subjected to Dieckmann condensation. The diester is added to a solution of sodium ethoxide in a suitable solvent like toluene.
-
The reaction mixture is heated to reflux to effect the intramolecular cyclization.
-
After completion, the reaction is quenched with acid, and the product, ethyl 3-oxo-4-pyrrolidinecarboxylate, is extracted and purified.
Step 2: Conversion of Ethyl 3-Oxo-4-pyrrolidinecarboxylate to this compound (Proposed Multi-step Sequence)
-
Hydrolysis, Decarboxylation, and N-Protection: The β-keto ester is hydrolyzed and decarboxylated by heating with aqueous acid to yield 3-pyrrolidinone. The secondary amine is then protected, for instance, with a Boc group.
-
Horner-Wadsworth-Emmons Reaction: N-Boc-3-pyrrolidinone is reacted with a phosphonate ylide, such as the anion of triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons reaction. This introduces a carbethoxymethylene group at the 3-position, forming N-Boc-3-(carbethoxymethylene)pyrrolidine.
-
Reduction: The ester and the double bond of the α,β-unsaturated ester are then reduced simultaneously using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to give N-Boc-3-pyrrolidineethanol.[9]
-
Deprotection: The final step involves the removal of the Boc protecting group with an acid, such as trifluoroacetic acid, to yield this compound.
Comparative Analysis of the Synthetic Methods
| Feature | Method 1: Catalytic Hydrogenation | Method 2: Dieckmann Condensation |
| Starting Materials | 4-Chloro-3-hydroxybutyronitrile | Ethyl glycinate, ethyl acrylate |
| Key Reaction | Catalytic hydrogenation and intramolecular cyclization | Dieckmann condensation |
| Number of Steps | Potentially longer due to the multi-step conversion of 3-pyrrolidinol to the final product. | Also a multi-step synthesis involving the formation and subsequent modification of the pyrrolidinone ring. |
| Overall Yield | The initial cyclization to 3-pyrrolidinol has a reported yield of around 60-70%.[1] The subsequent steps would lower the overall yield. | Yields for each step can vary, and the overall yield depends on the efficiency of the multi-step sequence. |
| Scalability | The catalytic hydrogenation step is well-suited for industrial scale-up.[10] | Dieckmann condensations are generally scalable, but the use of strong bases like sodium hydride may require special handling on a large scale. |
| Stereocontrol | Can potentially start with an enantiomerically pure 4-chloro-3-hydroxybutyronitrile to obtain a chiral product.[10] | Stereocontrol can be introduced, for example, by using a chiral starting amino ester or through asymmetric catalysis in the Michael addition. |
| Reagents and Conditions | Utilizes high-pressure hydrogenation with metal catalysts. The subsequent steps involve standard organic transformations. | Employs strong bases for the Dieckmann condensation and potentially pyrophoric reagents like LiAlH₄ for the reduction step. |
| Advantages | - Utilizes a readily available starting material. - Catalytic hydrogenation is an industrially viable process. - Potential for stereospecific synthesis. | - Builds the pyrrolidine ring from simple acyclic precursors. - The Dieckmann condensation is a well-established and reliable cyclization method. |
| Disadvantages | - The conversion of the intermediate 3-pyrrolidinol to the final product is a multi-step process that can be lengthy and reduce the overall yield. - Requires high-pressure hydrogenation equipment. | - Involves multiple steps of functional group manipulation after the ring formation. - The use of strong and hazardous reagents like sodium hydride and LiAlH₄ requires careful handling. |
Conclusion and Future Outlook
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired scale, stereochemical purity, and the availability of starting materials and specialized equipment.
The catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile provides a more direct route to the pyrrolidine ring and is well-suited for large-scale production, especially if a stereochemically pure product is desired. However, the subsequent elaboration of the 3-hydroxy group to a 3-hydroxyethyl group adds complexity to this approach.
The Dieckmann condensation route offers flexibility in the choice of starting materials and builds the heterocyclic core from simple acyclic precursors. While this method may involve more steps of functional group manipulation, it relies on well-understood and widely used organic reactions.
Future research in this area may focus on developing more convergent and atom-economical syntheses of this compound. This could involve the development of novel catalytic methods for the direct introduction of the hydroxyethyl group onto a pre-formed pyrrolidine ring or the discovery of new cyclization strategies that form the desired product in a more direct fashion. As the demand for novel pharmaceuticals continues to grow, the development of efficient and sustainable methods for the synthesis of key building blocks like this compound will remain an important area of research.
References
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- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. (2023). [URL: https://www.researchgate.
- Process for preparing 3-pyrrolidinol. Google Patents EP0347818B1. [URL: https://patents.google.
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents EP4382529A1. [URL: https://patents.google.
- Process for preparing 3-pyrrolidinol. Google Patents US4910320A. [URL: https://patents.google.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018). [URL: https://www.masterorganicchemistry.com/2018/02/06/the-wittig-reaction/]
- Wittig Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm]
- Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. [URL: https://www.researchgate.
- Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts.
- Wittig reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Wittig_reaction]
- Application of the Dieckmann Condensation to Pyrrole Diesters. Scholarly Articles. (2012). [URL: https://digitalcommons.touro.edu/nymc_students_theses/12/]
- Hydroboration-Oxidation. YouTube. (2018). [URL: https://www.youtube.
- The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [URL: https://www.umsl.edu/services/safety/files/pdfs/wittig-reaction.pdf]
- Hydroboration–oxidation reaction. Wikipedia. [URL: https://en.wikipedia.
- A Solvent Free Wittig Reaction. University of Colorado Denver. [URL: https://clas.ucdenver.edu/chem-dept/sites/default/files/attached-files/27._a_solvent_free_wittig_reaction_0.pdf]
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10302484/]
- Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolinones.shtm]
- Technical Support Center: Synthesis of 4-Chloro-3-hydroxybutyronitrile. Benchchem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-4-chloro-3-hydroxybutyronitrile]
- Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. (2020). [URL: https://www.chemistrysteps.
- Experimental Help for Dieckmann Condensation. Reddit. (2021). [URL: https://www.reddit.
- Hydroboration-oxidation: Mechanism (video). Khan Academy. [URL: https://www.khanacademy.
- Pyrrolidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolidines.shtm]
- Production of 4-chloro-3-hydroxybutyronitrile. Google Patents JPS63316758A. [URL: https://patents.google.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01334a]
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. CORE. (2017). [URL: https://core.ac.uk/display/144903536]
- 2-bromoethanol. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0117]
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- Catalytic Hydrogenative Dechlorination Reaction for Efficient Synthesis of a Key Intermediate of SDHI Fungicides under Continuous-flow Conditions. ResearchGate. (2023). [URL: https://www.researchgate.net/publication/370044547_Catalytic_Hydrogenative_Dechlorination_Reaction_for_Efficient_Synthesis_of_a_Key_Intermediate_of_SDHI_Fungicides_under_Continuous-flow_Conditions]
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- Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. Google Patents US7132444B2. [URL: https://patents.google.
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The Unexplored Potential of 3-Pyrrolidineethanol: A Comparative Guide to Chiral Ligands in Asymmetric Synthesis
For the modern researcher in synthetic chemistry and drug development, the selection of a chiral ligand is a critical decision that dictates the stereochemical outcome of a reaction. While a pantheon of well-established ligands exists, the exploration of novel scaffolds continues to unearth catalysts with unique properties. This guide delves into the performance of 3-Pyrrolidineethanol as a chiral ligand, a structurally intriguing yet underexplored molecule, by comparing it with other widely used chiral ligands in key asymmetric transformations. By examining its structural attributes and drawing parallels with its more studied isomers and analogous compounds, we aim to illuminate its potential and encourage further investigation into its catalytic capabilities.
The pyrrolidine motif is a cornerstone of asymmetric catalysis, with proline and its derivatives having demonstrated remarkable success in a vast array of enantioselective reactions.[1][2] The strategic placement of functional groups on the pyrrolidine ring is paramount in creating a chiral environment that effectively biases the formation of one enantiomer over the other. This compound, with its hydroxyl group at the C3 position, presents a different steric and electronic profile compared to its well-studied C2-substituted counterpart, prolinol. This structural nuance could translate into unique reactivity and selectivity profiles, offering a valuable addition to the synthetic chemist's toolkit.
Enantioselective Addition of Diethylzinc to Aldehydes: A Proving Ground for Chiral Amino Alcohols
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols.[3] Chiral β-amino alcohols are a privileged class of ligands for this transformation, forming a chiral catalyst in situ with the dialkylzinc reagent. While direct experimental data for this compound in this reaction is scarce in the literature, we can infer its potential by comparing the performance of other prominent chiral amino alcohol ligands.
Comparative Performance of Chiral Ligands
The table below summarizes the performance of several widely used chiral amino alcohol ligands in the enantioselective addition of diethylzinc to the benchmark substrate, benzaldehyde. This data provides a baseline for the level of enantioselectivity that a successful ligand can achieve.
| Ligand | Structure | Yield (%) | ee (%) | Reference |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | ![]() | 95 | 98 | [4] |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine (PNE) | ![]() | 97 | 95 | [4] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | ![]() | 98 | 97 | [5] |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | ![]() | 97 | 98 | [6] |
The high yields and enantiomeric excesses observed with these established ligands highlight the effectiveness of the chiral amino alcohol scaffold. The mechanism is believed to involve the formation of a dimeric zinc-alkoxide complex, where the chiral ligand orchestrates the enantioselective transfer of an ethyl group to the aldehyde.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative example of the experimental conditions used to evaluate the performance of chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-N,N-Dibutylnorephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.1 mmol).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C.
-
Slowly add diethylzinc solution (2.2 mmol) and stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product, 1-phenyl-1-propanol, by chiral HPLC analysis.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Asymmetric Reduction of Prochiral Ketones: The Power of Oxazaborolidines
The asymmetric reduction of ketones to chiral secondary alcohols is another cornerstone of modern synthetic chemistry.[7] Chiral amino alcohols, particularly those derived from proline, are renowned for their ability to form highly effective oxazaborolidine catalysts in situ with borane reagents.[8] These catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, have demonstrated broad applicability and high enantioselectivity.
Comparative Performance of Chiral Ligands in Ketone Reduction
The following table presents data for the asymmetric borane reduction of acetophenone, a common benchmark substrate, using catalysts derived from different chiral amino alcohols.
| Ligand Precursor | Structure | Yield (%) | ee (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | ![]() | 97 | 96.5 | [9] |
| (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | ![]() | >99 | 95 | [9] |
| Chiral Lactam Alcohol | ![]() | 98 | 91 | [10] |
The data clearly indicates that the structure of the amino alcohol has a profound impact on the enantioselectivity of the reduction. The bulky diphenyl groups in the prolinol-derived ligand are thought to create a well-defined chiral pocket that effectively shields one face of the ketone from the borane reducing agent.
Experimental Protocol: Asymmetric Borane Reduction of Acetophenone
This protocol details a typical procedure for the in-situ generation of an oxazaborolidine catalyst and its use in the asymmetric reduction of acetophenone.
Materials:
-
Chiral amino alcohol ligand (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (2 mL).
-
To this solution, add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature. Stir the mixture for 1 hour to form the oxazaborolidine catalyst.
-
Cool the catalyst solution to -78 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
To the reaction mixture, slowly add borane-dimethyl sulfide complex (0.6 mmol).
-
Stir the reaction at -78 °C for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of methanol, followed by 1 M HCl.
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product, (R)-1-phenylethanol, by flash chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Caption: Catalytic cycle for the asymmetric reduction of a ketone using an oxazaborolidine catalyst.
The Case for this compound: An Uncharted Territory
While direct experimental data is lacking, the structural features of this compound suggest it could be a viable chiral ligand. The C3-substitution pattern, in contrast to the C2-substitution of prolinol, would lead to a different spatial arrangement of the coordinating hydroxyl and amino groups. This could result in a distinct chiral environment in the transition state, potentially leading to different levels of enantioselectivity or even a reversal in the sense of stereoinduction compared to its C2-isomers.
A comparative analysis of N-Methyl-L-prolinol and (S)-(1-Methylpyrrolidin-3-YL)methanol, a close analog to this compound, highlighted a significant gap in the literature regarding the catalytic applications of C3-substituted pyrrolidinemethanols.[10] This underscores the novelty and untapped potential of this class of ligands. The synthesis of this compound is also readily achievable from commercially available starting materials, making it an accessible target for investigation.
Conclusion and Future Outlook
The field of asymmetric catalysis is continually evolving, driven by the quest for more efficient, selective, and versatile chiral ligands. While ligands like those derived from prolinol and ephedrine have set a high bar for performance, the exploration of less-common structural motifs is essential for expanding the capabilities of synthetic chemists. This compound represents a promising yet largely unexplored chiral ligand. Its unique C3-substitution pattern offers the potential for novel stereochemical outcomes in fundamental asymmetric transformations.
The lack of comprehensive performance data for this compound presents a clear opportunity for future research. A systematic evaluation of its efficacy in reactions such as the enantioselective addition of organozincs to aldehydes and the asymmetric reduction of ketones, benchmarked against established ligands, would be a valuable contribution to the field. Such studies would not only elucidate the catalytic potential of this specific molecule but also provide broader insights into the structure-activity relationships of pyrrolidine-based chiral ligands. For researchers and drug development professionals, the potential discovery of a new, highly effective chiral ligand could open doors to more efficient and elegant syntheses of complex chiral molecules.
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018, 23(9), 2408. [Link]
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Chiral Amino Alcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 2021, 26(22), 6905. [Link]
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Enantioselective reduction of ketones. Wikipedia. [Link]
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New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 2018, 16(15), 2686-2695. [Link]
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L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Letters in Organic Chemistry, 2011, 8(8), 582-586. [Link]
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Asymmetric borane reduction of prochiral ketone using chiral bis(alpha, alpha-diphenyl-2-pyrrolidinemethanol) carbonate. Chemical & Pharmaceutical Bulletin, 2003, 51(2), 221-223. [Link]
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Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 2022, 27(19), 6298. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022, 7(10), 8353-8373. [Link]
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Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2023, 28(4), 1829. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022, 27(19), 6602. [Link]
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Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 2000, 122(10), 2395-2396. [Link]
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Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 1987, 109(25), 7925-7926. [Link]
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Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Synfacts, 2017, 13(06), 0668. [Link]
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Asymmetric Synthesis of 3-Benzyl and Allyl Isoindolinones by Pd-Catalyzed Dicarbofunctionalization of 1,1-Disubstituted Enamides. Organic Chemistry Frontiers, 2021, 8(19), 5345-5351. [Link]
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Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. [Link]
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Catalysts, 2022, 12(3), 291. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 2023, 8(42), 39019-39036. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)−C(sp3) Coupling. Journal of the American Chemical Society, 2023, 145(28), 15456-15464. [Link]
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Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability, 2023, 1(1), 133-141. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 2019, 55(80), 11979-11991. [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 2022, 27(1), 229. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 2022, 7(10), 8353-8373. [Link]
-
Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 1999, 99(5), 1359-1432. [Link]
-
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 2018, 16(15), 2686-2695. [Link]
-
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 2014, 47(6), 1898-1909. [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Nature Communications, 2020, 11(1), 1-10. [Link]
-
Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of Chemical Sciences, 1977, 86(3), 177-187. [Link]
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The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 2021, 86(18), 13011-13024. [Link]
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Enantioselective addition of diethylzinc to different aldehydes... ResearchGate. [Link]
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A Comparative Economic Analysis of Synthetic Routes to 3-Pyrrolidineethanol for Pharmaceutical Research and Development
Introduction
3-Pyrrolidineethanol is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its pyrrolidine motif is a common feature in many biologically active molecules, and the ethanol side chain provides a versatile handle for further chemical modifications. The economic viability and efficiency of the synthesis of this compound are therefore of critical importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of three distinct synthetic routes to (S)-3-Pyrrolidineethanol, starting from readily available chiral precursors: L-malic acid, L-aspartic acid, and (S)-1,2,4-butanetriol. Each route is evaluated based on its chemical efficiency, scalability, safety, and the cost of starting materials, providing a comprehensive resource for selecting the most appropriate method for specific research and development needs.
Route 1: Synthesis from L-Malic Acid
This synthetic pathway leverages the readily available and inexpensive chiral pool starting material, L-malic acid. The key steps involve the formation of a succinimide intermediate followed by reduction.
Reaction Mechanism and Rationale
The synthesis begins with the amidation of L-malic acid with an amine, typically benzylamine, to form the corresponding diamide. Subsequent heating promotes an intramolecular cyclization via dehydration to yield N-benzyl-3-hydroxysuccinimide. The hydroxyl group is then typically activated, for example, by mesylation, to facilitate its removal during the reduction step. The crucial step is the reduction of the succinimide ring to the pyrrolidine. While strong reducing agents like lithium aluminum hydride (LiAlH4) can achieve this, they pose significant safety risks on a larger scale and can lead to racemization at the chiral center. A safer and more controlled alternative is the use of sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation. The final step involves the hydrogenolysis of the N-benzyl protecting group to afford 3-pyrrolidinol, which is then homologated to this compound.
Experimental Protocol
Step 1: Synthesis of (S)-N-Benzyl-3-hydroxysuccinimide
-
To a solution of L-malic acid (1.0 eq) in a suitable solvent such as toluene, add benzylamine (1.0 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the theoretical amount of water is collected, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization.
Step 2: Reduction of (S)-N-Benzyl-3-hydroxysuccinimide to (S)-N-Benzyl-3-pyrrolidinol
-
Suspend the (S)-N-Benzyl-3-hydroxysuccinimide (1.0 eq) in a dry, inert solvent like tetrahydrofuran (THF).
-
Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or another suitable reducing agent.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with methanol and then acidify with HCl.
-
Extract the product into an organic solvent and purify by column chromatography.
Step 3: Debenzylation to (S)-3-Pyrrolidinol
-
Dissolve the (S)-N-Benzyl-3-pyrrolidinol (1.0 eq) in ethanol.
-
Add a palladium on carbon (Pd/C) catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate to obtain (S)-3-Pyrrolidinol.
Step 4: Conversion of (S)-3-Pyrrolidinol to (S)-3-Pyrrolidineethanol
-
Protect the nitrogen of (S)-3-Pyrrolidinol with a suitable protecting group (e.g., Boc).
-
Convert the hydroxyl group to a good leaving group (e.g., tosylate).
-
Displace the tosylate with cyanide (e.g., NaCN).
-
Reduce the nitrile to the primary amine and subsequently hydrolyze to the alcohol, or alternatively, perform a Grignard reaction with paraformaldehyde on the protected pyrrolidine. A more direct approach involves the reaction of the protected 3-pyrrolidinol with ethylene oxide.
-
Deprotect the nitrogen to yield (S)-3-Pyrrolidineethanol.
Diagram of the L-Malic Acid Route
Caption: Synthesis of this compound from L-Malic Acid.
Route 2: Synthesis from L-Aspartic Acid
This route utilizes another readily available and enantiopure amino acid, L-aspartic acid, as the starting material. The synthesis proceeds through the formation of a protected pyrrolidine-2,5-dione intermediate.
Reaction Mechanism and Rationale
The synthesis commences with the protection of the amino group of L-aspartic acid, commonly with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. The protected aspartic acid is then converted to its anhydride by treatment with a dehydrating agent like acetic anhydride. This anhydride readily reacts with a primary amine (e.g., benzylamine) to form an amide, which upon heating, undergoes cyclization to yield the N-aralkyl-3-(protected amino)pyrrolidine-2,5-dione.[1] The subsequent crucial step is the reduction of both carbonyl groups of the succinimide ring. This is typically achieved using a strong reducing agent such as lithium aluminum hydride or, for better industrial applicability, sodium borohydride in combination with a Lewis acid like aluminum chloride.[1] This reduction furnishes the corresponding 1-aralkyl-3-aminopyrrolidine. The protecting groups on both the exocyclic and ring nitrogens are then removed, often in a single hydrogenolysis step if benzyl-based protecting groups are used, to give 3-aminopyrrolidine. The amino group is then converted to a hydroxyl group via a diazotization reaction, followed by homologation to the final product.
Experimental Protocol
Step 1: Synthesis of N-Protected L-Aspartic Anhydride
-
Protect the amino group of L-aspartic acid with a suitable protecting group (e.g., Boc).
-
Treat the N-protected L-aspartic acid with acetic anhydride to form the corresponding anhydride.
Step 2: Synthesis of (S)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-2,5-dione
-
React the N-protected L-aspartic anhydride with benzylamine in a suitable solvent.
-
Heat the reaction mixture to effect cyclodehydration to form the pyrrolidine-2,5-dione.[1]
Step 3: Reduction to (S)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
-
Reduce the pyrrolidine-2,5-dione using a suitable reducing agent, such as LiAlH4 or NaBH4/AlCl3, in an inert solvent like THF.[1]
Step 4: Deprotection to (S)-3-Aminopyrrolidine
-
Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid).
-
Remove the N-benzyl group by catalytic hydrogenolysis (e.g., Pd/C, H2).
Step 5: Conversion to (S)-3-Pyrrolidinol and Homologation
-
Convert the amino group of 3-aminopyrrolidine to a hydroxyl group via diazotization (e.g., NaNO2, H2SO4).
-
Follow the homologation procedure as described in Route 1, Step 4.
Diagram of the L-Aspartic Acid Route
Caption: Synthesis of this compound from L-Aspartic Acid.
Route 3: Synthesis from (S)-1,2,4-Butanetriol
This route offers a potentially greener approach, as (S)-1,2,4-butanetriol can be produced through the fermentation of renewable resources. The synthesis involves the formation of a cyclic sulfate or a trimesylate intermediate.
Reaction Mechanism and Rationale
The synthesis begins with the selective protection of the primary hydroxyl groups of (S)-1,2,4-butanetriol, followed by the activation of the remaining secondary hydroxyl group and the primary hydroxyl at the 4-position. A more direct approach involves the conversion of all three hydroxyl groups to good leaving groups, typically mesylates, by reaction with methanesulfonyl chloride. The resulting trimesylate is then treated with a primary amine, such as benzylamine. The amine first displaces the primary mesylate at the 1-position, and the resulting secondary amine then undergoes an intramolecular nucleophilic substitution to displace the mesylate at the 4-position, forming the N-benzyl-3-hydroxypyrrolidine. The final steps involve the deprotection of the nitrogen and homologation of the hydroxyl group to the ethanol side chain.
Experimental Protocol
Step 1: Synthesis of (S)-1,2,4-Tris(methanesulfonyloxy)butane
-
Dissolve (S)-1,2,4-butanetriol (1.0 eq) in a suitable solvent like pyridine or dichloromethane.
-
Cool the solution to 0 °C and slowly add methanesulfonyl chloride (3.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate the trimesylate.
Step 2: Cyclization to (S)-N-Benzyl-3-hydroxypyrrolidine
-
React the (S)-1,2,4-tris(methanesulfonyloxy)butane (1.0 eq) with benzylamine (1.0-1.2 eq) in a suitable solvent, such as toluene or acetonitrile, with heating.
-
Monitor the reaction for the formation of the cyclized product.
-
Isolate and purify the (S)-N-Benzyl-3-hydroxypyrrolidine.
Step 3: Deprotection and Homologation
-
Perform the debenzylation of the pyrrolidine nitrogen as described in Route 1, Step 3.
-
Carry out the homologation of the hydroxyl group to the ethanol side chain as described in Route 1, Step 4.
Diagram of the (S)-1,2,4-Butanetriol Route
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Navigating the Synthesis of 3-Pyrrolidineethanol: A Comparative Guide to Environmental Impact
For the modern researcher, scientist, and drug development professional, the synthesis of key pharmaceutical intermediates like 3-Pyrrolidineethanol demands a critical evaluation of not just yield and purity, but also the environmental footprint of the chosen protocol. This guide provides an in-depth comparison of two primary synthetic routes to this compound: classical chemical reduction using metal hydrides and a greener catalytic hydrogenation approach. By examining the underlying principles, experimental parameters, and inherent hazards of each method, we aim to equip researchers with the knowledge to make more sustainable and safer choices in the laboratory and beyond.
The pyrrolidine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound, also known as 2-(pyrrolidin-3-yl)ethanol, serves as a valuable building block in the synthesis of a variety of biologically active compounds. Its synthesis, therefore, is of significant interest. This guide will dissect two distinct pathways, starting from a common precursor, ethyl 3-pyrrolidineacetate, to provide a clear and objective comparison of their environmental and safety implications.
Protocol 1: The Workhorse - Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
The reduction of esters to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a fundamental and widely practiced transformation in organic synthesis.[2][3] This method is known for its high efficiency and broad applicability.
The Chemical Rationale
LiAlH₄ is a potent source of hydride ions (H⁻), which are strong nucleophiles. The reduction of an ester to a primary alcohol proceeds in two main stages. First, the hydride attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to an alkoxide. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol, this compound.
Environmental and Safety Considerations
While effective, the use of LiAlH₄ is fraught with significant environmental and safety concerns. LiAlH₄ reacts violently with water and protic solvents, producing flammable hydrogen gas, which poses a serious fire and explosion risk.[4] The workup procedure requires careful quenching of the excess reagent, often with a sequence of water and acid, which can be hazardous if not performed correctly.
From an environmental perspective, the use of stoichiometric amounts of a metal hydride reagent generates a considerable amount of aluminum salt waste, which requires proper disposal. The typical solvent for LiAlH₄ reductions is anhydrous diethyl ether or tetrahydrofuran (THF), both of which are volatile organic compounds (VOCs) with their own environmental and health risks. The overall process has a poor atom economy, as a significant portion of the reagent mass ends up as inorganic waste.
Protocol 2: The Green Contender - Catalytic Hydrogenation
A more environmentally benign alternative to metal hydride reductions is catalytic hydrogenation. This method employs a catalyst, typically a transition metal, to facilitate the reaction of the substrate with molecular hydrogen (H₂).
The Chemical Rationale
In this protocol, ethyl 3-pyrrolidineacetate is hydrogenated over a catalyst, such as a nickel-based catalyst. The reaction likely proceeds through the adsorption of the ester and hydrogen onto the catalyst surface. The catalytic cycle involves the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the carbonyl group of the ester, ultimately leading to the formation of this compound and ethanol as a byproduct. This method avoids the use of harsh and hazardous reagents.
Environmental and Safety Considerations
Catalytic hydrogenation offers several key environmental advantages over chemical reduction. The primary reagent, hydrogen gas, is clean, and the only byproduct from the reduction itself is water (if any excess hydrogen is burned off). The catalyst is used in small quantities and can often be recovered and reused, improving the overall efficiency and reducing waste. Many modern hydrogenation reactions can be run in more environmentally friendly solvents, such as ethanol, or even under solvent-free conditions.[5]
From a safety standpoint, while hydrogen gas is flammable, its handling is well-established in both laboratory and industrial settings, with robust engineering controls available to ensure safe operation. The avoidance of pyrophoric reagents like LiAlH₄ significantly reduces the risk of fire and explosion.
At a Glance: Environmental Impact Comparison
| Parameter | Protocol 1: LiAlH₄ Reduction | Protocol 2: Catalytic Hydrogenation |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) - Stoichiometric | Hydrogen Gas (H₂) - Catalytic |
| Solvent | Anhydrous Diethyl Ether or THF (VOCs) | Ethanol or other greener solvents |
| Byproducts | Aluminum salts (waste) | Ethanol (from the ester) |
| Atom Economy | Poor | Excellent |
| Hazards | Pyrophoric reagent, violent reaction with water, flammable solvents | Flammable gas (H₂), catalyst handling |
| Waste Generation | Significant inorganic waste | Minimal |
| Energy Input | Typically room temperature, but workup can be exothermic | May require elevated temperature and pressure |
Experimental Methodologies
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 3-Pyrrolidineacetate
Materials:
-
Ethyl 3-pyrrolidineacetate hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate
-
Dilute sulfuric acid
-
Sodium hydroxide solution
Procedure:
-
A solution of ethyl 3-pyrrolidineacetate hydrochloride in water is neutralized with a sodium hydroxide solution and extracted with diethyl ether. The organic layers are combined, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the free base of ethyl 3-pyrrolidineacetate.
-
A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere.
-
The ethyl 3-pyrrolidineacetate, dissolved in anhydrous diethyl ether, is added dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a dilute solution of sulfuric acid.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation to yield crude this compound, which can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of Ethyl 3-Pyrrolidineacetate
Materials:
-
Ethyl 3-pyrrolidineacetate
-
Ethanol
-
Raney Nickel or other suitable hydrogenation catalyst
-
Hydrogen gas
Procedure:
-
Ethyl 3-pyrrolidineacetate is dissolved in ethanol in a high-pressure autoclave.
-
The hydrogenation catalyst (e.g., Raney Nickel) is added to the solution.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.
-
The mixture is heated to the specified temperature and stirred vigorously for the required reaction time.
-
After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration.
-
The ethanol solvent is removed from the filtrate by distillation under reduced pressure to yield this compound.
Visualizing the Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion: A Clearer Path to Greener Synthesis
The synthesis of this compound presents a clear choice between a traditional, high-impact chemical reduction and a more modern, environmentally conscious catalytic hydrogenation. While the LiAlH₄ reduction is a reliable and well-understood method, its reliance on a hazardous reagent, generation of significant waste, and use of volatile organic solvents make it a less sustainable option. In contrast, catalytic hydrogenation offers a greener pathway with higher atom economy, reduced waste, and the avoidance of pyrophoric materials. For researchers and institutions committed to the principles of green chemistry, the adoption of catalytic hydrogenation for the synthesis of this compound and similar compounds represents a significant step towards safer and more sustainable chemical manufacturing. The initial investment in hydrogenation equipment can be offset by long-term savings in reagent costs, waste disposal, and a safer working environment.
References
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Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
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Lumen Learning. Organic Chemistry II - 19.3. Reductions using NaBH4, LiAlH4. [Link]
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Chemguide. Reduction of Carboxylic Acids. [Link]
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University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
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Protheragen. 2-PYRROLIDIN-3-YL-ETHANOL HYDROCHLORIDE. [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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Sibi, M. P., & Ren, H. (2009). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 5, 19. [Link]
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Zhang, Y., et al. (2010). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Molecules, 15(8), 5139-5152. [Link]
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StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]
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Studylib. (n.d.). Ethyl Acetoacetate Reduction: Lab Experiment. [Link]
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European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound. [Link]
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Wang, L., et al. (2021). Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP. Catalysis Science & Technology, 11(2), 555-563. [Link]
- Google Patents. (2013).
-
Roy, D., & Sunoj, R. B. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 19(12), 20536-20599. [Link]
-
ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Pyrrolidineethanol
As a Senior Application Scientist, my primary focus extends beyond the successful application of our products to ensuring the safety and compliance of our partners in the lab. 3-Pyrrolidineethanol is a valuable building block in pharmaceutical and chemical synthesis, but its handling and disposal demand a rigorous, scientifically-grounded approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond mere instructions to explain the critical reasoning behind each procedure. Our goal is to empower you to manage this chemical waste stream not just compliantly, but with a deep understanding of the associated risks and safety measures.
Core Principle: Hazard-Informed Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. Improper disposal of this compound is not merely a regulatory violation; it poses tangible risks of violent chemical reactions, harm to personnel, and environmental contamination.
This compound is classified as a hazardous substance, and its waste must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA).[1][2] Its specific dangers stem from a combination of toxicological and chemical properties.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[3] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation[3] |
(Note: Related pyrrolidine compounds also exhibit high flammability. While not the primary GHS classification for this specific ethanol derivative, it is prudent to treat it as a flammable risk.)[4][5]
The causality is clear: as an amino alcohol, this compound possesses both a basic amine group and a reactive alcohol group. Accidental mixing with an incompatible waste stream, such as acidic waste, can trigger a vigorous, exothermic neutralization reaction. Pouring it down the drain can harm aquatic life and compromise wastewater treatment systems.[6][7] Therefore, every subsequent step in this guide is designed to mitigate these specific, identified risks.
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous segregation and the use of appropriate containment vessels.
Step-by-Step Pre-Disposal Actions
-
Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:
-
Designate a Waste Stream: this compound waste must be collected in a dedicated container labeled for "Non-Halogenated Organic Waste" or, more specifically, "Amine Waste."
-
Causality: The most critical segregation practice is to keep amine-containing waste separate from all acidic waste streams.[9] Mixing can lead to a violent exothermic reaction. Furthermore, it must be kept separate from oxidizers and other reactive chemical classes to prevent dangerous reactions.[9][10]
-
-
Select a Compatible Container:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice.[9]
-
Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting screw cap.[10] Funnels should never be left in the opening.[9]
-
-
Label the Container Immediately: From the moment the first drop of waste is added, the container must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must include:
The Disposal Workflow: From Lab Bench to Final Disposition
The following workflow outlines the procedural steps for handling both routine waste and materials contaminated with this compound.
Caption: Disposal Decision Workflow for this compound.
Detailed Protocol for Contaminated Labware and Spills
A. Disposal of Contaminated Solids (e.g., Pipette Tips, Wipes, Gloves):
-
Minimize the generation of contaminated waste.
-
Collect all solid items contaminated with this compound in a dedicated, plastic-lined container.
-
This container must also be labeled as "HAZARDOUS WASTE" with the chemical name.[10]
-
When full, close the container and manage it alongside your liquid hazardous waste for EHS pickup.
B. Decontamination of Empty Containers: The EPA identifies certain chemicals as “Acutely Hazardous” or “P-list” wastes, whose empty containers require special triple-rinsing procedures to be considered non-hazardous.[9][11] While this compound is not typically on the P-list, following this best practice is a self-validating system for ensuring safety.
-
Rinse the empty container three times with a suitable solvent (e.g., water or ethanol).
-
Crucially, collect all three rinses (the "rinsate") as hazardous waste. [9] Add the rinsate to your designated this compound liquid waste container.
-
Once triple-rinsed, deface or remove the original label. The container can now be disposed of in the regular laboratory glass or plastic recycling, pending your institution's specific rules.
C. Emergency Spill Procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large. Remove all sources of ignition.[4][5]
-
Protect Yourself: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or dry lime.[5] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By adhering to this structured, causality-driven protocol, you ensure that the disposal of this compound is conducted safely, protecting yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department, as they are the final authority on waste procedures in your facility.
References
-
University of Connecticut. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary for Pyrrolidine. Retrieved from [Link]
-
BP. (2025). Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS (Korean SDS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet for 2-Pyrrolidinemethanol. Retrieved from [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Auburn Research. Chemical Waste Management Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]
-
National Institutes of Health. PubChem Compound Summary for 1-Pyrrolidineethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link]
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- 2. epa.gov [epa.gov]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










